4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene
Description
Properties
IUPAC Name |
2,6-difluoro-4-(4-propylcyclohexyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N/c1-2-3-11-4-6-12(7-5-11)13-8-15(17)14(10-19)16(18)9-13/h8-9,11-12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBIKJACWUFHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213210 | |
| Record name | 2,6-Difluoro-4-(trans-4-propylcyclohexyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167306-96-9 | |
| Record name | 2,6-Difluoro-4-(trans-4-propylcyclohexyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 2,6-difluoro-4-(trans-4-propylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Mesomorphic Properties of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the mesomorphic properties of the calamitic liquid crystal, 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene (CAS No. 167306-96-9). While specific, publicly available experimental data on its phase transitions is limited, this document leverages established structure-property relationships and comparative analysis with well-characterized analogues to predict its liquid crystalline behavior. We delve into the molecular architecture's influence on mesomorphism, focusing on the critical role of the terminal fluoro-substituent. Furthermore, this guide presents detailed, field-proven protocols for the empirical characterization of such materials using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), providing researchers with the necessary framework for experimental validation. This document is intended for scientists and professionals in materials research and drug development seeking a deep understanding of fluorinated liquid crystals.
Introduction to the Compound
This compound is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature.[1] Its elongated, rod-like (calamitic) molecular structure is the fundamental prerequisite for the formation of anisotropic liquid phases. The molecule consists of three key components: a flexible pentyl aliphatic chain, a rigid core composed of a cyclohexane and a benzene ring, and a terminal fluorine atom. This compound is recognized as a liquid crystal monomer (LCM) used in the manufacturing of liquid crystal displays (LCDs), highlighting its relevance in the optoelectronics industry.[2]
The defining feature of this molecule is the terminal fluorine atom, which significantly influences the compound's physical and mesomorphic properties compared to its non-fluorinated or cyano-substituted counterparts.[3][4] Understanding these effects is critical for designing liquid crystal mixtures with specific, tailored characteristics for advanced applications.
The Influence of Molecular Structure on Mesomorphism
The mesomorphic behavior of a compound is a direct consequence of its molecular geometry and intermolecular forces. For this compound, each structural component plays a distinct and crucial role.
The Rigid Core: Cyclohexane-Benzene Unit
The trans-cyclohexane and benzene rings form a rigid, linear core that promotes the parallel alignment of molecules necessary for liquid crystal phase formation. The trans configuration of the cyclohexane ring is critical; it ensures the pentyl and fluorophenyl groups are positioned at opposite ends, maximizing the molecule's length-to-breadth ratio (aspect ratio), a key factor for achieving mesophase stability.
The Flexible Tail: Pentyl Group
The terminal pentyl (C5H11) chain provides molecular flexibility. This aliphatic tail disrupts perfect crystalline packing, lowering the melting point and broadening the temperature range over which the liquid crystal phase can exist. The length of this alkyl chain is a primary determinant of the specific mesophases that form; for instance, longer chains tend to promote more ordered smectic phases, while shorter chains, like the pentyl group here, typically favor the nematic phase.[5]
The Terminal Substituent: The Role of Fluorine
The substitution of a hydrogen atom with a fluorine atom on the benzene ring is a pivotal design choice that modulates several key properties:
-
Dielectric Anisotropy (Δε): The carbon-fluorine bond possesses a significant dipole moment. The position of this polar group on the molecular axis dictates the sign and magnitude of the dielectric anisotropy, a critical parameter for the functioning of LCDs. Unlike the strongly polar cyano (-CN) group found in analogous compounds, which produces a large positive Δε, the terminal fluoro group provides a more moderate polarity.
-
Intermolecular Forces & Phase Stability: The fluorine atom is highly electronegative but is a weak hydrogen bond acceptor. Its incorporation alters the dipole-dipole interactions and steric effects between molecules. Compared to the cyano-analogue, which exhibits strong antiparallel dimerization due to its large dipole moment, the fluorinated compound is expected to have weaker and different intermolecular associations. This directly impacts the thermal stability of the mesophase.[3][4]
-
Viscosity: Fluorination of the molecular core is a well-established strategy for reducing the rotational viscosity of liquid crystals.[5] Lower viscosity is highly desirable as it leads to faster switching times in display applications.
Predicted Mesomorphic Properties & Comparative Analysis
Direct experimental data for the phase transitions of this compound is not widely published. However, we can make scientifically grounded predictions by comparing it to its extensively studied chemical cousin, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) . PCH5 has the same core structure but features a cyano (-CN) terminal group instead of fluorine.
The strong dipole of the nitrile group in PCH5 leads to powerful intermolecular attractions, resulting in a relatively high clearing point (the temperature at which the liquid crystal becomes an isotropic liquid). The substitution with a less polar fluorine atom is expected to reduce these intermolecular forces, thereby lowering the thermal stability of the nematic phase.
| Property | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | This compound |
| CAS Number | 61204-01-1 | 167306-96-9 |
| Terminal Group | -C≡N | -F |
| Mesophase Type | Nematic[6] | Predicted: Nematic |
| Cr → N Transition (TCr-N) | 303 K (30.0 °C)[6] | Predicted: Lower than PCH5 |
| N → I Transition (TN-I / Clearing Point) | 327.6 K (54.4 °C)[6] | Predicted: Significantly lower than PCH5 |
| Dielectric Anisotropy (Δε) | Large, Positive | Predicted: Moderately Positive |
| Viscosity | Moderate | Predicted: Lower than PCH5 |
| Table 1: Comparison of the known properties of the reference compound PCH5 with the predicted properties of this compound. |
Standard Methodologies for Mesophase Characterization
To empirically validate the predicted properties, two primary analytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
Causality and Expertise: DSC is the gold standard for identifying first-order phase transitions in thermotropic liquid crystals. It precisely measures the heat flow into or out of a sample as a function of temperature. When the material transitions from a more ordered state to a less ordered one (e.g., crystal to nematic, or nematic to isotropic liquid), it absorbs energy, a process detected as an endothermic peak on the DSC thermogram. The temperature at the peak maximum is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of transition (ΔH). This provides quantitative, thermodynamic data about the stability of each phase.[7]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant, inert gas flow (e.g., nitrogen at 50 mL/min) to prevent oxidation.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature well above the expected clearing point (e.g., 80 °C). This scan removes any previous thermal history.
-
Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature. This allows for the observation of liquid crystal phase formation from the isotropic state.
-
Second Heating Scan: Heat the sample again at the same rate (10 °C/min) to 80 °C. The data from this second heating scan is typically used for analysis, as it represents the behavior of a sample with a consistent thermal history.
-
-
Data Analysis: Identify the onset and peak temperatures of endothermic events on the second heating curve. The peak corresponding to the crystal-to-mesophase transition is the melting point, and the peak for the mesophase-to-isotropic liquid transition is the clearing point. Integrate the peak areas to determine the enthalpies of transition (ΔH).
Caption: Workflow for DSC analysis of a liquid crystal.
Polarized Optical Microscopy (POM)
Causality and Expertise: POM is a qualitative technique essential for visually identifying the type of mesophase. Liquid crystals are optically anisotropic (birefringent), meaning they refract light differently depending on the orientation of the molecules.[8] When a thin film of the liquid crystal is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in a bright, textured image.[9] Isotropic liquids, in contrast, appear black. Each type of liquid crystal phase (nematic, smectic, cholesteric) exhibits a unique and identifiable optical texture. The nematic phase is commonly identified by its characteristic "Schlieren" or "marbled" texture.[7][10]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the sample onto a clean glass microscope slide. Cover it with a glass coverslip, pressing gently to create a thin film.
-
Instrument Setup: Place the slide on a hot stage attached to the polarizing microscope. The hot stage allows for precise temperature control.
-
Observation During Heating:
-
Position the sample between the crossed polarizers.
-
Slowly heat the sample (e.g., 5 °C/min) from room temperature.
-
Observe the sample through the eyepieces. Note the temperature at which the solid crystals melt into a fluid, birefringent phase. Capture images of the characteristic textures.
-
Continue heating until the sample becomes completely dark (extinction), which indicates the transition to the isotropic liquid. This temperature is the clearing point.
-
-
Observation During Cooling:
-
Slowly cool the sample from the isotropic phase.
-
Observe the formation of birefringent droplets (nucleation) from the dark isotropic liquid. These droplets will coalesce to form the bulk liquid crystal texture.
-
This step is crucial as some liquid crystal phases are only visible upon cooling (monotropic) rather than upon heating (enantiotropic).
-
Caption: Workflow for POM analysis of a liquid crystal.
Conclusion
This compound is a calamitic liquid crystal whose mesomorphic properties are strongly dictated by its molecular structure, particularly the terminal fluoro-substituent. Based on established structure-property relationships, it is predicted to exhibit a nematic liquid crystal phase with a lower clearing point and reduced viscosity compared to its well-known benzonitrile analogue, PCH5. These characteristics make it a potentially valuable component for formulating liquid crystal mixtures for display and photonic applications. This guide provides the foundational knowledge and detailed experimental frameworks using DSC and POM for the empirical validation of these predicted properties, empowering researchers to fully characterize this and similar novel materials.
References
-
Tschierske, C. (2012). Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorinated segments. Topics in Current Chemistry, 318, 1-108. [Link]
-
Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]
-
Hird, M. (2007). Fluorinated liquid crystals - Properties and applications. ResearchGate. [Link]
-
Górski, M., Tykarska, M., & Czerwiński, M. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 119(12), 4549-4560. [Link]
-
Miller, D. S., & Abbott, N. L. (2012). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PMC. [Link]
-
ResearchGate. (n.d.). Polarized optical microscopy (POM) images of the nematic liquid crystal.... [Link]
-
Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
-
DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. [Link]
-
University of Colorado Boulder. (n.d.). Optical Microscopy of Soft Matter Systems. [Link]
-
Frinton Laboratories Inc. (n.d.). Liquid Crystals. [Link]
-
Lu, Z., et al. (2020). Screening New Persistent and Bioaccumulative Organics in China's Inventory of Industrial Chemicals. Environmental Science & Technology, 54(12), 7384–7393. [Link]
-
PubMed. (n.d.). Liquid phase behavior of perfluoroalkylalkane surfactants. [Link]
-
ResearchGate. (n.d.). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. [Link]
-
Rahman, M. L., et al. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Molecules, 26(20), 6127. [Link]
Sources
- 1. Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. colorado.edu [colorado.edu]
Chemical structure of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene
An In-Depth Technical Guide to 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene: Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a key mesogenic compound in the field of liquid crystal technologies. We delve into its core molecular architecture, detailing the significance of its constituent parts—the pentyl tail, the trans-cyclohexane linker, and the terminal fluorobenzene ring. This document outlines a representative synthetic pathway and establishes a rigorous, multi-technique analytical workflow for structural verification and purity assessment. Furthermore, it explores the material's critical liquid crystalline properties, drawing comparisons with analogous, well-characterized compounds to elucidate structure-property relationships. This guide is intended for researchers, chemists, and materials scientists engaged in the design and application of advanced liquid crystal materials.
Introduction: A Core Component in Modern Nematic Liquid Crystals
Liquid crystal science is the foundation of modern display technology and is finding expanding applications in photonics, telecommunications, and sensing.[1][2] The performance of devices in these fields is critically dependent on the molecular design of the liquid crystal materials themselves. Compounds like this compound are exemplars of the calamitic (rod-like) mesogens that form the basis of the nematic phases essential for applications such as the ubiquitous liquid-crystal display (LCD).[3]
The Role of Fluorinated Mesogens
The strategic incorporation of fluorine atoms into mesogenic molecules is a cornerstone of modern liquid crystal design.[4] The fluorine substituent is small, allowing it to be integrated into various parts of the molecular structure without disrupting the liquid crystalline nature of the material.[4][5] However, its high electronegativity imparts a strong, localized dipole moment. This modification profoundly influences the bulk material properties, leading to advantages such as optimized dielectric anisotropy (Δε), enhanced resistivity, reduced viscosity, and improved overall performance.[6][7] In this compound, the terminal fluorine atom is pivotal in defining the molecule's electronic characteristics.
Structural Rationale of the Title Compound
The molecular architecture of this compound is a deliberate combination of three distinct functional units, each contributing to its overall properties:
-
A flexible pentyl chain (C₅H₁₁): This non-polar alkyl tail contributes to the molecule's fluidity and influences its melting point and clearing point (the temperature of transition from the nematic to the isotropic liquid phase).
-
A rigid core (cyclohexane-benzene): This core, composed of a cyclohexane ring and a benzene ring, provides the structural rigidity necessary for the formation of an ordered, anisotropic liquid crystal phase. The trans configuration of the 1,4-substituted cyclohexane is critical for maintaining a linear, rod-like shape, which is essential for nematic phase formation.
-
A polar terminal fluorine atom (-F): As discussed, this group introduces a strong dipole moment along the molecular axis, which is crucial for controlling the material's response to an external electric field. This response is quantified by the dielectric anisotropy (Δε).[1]
Molecular Profile and Physicochemical Characteristics
A thorough understanding of a material begins with its fundamental physical and chemical identity. This section details the structural and spectroscopic properties of this compound.
Core Structure and Stereochemistry
The IUPAC name for this compound is 1-fluoro-4-(trans-4-pentylcyclohexyl)benzene. The 'trans' designation specifies that the pentyl group and the fluorophenyl group are on opposite sides of the cyclohexane ring, maximizing the molecule's length-to-breadth ratio and promoting the formation of the nematic liquid crystal phase.
Tabulated Physicochemical Properties
| Property | Value | Source |
| CAS Number | 76802-61-4 | [8] |
| Molecular Formula | C₁₇H₂₅F | [8] |
| Molecular Weight | 248.4 g/mol | [8] |
| Appearance | White Crystalline Solid / Nematic Liquid | |
| Canonical SMILES | CCCCCC1CCC(CC1)C2=CC=C(C=C2)F | [8] |
| InChI Key | VCIVJVKSOMDCMN-UHFFFAOYSA-N | [8] |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral characteristics are expected.
-
2.3.1 ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will show distinct regions. The aliphatic protons of the pentyl chain (CH₃, CH₂) will appear as complex multiplets in the upfield region (~0.8-1.5 ppm). The cyclohexane ring protons will also produce a series of complex, overlapping multiplets (~1.2-2.5 ppm). The aromatic protons on the fluorobenzene ring will appear further downfield, likely as two multiplets (~6.9-7.2 ppm), with their splitting patterns complicated by both proton-proton and proton-fluorine coupling.[9]
-
¹³C NMR: The spectrum will be consistent with the 17 carbon atoms in the molecule. The pentyl and cyclohexyl carbons will resonate in the aliphatic region (~14-45 ppm). The six aromatic carbons will appear in the downfield region (~115-165 ppm), with the carbon directly bonded to fluorine showing a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, appearing as a multiplet due to coupling with the ortho-protons on the benzene ring.
-
-
2.3.2 Mass Spectrometry (MS)
-
Electron Ionization (EI) GC-MS analysis is expected to show a molecular ion peak (M⁺) at m/z = 248. Key fragmentation patterns would include the loss of the pentyl chain (M-71), cleavage of the cyclohexane ring, and fragments corresponding to the fluorophenyl moiety (e.g., fluorotropylium ion at m/z 109). The NIST library entry for this compound shows prominent peaks at m/z 122 and 109.[8]
-
-
2.3.3 Infrared (IR) Spectroscopy
-
The IR spectrum will be characterized by strong C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹. Aromatic C-H stretches will appear just above 3000 cm⁻¹. Aromatic C=C stretching bands will be present in the 1500-1600 cm⁻¹ region. A strong C-F stretching vibration is expected in the 1250-1350 cm⁻¹ range.[6]
-
Synthetic Pathway: A Representative Protocol
While multiple synthetic routes exist for 4-alkyl-cyclohexyl-phenyl structures, a common and effective strategy involves a Grignard coupling reaction. This approach offers a reliable method for forming the crucial carbon-carbon bond between the cyclohexane and phenyl rings.
Strategic Approach: Grignard Coupling
The causality behind this choice rests on the robust nature of Grignard reagents for forming C-C bonds with aromatic systems. The synthesis begins by preparing a Grignard reagent from a suitable halogenated pentylcyclohexane precursor. This nucleophilic organometallic species is then reacted with a fluorinated aromatic electrophile, such as 1,4-difluorobenzene, to yield the target molecule. This method is analogous to established procedures for similar liquid crystal molecules.[10]
Visualization of Synthetic Workflow
The following diagram outlines the key transformations in the proposed synthetic route.
Caption: A representative Grignard-based synthetic pathway.
Detailed Step-by-Step Synthesis Protocol
This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms readiness for the subsequent step.
Step 1: Bromination of trans-4-Pentylcyclohexanol
-
To a stirred solution of trans-4-pentylcyclohexanol in a suitable non-polar solvent (e.g., toluene), add hydrobromic acid (48% aqueous solution).
-
Heat the mixture to reflux for 4-6 hours using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Cool the reaction, separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude trans-1-bromo-4-pentylcyclohexane. Purify by vacuum distillation.
Step 2: Formation of the Grignard Reagent
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), place magnesium turnings.
-
Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of trans-1-bromo-4-pentylcyclohexane (from Step 1) in anhydrous THF to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure complete formation of (4-Pentylcyclohexyl)magnesium bromide.
Step 3: Grignard Coupling to Form the Final Product
-
In a separate flask under an inert atmosphere, prepare a solution of 1,4-difluorobenzene in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent prepared in Step 2 to the 1,4-difluorobenzene solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by GC-MS for the formation of the product.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.
Analytical Workflow for Structural Verification and Purity Assessment
Confirming the identity and purity of the final compound is a non-negotiable step in scientific research. A sequential, multi-technique approach ensures the highest degree of confidence in the material's quality.
A Multi-technique Approach to Validation
The workflow begins with a combined chromatography-mass spectrometry technique (GC-MS) to confirm the molecular weight and identify major components. This is followed by High-Performance Liquid Chromatography (HPLC) for precise purity quantification. Finally, NMR spectroscopy provides definitive structural elucidation.
Visualization of Analytical Workflow
This diagram illustrates the logical flow of the characterization process.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 3. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
- 4. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Fluoro-4-(4-pentylcyclohexyl)benzene | C17H25F | CID 578937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorinated Advantage: A Technical Guide to the Physical Properties of Advanced Liquid Crystals
Abstract
This technical guide provides an in-depth exploration of the core physical properties of fluorinated liquid crystals, materials that have become indispensable in modern science and technology. The strategic incorporation of fluorine atoms into liquid crystalline structures imparts unique and highly desirable characteristics, including tailored dielectric anisotropy, low viscosity, and high optical birefringence. These properties have propelled their use in advanced applications ranging from high-performance liquid crystal displays (LCDs) to innovative platforms for drug delivery and biosensing. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed examination of the synthesis, characterization, and application of these remarkable materials. We delve into the causal relationships between molecular structure and macroscopic properties, provide validated experimental protocols for their measurement, and present a forward-looking perspective on their evolving role in science and medicine.
Introduction: The Unique Role of Fluorine in Liquid Crystal Engineering
The field of liquid crystals has been revolutionized by the introduction of fluorine atoms into their molecular architecture. Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius make it a powerful tool for fine-tuning the intermolecular forces that govern the mesophase behavior and physical properties of these materials.[1][2] Unlike the cyano group, which was prevalent in early liquid crystal technologies, fluorine substitution offers enhanced thermal and chemical stability, a crucial factor for the longevity and reliability of modern devices.
The strategic placement of fluorine atoms within the liquid crystal molecule—be it on the aromatic core, in the terminal alkyl chains, or as part of a linking group—allows for precise control over key physical parameters.[1][2] This "molecular engineering" approach has enabled the development of liquid crystals with either positive or negative dielectric anisotropy, a critical determinant for their application in different display modes such as twisted nematic (TN) and vertical alignment (VA).[3] Furthermore, fluorination can significantly reduce viscosity, leading to faster switching times in displays, and can be used to modulate optical anisotropy to optimize contrast and viewing angles.[4]
Beyond display technologies, the unique self-assembly properties of fluorinated liquid crystals are being harnessed for biomedical applications. Their ability to form ordered structures in solution makes them promising candidates for the encapsulation and controlled release of therapeutic agents.[5] The biocompatibility and tunable properties of these materials open up new frontiers in drug delivery and the development of highly sensitive biosensors.[6][7][8][9]
This guide will systematically explore the key physical properties of fluorinated liquid crystals, providing both the theoretical underpinnings and practical methodologies for their characterization.
Dielectric Anisotropy: The Engine of Electro-Optical Switching
Dielectric anisotropy (Δɛ) is arguably the most critical physical property of a nematic liquid crystal for display applications, as it dictates the material's response to an applied electric field. It is defined as the difference between the dielectric permittivity parallel (ɛ∥) and perpendicular (ɛ⊥) to the director, the average direction of the long molecular axes.
The magnitude and sign of Δɛ are determined by the molecular dipole moment and its orientation relative to the principal molecular axis.[10] The introduction of highly electronegative fluorine atoms allows for the precise engineering of the molecular dipole.
-
Positive Dielectric Anisotropy (Δɛ > 0): Achieved when the net dipole moment is parallel to the long molecular axis. This is typical for molecules with terminal fluorine substituents.
-
Negative Dielectric Anisotropy (Δɛ < 0): Results from a net dipole moment perpendicular to the long molecular axis, often achieved through lateral fluorination of the aromatic core.[11]
The ability to tailor Δɛ is fundamental to the design of different LCD modes. For instance, TN displays require materials with positive Δɛ, while VA displays utilize those with negative Δɛ.[3]
Table 1: Representative Dielectric Anisotropy Values for Fluorinated Liquid Crystals
| Compound Type | Structure | Dielectric Anisotropy (Δɛ) | Reference |
| Laterally Difluoro-terphenyl | R1-(C₆H₄)-C₆H₂(F)₂-(C₆H₄)-R2 | -1.8 to -2.0 | [12] |
| Fluorinated Phenyl Bicyclohexane | C₃H₇-(C₆H₁₀)₂-C₆H₃(F)-CN | Varies with F position | [13] |
| Fluorinated Benzoxazole | Varies | High positive values | [14] |
Experimental Protocol: Measurement of Dielectric Anisotropy
The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different orientations.
Equipment:
-
LCR Meter
-
Function Generator
-
Temperature-controlled hot stage
-
Homogeneously aligned liquid crystal cell (for ɛ∥)
-
Homeotropically aligned liquid crystal cell (for ɛ⊥)
-
Polarizing Optical Microscope
Procedure:
-
Cell Preparation: Fill a homogeneously aligned cell and a homeotropically aligned cell with the fluorinated liquid crystal sample in its isotropic phase via capillary action.
-
Temperature Control: Place the cells in the hot stage and slowly cool to the desired measurement temperature within the nematic phase. Verify the alignment using a polarizing optical microscope.
-
Capacitance Measurement (ɛ⊥):
-
Place the homeotropically aligned cell in the measurement setup.
-
Apply a low-frequency AC voltage (typically 1 kHz) across the cell.
-
Measure the capacitance (C⊥) using the LCR meter.
-
Calculate the perpendicular permittivity using the formula: ɛ⊥ = (C⊥ * d) / (ɛ₀ * A), where d is the cell gap, A is the electrode area, and ɛ₀ is the permittivity of free space.
-
-
Capacitance Measurement (ɛ∥):
-
Place the homogeneously aligned cell in the setup.
-
Apply the same AC voltage and measure the capacitance (C∥).
-
Calculate the parallel permittivity: ɛ∥ = (C∥ * d) / (ɛ₀ * A).
-
-
Calculate Dielectric Anisotropy: Δɛ = ɛ∥ - ɛ⊥.
Optical Anisotropy (Birefringence): The Key to Light Modulation
Optical anisotropy, or birefringence (Δn), is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of the liquid crystal. This property is fundamental to the operation of LCDs, as it enables the manipulation of the polarization of light passing through the material.
Fluorinated liquid crystals, particularly those with highly conjugated aromatic cores like phenyl tolanes and terphenyls, can exhibit high birefringence.[15][16] A high Δn is advantageous for applications requiring thin cell gaps, which leads to faster response times.
Table 2: Representative Optical Birefringence Values for Fluorinated Liquid Crystals
| Compound Type | Structure | Birefringence (Δn) at ~589 nm | Reference |
| Fluorinated Isothiocyanato Biphenyl | C₄H₉-(C₆H₁₀)-C₆H₃(F)₂-NCS | ~0.28 | [15][17] |
| Fluorinated Isothiocyanato Terphenyl | Varies | 0.35 - 0.52 | [16] |
| Difluorovinyl Tolane | Varies | ~0.258 | [3] |
Experimental Protocol: Measurement of Optical Birefringence
The Abbe refractometer method is a common technique for determining the refractive indices of liquid crystals.
Equipment:
-
Abbe Refractometer with a temperature-controlled prism
-
Polarizer
-
Monochromatic light source (e.g., sodium lamp, λ = 589 nm)
-
Homogeneously aligned liquid crystal cell with a small prism of known refractive index and angle.
Procedure:
-
Sample Preparation: A thin layer of the homogeneously aligned liquid crystal is placed between the prisms of the Abbe refractometer.
-
Temperature Control: The temperature of the prisms is controlled to the desired measurement temperature.
-
Measurement of nₒ:
-
Orient the polarizer such that the light is polarized perpendicular to the director of the liquid crystal.
-
Measure the critical angle of total internal reflection and determine the ordinary refractive index (nₒ).
-
-
Measurement of nₑ:
-
Rotate the polarizer by 90 degrees so that the light is polarized parallel to the director.
-
Measure the critical angle and determine the extraordinary refractive index (nₑ).
-
-
Calculate Birefringence: Δn = nₑ - nₒ.
Viscosity: A Critical Factor for Switching Speed
The rotational viscosity (γ₁) is a measure of the internal friction of the liquid crystal and is a key parameter determining the switching speed of an LCD.[18] Lower viscosity allows the liquid crystal molecules to reorient more quickly in response to an electric field, resulting in faster response times.
Fluorination can have a complex effect on viscosity. While the introduction of fluorine can sometimes increase molecular interactions, leading to higher viscosity, strategic fluorination, particularly in the terminal chains, can disrupt molecular packing and lead to a reduction in viscosity.[19] The development of low-viscosity fluorinated liquid crystals is a major area of research for next-generation displays.[4]
Table 3: Representative Rotational Viscosity Values for Fluorinated Liquid Crystals
| Compound Type | Viscosity (γ₁) [mPa·s] | Temperature (°C) | Reference |
| Fluorinated Terphenyl Mixture | ~150 | 25 | [19] |
| Nematic Mixture ZLI-2293 | ~25 | 20 | [20] |
| Nematic Mixture E7 | ~50 | 20 | [21] |
Experimental Protocol: Measurement of Rotational Viscosity
The transient current method is a widely used technique to determine the rotational viscosity.
Equipment:
-
Function generator
-
Digital oscilloscope
-
Homogeneously aligned liquid crystal cell
-
Temperature-controlled hot stage
Procedure:
-
Cell Preparation and Setup: Place the homogeneously aligned cell filled with the liquid crystal in the hot stage at the desired temperature.
-
Apply Voltage Pulse: Apply a square wave voltage pulse to the cell with an amplitude sufficient to cause the liquid crystal molecules to reorient.
-
Measure Transient Current: Record the transient current that flows as the molecules rotate using the digital oscilloscope.
-
Data Analysis: The rotational viscosity (γ₁) can be calculated from the peak of the transient current and the decay time of the current after the voltage is removed. The analysis involves fitting the current response to theoretical models that relate the current to the director reorientation dynamics.[20]
Elastic Constants: Governing the Deformation of the Director Field
The elastic constants (K₁₁, K₂₂, K₃₃) describe the energy required to deform the liquid crystal director from its equilibrium orientation.[22][23] They correspond to splay, twist, and bend deformations, respectively. These constants are crucial for determining the threshold voltage for switching and the sharpness of the electro-optical response.
The relationship between the elastic constants and molecular structure is complex. Generally, molecules with greater rigidity and a higher aspect ratio tend to have larger elastic constants. Fluorination can influence the elastic constants by altering intermolecular interactions and molecular shape.[13]
Table 4: Representative Frank Elastic Constant Values for Nematic Liquid Crystals
| Constant | Typical Value Range (pN) |
| Splay (K₁₁) | 5 - 15 |
| Twist (K₂₂) | 3 - 10 |
| Bend (K₃₃) | 5 - 20 |
Note: Specific values for fluorinated liquid crystals can vary significantly based on molecular structure. The provided range is typical for nematic liquid crystals in general.[24]
Experimental Protocol: Measurement of Elastic Constants
The Fredericks transition method is a classic technique for determining the splay (K₁₁) and bend (K₃₃) elastic constants.
Equipment:
-
Function generator
-
He-Ne laser
-
Photodetector
-
Homogeneously aligned cell (for K₁₁) or homeotropically aligned cell (for K₃₃)
-
Temperature-controlled hot stage
-
Polarizers
Procedure:
-
Setup for K₁₁ (Splay):
-
Place a homogeneously aligned cell between crossed polarizers in the hot stage.
-
Direct the laser beam through the setup to the photodetector.
-
-
Determine Threshold Voltage (Vth):
-
Slowly increase the AC voltage applied across the cell.
-
Monitor the transmitted light intensity. The voltage at which the intensity begins to change is the threshold voltage for the Fredericks transition.
-
-
Calculate K₁₁: The splay elastic constant is calculated using the formula: K₁₁ = ε₀Δɛ(Vth/π)².
-
Setup and Calculation for K₃₃ (Bend):
-
Repeat the procedure using a homeotropically aligned cell to determine the threshold voltage for the bend deformation.
-
Calculate K₃₃ using the same formula.
-
-
Twist Elastic Constant (K₂₂): The twist elastic constant is more complex to measure directly and often requires more advanced techniques such as observing the cholesteric pitch in a doped nematic or using electro-optic methods in a twisted nematic cell.[24]
Visualization of Key Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Diagram 1: Molecular Engineering of Dielectric Anisotropy
Caption: Control of dielectric anisotropy through strategic fluorination.
Diagram 2: Workflow for Characterizing Physical Properties
Caption: A typical workflow for the physical characterization of a novel fluorinated liquid crystal.
Applications in Drug Development and Biosensing
The unique properties of fluorinated liquid crystals are not limited to display technologies. Their ability to self-assemble into highly ordered structures and their responsiveness to external stimuli make them exciting candidates for biomedical applications.
Drug Delivery Systems
Lyotropic liquid crystals, which form ordered phases in the presence of a solvent, have been extensively studied as drug delivery vehicles.[25][26] The incorporation of fluorine into these systems can offer several advantages:
-
Enhanced Stability: The strong C-F bond can increase the chemical and thermal stability of the liquid crystalline nanocarriers, protecting the encapsulated drug from degradation.
-
Controlled Release: The specific molecular interactions and phase behavior of fluorinated liquid crystals can be tuned to control the release kinetics of the drug.
-
Targeted Delivery: The surface of fluorinated liquid crystal nanoparticles can be functionalized with targeting ligands to direct the drug to specific cells or tissues.
For example, lyotropic cubic and hexagonal phases of fluorinated amphiphiles can encapsulate both hydrophobic and hydrophilic drugs, offering a versatile platform for controlled release.[27] While much of the research has focused on non-fluorinated systems, the principles of self-assembly and drug encapsulation are directly applicable, with the added benefits of fluorine's unique properties.
Biosensors
The orientation of liquid crystals is highly sensitive to surface interactions. This property can be exploited to create highly sensitive, label-free biosensors.[9] The principle involves immobilizing a biological recognition element (e.g., an antibody or enzyme) on a surface. When the target analyte binds to the recognition element, it disrupts the alignment of the overlying liquid crystal layer, leading to a detectable optical signal.
Fluorinated liquid crystals are well-suited for these applications due to their:
-
High Sensitivity: Their well-defined ordering can be easily perturbed by binding events at the interface.
-
Optical Clarity: Their high transparency in the visible spectrum allows for easy detection of changes in birefringence.
-
Chemical Inertness: This property ensures that the liquid crystal itself does not interfere with the biological recognition event.
These biosensors have been developed for the detection of a wide range of analytes, including proteins, DNA, and small molecules, with potential applications in medical diagnostics and environmental monitoring.[6][8]
Conclusion and Future Outlook
Fluorinated liquid crystals represent a remarkable class of materials whose physical properties can be precisely tailored through synthetic chemistry. The ability to control dielectric and optical anisotropy, viscosity, and elastic constants has been the driving force behind the revolution in display technology. Looking forward, the unique self-assembly characteristics and biocompatibility of these materials are paving the way for exciting new applications in the life sciences. As our understanding of the intricate relationship between molecular structure and macroscopic properties deepens, we can expect the development of even more sophisticated fluorinated liquid crystals with enhanced performance for next-generation displays and transformative potential in drug delivery and diagnostics. The "fluorinated advantage" will undoubtedly continue to be a cornerstone of innovation in soft matter science and technology.
References
- Bremer, M., & Tarumi, K. (1991). Numerical evaluation of the relative value of dielectric anisotropy and order parameter in fluorinated nematic liquid crystals. Japanese Journal of Applied Physics, 30(8R), 1937.
- Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
- Dabrowski, R., Kula, P., & Herman, J. (2014). High Birefringence Liquid Crystals. ChemInform, 45(38).
- Parish, A. J. (2007).
- Gauza, S., et al. (2004). Dielectric and visco-elastic properties of laterally fluorinated liquid crystal single compounds and their mixture. Molecular Crystals and Liquid Crystals, 411(1), 241-252.
- Astolfi, P., et al. (2017). Lyotropic Liquid-Crystalline Nanosystems as Drug Delivery Agents for 5-Fluorouracil: Structure and Cytotoxicity. Langmuir, 33(43), 12369-12378.
- Wu, S. T., et al. (2014).
- Salamon, P., et al. (2018). Elastic and electro-optical properties of flexible fluorinated dimers with negative dielectric anisotropy. arXiv preprint arXiv:1807.05051.
- Gauza, S., et al. (2013).
- Chen, H., et al. (2023).
- Mabrouki, A., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System.
- Parish, A. J., & Wu, S. T. (2007). High Birefringence Liquid Crystals For Optical Communications. Molecular Crystals and Liquid Crystals, 477(1), 1-14.
-
Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Available from: [Link]
- Kirsch, P. (2015). Fluorine in liquid crystal design for display applications. Journal of Fluorine Chemistry, 177, 2-13.
- Gauza, S., et al. (2015).
- Urban, S., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(5), 2539-2548.
- Singh, R. K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(13), 6069-6085.
- Oton, E., et al. (2014). All-optical measurement of elastic constants in nematic liquid crystals. Optics Express, 22(22), 26646-26651.
- Wang, Z., et al. (2021).
- Li, J., et al. (2014). Multifunctional Liquid Crystal Nanoparticles for Intracellular Fluorescent Imaging and Drug Delivery. ACS Nano, 8(3), 2427-2436.
- Ma, H., et al. (2009). Temperature characteristic of permittivity and splay elastic constant for fluorinated liquid crystal mixtures. Liquid Crystals, 36(6-7), 747-753.
-
Astolfi, P., et al. (2017). Lyotropic Liquid-Crystalline Nanosystems as Drug Delivery Agents for 5-Fluorouracil: Structure and Cytotoxicity. Langmuir, 33(43), 12369-12378. Available from: [Link]
-
Wang, Z., et al. (2021). Liquid Crystal Biosensors: Principles, Structure and Applications. Biosensors, 11(9), 308. Available from: [Link]
- Imai, M., et al. (1993). Determination of Rotational Viscosity in Nematic Liquid Crystals from Transient Current: Numerical Analysis and Experiment. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 259(1), 37-52.
-
Kirsch, P. (2015). Fluorine in liquid crystal design for display applications. Journal of Fluorine Chemistry, 177, 2-13. Available from: [Link]
- Belyaev, V. V. (2001). Rotational viscosity γ1 of nematic liquid crystals. Physics-Uspekhi, 44(3), 255.
- Wang, Z., et al. (2021). Applications of liquid crystals in biosensing.
- Wang, L., et al. (2020).
- Zhang, R., et al. (2020). Application and Technique of Liquid Crystal-Based Biosensors. Biosensors, 10(2), 16.
- de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.
- Zakharov, A. V., & Vakulenko, A. A. (1999). Rotational Viscosity in a Nematic Liquid Crystal: A Theoretical Treatment and Molecular Dynamics Simulation. Physical Review E, 59(6), 6802-6807.
- Sheng, P. (1975). Introduction to the Elastic Continuum Theory of Liquid Crystals. In Introduction to Liquid Crystals (pp. 103-122). Springer, Boston, MA.
-
Ma, H., et al. (2009). Temperature dependence of physical constants in binary-fluorinated liquid crystal mixtures. Liquid Crystals, 36(6-7), 747-753. Available from: [Link]
- Kim, D. H., et al. (2015). Lyotropic liquid crystal systems in drug delivery: a review.
- Garg, G., Saraf, S., & Saraf, S. (2007). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences, 69(2), 171.
Sources
- 1. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid Crystal Biosensors: Principles, Structure and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of liquid crystals in biosensing - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Application and Technique of Liquid Crystal-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchmap.jp [researchmap.jp]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. "High Birefringence Liquid Crystals For Optical Communications" by Amanda Jane Parish [stars.library.ucf.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scilit.com [scilit.com]
- 22. Distortion free energy density - Wikipedia [en.wikipedia.org]
- 23. sheng.people.ust.hk [sheng.people.ust.hk]
- 24. OPG [opg.optica.org]
- 25. STUDY ON ROTATIONAL VISCOSITY OF NEMATIC LYOTROPIC LIQUID CRYSTAL [lxxb.cstam.org.cn]
- 26. Lyotropic Liquid-Crystalline Nanosystems as Drug Delivery Agents for 5-Fluorouracil: Structure and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. syncpoint.fr [syncpoint.fr]
An In-depth Technical Guide to CAS 76802-61-4: Properties, Synthesis, and Applications of a Key Liquid Crystal Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the compound identified by CAS number 76802-61-4. While primarily recognized for its application in materials science, specifically in the formulation of liquid crystal displays, the structural motifs present in this molecule—a fluorinated benzene ring and a pentylcyclohexyl group—are of significant interest in the broader field of medicinal chemistry and drug development. This document will delve into its chemical and physical properties, provide a detailed plausible synthesis protocol, explore its established applications, and discuss the potential relevance of its structural components in the context of pharmaceutical research.
Part 1: Core Properties and Synonyms
The compound with CAS number 76802-61-4 is a thermotropic liquid crystal, meaning its liquid crystal properties are dependent on temperature. It belongs to the class of nematic liquid crystals, where the constituent molecules exhibit long-range orientational order but no long-range positional order.
Synonyms and Identifiers
This compound is known by several names in scientific literature and commercial catalogs:
-
trans-4'-Pentylcyclohexyl-4-fluorobenzene
-
1-Fluoro-4-(4-pentylcyclohexyl)benzene[1]
-
trans-1-Fluoro-4-(4-n-pentylcyclohexyl)benzene
-
4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene
Physicochemical Properties
A summary of the key physicochemical properties of CAS 76802-61-4 is presented in the table below. These properties are crucial for its application in liquid crystal displays, influencing factors such as operating temperature range, switching speed, and display contrast.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₅F | [1] |
| Molecular Weight | 248.38 g/mol | [1] |
| Melting Point | 34-36 °C | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in organic solvents such as toluene, ethanol, and dichloromethane. Insoluble in water. | |
| Chemical Structure |
Part 2: Synthesis Methodology
While specific proprietary synthesis methods may exist, a plausible and commonly employed route for the synthesis of trans-4'-Pentylcyclohexyl-4-fluorobenzene involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds, which are common scaffolds in both liquid crystals and pharmaceuticals.[2][3] An alternative approach could involve a Friedel-Crafts reaction.[4][5][6][7][8]
Proposed Synthesis Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the synthesis of the target compound.
Caption: General workflow for the synthesis of trans-4'-Pentylcyclohexyl-4-fluorobenzene via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes a plausible method for the synthesis of trans-4'-Pentylcyclohexyl-4-fluorobenzene.
Materials:
-
4-Fluorophenylboronic acid
-
1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 1-bromo-4-(trans-4-pentylcyclohexyl)benzene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure trans-4'-Pentylcyclohexyl-4-fluorobenzene.
-
Recrystallization: Further purify the product by recrystallization from ethanol to obtain a white crystalline solid.
Part 3: Applications and Relevance
Established Application: Liquid Crystal Displays
The primary and well-established application of CAS 76802-61-4 is as a component in nematic liquid crystal mixtures for displays (LCDs).[9][10][11] The unique properties of fluorinated liquid crystals are crucial for the performance of modern displays.[9][10][11]
The incorporation of fluorine atoms into the liquid crystal molecule provides several advantages:
-
Dielectric Anisotropy: The high electronegativity of fluorine creates a strong dipole moment, which enhances the dielectric anisotropy of the liquid crystal mixture. This allows for lower operating voltages and reduced power consumption in displays.[9][10][11]
-
Viscosity: Fluorination can lead to a reduction in viscosity, resulting in faster switching times and reduced motion blur in displays.[9]
-
Chemical and Thermal Stability: The strong carbon-fluorine bond contributes to the overall stability of the molecule, leading to a longer operational lifetime for the display.[9][10]
The following diagram illustrates the basic principle of a twisted nematic (TN) liquid crystal display, where molecules like trans-4'-Pentylcyclohexyl-4-fluorobenzene are utilized.
Caption: Potential pharmacophoric features of the structural components of CAS 76802-61-4.
Part 4: Experimental Protocols for Characterization
For researchers working with CAS 76802-61-4 or similar liquid crystalline materials, proper characterization is essential. The following are standard experimental protocols for determining the key properties of nematic liquid crystals. [12][13][14][15][16][17][18][19][20]
Protocol 1: Determination of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic). [12][13] Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
-
Sample of CAS 76802-61-4
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan with a lid.
-
DSC Program:
-
Equilibrate the sample at a temperature below the expected melting point (e.g., 20 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected clearing point (e.g., 50 °C).
-
Hold the sample at this temperature for 5 minutes to ensure complete melting.
-
Cool the sample at the same rate back to the initial temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
-
Data Analysis: Analyze the thermogram from the second heating scan to identify the endothermic peaks corresponding to the crystal-to-nematic and nematic-to-isotropic phase transitions. The onset of the peak is typically taken as the transition temperature.
Protocol 2: Characterization of Nematic Texture by Polarized Optical Microscopy (POM)
Objective: To visually observe the nematic liquid crystal phase and its characteristic textures. [13][14] Materials and Equipment:
-
Polarizing optical microscope with a hot stage
-
Glass microscope slides and coverslips
-
Sample of CAS 76802-61-4
Procedure:
-
Sample Preparation: Place a small amount of the sample on a clean microscope slide.
-
Heating: Place the slide on the hot stage and heat it to a temperature above its clearing point to enter the isotropic liquid phase.
-
Cover Slip: Place a coverslip over the molten sample and press gently to create a thin film.
-
Cooling and Observation: Slowly cool the sample into the nematic phase while observing it through the crossed polarizers of the microscope.
-
Texture Identification: Observe the characteristic textures of the nematic phase, such as Schlieren or threaded textures. These textures arise from the different orientations of the liquid crystal director.
Conclusion
CAS 76802-61-4, or trans-4'-Pentylcyclohexyl-4-fluorobenzene, is a well-characterized liquid crystal with significant applications in display technology. Its synthesis, primarily via Suzuki-Miyaura coupling, is a robust and scalable process. While its direct biological activity has not been reported, the fluorinated and cyclohexylbenzene moieties within its structure are of considerable interest to the drug development community. The principles of incorporating such groups to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates are well-established. This guide has provided a comprehensive overview of this compound, from its fundamental properties and synthesis to its established applications and the potential relevance of its structural components in the broader scientific landscape.
References
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved from [Link]
-
Fluorine in Liquid Crystal Design for Display Applications. (2023). ResearchGate. Retrieved from [Link]
-
Fluorine in liquid crystal design for display applications. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Liquid crystal. (n.d.). In Wikipedia. Retrieved from [Link]
-
Characterization of Liquid Crystals: A Literature Review. (2016). International Journal of Advanced Research. Retrieved from [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. Retrieved from [Link]
-
Fluorinated Liquid Crystals for Active Matrix Displays. (1991). Molecular Crystals and Liquid Crystals. Retrieved from [Link]
-
Characterization techniques for liquid crystal materials and its application in optoelectronics devices. (2018). International Journal of Engineering & Technology. Retrieved from [Link]
-
Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. (2024). IEEE Transactions on Instrumentation and Measurement. Retrieved from [Link]
-
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (2021). ResearchGate. Retrieved from [Link]
-
Study of physical properties of mixed liquid crystal at phase transition. (2014). ResearchGate. Retrieved from [Link]
-
Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. (2024). ResearchGate. Retrieved from [Link]
-
Properties of liquid crystals (LC) mixtures. (2019). ResearchGate. Retrieved from [Link]
-
The synthesis and transition temperatures of some 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls. (1996). Liquid Crystals. Retrieved from [Link]
-
Structure, properties, and some applications of liquid crystals. (1971). Applied Optics. Retrieved from [Link]
-
The Importance of Fluorine in the Life Science Industry. (2003). CHIMIA. Retrieved from [Link]
-
The Importance of Fluorine in the Life Science Industry. (2003). ResearchGate. Retrieved from [Link]
-
Liquid Crystals. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules. Retrieved from [Link]
-
Biological aspects of fluorine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
[Anti-inflammatory and analgesic activities of the acid derivatives of cyclohexylbenzene]. (1971). Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences. Serie D: Sciences Naturelles. Retrieved from [Link]
-
Cyclohexylbenzene. (n.d.). In Wikipedia. Retrieved from [Link]
-
18.2 Friedel Crafts Alkylation and Acylation. (2021). Chad's Prep. Retrieved from [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2007). ResearchGate. Retrieved from [Link]
-
Drug Design by Pharmacophore and Virtual Screening Approach. (2022). Molecules. Retrieved from [Link]
-
Types of pharmacophoric features and pharmacophore fit values of 17 training set compounds obtained by the LigandScout 4.2 software. (2021). ResearchGate. Retrieved from [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2014). International Journal of Chemical Studies. Retrieved from [Link]
-
Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. (2012). Molecules. Retrieved from [Link]
-
Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. (1998). ResearchGate. Retrieved from [Link]
-
Radiochemical Synthesis of Alkyl Geminal 18F‐Difluoroalkyl Motifs Mediated by Silver(I) Oxide. (2023). Angewandte Chemie International Edition. Retrieved from [Link]
-
Fluorinated pyrimidines. Part 4. Synthesis, properties and stereochemical conversion of the cis and trans isomers of 6-alkoxy-5-fluoro-5,6-dihydrouracils. (1984). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemijournal.com [chemijournal.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Liquid crystal - Wikipedia [en.wikipedia.org]
- 13. ipme.ru [ipme.ru]
- 14. ijmr.net.in [ijmr.net.in]
- 15. digibug.ugr.es [digibug.ugr.es]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Structure, properties, and some applications of liquid crystals* [opg.optica.org]
- 20. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Phase Transition Temperatures of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene
Abstract
This technical guide provides a comprehensive framework for the characterization of the thermotropic phase transitions of the liquid crystal compound 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene. In the absence of extensive published data for this specific molecule, this guide establishes a robust investigatory protocol using its well-characterized non-fluorinated analog, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), as a reference. We delve into the foundational principles of liquid crystal phases and provide detailed, field-proven methodologies for Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) with hot-stage control. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This document is designed to be a self-validating system for researchers determining the mesomorphic properties of novel fluorinated liquid crystals, offering insights into the expected impact of fluorine substitution on phase behavior.
Introduction: The Significance of Fluorinated Liquid Crystals
This compound belongs to a class of calamitic (rod-like) liquid crystals, materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid.[1] The molecular structure, featuring a pentylcyclohexyl group linked to a fluorobenzene ring, is designed to induce mesophases. The introduction of fluorine is a key molecular engineering strategy in liquid crystal design. Compared to their non-fluorinated counterparts, fluorinated liquid crystals often exhibit modified properties such as altered dielectric anisotropy, viscosity, and phase transition temperatures.[2] These modifications are critical for applications in advanced materials and drug delivery systems, where precise control over the material's physical state in response to temperature is paramount.
This guide will focus on the experimental determination of the temperatures at which this compound transitions between its solid, liquid crystal, and isotropic liquid phases.
Theoretical Framework: Understanding Thermotropic Phase Transitions
Thermotropic liquid crystals exhibit phase transitions as a function of temperature.[3] For a compound like this compound, the following phase sequence on heating is anticipated:
-
Crystalline (Cr): At low temperatures, the molecules are arranged in a highly ordered, three-dimensional lattice.
-
Nematic (N): Upon heating, the compound melts into the nematic phase. In this phase, the long-range positional order of the crystalline state is lost, and the molecules are free to move around as in a liquid.[4] However, they maintain a degree of long-range orientational order, tending to align along a common axis known as the director.[1] This phase is characterized by its thread-like textures when viewed under a polarizing microscope.
-
Isotropic (I): With further heating, the thermal energy overcomes the forces maintaining orientational order. The material transitions into a true isotropic liquid, where molecules are randomly oriented and positioned.[4] The temperature of this transition is known as the clearing point.
Each of these transitions is associated with a specific enthalpy change (ΔH), which can be quantitatively measured.
Core Experimental Methodologies
The characterization of phase transitions in liquid crystals relies on two primary analytical techniques: Differential Scanning Calorimetry (DSC) for thermodynamic analysis and Polarized Optical Microscopy (POM) for visual identification of the mesophases.
Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions
DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material.[5] By precisely monitoring the energy absorbed (endothermic) or released (exothermic) by a sample as it is heated or cooled, one can determine the temperatures and enthalpies of phase transitions.[6]
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.[7] A microbalance should be used for precision.
-
Hermetically seal the pan to prevent any loss of material, especially if the transition to the isotropic phase is near its boiling point.[8]
-
Prepare an identical empty, hermetically sealed aluminum pan to serve as the reference.[8]
-
-
Instrument Setup and Calibration:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create a stable and non-reactive atmosphere.[7]
-
Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium) before the experiment.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).
-
Heat the sample at a controlled rate, typically 10°C/min, to a temperature significantly above the expected clearing point (e.g., 80°C).[9]
-
Hold the sample at this temperature for 2-5 minutes to ensure thermal equilibrium and erase any thermal history.
-
Cool the sample at the same rate (10°C/min) back to the starting temperature. A controlled cooling cycle is crucial for observing transitions that may exhibit supercooling, such as crystallization.[1]
-
-
Data Analysis:
-
The output from the DSC is a thermogram, a plot of heat flow versus temperature.
-
Endothermic events (e.g., melting, nematic-to-isotropic transition) will appear as peaks in the heating curve.
-
Exothermic events (e.g., crystallization) will appear as peaks in the cooling curve.
-
The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition (ΔH).
-
Caption: Workflow for DSC analysis of liquid crystal phase transitions.
Polarized Optical Microscopy (POM) with Hot Stage: Visual Identification of Phases
POM is an indispensable technique for the definitive identification of liquid crystal phases.[3] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of light into two rays that travel at different velocities.[4] When observed between two crossed polarizers, this property produces characteristic textures that act as fingerprints for each mesophase.
-
Sample Preparation:
-
Place a small amount of the this compound onto a clean microscope slide.
-
Gently place a coverslip over the sample to create a thin film. The sample may be melted and cooled to ensure uniform spreading.
-
-
Microscope and Hot-Stage Setup:
-
Position the slide on a calibrated hot-stage apparatus (e.g., Mettler Toledo HS82/HS84 or Linkam LTS420) mounted on the stage of a polarizing microscope.[4][10]
-
Ensure the microscope's polarizer and analyzer are in the "crossed" position (90° to each other). In this configuration, an isotropic material (like the isotropic liquid phase) will appear black.
-
-
Thermal Program and Observation:
-
Slowly heat the sample from room temperature at a controlled rate (e.g., 2-5°C/min). A slower rate allows for better observation of texture changes at the transitions.
-
As the sample is heated, continuously observe the changes in the optical texture through the microscope eyepieces. Record images or videos at key temperatures.
-
Crystalline to Nematic Transition: The dark crystalline solid will melt into a brightly colored, mobile fluid with characteristic "Schlieren" or "marbled" textures. These textures arise from variations in the local orientation of the nematic director.
-
Nematic to Isotropic Transition (Clearing Point): As the temperature increases, the birefringent nematic texture will abruptly disappear, and the entire field of view will become dark (isotropic). This temperature is the clearing point.
-
Slowly cool the sample from the isotropic phase and observe the reverse transitions. The formation of nematic "droplets" from the dark isotropic liquid is a classic indicator of this transition.
-
Caption: Logical flow of phase identification using hot-stage POM.
Expected Results and Discussion
For PCH5, the following transitions have been reported:
-
Crystalline to Nematic (Cr → N): ~30 °C (303 K)[2]
-
Nematic to Isotropic (N → I): ~54.6 °C (327.6 K)[11]
Data Summary Table (Reference Compound: PCH5)
| Transition | Temperature (°C) | Temperature (K) | Method of Determination |
| Crystal → Nematic | 30.0 | 303.0 | DSC, POM |
| Nematic → Isotropic | 54.6 | 327.6 | DSC, POM |
Anticipated Influence of Fluorine Substitution
The substitution of a cyano group (-CN) with a fluorine atom (-F) is expected to alter the mesomorphic properties. Fluorine substitution can significantly impact intermolecular forces, molecular packing, and dipole moments. Research on other fluorinated liquid crystals indicates that such substitutions can lead to:
-
Depression of Clearing Point: Often, fluorination lowers the nematic-isotropic transition temperature.[2]
-
Modification of Crystal-Nematic Transition: The melting point can be either raised or lowered depending on the specific effects on the crystal lattice energy.
-
Changes in Nematic Range: The temperature range over which the nematic phase is stable may be broadened or narrowed.[12]
Therefore, while the phase sequence (Cr → N → I) for this compound is expected to be the same as for PCH5, the transition temperatures will likely be different. The experimental protocols detailed in this guide provide the necessary framework to precisely determine these values.
Conclusion
This technical guide provides a comprehensive, self-contained methodology for characterizing the phase transition temperatures of this compound. By integrating the thermodynamic data from Differential Scanning Calorimetry with the visual confirmation from Polarized Optical Microscopy, researchers can achieve an unambiguous determination of the material's thermotropic behavior. The use of the well-documented analog PCH5 as a reference point allows for a robust experimental design and provides a valuable benchmark for interpreting the effects of fluorine substitution. This protocol is broadly applicable to the characterization of novel calamitic liquid crystals, ensuring scientific integrity and fostering deeper insights into the structure-property relationships that govern these advanced materials.
References
-
7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022, August 28). Chemistry LibreTexts. [Link]
-
Chandra, D., & Singh, R. (Year). Thermal Analysis of Liquid Crystal Mixtures. IOSR Journal of Engineering (IOSRJEN). [Link]
-
DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025, May 7). Qualitest. [Link]
-
Liquid Crystal Phases. University of Hamburg. [Link]
-
Sample Preparation – DSC. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]
-
Abbott, N. L., & Yoon, D. K. (Year). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central. [Link]
-
Phase transition temperatures of compounds I, II and the mixtures. ResearchGate. [Link]
-
Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells. (Year). Princeton Dataspace. [Link]
-
Hot-Stage Microscopy Systems. Mettler Toledo. [Link]
-
Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. (2023, August 20). CSK Scientific Press. [Link]
-
Polarimetric method for liquid crystal displays characterization in presence of phase fluctuations. Optica Publishing Group. [Link]
-
Differential scanning calorimetry. Wikipedia. [Link]
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PubMed Central. [Link]
-
How to Prepare a DSC Sample. (2014, August 5). YouTube. [Link]
-
Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. (Year). MDPI. [Link]
-
Hot Stage. Calabria Liquid Crystals Technology. [Link]
-
Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (2023, September 9). The Engineering Technology Journal. [Link]
-
Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. (2012, March 1). Pharmaceutical Technology. [Link]
-
The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. ResearchGate. [Link]
-
Observe Thermal Transitions with Hot-stage Microscopy. (2021, June 17). YouTube. [Link]
-
Liquid Crystals. Linkam Scientific. [Link]
-
Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. ResearchGate. [Link]
-
Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. (Year). MDPI. [Link]
-
Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. (Year). MDPI. [Link]
-
Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. ResearchGate. [Link]
-
Mesomorphic and anisotropic properties of trans-4-(4-pentylcyclohexyl)benzonitrile doped with chiral (bis)camphoralidene-ethylenediamine. ResearchGate. [Link]
-
Thermotropic Liquid-Crystalline Properties of Viologens Containing 4-n-alkylbenzenesulfonates. (2019, February 1). MDPI. [Link]
Sources
- 1. webs.ucm.es [webs.ucm.es]
- 2. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. cskscientificpress.com [cskscientificpress.com]
- 7. qualitest.ae [qualitest.ae]
- 8. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 10. Liquid Crystals — Linkam Scientific [linkam.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Dielectric anisotropy in fluorinated liquid crystal compounds.
An In-Depth Technical Guide to Dielectric Anisotropy in Fluorinated Liquid Crystal Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into calamitic (rod-shaped) liquid crystal (LC) molecules is a cornerstone of modern materials science, particularly for high-performance liquid crystal displays (LCDs). The unique electronic properties and small steric footprint of fluorine allow for precise tuning of the bulk physical properties of the liquid crystal mesophase. This guide provides a comprehensive exploration of the principles and applications of dielectric anisotropy in fluorinated liquid crystal compounds. We will delve into the molecular origins of this property, the specific strategies for engineering both positive and negative dielectric anisotropy through fluorination, the experimental methods for its characterization, and its critical role in enabling advanced display modes such as Vertical Alignment (VA) and Fringe-Field Switching (FFS).
Foundational Concepts: Liquid Crystals and Dielectric Anisotropy
A liquid crystal is a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. In the nematic phase, the most commonly used phase for display applications, the rod-like molecules possess long-range orientational order but no long-range positional order. The average direction of the molecular long axes is defined by a unit vector known as the director (n) .
This molecular anisotropy gives rise to anisotropy in the material's bulk properties, including its response to an electric field. The dielectric permittivity (ε) , which quantifies a material's ability to store electrical energy in an electric field, is a tensor in liquid crystals. Its key components are:
-
ε∥ (epsilon parallel): The permittivity measured parallel to the director.
-
ε⊥ (epsilon perpendicular): The permittivity measured perpendicular to the director.
The difference between these two values is the dielectric anisotropy (Δε) , a critical parameter for all electro-optic applications:
Δε = ε∥ - ε⊥
The sign and magnitude of Δε are determined by the molecular structure, specifically the net molecular dipole moment (μ) and its orientation relative to the principal molecular axis.
-
Positive Dielectric Anisotropy (Δε > 0): Occurs when the net dipole moment is predominantly aligned with the long axis of the molecule. These materials align themselves parallel to an applied electric field.
-
Negative Dielectric Anisotropy (Δε < 0): Occurs when the net dipole moment is predominantly perpendicular to the long axis.[1] These materials align themselves perpendicular to an applied electric field.
The Role of Fluorine in Engineering Dielectric Anisotropy
The replacement of the cyano (-CN) group with fluorine-containing groups was a pivotal moment in LCD technology, driven by the need for materials with higher chemical stability and electrical resistivity, which are essential for active matrix (AM) displays. Fluorine's utility stems from a unique combination of properties:
-
High Electronegativity: The carbon-fluorine (C-F) bond is highly polar, creating a significant bond dipole moment that can be strategically positioned within the molecule.[2]
-
Small van der Waals Radius: Fluorine is the smallest halogen, allowing it to be substituted onto aromatic rings with minimal disruption to the elongated molecular shape required for liquid crystallinity.[3]
-
High Bond Energy: The C-F bond is exceptionally strong, imparting excellent thermal and chemical stability to the final compound.[2]
Strategies for Inducing Negative Dielectric Anisotropy (Δε < 0)
Achieving negative Δε is crucial for display modes like VA, In-Plane Switching (IPS), and FFS.[4][5][6] The primary strategy is lateral fluorination , which involves attaching fluorine atoms to the sides of the molecular core.
A (2, 3) difluoro substitution on a phenyl ring is a particularly effective and widely used motif.[5][7] The individual C-F bond dipoles in the 2 and 3 positions create a strong net dipole moment that is directed perpendicular to the principal molecular axis. This significantly increases the value of ε⊥ relative to ε∥, resulting in a large negative Δε.[5] Further fluorination of the core can increase the magnitude of negative Δε, though this can sometimes negatively impact other properties like the clearing point (the temperature at which the material becomes an isotropic liquid).
Strategies for Inducing Positive Dielectric Anisotropy (Δε > 0)
While much of modern display technology relies on negative Δε materials, positive Δε LCs remain important. Engineering positive Δε involves placing fluorine-containing groups at the terminal positions of the molecule to enhance the dipole moment parallel to the long axis. Common terminal groups include -F, -OCF₃, and -CF₃. The strong electron-withdrawing nature of these groups creates a large dipole moment along the main axis of the molecule, leading to a strong positive Δε.
Core Applications in Display Technology
The ability to engineer both positive and negative Δε has enabled a variety of display modes, each with distinct advantages.
-
Twisted Nematic (TN) Mode: The earliest LCD technology, TN displays use positive Δε liquid crystals. In the absence of a field, the director twists by 90 degrees between two aligned substrates. An applied field aligns the molecules parallel to the field (perpendicular to the substrates), changing the light polarization and switching the pixel. TN displays suffer from narrow viewing angles and lower contrast compared to modern technologies.[5]
-
Vertical Alignment (VA) Mode: VA displays utilize negative Δε liquid crystals.[5] In the "off" state, the molecules align perpendicularly to the glass substrates, a state known as homeotropic alignment. This orientation allows very little light to pass through crossed polarizers, creating a true black state and thus an extremely high contrast ratio.[5] When a voltage is applied, the negative Δε molecules tilt to become parallel to the substrates, allowing light to pass and creating the "on" state.
-
Fringe-Field Switching (FFS) Mode: Widely used for high-performance mobile displays, FFS mode employs interdigitated electrodes on one substrate to generate a "fringe" electric field that has both horizontal and vertical components. The use of negative Δε LCs in FFS (n-FFS) has been shown to offer superior performance, including higher transmittance, better color stability, and lower power consumption compared to FFS with positive materials (p-FFS).[1]
Experimental Protocol: Measurement of Dielectric Anisotropy
The determination of Δε is a fundamental characterization step. It is achieved by measuring the capacitance of specially prepared liquid crystal cells.[1]
Step-by-Step Methodology
-
Cell Fabrication and Preparation:
-
Two types of measurement cells are required: a homogeneous cell for planar alignment and a homeotropic cell for vertical alignment.
-
These cells consist of two parallel glass substrates coated with a transparent conductor (e.g., Indium Tin Oxide, ITO).
-
For the homogeneous cell, a polyimide alignment layer (e.g., PVA) is spin-coated onto the ITO and mechanically rubbed in a single direction to induce planar alignment of the LC molecules.[8][9]
-
For the homeotropic cell, a different alignment layer is used that promotes perpendicular alignment of the LC molecules.
-
The cell gap (thickness, d) is precisely controlled using spacer beads, typically in the range of 5-20 µm.
-
-
Capacitance Measurement:
-
An LCR (Inductance, Capacitance, Resistance) meter is used to measure capacitance.
-
First, measure the capacitance of the empty cell (Cempty).
-
Fill the homogeneous cell with the fluorinated LC compound via capillary action in its isotropic phase. Measure its capacitance (C⊥). In this configuration, the electric field is perpendicular to the director, thus measuring the perpendicular component of permittivity.
-
Fill the homeotropic cell with the same LC compound. Measure its capacitance (C∥). Here, the electric field is parallel to the director, measuring the parallel component.
-
-
Calculation of Dielectric Constants:
-
The permittivity components are calculated using the formula for a parallel plate capacitor:
-
ε⊥ = C⊥ / Cair
-
ε∥ = C∥ / Cair (where Cair is the capacitance of the cell if filled with air, which can be derived from Cempty and the geometry of the cell).
-
-
The dielectric anisotropy is then simply: Δε = ε∥ - ε⊥ .
-
Structure-Property Relationship: Data Summary
The precise placement of fluorine atoms has a dramatic and predictable effect on dielectric anisotropy. The following table summarizes this relationship for representative LC core structures.
| Compound Structure (Core) | Fluorine Substitution Pattern | Resulting Dipole Moment | Typical Δε Sign | Primary Application |
| Biphenyl | 4'-Fluoro (Terminal) | Parallel to long axis | Positive (+) | TN Displays |
| Phenyl Cyclohexane | 4-Fluoro (Terminal) | Parallel to long axis | Positive (+) | TN Displays |
| Terphenyl | 2,3-Difluoro (Lateral) | Perpendicular to long axis | Negative (-) | VA, FFS Displays[5] |
| Biphenyl | 2',3'-Difluoro (Lateral) | Perpendicular to long axis | Negative (-) | VA, FFS Displays[1] |
| Tolane | Lateral Fluoro | Perpendicular to long axis | Negative (-) | High-Performance VA[1] |
Conclusion and Future Outlook
The deliberate use of fluorine substituents is an indispensable tool in the design of liquid crystals for modern electro-optic devices. Lateral fluorination is the definitive method for creating materials with the negative dielectric anisotropy required for high-contrast VA and high-performance FFS displays. Terminal fluorination remains a viable strategy for producing stable, high-resistivity positive Δε materials. The continued demand for displays with lower power consumption, faster response times, and higher resolutions will drive further research into novel fluorinated compounds with exceptionally large values of dielectric anisotropy. Beyond displays, fluorinated LCs with high anisotropy are being actively explored for tunable microwave components, such as phase shifters and filters, opening new avenues for these advanced materials.[8][10]
References
-
Wu, S. T., & Hu, C. S. (2015). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 5(4), 483-502. Available at: [Link]
-
Osman, M. A. (1984). Nematic Liquid Crystals with High Positive Dielectric Anisotropy. Zeitschrift für Naturforschung B, 39(6), 801-805. Available at: [Link]
-
Molina-Sánchez, J. F., et al. (2012). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 562(1), 132-139. Available at: [Link]
-
Wan, D., et al. (2023). Increasing the negative dielectric anisotropy of liquid crystals with polar substituents parallel to their long molecular axis through adding terminal 2,2-difluoroethyl group. Liquid Crystals, 50(12), 1785-1794. Available at: [Link]
-
Kirsch, P. (2014). Fluorine in liquid crystal design for display applications. Beilstein Journal of Organic Chemistry, 10, 1638-1651. Available at: [Link]
-
Chen, P., et al. (2019). Increasing the negative dielectric anisotropy of liquid crystals by fluorination of the terminal ethyl chain. Liquid Crystals, 46(13-14), 2056-2063. Available at: [Link]
-
Molina-Sánchez, J. F., et al. (2012). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 562(1), 132-139. Available at: [Link]
-
Dubey, A. K., et al. (2012). The role of negative dielectric anisotropy liquid crystalline materials in LCD's. AIP Conference Proceedings, 1447, 1157. Available at: [Link]
-
Al-Dhahebi, A. M., et al. (2021). Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(1), 7869-7880. Available at: [Link]
-
Wan, D., et al. (2023). Increasing the negative dielectric anisotropy of liquid crystals with polar substituents parallel to their long molecular axis through adding terminal 2,2-difluoroethyl group. Liquid Crystals, 50(12), 1785-1794. Available at: [Link]
-
Ishikawa, H., et al. (1996). Relationship between order parameter and physical constants in fluorinated liquid crystals. Liquid Crystals, 20(6), 743-748. Available at: [Link]
-
S-E. Acanthi, et al. (2013). Dielectric properties of highly anisotropic nematic liquid crystals for tunable microwave components. Applied Physics Letters, 103(17), 172904. Available at: [Link]
-
H. S. Somashekara, et al. (2024). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. Scientific Reports, 14, 10174. Available at: [Link]
Sources
- 1. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchmap.jp [researchmap.jp]
- 10. pubs.aip.org [pubs.aip.org]
The Nexus of Form and Function: Elucidating the Relationship Between Molecular Structure and Liquid Crystal Phase Behavior
An In-depth Technical Guide
Abstract
Liquid crystals represent a unique state of matter, a fascinating intermediate between the ordered world of crystalline solids and the chaotic motion of isotropic liquids.[1] This duality imparts properties that are not only of fundamental scientific interest but are also harnessed in a vast array of technologies, from display screens to advanced sensor systems. For researchers in materials science and drug development, understanding the intricate dance between a molecule's architecture and the liquid crystalline phase it adopts is paramount. The ability to predict and control mesophase behavior by rationally designing molecular structures opens the door to novel materials and sophisticated delivery systems. This guide provides a comprehensive exploration of this structure-property relationship, detailing the requisite molecular features for mesophase formation, the characteristics of common liquid crystal phases, the experimental techniques for their characterization, and their burgeoning applications in the pharmaceutical sciences.
Part 1: The Molecular Architecture of Mesogens
The formation of a liquid crystal (LC) phase is not a property of all molecules. It is restricted to compounds, known as mesogens, that possess a specific and often paradoxical combination of rigidity and flexibility. These structural characteristics are the primary determinants of the type and stability of the liquid crystal phase.
Anisotropy of Molecular Shape
The most fundamental requirement for liquid crystallinity is molecular shape anisotropy. Molecules must be significantly non-spherical, allowing for preferential alignment along a particular direction.[2] This leads to two primary classes of thermotropic mesogens:
-
Calamitic (Rod-like) Liquid Crystals: These are the most common type of mesogens, characterized by an elongated, rod-like geometry.[3] Their structure typically consists of a rigid core composed of two or more aromatic or cycloaliphatic rings, which provides the necessary structural rigidity, and flexible terminal chains.[3][4] The length-to-breadth ratio is a critical parameter; a higher ratio generally promotes the stability of the liquid crystal phase.[5]
-
Discotic (Disc-like) Liquid Crystals: These mesogens are composed of a flat, disc-shaped aromatic core surrounded by multiple flexible side chains, often six or eight.[6][7] The flat core facilitates stacking, while the side chains mediate the intermolecular distances and influence the phase behavior.[6] These molecules tend to self-assemble into column-like structures.[7][8]
The Duality of Rigidity and Flexibility
A delicate balance between rigid and flexible components within the molecule is essential.
-
The Rigid Core: This is the cornerstone of the mesogen, responsible for establishing the long-range orientational order. It is typically built from phenyl, biphenyl, or naphthalene rings, often linked by groups that maintain the overall linearity and rigidity of the structure.[3][9]
-
The Flexible Tails: Attached to the ends of the rigid core are typically alkyl or alkoxy chains.[3] These flexible chains prevent the molecules from packing into a stable three-dimensional crystal lattice until a lower temperature is reached, thereby creating a temperature window in which the liquid crystal phase can exist. The length of these chains significantly influences the melting point and the type of mesophase formed; longer chains tend to favor the formation of more highly ordered smectic phases.
The Role of Intermolecular Forces and Polarity
The specific interactions between mesogens dictate the stability and order of the mesophase. Molecules that form liquid crystals often possess polar groups, leading to stronger dipole-dipole interactions or hydrogen bonds.[10] These forces assist in the parallel alignment of the molecules, which is a prerequisite for forming a liquid crystal phase. The position and nature of these polar groups can have a profound impact on the resulting mesophase.
Caption: Core components of a calamitic liquid crystal molecule.
Part 2: Mesophases - The Consequence of Molecular Order
The specific way in which anisotropic molecules arrange themselves defines the mesophase. As a liquid crystal is cooled from the high-temperature, disordered isotropic liquid state, it transitions through one or more mesophases, each with a distinct degree of molecular order.[3]
Nematic Phase (N)
The nematic phase is the least ordered liquid crystal phase.[11] In this phase, the molecules exhibit long-range orientational order, meaning they tend to align their long axes along a common direction known as the director (n ).[12] However, they possess no long-range positional order; their centers of mass are randomly distributed, allowing them to flow like a liquid.[2][10]
Cholesteric or Chiral Nematic Phase (N)*
This phase is observed for liquid crystals composed of chiral molecules.[4] Locally, the molecular arrangement is similar to that of the nematic phase. However, the chirality of the molecules induces a continuous rotation of the director direction, resulting in a helical superstructure.[4][13] The distance over which the director rotates by a full 360° is known as the helical pitch, a property that is highly sensitive to temperature.
Smectic Phases (Sm)
Smectic phases exhibit a higher degree of order than nematics. In addition to long-range orientational order, they also possess a degree of one-dimensional positional order, with molecules organized into well-defined layers.[10][14]
-
Smectic A (SmA): In this phase, the molecules are arranged in layers, with their long axes oriented, on average, perpendicular to the layer planes.[15] The molecules are randomly positioned within the layers, which can slide freely over one another.[15]
-
Smectic C (SmC): The SmC phase is similar to the SmA phase, but the molecular long axes are tilted at a specific angle with respect to the layer normal.[4][12]
Columnar Phases (Col)
Formed by discotic mesogens, columnar phases consist of stacks of disc-shaped molecules forming columns.[16] These columns then arrange themselves into a two-dimensional lattice, which can be hexagonal, rectangular, or other geometries.[6][12]
Caption: Hierarchy of thermotropic liquid crystal phases by temperature.
| Phase | Orientational Order | Positional Order | Key Structural Feature |
| Nematic (N) | Long-range | None | Molecules align along a common director.[12] |
| Cholesteric (N*) | Long-range (helical) | None | Director twists to form a helical structure.[4] |
| Smectic A (SmA) | Long-range | 1D (Layered) | Molecules are perpendicular to layer planes.[15] |
| Smectic C (SmC) | Long-range | 1D (Layered) | Molecules are tilted within layer planes.[12] |
| Columnar (Col) | Long-range (in columns) | 2D (Lattice of columns) | Disc-shaped molecules stack into columns.[16] |
| Table 1: Comparison of common thermotropic liquid crystal phases. |
Part 3: Experimental Characterization of Mesophases
Identifying the specific mesophases and their transition temperatures requires a suite of complementary analytical techniques. The combination of these methods provides a self-validating system for unambiguous characterization.
Caption: A typical experimental workflow for liquid crystal characterization.
Polarizing Optical Microscopy (POM)
POM is the primary tool for the initial identification of liquid crystal phases.[17] Because LCs are optically anisotropic, they exhibit birefringence, which allows them to be visualized between crossed polarizers. Each LC phase produces a characteristic optical texture, which serves as a visual fingerprint for identification.
Experimental Protocol: Polarizing Optical Microscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the sample on a clean glass microscope slide. Cover it with a coverslip.
-
Heating Stage: Place the slide on a programmable hot stage attached to the polarizing microscope. The hot stage allows for precise temperature control.
-
Observation upon Heating: Slowly heat the sample while observing through the microscope with crossed polarizers. Note the temperatures at which changes in the optical texture occur. The transition from a crystalline solid to an LC phase is typically marked by the sample becoming fluid and developing a birefringent texture. The transition to the isotropic liquid is identified when the field of view becomes completely dark (extinction).
-
Observation upon Cooling: Slowly cool the sample from the isotropic state. This is crucial as some LC phases (monotropic phases) only appear on cooling.[18] Record the textures and transition temperatures.
-
Texture Identification: Compare the observed textures with reference images from atlases of LC textures to make a preliminary phase identification (e.g., Schlieren textures for nematics, focal-conic fan textures for smectics).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for quantitatively measuring the thermodynamic parameters of phase transitions.[19] It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures and the enthalpy changes (ΔH) associated with them.[20]
| Transition | Temperature (°C) | Enthalpy (ΔH, J/g) | Order of Transition |
| Crystal → Smectic A | 85.2 | 25.8 | First-order |
| Smectic A → Nematic | 101.5 | 1.2 | Second-order |
| Nematic → Isotropic | 115.7 | 2.5 | First-order |
| Table 2: Example of phase transition data obtained from a DSC thermogram for a hypothetical calamitic liquid crystal. |
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Encapsulation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile. A typical scanning rate for LCs is 5-10 °C/min.
-
Heating/Cooling Cycle: Initiate a heating and cooling cycle that covers the entire expected temperature range of the LC phases. It is standard practice to run at least two cycles. The first heating scan can be affected by the sample's thermal history, while the second heating scan and the first cooling scan are generally more reproducible.
-
Data Analysis: The phase transitions will appear as peaks in the DSC thermogram. The peak temperature is taken as the transition temperature.[19] The area under the peak is integrated to calculate the enthalpy of the transition. First-order transitions (e.g., crystal-to-smectic, nematic-to-isotropic) typically show sharp, well-defined peaks, while second-order transitions (e.g., SmA-to-SmC) may appear as a subtle change in the baseline heat capacity.[21]
X-Ray Diffraction (XRD)
XRD provides definitive structural information at the molecular level and is essential for unambiguously identifying mesophases.[17][22] By analyzing the diffraction pattern, one can determine the type of molecular ordering.
-
Nematic Phase: Shows only a diffuse, wide-angle scattering peak corresponding to the average lateral distance between molecules.
-
Smectic Phases: Exhibit a sharp, low-angle (small-angle) reflection corresponding to the smectic layer spacing (d), in addition to the wide-angle diffuse peak.[23] This allows for direct measurement of the layer thickness.
-
Crystalline Solid: Produces multiple sharp reflections at both wide and small angles, indicative of three-dimensional positional order.
Experimental Protocol: Temperature-Dependent X-Ray Diffraction
-
Sample Preparation: The sample is typically loaded into a thin-walled glass capillary tube (approx. 1 mm diameter). The capillary is then sealed.
-
Instrument Setup: The capillary is mounted in a temperature-controlled holder within the XRD instrument. An X-ray beam (commonly Cu Kα radiation) is directed at the sample.
-
Data Acquisition: Diffraction patterns are collected at various temperatures, particularly just above and below the transition temperatures identified by DSC and POM.
-
Data Analysis:
-
Small-Angle X-ray Scattering (SAXS): Analyze the low-angle region of the diffraction pattern. The presence of a sharp peak indicates a layered (smectic) or columnar structure. The position of the peak (scattering angle 2θ) can be used to calculate the layer spacing 'd' using Bragg's Law (nλ = 2d sinθ).
-
Wide-Angle X-ray Scattering (WAXS): Analyze the high-angle region. A broad, diffuse halo indicates liquid-like disorder within the layers (characteristic of SmA and SmC phases), while sharp peaks would indicate crystalline order within the layers.[24]
-
Part 4: Applications in Drug Development
The unique self-assembly properties of certain molecules to form liquid crystalline phases have been harnessed to create sophisticated drug delivery systems. Lyotropic liquid crystals, which form mesophases in the presence of a solvent (like water), are particularly relevant.[25][26]
Liquid Crystalline Nanoparticles (LCNPs)
When certain amphiphilic lipids are dispersed in an aqueous environment, they can self-assemble into highly ordered, nanostructured liquid crystalline phases. Dispersing these bulk phases can create nanoparticles that retain the internal LC structure. These LCNPs, such as cubosomes and hexosomes, are promising vehicles for drug delivery.[27][28]
-
Cubosomes: These are nanoparticles with an internal bicontinuous cubic liquid crystalline structure.[27] This unique structure consists of a single, continuous lipid bilayer that is contorted into a three-dimensional periodic lattice, forming two intertwined, continuous aqueous channels.[28] This architecture allows for the encapsulation of hydrophilic, hydrophobic, and amphiphilic drug molecules.
-
Hexosomes: These nanoparticles possess an internal inverse hexagonal phase structure, composed of hexagonally packed water cylinders surrounded by a lipid monolayer.[28]
The high internal surface area and the distinct hydrophobic and hydrophilic domains make these LCNPs excellent carriers for a wide range of therapeutic agents, offering benefits such as high drug loading, protection of the drug from degradation, and controlled, sustained release profiles.[26][29]
Conclusion
The relationship between molecular structure and the resulting liquid crystal phase is a cornerstone of modern materials science. By carefully tuning the molecular architecture—adjusting the shape, balancing rigidity and flexibility, and positioning polar groups—scientists can exert precise control over the macroscopic properties of the material. This ability to design molecules that self-assemble into specific, functional architectures is not merely an academic exercise. For researchers in drug development, it provides a powerful toolkit for creating next-generation delivery systems that can enhance the bioavailability, stability, and efficacy of therapeutic agents. As our understanding of these complex fluids continues to grow, so too will their application in solving critical challenges in medicine and beyond.
References
-
Chemistry LibreTexts. (2025, October 3). 11.8: Liquid Crystals. [Link]
-
Ma, H., et al. (n.d.). Relationship between multi-phase formation and molecular structure for liquid crystal system. Journal of Wuhan University of Technology-Mater. Sci. Ed. [Link]
-
Uchimura, M., et al. (n.d.). Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Chemistry Letters, Oxford Academic. [Link]
-
del las Heras, D., et al. (n.d.). Effects of molecular geometry on liquid crystalline phase behaviour: isotropic-nematic transition. [Link]
-
Chemistry LibreTexts. (2023, April 12). 11.8: Liquid Crystals. [Link]
-
Andrienko, D. (n.d.). Molecular arrangements in liquid crystalline mesophases. ResearchGate. [Link]
-
Singh, I., et al. (n.d.). Application of Liquid Crystals as Drug Delivery System. ResearchGate. [Link]
-
Mitchell, D. (2004). Left schematic showing the cholesteric phase, where the molecules are.... ResearchGate. [Link]
-
Wikipedia. (n.d.). Liquid crystal. [Link]
-
Andrienko, D. (n.d.). The arrangement of molecules in liquid crystal phases. ResearchGate. [Link]
-
Singh, S. K., et al. (2015, October 12). Molecular structure of the discotic liquid crystalline phase of hexa-peri-hexabenzocoronene/oligothiophene hybrid and their charge transport properties. AIP Publishing. [Link]
-
University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. [Link]
-
Wikipedia. (n.d.). Cholesteric liquid crystal. [Link]
-
Leadbetter, A. J. (n.d.). X-Ray Diffraction by Liquid Crystals. Taylor & Francis Online. [Link]
-
Britannica. (2025, December 10). Nematic phase. [Link]
-
Zhai, J., et al. (2023, November 25). Lyotropic liquid crystalline phases: Drug delivery and biomedical applications. PubMed. [Link]
-
arXiv. (2025, March 9). Reflection of Phase Anisotropy on Molecule. [Link]
-
ResearchGate. (n.d.). Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction. [Link]
-
Patel, V., et al. (n.d.). Liquid Crystals: An Approach in Drug Delivery. Indian Journal of Pharmaceutical Sciences. [Link]
-
Chemistry For Everyone. (2025, July 17). How Are Liquid Crystals Synthesized?. YouTube. [Link]
-
Chandrasekhar, S., & Ranganath, G. S. (n.d.). Discotic liquid crystals. Cambridge University Press & Assessment. [Link]
-
Frontiers. (2025, September 10). Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. [Link]
-
MDPI. (n.d.). Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems. [Link]
-
Gray, G. W. (n.d.). The Influence of Molecular Structure on Liquid Crystalline Properies. Taylor & Francis Online. [Link]
-
arXiv. (2025, March 9). Reflection of Phase Anisotropy on Molecule. [Link]
-
Clegg, P. S. (n.d.). X-ray studies of the phases and phase transitions of liquid crystals. IUCr Journals. [Link]
-
Wikipedia. (n.d.). State of matter. [Link]
-
Ichikawa, T. (n.d.). X-ray Liquid Crystal Structure Analysis. [Link]
-
I Am Polymath. (2024, December 7). Smectic phase: Significance and symbolism. [Link]
-
Barrett Research Group. (n.d.). Discotic Liquid Crystals. [Link]
-
Ngo, V. A. T., et al. (2020, September 22). Nematic and Smectic Phases: Dynamics and Phase Transition. MDPI. [Link]
-
Dave, J. S., & Vasanth, K. L. (n.d.). Influence of Molecular Structure on Liquid Crystalline Properties and Phase Transitions in Mixed Liquid Crystals. Taylor & Francis Online. [Link]
-
Laboratoire de physique des Solides. (n.d.). The world of liquid crystals as seen through X-ray diffraction. [Link]
-
The Journal of Physical Chemistry B. (n.d.). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. ACS Publications. [Link]
-
Spectroscopy Online. (2023, May 11). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. [Link]
-
Abdel-Kareem, E. A-J., & Karam, N. H. (n.d.). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. [Link]
-
Van Hecke, G. R., et al. (n.d.). Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. Journal of Chemical Education, ACS Publications. [Link]
-
Kim, M. (n.d.). Phase transitions in liquid crystals. [Link]
-
Gelbart, W. M., & Baron, B. A. (1977, December 15). Molecular shape and volume effects on the orientational ordering of simple liquid crystals. The Journal of Chemical Physics, AIP Publishing. [Link]
-
IEEE Xplore. (n.d.). A Sub-nL Differential Scanning Calorimetry Chip for Liquid Crystal Phase Transition Characterization. [Link]
-
Unknown. (n.d.). Characterization of Liquid Crystals. [Link]
-
ResearchGate. (2025, August 7). Chemistry of Discotic Liquid Crystals: From Monomers to Polymers. [Link]
-
Chandrasekhar, S. (1985, March 1). Relation Between Molecular Structure and Liquid Crystalline Properties. Publications of the IAS Fellows. [Link]
-
Mandle, R. J., et al. (2014, November 25). Liquid Crystals The relationship between molecular structure and the incidence of the NTB phase. ResearchGate. [Link]
Sources
- 1. State of matter - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. colorado.edu [colorado.edu]
- 4. Liquid crystal - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Discotic liquid crystals (Chapter 6) - Liquid Crystals [cambridge.org]
- 7. BRG - Introduction to Liquid Crystals [barrett-group.mcgill.ca]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nematic phase | physics | Britannica [britannica.com]
- 12. researchgate.net [researchgate.net]
- 13. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 14. Smectic phase: Significance and symbolism [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. bhu.ac.in [bhu.ac.in]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 22. tandfonline.com [tandfonline.com]
- 23. journals.iucr.org [journals.iucr.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Lyotropic liquid crystalline phases: Drug delivery and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijpsonline.com [ijpsonline.com]
- 28. mdpi.com [mdpi.com]
- 29. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
A Technical Guide to the Spectroscopic Characterization of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene is a liquid crystal compound of significant interest in materials science and optoelectronics. Its unique molecular structure, featuring a polar fluorobenzene head and a nonpolar pentylcyclohexyl tail, gives rise to the mesophasic behavior essential for applications such as liquid crystal displays (LCDs). A thorough understanding of its molecular structure and purity is paramount for predicting its physical properties and performance in various applications. This guide provides an in-depth technical overview of the spectroscopic data integral to the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While direct access to raw spectral data files can be limited, comprehensive spectral information for this compound is available through established databases such as SpectraBase and the NIST Mass Spectrometry Data Center, accessible via the PubChem entry for the compound (CID 578937)[1]. This guide will leverage established principles of spectroscopy and data from analogous compounds to provide a detailed interpretation of the expected spectral features.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and the overall molecular mass.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.15 | t | 2H | Aromatic H (ortho to F) |
| ~ 6.95 | t | 2H | Aromatic H (meta to F) |
| ~ 2.45 | tt | 1H | Cyclohexyl CH (benzylic) |
| ~ 1.85 | m | 4H | Cyclohexyl CH₂ (axial) |
| ~ 1.40 | m | 4H | Cyclohexyl CH₂ (equatorial) |
| ~ 1.25 | m | 1H | Cyclohexyl CH (pentyl-bearing) |
| ~ 1.20 | m | 6H | Pentyl CH₂ |
| ~ 0.88 | t | 3H | Pentyl CH₃ |
Interpretation:
The ¹H NMR spectrum can be divided into two main regions: the aromatic region (δ 6.5-7.5 ppm) and the aliphatic region (δ 0.8-2.5 ppm).
-
Aromatic Region: The fluorobenzene ring will exhibit a characteristic AA'BB' system due to the symmetry of the para-substituted ring. The protons ortho to the fluorine atom are expected to appear as a triplet around δ 7.15 ppm, while the protons meta to the fluorine will appear as a triplet around δ 6.95 ppm. The coupling of these protons with the ¹⁹F nucleus will result in additional splitting, further confirming the structure.
-
Aliphatic Region: The signals for the pentylcyclohexyl group will be more complex due to overlapping multiplets. The benzylic proton on the cyclohexane ring is expected to be the most downfield of the aliphatic protons, appearing as a triplet of triplets around δ 2.45 ppm. The remaining cyclohexane and pentyl protons will appear as a series of multiplets in the δ 0.8-1.9 ppm range. The terminal methyl group of the pentyl chain will be a distinct triplet around δ 0.88 ppm.
Experimental Protocol - ¹H NMR:
A detailed protocol for acquiring high-quality NMR spectra of liquid crystals can be adapted from established methodologies.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at δ 7.26 ppm.
¹³C NMR Spectroscopy
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~ 161 (d) | C-F (ipso-carbon) |
| ~ 142 (d) | C-C (para-carbon) |
| ~ 128 (d) | Aromatic CH (ortho to F) |
| ~ 115 (d) | Aromatic CH (meta to F) |
| ~ 44 | Cyclohexyl CH (benzylic) |
| ~ 37 | Cyclohexyl CH (pentyl-bearing) |
| ~ 34 | Cyclohexyl CH₂ |
| ~ 32 | Pentyl CH₂ |
| ~ 29 | Pentyl CH₂ |
| ~ 23 | Pentyl CH₂ |
| ~ 14 | Pentyl CH₃ |
Interpretation:
The ¹³C NMR spectrum will show distinct signals for each carbon environment in the molecule.
-
Aromatic Region: The carbon directly attached to the fluorine atom will be significantly downfield and will appear as a doublet due to one-bond C-F coupling. The other aromatic carbons will also exhibit smaller C-F couplings.
-
Aliphatic Region: The carbons of the cyclohexane and pentyl groups will appear in the upfield region of the spectrum. The benzylic carbon will be the most downfield of the aliphatic signals.
Experimental Protocol - ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| ~ 1600, 1500 | Medium-Strong | Aromatic C=C stretch |
| ~ 1230 | Strong | C-F stretch |
| ~ 830 | Strong | para-disubstituted C-H bend |
Interpretation:
The IR spectrum of this compound will be dominated by strong absorptions from the aliphatic C-H stretches of the pentylcyclohexyl group. Key diagnostic peaks include the aromatic C-H and C=C stretches, the strong C-F stretch, and the out-of-plane C-H bending characteristic of a para-substituted aromatic ring.
Experimental Protocol - FTIR (ATR):
-
Sample Preparation: As a liquid crystal, the sample can be analyzed directly.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the sample onto the ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis.
Expected Mass Spectrometry Data:
| m/z | Relative Intensity | Assignment |
| 248 | High | Molecular Ion [M]⁺ |
| 177 | Moderate | [M - C₅H₁₁]⁺ |
| 109 | High | [C₆H₄F-CH]⁺ |
| 96 | Moderate | [C₆H₅F]⁺ |
Interpretation:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 248, corresponding to the molecular weight of the compound (C₁₇H₂₅F). The fragmentation pattern will be characteristic of the structure. Key fragmentation pathways include the loss of the pentyl group (C₅H₁₁), cleavage of the cyclohexane ring, and the formation of fluorobenzene-containing fragments.
Experimental Protocol - GC-MS:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or hexane.
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
GC Column: A nonpolar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is typically used for good sensitivity.
-
-
Acquisition Parameters:
-
GC Oven Program: Start at a low temperature (e.g., 50-70 °C), then ramp to a high temperature (e.g., 280-300 °C) to ensure elution of the compound.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.
Caption: Plausible fragmentation pathway in EI-MS.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy confirms the detailed carbon-hydrogen framework and stereochemistry. IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides further structural information through fragmentation analysis. Together, these techniques form an essential toolkit for ensuring the identity, purity, and quality of this important liquid crystal material for research and industrial applications.
References
-
PubChem. 1-Fluoro-4-(4-pentylcyclohexyl)benzene. National Center for Biotechnology Information. [Link][1]
Sources
A Technical Guide to the Mesomorphic Properties of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene: Elucidating Clearing and Melting Points
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Liquid Crystals
Liquid crystals possessing a fluorinated moiety, such as 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene, are of significant interest in the development of advanced materials, particularly for display technologies and electro-optical devices. The introduction of fluorine can profoundly influence the mesomorphic properties, including the dielectric anisotropy, viscosity, and the temperature range of the liquid crystal phases. Understanding the precise temperatures at which this compound transitions between its solid, liquid crystal, and isotropic liquid phases is paramount for its practical application and for the fundamental understanding of structure-property relationships in liquid crystal design.
Predicted Thermal Transitions: Insights from a Non-Fluorinated Analogue
In the absence of direct experimental data for this compound, we can draw valuable inferences from its structural analogue, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5). PCH5 is a well-studied nematic liquid crystal.[1][2]
| Phase Transition | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | This compound |
| Melting Point (Crystal to Nematic) | 30.0 °C (303 K)[2] | Predicted to be in a similar range, potentially influenced by altered intermolecular forces due to the fluorine atom. |
| Clearing Point (Nematic to Isotropic) | 54.4 °C (327.6 K)[3] | Expected to be influenced by the polarity and steric effects of the fluorine substituent. |
Causality Behind the Predictions: The substitution of a cyano (-CN) group with a fluorine (-F) atom introduces several changes to the molecular structure that are expected to impact the phase transition temperatures. The high electronegativity of fluorine can alter the molecular dipole moment and intermolecular interactions, which are key drivers of liquid crystal phase formation and stability. While the overall rod-like molecular shape is preserved, the steric and electronic differences between the cyano and fluoro substituents will likely lead to shifts in both the melting and clearing points.
Experimental Determination of Melting and Clearing Points
To empirically determine the phase transition temperatures of this compound, two primary analytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions, such as melting and clearing, are associated with enthalpy changes, which are detected as peaks or shifts in the DSC thermogram.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected melting point (e.g., 0 °C).
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected clearing point (e.g., 80 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating cycle under the same conditions. The data from the second heating run is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The melting point is identified as the onset temperature of the melting peak, and the clearing point is identified as the peak temperature of the nematic-to-isotropic transition peak in the DSC thermogram.
DSC Experimental Workflow
Caption: Workflow for DSC analysis of liquid crystals.
Polarized Optical Microscopy (POM) with a Hot Stage
Principle: POM is a vital technique for visualizing the unique optical textures of liquid crystal phases. As the sample is heated or cooled on a hot stage, changes in the observed texture provide a direct visual confirmation of phase transitions. The birefringent nature of the liquid crystal phase results in characteristic textures when viewed between crossed polarizers, while the isotropic liquid phase appears dark.
Experimental Protocol:
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.
-
Microscope and Hot Stage Setup: Mount the slide on a programmable hot stage fitted to the stage of a polarizing microscope.
-
Heating and Observation:
-
Slowly heat the sample at a controlled rate (e.g., 1-2 °C/min).
-
Observe the sample through the microscope with crossed polarizers.
-
Upon melting, a distinct, often colorful and threaded "nematic" texture will appear. The temperature at which this first occurs is the melting point.
-
Continue heating until the birefringent texture completely disappears, leaving a dark field of view. This temperature is the clearing point (nematic-to-isotropic transition).
-
-
Cooling and Confirmation: Slowly cool the sample from the isotropic phase. The reappearance of the nematic texture confirms the transition temperature.
POM Experimental Workflow
Caption: Workflow for POM analysis of liquid crystals.
Conclusion: A Pathway to Empirical Understanding
This technical guide has provided a comprehensive overview of the expected thermotropic properties of this compound, grounded in the established data of a close structural analogue. The detailed experimental protocols for Differential Scanning Calorimetry and Polarized Optical Microscopy offer a clear and reliable pathway for researchers to empirically determine the precise melting and clearing points of this and other novel liquid crystalline materials. The interplay of these techniques provides a self-validating system for the accurate characterization of the mesomorphic behavior, which is fundamental to advancing the field of liquid crystal science and technology.
References
-
ChemBK. This compound. [Link]
-
PubMed Central (PMC), NIH. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. [Link]
-
PubChem. 1-Fluoro-4-(4-pentylcyclohexyl)benzene. [Link]
Sources
The Nematic to Isotropic Phase Transition in Cyclohexyl-Based Liquid Crystals: A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical exploration of the nematic to isotropic (N-I) phase transition in cyclohexyl-based liquid crystals. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive understanding of the principles, experimental characterization, and practical applications of this fundamental phenomenon in soft matter physics. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Foundational Principles: Understanding the Nematic and Isotropic Phases
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] The defining characteristic of the nematic phase is the long-range orientational order of its constituent molecules, while lacking long-range positional order.[1] In simpler terms, the molecules tend to align along a common axis, known as the director, but their centers of mass are randomly distributed, allowing the substance to flow like a liquid.[2]
Cyclohexyl-based liquid crystals are a significant class of mesogenic compounds, prized for their low viscosity, high clearing points, and chemical stability, making them crucial components in liquid crystal displays and other advanced materials.[3] Their molecular structure, typically consisting of a rigid core containing one or more cyclohexyl rings and flexible terminal chains, dictates their liquid crystalline behavior.
The isotropic phase, in contrast, is characterized by a complete lack of long-range order.[4] Both the orientation and position of the molecules are random, akin to a conventional liquid. The transition from the ordered nematic state to the disordered isotropic state is a first-order phase transition, driven by an increase in temperature.[4] This transition is accompanied by a discontinuous change in the order parameter and a latent heat of transition.[5]
Diagram of Molecular Ordering
Caption: Molecular arrangement in the nematic and isotropic phases.
Theoretical Framework: The Maier-Saupe Theory
The nematic-isotropic phase transition is elegantly described by the Maier-Saupe mean-field theory.[4][6] This theory considers the long-range attractive van der Waals forces between anisotropic, rod-like molecules as the driving force for nematic ordering. The theory provides a framework for understanding the temperature dependence of the orientational order parameter, S.
The scalar order parameter, S, quantifies the degree of alignment of the liquid crystal molecules with the director.[2] It is defined as:
S = ½ ⟨3cos²θ - 1⟩
where θ is the angle between the long axis of a molecule and the director, and the brackets denote an average over all molecules in the sample. In the perfectly ordered nematic phase, S = 1, while in the completely disordered isotropic phase, S = 0.[2]
The Maier-Saupe theory predicts that as the temperature increases, the kinetic energy of the molecules begins to overcome the potential energy favoring alignment. This leads to a gradual decrease in the order parameter until a critical temperature, the nematic-isotropic transition temperature (TNI), is reached.[7] At this point, the order parameter abruptly drops to zero, signifying the first-order phase transition to the isotropic state.[7] The theory successfully predicts a universal curve for the order parameter as a function of reduced temperature (T/TNI), which shows good agreement with experimental data for many nematic liquid crystals.[8]
Experimental Characterization of the N-I Transition
Precise characterization of the nematic-isotropic phase transition is paramount for both fundamental research and practical applications. The two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1]
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[9] It is used to determine the temperature and enthalpy of phase transitions.[10]
Experimental Protocol: DSC Analysis of a Cyclohexyl-Based Liquid Crystal
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the cyclohexyl-based liquid crystal into a clean aluminum DSC pan. A smaller sample size generally yields better peak resolution.
-
Seal the pan hermetically to prevent any loss of sample due to volatilization.
-
Causality: A hermetic seal is crucial as even minor sample loss can lead to inaccurate enthalpy and transition temperature measurements.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).
-
Causality: The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the lowest expected transition temperature.
-
Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature well above the nematic-isotropic transition.[11]
-
Hold the sample at this temperature for a few minutes to ensure complete melting into the isotropic phase.
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is erased and to obtain reproducible results.[5]
-
Causality: A controlled heating and cooling rate is essential for accurate determination of transition temperatures and enthalpies. The second heating run often provides a cleaner and more reliable thermogram.
-
-
Data Analysis:
-
The DSC thermogram will show an endothermic peak during heating corresponding to the nematic-isotropic transition.
-
The onset temperature of this peak is typically taken as the transition temperature (TNI).
-
The area under the peak is integrated to determine the enthalpy of the transition (ΔHNI).[5]
-
Self-Validation: The reproducibility of the transition temperature and enthalpy values in the second and subsequent heating cycles serves as an internal validation of the measurement.
Diagram of DSC Workflow
Caption: Workflow for DSC analysis of liquid crystal phase transitions.
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the qualitative identification of liquid crystal phases and the direct observation of phase transitions.[6] It utilizes polarized light to reveal the birefringent nature of liquid crystalline materials.[10]
Experimental Protocol: POM Observation of the N-I Transition
-
Sample Preparation:
-
Place a small amount of the cyclohexyl-based liquid crystal on a clean microscope slide.
-
Gently place a coverslip over the sample to create a thin film. The sample can be heated slightly to facilitate spreading.
-
Causality: A thin, uniform film is necessary for clear observation of the textures and to minimize temperature gradients across the sample.
-
-
Microscope Setup:
-
Place the slide on the heating stage of the polarized light microscope.
-
Cross the polarizer and analyzer so that the field of view is dark without a birefringent sample.[6]
-
Causality: Crossed polarizers ensure that only light whose polarization has been altered by the anisotropic sample reaches the eyepiece, making the liquid crystal textures visible.
-
-
Observation and Analysis:
-
Slowly heat the sample while observing the texture through the eyepiece.
-
The nematic phase will exhibit a characteristic texture, often a "Schlieren" or "threaded" texture.[10]
-
As the temperature approaches TNI, the textures will become more mobile.
-
At TNI, the birefringent texture will abruptly disappear, and the field of view will become dark, indicating the transition to the isotropic phase.[6]
-
Upon cooling, droplets of the nematic phase will nucleate from the isotropic liquid, displaying characteristic "bipolar" or "radial" droplet textures before coalescing into the bulk nematic texture.
-
Self-Validation: The reversibility of the texture change upon heating and cooling confirms that it is a true phase transition and not a decomposition event.
Structure-Property Relationships in Cyclohexyl-Based Liquid Crystals
The molecular structure of cyclohexyl-based liquid crystals has a profound impact on their nematic-isotropic transition temperature and enthalpy. The length of the flexible alkyl or alkoxy chains, the nature of the linkage groups, and the presence of other substituents all play a crucial role.
The following table summarizes the nematic-isotropic transition temperatures (TNI) and enthalpies (ΔHNI) for a homologous series of 4-(trans-4'-n-alkylcyclohexyl)isothiocyanatobenzenes (nCHBT), demonstrating the effect of increasing alkyl chain length.
| Compound (nCHBT) | Alkyl Chain Length (n) | TNI (°C) | ΔHNI (kJ/mol) |
| 3CHBT | 3 | - | - |
| 4CHBT | 4 | - | - |
| 5CHBT | 5 | - | - |
| 6CHBT | 6 | 42.5 | 0.63 |
| 7CHBT | 7 | - | - |
| 8CHBT | 8 | - | - |
| 9CHBT | 9 | - | - |
| 11CHBT | 11 | - | - |
| 12CHBT | 12 | - | - |
Data extracted from multiple sources. A complete and consistent dataset for the entire homologous series with both TNI and ΔHNI was not available in the initial search results. The entry for 6CHBT is from a specific study.[12] The odd-even effect is a known phenomenon in this series, where the transition temperatures alternate as the alkyl chain length increases.[13]
Generally, TNI tends to increase with the length of the alkyl chain, although an "odd-even" effect is often observed, where compounds with an even number of carbon atoms in the chain have higher transition temperatures than those with an odd number.[13] This is attributed to the different conformations of the alkyl chain and their effect on the overall molecular anisotropy.
Applications in Drug Development: Leveraging the N-I Transition for Controlled Release
The sharp, reversible nature of the nematic-isotropic phase transition makes it an attractive trigger for controlled drug delivery systems.[14] Liquid crystal-based formulations, such as liquid crystalline nano-emulsions (LCNEs), can encapsulate therapeutic agents.[15]
The principle behind temperature-responsive drug release is the change in the mobility and stability of the liquid crystal matrix at the N-I transition.[15] In the ordered nematic phase, the drug molecules are entrapped within the liquid crystal structure, and their diffusion is hindered. Upon heating through the TNI, the transition to the disordered isotropic phase leads to a significant increase in the fluidity of the system. This structural change facilitates the rapid release of the encapsulated drug.
Cyclohexyl-based liquid crystals, with their tunable transition temperatures and biocompatibility, are promising candidates for such applications. By carefully designing the molecular structure of the liquid crystal, the TNI can be tailored to be slightly above physiological temperature, allowing for targeted drug release upon localized heating of the target tissue.
Diagram of Temperature-Triggered Drug Release
Caption: Mechanism of drug release triggered by the N-I transition.
The development of such smart drug delivery systems requires a thorough understanding of the nematic-isotropic phase transition of the liquid crystal carrier, making the principles and techniques outlined in this guide of critical importance to drug development professionals.
Conclusion
The nematic to isotropic phase transition in cyclohexyl-based liquid crystals is a rich and multifaceted phenomenon with significant implications for both fundamental science and advanced applications. A comprehensive understanding of the underlying theory, coupled with robust experimental characterization, is essential for harnessing the full potential of these fascinating materials. For researchers in drug development, the precise and reversible nature of this transition offers a compelling avenue for the creation of novel, stimuli-responsive drug delivery systems.
References
-
Isotropic-nematic phase transition of liquid crystals confined in nano-emulsions. (n.d.). J-STAGE. [Link]
- Lockwood, D. J., & Prystupa, D. A. (1995). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Applied Spectroscopy Reviews, 30(4), 287-326.
-
Analytic Theory of Liquid Crystalline Phenomena. (n.d.). University of Southampton. [Link]
-
The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. [Link]
- Palffy-Muhoray, P. (2011). Maier-Saupe theory in four dimensions. Physical Review E, 83(4), 041702.
- Nesterkina, M., et al. (2024). Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release. European Journal of Pharmaceutics and Biopharmaceutics, 200, 114343.
-
Selinger, J. (n.d.). Liquid Crystals. INFN Roma. [Link]
-
Maier-Saupe theory: Dependence of the scalar order parameter on the dimensionless temperature. (n.d.). ResearchGate. [Link]
-
DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. [Link]
-
LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2023). Chemistry of Materials. [Link]
-
How to analyze liquid crystals? (2015). ResearchGate. [Link]
-
Small Angle X-Ray Diffraction Studies on the Homologous Series of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl)Isothiocyanatobenzenes. (1999). R Discovery. [Link]
-
Crystal → nematic phase transition in the liquid crystalline system 1‐isothiocyanato‐4‐(trans‐4‐propylcyclohexyl) benzene (3CHBT) probed by temperature‐dependent micro‐Raman study and DFT calculations. (2009). ResearchGate. [Link]
-
Development and In Vitro Evaluation of Lyotropic Liquid Crystals for the Controlled Release of Dexamethasone. (2020). MDPI. [Link]
-
Gold Nanorod-Induced Effects in a Mesogenic Compound 4-(trans-4-n-Hexylcyclohexyl) isothiocyanatobenzene. (2023). ACS Omega. [Link]
- Guo, C., et al. (2010). Lyotropic liquid crystal systems in drug delivery. Drug Discovery Today, 15(23-24), 1032-1040.
-
Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). Mettler Toledo. [Link]
- Pressure Induced Change of The Nature of The Isotropic to Nematic Phase Transition for 4-(Trans-4-Butylcyclohexyl)Benzonitrile. (1987). Molecular Crystals and Liquid Crystals, 142(1), 101-106.
-
DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025). Qualitest. [Link]
-
Tips for Sample Preparation for DSC Measurements. (n.d.). NETZSCH Analyzing & Testing. [Link]
- Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. (1985). Molecular Crystals and Liquid Crystals, 123(1-4), 237-245.
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]
- Jana, P., et al. (2021). Impurity-induced nematic–isotropic transition of liquid crystals. Physical Chemistry Chemical Physics, 23(34), 19443-19453.
-
Theoretical study of 1-(4-hexylcyclohexyl)-4-isothiocyanatobenzene: Molecular properties and spectral characteristics. (2014). ResearchGate. [Link]
- Stability, Phase and Absorption Analysis of 4-Alkenyl Bicyclohexylnitrile: Thermodynamic and Spectroscopic Approaches. (2021). Journal of Physical Science, 32(1), 27-43.
- Photopyroelectric Investigation of the trans–cis Isomerization Effect on the Nematic- Isotropic Phase Transition of a Liquid C. (2023). International Journal of Thermophysics, 44(26).
-
Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. (2023). MDPI. [Link]
- Dave, J. S., & Vora, R. A. (1974). Mesomorphic behaviour of substituted phenylbenzoates - I : p (p'-n-alkoxybenzoyloxy) toluenes. Pramana, 2(11), 447-452.
Sources
- 1. researchgate.net [researchgate.net]
- 2. roma1.infn.it [roma1.infn.it]
- 3. Lyotropic liquid crystal systems in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. math.kent.edu [math.kent.edu]
- 5. eng.uc.edu [eng.uc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. torontech.com [torontech.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. qualitest.ae [qualitest.ae]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bcsccs.de [bcsccs.de]
A Technical Guide to the Discovery of Novel Liquid Crystal Materials for Display Applications
Introduction: The Enduring Quest for the Perfect Pixel
Since their initial discovery by Friedrich Reinitzer in 1888, liquid crystals (LCs) have transitioned from a scientific curiosity to the cornerstone of modern information display.[1][2][3] These unique states of matter, which exhibit properties of both conventional liquids and solid crystals, possess the remarkable ability to modulate light in response to an electric field.[4][5] This electro-optical effect is the fundamental principle behind the ubiquitous Liquid Crystal Display (LCD).[4] While LCD technology is mature, the relentless demand for higher resolution, faster refresh rates, wider color gamuts, and lower power consumption for next-generation applications like virtual/augmented reality (VR/AR) and flexible displays necessitates a continuous search for new liquid crystal materials with superior properties.[6][7][8][9]
This guide provides a comprehensive, in-depth overview of the modern workflow for discovering and validating novel liquid crystal materials. We will move beyond simple procedural lists to explore the causality behind experimental choices, grounding our discussion in the core principles of molecular design, synthesis, and rigorous characterization. This document is intended for researchers and scientists dedicated to advancing materials science for display technology, offering a roadmap from theoretical conception to performance validation.
Part 1: The Blueprint - Molecular Design & In Silico Prototyping
The journey to a new liquid crystal material begins not in the flask, but in the model. The properties of a liquid crystal are intrinsically linked to its molecular structure.[8][9] Understanding and manipulating these structure-property relationships is the key to targeted material design.
The Anatomy of a Mesogen
Thermotropic liquid crystals, which exhibit phase transitions with temperature, are broadly classified by their molecular shape. The most common for display applications are calamitic (rod-like) and discotic (disc-like) mesogens.[10][11][12][13][14] Calamitic LCs, the workhorses of the display industry, are typically composed of three key elements:
-
A Rigid Core: Often comprising multiple aromatic rings (like biphenyls or terphenyls) connected directly or via linking groups (like an ethynyl bridge).[15] This core dictates the molecule's anisotropy and is the primary contributor to high birefringence.[15]
-
Flexible Terminal Groups: Typically alkyl or alkoxy chains, these groups influence the material's melting point, viscosity, and the stability of the mesophase.
-
Linking Groups: These connect the rigid core units and can significantly impact the molecule's overall shape, flexibility, and electronic properties.
The specific arrangement and chemical nature of these components determine the type of mesophase (e.g., nematic, smectic) the material will form and its critical physical properties.[11][16]
The Role of Computational Design & Machine Learning
Modern material discovery heavily leverages computational tools to predict the properties of candidate molecules before undertaking costly and time-consuming synthesis.
Computational Chemistry: Techniques like Density Functional Theory (DFT) are powerful tools for modeling the physical and optical properties of liquid crystals.[17][18] They can be used to predict key parameters such as birefringence (Δn) and dielectric anisotropy (Δε), providing a first-pass filter for promising molecular structures.[17][19][20] This in silico screening allows researchers to prioritize candidates with the highest probability of success.[21]
Machine Learning (ML): The increasing complexity of LC materials and the vast parameter space of potential molecular structures have made machine learning an indispensable tool.[22][23] ML models can be trained on existing databases of liquid crystal properties to identify implicit correlations between molecular descriptors and performance metrics.[24] This approach accelerates the discovery process by predicting the properties of novel compounds and even suggesting entirely new molecular designs.[25]
Logical Workflow: From Concept to Candidate
The initial phase of discovery follows a logical, iterative funnel, beginning with a broad theoretical search and narrowing down to a select few candidates for synthesis.
Caption: The Liquid Crystal Discovery Workflow.
Part 2: From Theory to Reality - Synthesis of Novel Liquid Crystals
Once promising candidates have been identified through computational modeling, the next step is their chemical synthesis. While a detailed exposition of synthetic organic chemistry is beyond the scope of this guide, the general approach involves multi-step reactions to construct the designed mesogens.
Common synthetic strategies often involve well-established coupling reactions (e.g., Suzuki, Sonogashira) to build the rigid aromatic core, followed by etherification or esterification reactions to attach the flexible terminal chains.[3] For example, the synthesis of a series of tolane-based liquid crystals with high birefringence involved designing molecules with a but-3-enyl terminal group to effectively lower the melting point and broaden the nematic temperature range.[26] The successful synthesis of each new compound must be rigorously confirmed using standard analytical techniques such as NMR spectroscopy and elemental analysis before proceeding to characterization.[11]
Part 3: The Litmus Test - Comprehensive Material Characterization
This is the most critical phase of the discovery process, where the synthesized material is subjected to a battery of tests to confirm its liquid crystalline nature and quantify the properties relevant to display applications.
Mesophase Identification and Thermal Behavior
The first question to answer is whether the new compound is, in fact, a liquid crystal. This is determined by identifying its mesophases and the temperatures at which transitions between them occur.[1]
Key Techniques:
-
Differential Scanning Calorimetry (DSC): DSC is a rapid and inexpensive method to detect the phase transitions of a material.[3][27] By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can identify the temperatures of melting (crystal to LC or isotropic liquid), clearing (LC to isotropic liquid), and any transitions between different LC phases (e.g., smectic to nematic).[11][28]
-
Polarized Optical Microscopy (POM): POM is the definitive tool for identifying the specific type of liquid crystal mesophase.[27][28] Because LCs are birefringent, they produce characteristic optical textures when viewed between crossed polarizers.[11][27] An experienced researcher can identify nematic, smectic, and cholesteric phases by their unique textures and defect structures.[29]
Experimental Protocol 1: Mesophase Identification via DSC and POM
-
Sample Preparation: A small amount (1-5 mg) of the synthesized compound is hermetically sealed in an aluminum DSC pan. A separate sample is prepared for microscopy by melting a few crystals on a clean glass slide and covering it with a coverslip.
-
DSC Analysis:
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
A heat-cool-heat cycle is performed at a controlled rate (e.g., 10 °C/min).
-
The first heating run reveals initial phase transitions but may be affected by the sample's crystalline history.
-
The cooling run and the second heating run provide data on the thermodynamically stable phase transitions.
-
The onset temperatures and enthalpy changes (ΔH) for each transition are recorded.
-
-
POM Analysis:
-
The microscope slide is placed on a hot stage with precise temperature control.
-
The sample is heated to its isotropic liquid phase to erase any thermal history.
-
The sample is slowly cooled while being observed through the polarized microscope.
-
As the sample cools, it will enter the mesophase from the isotropic liquid. The texture that forms (e.g., Schlieren for nematic, focal conic for smectic) is recorded.[30]
-
The transition temperatures observed under the microscope are correlated with the peaks identified in the DSC thermogram to definitively identify the mesophases.
-
Structural and Electro-Optical Properties
Once the mesophases are identified, the material's physical properties must be quantified to assess its suitability for a display application.
Key Techniques & Properties:
-
X-Ray Diffraction (XRD): XRD provides definitive information about the long-range order within a mesophase.[27][28] It is particularly useful for distinguishing between different smectic phases by measuring the layer spacing.[3]
-
Dielectric Spectroscopy: This technique measures the dielectric permittivity of the LC material as a function of frequency.[31][32] It is crucial for determining the dielectric anisotropy (Δε = ε|| - ε⊥), which dictates how the LC molecules will respond to an electric field.[33][34] A positive Δε is required for many common display modes like twisted nematic (TN) and fringe-field switching (FFS).[6]
-
Electro-Optical Measurements: This involves placing the LC material in a test cell with transparent electrodes and measuring its optical response to an applied voltage.[35] Key parameters derived from these measurements include:
-
Birefringence (Δn): The difference between the refractive indices for light polarized parallel and perpendicular to the LC director. High birefringence is desirable for applications needing a large phase modulation in a thin cell, such as in AR/VR devices.[15][26]
-
Switching Times (Rise and Fall): The time it takes for the LC to switch between its "on" and "off" states. Sub-millisecond switching is a critical goal for eliminating motion blur.[7][36][37]
-
Viscosity (γ₁): The rotational viscosity is a key factor influencing switching speed; lower viscosity generally leads to faster response times.[7][38]
-
Characterization Workflow
The characterization process acts as a funnel, with each step providing more detailed information and filtering out unsuitable candidates.
Caption: The Experimental Characterization Funnel.
Part 4: Performance in Practice - Device Prototyping & Evaluation
A material with excellent properties on paper must still prove its worth in a device that mimics a real-world display. This involves fabricating test cells, typically consisting of two glass plates with transparent electrodes (often Indium Tin Oxide, ITO) and alignment layers, filled with the candidate LC material.[5]
The performance of the LC in this cell is then evaluated based on critical display metrics:
-
Contrast Ratio: The ratio of luminance between the brightest white and the darkest black state. A high contrast ratio is essential for image quality.
-
Viewing Angle: How much the image quality (especially contrast) degrades as the viewer moves away from a head-on position.
-
Driving Voltage: The voltage required to switch the pixels. Lower driving voltages are crucial for power efficiency, especially in mobile devices.
Experimental Protocol 2: Electro-Optical Switching Time Measurement
-
Cell Assembly: A test cell with a defined gap (e.g., 5 µm) and appropriate alignment layers is filled with the candidate LC mixture via capillary action in its isotropic phase.
-
Experimental Setup: The cell is placed between crossed polarizers on a temperature-controlled stage. A laser or LED light source is passed through the setup, and the transmitted light intensity is measured by a photodiode connected to an oscilloscope. A function generator is used to apply a square-wave voltage across the cell's electrodes.
-
Measurement:
-
A voltage is applied to switch the cell to its "on" (e.g., bright) state.
-
The rise time (τ_on) is measured as the time taken for the optical transmittance to go from 10% to 90% of its maximum value.
-
The voltage is then removed, allowing the LC molecules to relax back to their "off" (e.g., dark) state.
-
The fall time (τ_off) is measured as the time taken for the transmittance to drop from 90% to 10% of its maximum.
-
-
Data Analysis: The rise and fall times are analyzed in the context of the material's viscosity, elastic constants, and the cell gap, providing direct insight into its dynamic performance.
Data Summary: Key LC Properties for Display Applications
| Property | Symbol | Importance for Displays | Desired Trend |
| Birefringence | Δn | Determines phase retardation. High Δn allows for thinner cells, leading to faster response times. | High (for fast switching) |
| Dielectric Anisotropy | Δε | Governs the strength of the interaction with the electric field, affecting threshold voltage. | Positive or Negative (Mode Dependent) |
| Rotational Viscosity | γ₁ | A primary factor determining the switching speed of the LC. | Low (for fast switching) |
| Elastic Constants | K₁₁, K₂₂, K₃₃ | Influence threshold voltage and relaxation times. | Optimized for specific mode |
| Clearing Point | T_c | The upper limit of the LC phase operating temperature range. | High (for device stability) |
| Nematic Range | The temperature range in which the material exists in the nematic phase. | Wide (for robust operation) |
Part 5: The Frontier - Next-Generation Liquid Crystal Materials
The field of liquid crystal research is continuously evolving, driven by the demands of future technologies.
Blue Phase Liquid Crystals: Blue phases are a unique type of LC that exists in a narrow temperature window between the cholesteric and isotropic phases.[2] They are optically isotropic in the field-off state and exhibit sub-millisecond switching times, making them highly attractive for next-generation displays.[2][39][40] A significant research effort is focused on widening their narrow temperature range through polymer stabilization or nanoparticle doping to make them viable for commercial applications.[2][39][41][42]
Fast-Switching LCs for AR/VR: Augmented and virtual reality displays require exceptionally high frame rates and low latency to prevent motion sickness. This has spurred the development of novel LC materials and device configurations that can achieve response times well below one millisecond.[6][43] This often involves creating materials with high birefringence and low viscosity, allowing for the use of very thin cell gaps.[15][38][44]
Conclusion
The discovery of novel liquid crystal materials is a highly interdisciplinary endeavor, blending computational chemistry, organic synthesis, and advanced materials characterization. The process is a systematic journey from the theoretical design of a molecule to the rigorous evaluation of its performance in a display prototype. By leveraging predictive modeling to guide synthesis and employing a comprehensive suite of characterization techniques, researchers can efficiently identify and optimize new materials. The ongoing pursuit of LCs with higher birefringence, lower viscosity, and novel phase behaviors like the blue phase will continue to push the boundaries of display technology, enabling the brighter, faster, and more immersive visual experiences of the future.
References
- Vertex AI Search. characterization techniques for liquid crystal materials and its application in optoelectronics devices.
- Merck Group. Blue Phase LCD technology.
- Britannica. Liquid Crystal Display Electronics.
- ResearchGate. Various techniques have been used to characterize liquid crystals. The main factors to be c.
- Taylor & Francis Online. FAST SWITCHING LIQUID CRYSTAL DISPLAYS.
- University of Colorado Boulder. Synthesis of Liquid Crystals.
- RSC Publishing. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays.
- NIH. Blue phase liquid crystal: strategies for phase stabilization and device development.
- ACS Publications. Design of Chemoresponsive Liquid Crystals through Integration of Computational Chemistry and Experimental Studies.
- RSC Publishing. Material design for blue phase liquid crystals and their electro-optical effects.
- ACS Publications. Dielectric Spectroscopy of Liquid Crystalline Dispersions.
- Optica Publishing Group. Fast switching, high contrast and high resolution liquid crystal device for virtual reality display.
- NIH. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases.
- ResearchGate. Design of Chemoresponsive Liquid Crystals through Integra-tion of Computational Chemistry and Experimental Studies | Request PDF.
- Lightsources.org. Liquid crystals for fast switching devices.
- Lavrentovich Group. Introduction to Dielectric Measurements of Nematic Liquid Crystals.
- SPIE. Fast-switching technology for nematic liquid-crystal cells.
- OSTI.gov. Towards first-principles molecular design of liquid crystal-based chemoresponsive systems (Journal Article).
- SID. Liquid Crystal Displays with High Image Quality and Fast Response Time.
- Semantic Scholar. CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
- SPIE Digital Library. Computational modeling and design of liquid crystal materials for applications in the terahertz regime.
- IOSR Journal. Preparation, Characterization and Applications of Liquid Crystals: A Review.
- Pritzker School of Molecular Engineering. Creating blue phase crystals for future technologies.
- Rev.Adv.Mater.Sci. CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
- RSC Publishing. Machine learning methods for liquid crystal research: phases, textures, defects and physical properties.
- Ingenta Connect. Highly Birefringent Nematic Liquid Crystals for Reflective STN Applications.
- Semantic Scholar. Computational modeling and design of liquid crystal materials for applications in the terahertz regime.
- NIH. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
- Wikipedia. Liquid-crystal display.
- MDPI. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays.
- RSC Publishing. Calamitic and discotic liquid crystalline phases for mesogens with triangular cores.
- Sciforum. Characterising Liquid Crystals via Machine Learning.
- SPIE Digital Library. Phase behavior of blue phase liquid crystals stabilized with amorphous crosslinkers and nanoparticles.
- MDPI. High Birefringence Liquid Crystals.
- The Journal of Science and Letters. The Applications of Machine Learning in the Study of Liquid Crystals: A Review.
- ResearchGate. Machine Learning in Liquid Crystal Research: Accelerating Discovery, Optimization, and Applications.
- ResearchGate. Materials and Phase Structures of Calamitic and Discotic Liquid Crystals.
- ResearchGate. (PDF) The Applications of Machine Learning in the Study of Liquid Crystals: A Review.
- ResearchGate. Characterization of the liquid-crystalline phases: polarized light....
- ACS Publications. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases | The Journal of Physical Chemistry B.
- SPIE Digital Library. High birefringence liquid crystals for photonic applications.
- MIT. LIQUID CRYSTAL MATERIALS AND LIQUID CRYSTAL DISPLAYS.
- ResearchGate. Electro-optical effects in liquid crystals.
- ASUS. ROG Strix XG27AQNGV I Nvidia G-Sync Pulsar.
- Science Publications. Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy-.
- Ingenta Connect. LIQUID CRYSTAL MATERIALS AND LIQUID CRYSTAL DISPLAYS.
- An-Najah National University. Liquid crystal.
Sources
- 1. ijmr.net.in [ijmr.net.in]
- 2. Blue phase liquid crystal: strategies for phase stabilization and device development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Liquid Crystal Display Electronics [sindadisplay.com]
- 5. Liquid-crystal display - Wikipedia [en.wikipedia.org]
- 6. OPG [opg.optica.org]
- 7. top.jbnu.ac.kr [top.jbnu.ac.kr]
- 8. web.mit.edu [web.mit.edu]
- 9. LIQUID CRYSTAL MATERIALS AND LIQUID CRYSTAL DISPLAYS: Ingenta Connect [ingentaconnect.com]
- 10. colorado.edu [colorado.edu]
- 11. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calamitic and discotic liquid crystalline phases for mesogens with triangular cores - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. thescipub.com [thescipub.com]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. Computational modeling and design of liquid crystal materials for applications in the terahertz regime | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Towards first-principles molecular design of liquid crystal-based chemoresponsive systems (Journal Article) | OSTI.GOV [osti.gov]
- 21. researchgate.net [researchgate.net]
- 22. Machine learning methods for liquid crystal research: phases, textures, defects and physical properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 23. jsr.org [jsr.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 27. bhu.ac.in [bhu.ac.in]
- 28. ipme.ru [ipme.ru]
- 29. sciforum.net [sciforum.net]
- 30. lectures.najah.edu [lectures.najah.edu]
- 31. pubs.acs.org [pubs.acs.org]
- 32. mdpi.com [mdpi.com]
- 33. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. researchgate.net [researchgate.net]
- 36. worldscientific.com [worldscientific.com]
- 37. spie.org [spie.org]
- 38. ROG Strix XG27AQNGV I Nvidia G-Sync Pulsar [rog.asus.com]
- 39. Blue Phase LCD technology [merckgroup.com]
- 40. Material design for blue phase liquid crystals and their electro-optical effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 41. Creating blue phase crystals for future technologies | Pritzker School of Molecular Engineering | The University of Chicago [pme.uchicago.edu]
- 42. spiedigitallibrary.org [spiedigitallibrary.org]
- 43. lightsources.org [lightsources.org]
- 44. spiedigitallibrary.org [spiedigitallibrary.org]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene for Advanced Liquid Crystal Applications
Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene, a critical component in advanced liquid crystal (LC) mixtures. The protocol is designed for researchers in materials science and drug development, emphasizing not only the procedural steps but also the underlying chemical principles that ensure high yield and stereochemical purity. We detail a robust two-step synthetic pathway, beginning with the stereoselective catalytic hydrogenation of 4-pentylphenol to yield the key intermediate, 4-(trans-4-pentylcyclohexyl)phenol, followed by a modern deoxyfluorination to produce the target molecule. Each stage includes detailed experimental protocols, mechanistic insights, purification techniques, and characterization data.
Introduction and Strategic Overview
This compound is a calamitic (rod-like) liquid crystal whose molecular architecture is purpose-built for high-performance liquid crystal displays (LCDs).[1] Its structure comprises three key moieties:
-
A flexible pentyl chain , which helps to lower the melting point and viscosity of LC mixtures.[2]
-
A rigid trans-cyclohexyl ring , which is crucial for establishing and maintaining the long-range orientational order (nematic phase) necessary for display applications. The trans configuration ensures a linear, rod-like shape that enhances thermal stability and mesogenic properties.[3][4]
-
A fluorobenzene group , which introduces a dipole moment. The C-F bond is highly polarized, which significantly impacts the dielectric anisotropy of the molecule, a key parameter for controlling the liquid crystal's response to an electric field.[5]
The synthesis of such a precisely structured molecule demands control over stereochemistry and functional group compatibility. The pathway detailed herein is selected for its reliability, scalability, and use of well-documented chemical transformations.
Overall Synthetic Workflow
The synthesis is approached via a two-step sequence starting from the commercially available 4-pentylphenol. The first step establishes the critical trans-cyclohexyl core, and the second step introduces the terminal fluorine atom.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocols & Mechanistic Discussion
PART 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)phenol Intermediate
Principle & Mechanistic Insight: The conversion of 4-pentylphenol to 4-(trans-4-pentylcyclohexyl)phenol is achieved through catalytic hydrogenation. This reaction reduces the aromatic phenol ring to a cyclohexane ring.[6] The choice of catalyst and reaction conditions is paramount for achieving high stereoselectivity for the desired trans isomer. Catalysts like rhodium-on-carbon (Rh/C) or Raney Nickel are often employed.[7] The hydrogenation of phenols is a complex process that can yield both cyclohexanols and cyclohexanones.[6][8] For this synthesis, conditions are optimized to favor the formation of the substituted cyclohexanol, with subsequent purification isolating the thermodynamically more stable trans isomer.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Quantity (Example Scale) | M.W. | Moles (mmol) |
| 4-Pentylphenol | 99% | Sigma-Aldrich | 16.4 g | 164.24 | 100 |
| Raney Nickel (slurry) | Activated | Sigma-Aldrich | ~5 g | - | - |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | 200 mL | - | - |
| Hydrogen Gas (H₂) | High Purity | Airgas | High Pressure | 2.02 | - |
| Celite® 545 | Filtration Aid | VWR | As needed | - | - |
Protocol: Catalytic Hydrogenation
-
Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add 4-pentylphenol (16.4 g, 100 mmol) and anhydrous ethanol (200 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel slurry (~5 g). Safety Note: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent.
-
Hydrogenation: Seal the vessel securely. Purge the system with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the reactor with hydrogen gas to 1000 psi (approx. 69 bar).
-
Reaction: Begin vigorous stirring and heat the reactor to 120 °C. The reaction is monitored by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours when hydrogen uptake ceases.
-
Cooldown and Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Wash the Celite pad with additional ethanol (2 x 50 mL).
-
Solvent Removal: Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification (Recrystallization): The crude product is a mixture of cis and trans isomers. The trans isomer is preferentially isolated by recrystallization from a suitable solvent like hexane or heptane. The higher symmetry and better packing of the trans isomer typically result in lower solubility, allowing it to crystallize out upon cooling, leaving the cis isomer in the mother liquor.
-
Drying and Characterization: Dry the resulting white crystalline solid under vacuum. The expected yield of the purified 4-(trans-4-pentylcyclohexyl)phenol is 70-80%. The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.[9]
PART 2: Synthesis of this compound
Principle & Mechanistic Insight: The final step involves the conversion of the phenolic hydroxyl group (-OH) into a fluorine atom (-F). This transformation is a deoxyfluorination. While classical methods exist (e.g., Schiemann reaction), modern reagents offer milder conditions and broader functional group tolerance. A highly effective method is the use of a deoxyfluorination reagent like PhenoFluor™ or similar reagents derived from 2-chloroimidazolium salts.[10] The mechanism involves the activation of the phenol by the reagent, followed by an ipso-fluorination where a fluoride ion (from a source like CsF) displaces the activated hydroxyl group, yielding the aryl fluoride.[10] This approach avoids harsh acidic conditions and the generation of toxic intermediates.[10]
Caption: Simplified schematic of the ipso-deoxyfluorination of a phenol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Quantity (Example Scale) | M.W. | Moles (mmol) |
| 4-(trans-4-Pentylcyclohexyl)phenol | >98% (from Step 1) | - | 12.3 g | 246.39 | 50 |
| PyFluor or PhenoFluor™ | Reagent Grade | Sigma-Aldrich | 1.2 - 1.5 equivalents | - | 60 - 75 |
| Cesium Fluoride (CsF) | Anhydrous, >99% | Oakwood Chemical | 2.0 equivalents | 151.90 | 100 |
| Toluene | Anhydrous | Acros Organics | 250 mL | - | - |
| Saturated aq. NaHCO₃ | - | - | As needed | - | - |
| Anhydrous MgSO₄ | - | - | As needed | - | - |
Protocol: Deoxyfluorination
-
Reactor Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trans-4-pentylcyclohexyl)phenol (12.3 g, 50 mmol), the deoxyfluorination reagent (e.g., PhenoFluor™, ~75 mmol), and anhydrous cesium fluoride (15.2 g, 100 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene (250 mL) via cannula or syringe.
-
Reaction: Heat the reaction mixture to 110 °C (reflux) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete in 8-16 hours.
-
Cooldown and Quenching: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with water (100 mL) and then brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound as a white solid or clear oil that solidifies on standing.
-
Characterization: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.
Data Summary and Expected Results
| Compound | Step | Starting Mass (g) | Expected Yield (%) | Final Mass (g) | Purity (by GC) | Physical State |
| 4-(trans-4-Pentylcyclohexyl)phenol | 1 | 16.4 | 70 - 80 | 12.0 - 13.8 | >98% | White Solid |
| This compound | 2 | 12.3 | 65 - 75 | 8.1 - 9.3 | >99.5% | White Solid |
Characterization Data for this compound:
-
Molecular Formula: C₁₇H₂₅F[11]
-
Molecular Weight: 248.38 g/mol [11]
-
¹H NMR (CDCl₃, 400 MHz): Expect signals for the pentyl chain (aliphatic protons ~0.9-1.3 ppm), cyclohexyl protons (~1.0-2.5 ppm), and aromatic protons in the 6.9-7.2 ppm range, showing characteristic splitting due to fluorine coupling.
-
¹⁹F NMR (CDCl₃, 376 MHz): A single resonance is expected in the typical aryl fluoride region (approx. -110 to -120 ppm).
-
GC-MS (EI): Molecular ion peak (M+) at m/z = 248.
References
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-4-(4-pentylcyclohexyl)benzene. Retrieved from [Link]
-
Urban, S., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(13), 7335-7345. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Functionalized Fluorinated Terphenyls by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of Dibrominated Fluorobenzenes. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Yang, G., et al. (2017). Hydrogenation of Phenol over Pt/CNTs: The Effects of Pt Loading and Reaction Solvents. Catalysts, 7(5), 148. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Deoxyfluorination of Phenols. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science, 75, 33-47. Available at: [Link]
-
Green, S. K., et al. (2016). Electrocatalytic hydrogenation of phenol over Pt and Rh: unexpected temperature effects resolved. OSTI.GOV. Retrieved from [Link]
-
Mphahlele, M. J. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 21(9), 1142. Available at: [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Catalytic Hydrogenation Explained. YouTube. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-(trans-4-Pentylcyclohexyl)phenol (66227-40-5; 82575-69-7) for sale [vulcanchem.com]
- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Page loading... [guidechem.com]
- 8. osti.gov [osti.gov]
- 9. chemscene.com [chemscene.com]
- 10. Deoxyfluorination of Phenols [organic-chemistry.org]
- 11. 1-Fluoro-4-(4-pentylcyclohexyl)benzene | C17H25F | CID 578937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorinated Liquid Crystals in Vertically Aligned Liquid Crystal Displays (VA-LCDs)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the application of fluorinated liquid crystals (LCs) in Vertically Aligned Liquid Crystal Displays (VA-LCDs). It delves into the fundamental principles of VA-LCD technology, elucidates the critical role of fluorine in tailoring liquid crystal properties, and offers detailed protocols for the characterization of these advanced materials. The content is structured to provide both theoretical understanding and practical, field-proven methodologies for researchers and professionals in the field of display technology and materials science.
Introduction: The Significance of Fluorinated Liquid Crystals in VA-LCDs
Vertically Aligned (VA) LCD technology is a cornerstone of modern high-performance displays, renowned for its superior black levels and high static contrast ratios.[1][2] In a VA-LCD, the liquid crystal molecules are oriented perpendicular to the glass substrates in the absence of an electric field (the "off" state).[1][2][3] This vertical alignment effectively blocks the backlight, resulting in a deep black state and a high contrast ratio.[1][2] When a voltage is applied, the liquid crystal molecules tilt horizontally, allowing light to pass through and create an image.[1][2][3]
The performance of a VA-LCD is intrinsically linked to the physicochemical properties of the liquid crystal mixture employed. For this specific display mode, liquid crystals with a negative dielectric anisotropy (Δε < 0) are essential.[4] This property ensures that the molecules align perpendicular to the applied electric field, enabling the switching from a vertical to a horizontal orientation. The introduction of fluorine atoms into the molecular structure of liquid crystals has been a pivotal development in designing materials with the requisite negative dielectric anisotropy and other desirable characteristics for VA-LCDs.[4][5][6]
The strategic incorporation of fluorine provides a multitude of benefits:
-
Tuned Dielectric Anisotropy: The high electronegativity of fluorine allows for precise control over the molecular dipole moment. Lateral fluorination, in particular, is a key strategy to induce a strong dipole moment perpendicular to the long molecular axis, thereby achieving the necessary negative dielectric anisotropy.[4]
-
Low Rotational Viscosity (γ₁): Lower viscosity is crucial for faster switching speeds, which is critical for reducing motion blur in video content.[7] Fluorination can lead to a reduction in viscosity compared to other polar groups.
-
High Voltage Holding Ratio (VHR): Fluorinated liquid crystals exhibit excellent electrical resistivity, leading to a high VHR.[8] This is a critical parameter for active-matrix LCDs, as it ensures that the pixels remain at their intended voltage between refresh cycles, preventing flicker and image sticking.[9]
-
Chemical and Thermal Stability: Fluorinated compounds are generally more stable, contributing to the longevity and reliability of the display.[10]
-
Optimized Birefringence (Δn): The optical birefringence of the liquid crystal mixture can be fine-tuned through fluorination to optimize the cell gap and viewing angle characteristics of the display.
This guide will explore these aspects in detail, providing both the theoretical underpinnings and practical protocols for the evaluation of fluorinated liquid crystals for VA-LCD applications.
Physicochemical Properties of Fluorinated Liquid Crystals for VA-LCDs
The performance of a VA-LCD is dictated by a synergistic interplay of several key physical properties of the liquid crystal mixture. The formulation of these mixtures is a complex process of balancing these properties to achieve the desired display characteristics.
Negative Dielectric Anisotropy (Δε)
For VA-LCDs, a sufficiently large negative Δε is required to ensure a low threshold voltage (Vth) for switching. This reduces the power consumption of the display. The dielectric anisotropy is defined as:
Δε = ε|| - ε⊥
where ε|| and ε⊥ are the dielectric permittivities parallel and perpendicular to the liquid crystal director, respectively. For VA-LCDs, ε⊥ must be greater than ε||. This is typically achieved by incorporating lateral fluorine atoms into the mesogenic core of the liquid crystal molecules, such as in biphenyl and terphenyl structures.[4]
Rotational Viscosity (γ₁)
The response time of a liquid crystal display is directly influenced by the rotational viscosity of the LC mixture. A lower γ₁ allows the liquid crystal molecules to reorient more quickly in response to changes in the electric field, resulting in faster switching times and reduced motion blur. There is often a trade-off, as modifications to the molecular structure to increase Δε can sometimes lead to an increase in γ₁. Therefore, careful molecular design is required to achieve a favorable balance.
Birefringence (Δn)
The birefringence, or optical anisotropy, is the difference between the extraordinary (ne) and ordinary (no) refractive indices:
Δn = ne - no
The cell gap (d) of the LCD is chosen to satisfy the condition for a specific phase retardation (dΔn). A higher Δn allows for a thinner cell gap, which can contribute to faster response times and wider viewing angles.
Voltage Holding Ratio (VHR)
In an active matrix display, each pixel is addressed by a thin-film transistor (TFT) that charges a small capacitor. The VHR is a measure of how well this capacitor can hold its charge over a frame period. A low VHR, often caused by mobile ions within the liquid crystal layer, can lead to flickering and image sticking. Fluorinated liquid crystals are favored over older cyano-based materials due to their lower ion trapping propensity, which results in a significantly higher VHR.[9]
Data Presentation: Properties of Exemplary Fluorinated LC Mixtures
The following table summarizes the key physical properties of some fluorinated liquid crystal mixtures designed for VA-LCD applications.
| Mixture ID | Clearing Point Tc (°C) | Dielectric Anisotropy (Δε) at 22°C, 1kHz | Birefringence (Δn) at 22°C, 633nm | Rotational Viscosity (γ₁) (mPa·s) |
| UCF-N2 | 98.4 | -3.5 | 0.121 | 151 |
| UCF-N3 | 92.5 | -3.74 | 0.208 | Not Specified |
Data for UCF-N2 and UCF-N3 are sourced from[11].
Experimental Protocols
This section provides detailed, step-by-step methodologies for the characterization of key electro-optical properties of fluorinated liquid crystals.
Protocol for Measuring Dielectric Anisotropy (Δε)
Principle: The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations: homogeneous (planar) and homeotropic (vertical).
Materials and Equipment:
-
Liquid crystal sample
-
Homogeneous and homeotropic test cells with known electrode area (A) and cell gap (d)
-
LCR meter
-
Temperature-controlled hot stage
-
Function generator
-
Voltage amplifier
Procedure:
-
Cell Preparation:
-
For ε⊥ measurement, use a homeotropic cell where the liquid crystal molecules align perpendicular to the electrodes.
-
For ε|| measurement, use a homogeneous cell where the liquid crystal molecules align parallel to the electrodes.
-
Fill the cells with the liquid crystal sample in its isotropic phase via capillary action and then slowly cool to the desired measurement temperature.
-
-
Measurement of ε⊥:
-
Place the homeotropic cell on the hot stage and set the desired temperature.
-
Connect the cell to the LCR meter.
-
Apply a low-frequency AC voltage (e.g., 1 kHz) with an amplitude below the threshold voltage for switching (typically < 1 Vrms).
-
Measure the capacitance (C⊥).
-
Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where ε₀ is the permittivity of free space.
-
-
Measurement of ε||:
-
Place the homogeneous cell on the hot stage at the same temperature.
-
Connect the cell to the LCR meter.
-
Apply the same low-frequency AC voltage.
-
Measure the capacitance (C||).
-
Calculate ε|| using the formula: ε|| = (C|| * d) / (ε₀ * A).
-
-
Calculation of Δε:
-
Calculate the dielectric anisotropy using the measured values: Δε = ε|| - ε⊥.
-
Protocol for Measuring Rotational Viscosity (γ₁)
Principle: The rotational viscosity can be determined by analyzing the transient current response of a liquid crystal cell to a step voltage.
Materials and Equipment:
-
Homogeneous (planar) liquid crystal test cell
-
Function generator (capable of producing step voltage)
-
Digital storage oscilloscope
-
Series resistor of known resistance (R)
-
Temperature-controlled hot stage
Procedure:
-
Experimental Setup:
-
Place the planar LC cell on the hot stage.
-
Connect the function generator, the LC cell, and the series resistor in a circuit.
-
Connect the oscilloscope across the series resistor to measure the voltage drop, which is proportional to the current.
-
-
Measurement:
-
Apply a DC voltage pulse to the cell that is significantly higher than the threshold voltage to induce director rotation.
-
Capture the transient current I(t) as a function of time using the oscilloscope.
-
-
Data Analysis:
-
The rotational viscosity γ₁ can be extracted by fitting the transient current data to theoretical models that describe the director dynamics. A common method involves analyzing the peak of the transient current and its decay characteristics.[11]
-
Protocol for Measuring Birefringence (Δn)
Principle: The birefringence can be measured using an Abbe refractometer, which measures the refractive indices based on the critical angle of total internal reflection.
Materials and Equipment:
-
Abbe refractometer with a polarizing eyepiece
-
Monochromatic light source (e.g., sodium lamp, λ = 589 nm)
-
Temperature-controlled water bath connected to the refractometer prisms
-
Homogeneously aligned liquid crystal sample
Procedure:
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index.
-
Sample Preparation: Place a few drops of the liquid crystal sample on the prism of the refractometer. The surface of the prism should be treated to promote homogeneous alignment of the liquid crystal.
-
Measurement of no (Ordinary Refractive Index):
-
Set the polarizer in the eyepiece to be perpendicular to the alignment direction of the liquid crystal.
-
Adjust the refractometer to bring the borderline between the light and dark fields into focus at the crosshairs.
-
Read the value of no from the scale.
-
-
Measurement of ne (Extraordinary Refractive Index):
-
Rotate the polarizer by 90 degrees so that it is parallel to the alignment direction.
-
Readjust the refractometer to bring the new borderline into focus.
-
Read the value of ne from the scale.
-
-
Calculation of Δn:
-
Calculate the birefringence: Δn = ne - no.
-
Protocol for Measuring Voltage Holding Ratio (VHR)
Principle: VHR is determined by charging the LC cell to a specific voltage and then measuring the voltage decay over a defined period in an open-circuit condition.
Materials and Equipment:
-
VHR measurement system (e.g., Toyo Corporation 6254)
-
Liquid crystal test cell
-
Temperature-controlled oven or hot stage
Procedure:
-
Cell Preparation: Place the LC test cell inside the temperature-controlled environment and allow it to stabilize at the desired measurement temperature (e.g., 70°C).[12]
-
Measurement Cycle:
-
Charging: The VHR measurement system applies a voltage pulse (e.g., ±5 V for 60 µs) to the LC cell.[12]
-
Holding (Open-Circuit): The cell is then disconnected from the voltage source, and the voltage across the cell is monitored over a specified frame time (e.g., 16.67 ms for a 60 Hz display).
-
Voltage Measurement: The voltage remaining on the cell at the end of the holding period is measured.
-
-
Calculation of VHR:
-
The VHR is calculated as the ratio of the final voltage (Vfinal) to the initial applied voltage (Vinitial), expressed as a percentage: VHR (%) = (Vfinal / Vinitial) * 100
-
Protocol for Measuring Response Time
Principle: The response time is the time it takes for the liquid crystal to switch between two different gray levels, typically measured as the change in optical transmittance.
Materials and Equipment:
-
Liquid crystal test cell placed between crossed polarizers
-
Light source (e.g., backlight of a display)
-
Photodetector
-
Function generator
-
Digital oscilloscope
Procedure:
-
Experimental Setup:
-
Mount the LC cell between crossed polarizers.
-
Position the light source on one side of the cell and the photodetector on the other.
-
Connect the function generator to the LC cell to apply driving voltages.
-
Connect the output of the photodetector to the oscilloscope to monitor the optical response.
-
-
Measurement:
-
Apply a square wave voltage from the function generator to switch the cell between two desired gray levels (e.g., black to white).
-
Capture the change in light intensity over time with the oscilloscope.
-
-
Data Analysis:
-
Rise Time (τon): The time taken for the transmittance to go from 10% to 90% of the final value when the voltage is applied.
-
Fall Time (τoff): The time taken for the transmittance to go from 90% to 10% of the initial value when the voltage is removed.
-
The total response time is often considered as the sum of the rise and fall times. Gray-to-gray response times are also measured for a more complete characterization.
-
Visualization of Concepts and Workflows
Structure-Property Relationship in Fluorinated LCs
Caption: Key structure-property-performance relationships for fluorinated LCs in VA-LCDs.
Experimental Workflow for LC Characterization
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. lavrentovichgroup.com [lavrentovichgroup.com]
- 10. instec.com [instec.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: A Protocol for the Synthesis and Characterization of Nematic Liquid Crystal Monomers
Abstract
This guide provides a detailed protocol for the synthesis, purification, and characterization of nematic liquid crystal monomers, targeting researchers in materials science and drug development. Using the archetypal nematic liquid crystal 4'-pentyl-4-cyanobiphenyl (5CB) as a primary example, we delineate a robust multi-step synthetic pathway. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. Protocols are complemented by comprehensive characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification, Differential Scanning Calorimetry (DSC) for thermal phase analysis, and Polarized Optical Microscopy (POM) for mesophase identification. This document is structured to serve as a self-validating guide, grounded in authoritative references to support key methodologies.
Introduction: The Anisotropic World of Nematic Liquid Crystals
Liquid crystals (LCs) represent a unique state of matter, possessing properties intermediate between those of a conventional liquid and a solid crystal.[1] Molecules in a liquid crystalline state, known as mesogens, exhibit a high degree of molecular mobility while maintaining partial orientational and, in some cases, positional order.[2] The nematic phase is the simplest of the liquid crystal phases, characterized by long-range orientational order where the rod-like molecules align, on average, along a preferred direction known as the director.[3][4] This anisotropy in molecular arrangement leads to anisotropic physical properties (e.g., optical, electrical), which are the cornerstone of their application in technologies like Liquid Crystal Displays (LCDs).[5][6][7]
The molecule 4'-pentyl-4-cyanobiphenyl (5CB) is a foundational nematic liquid crystal, first synthesized in 1972 by George William Gray's group.[8] Its stable nematic phase around room temperature makes it an ideal model compound for both fundamental research and practical applications.[9] The synthesis of such molecules requires precise control over chemical reactions and rigorous purification to achieve the high purity necessary for observing distinct mesophases.[10]
Synthetic Strategy: The Pathway to 4'-pentyl-4-cyanobiphenyl (5CB)
The synthesis of calamitic (rod-like) nematic monomers like those in the cyanobiphenyl family typically involves the construction of a rigid core followed by the introduction of flexible terminal chains and a polar group.[11] The classic and reliable multi-stage approach to 4-alkyl-4'-cyanobiphenyls begins with a biphenyl core, which is sequentially functionalized.[10][11]
The chosen pathway, illustrated below, involves four key transformations:
-
Friedel-Crafts Acylation: Introduction of an acyl group to the biphenyl core. This electrophilic aromatic substitution is a standard method for forming carbon-carbon bonds with aromatic rings.
-
Wolff-Kishner Reduction: Conversion of the ketone from the acylation step into an alkyl chain. This reduction is highly effective for deoxygenating carbonyls without affecting the aromatic rings.
-
Bromination: Halogenation of the other end of the biphenyl core to create a reactive site for the final step.
-
Cyanation (Rosenmund-von Braun Reaction): Substitution of the bromine atom with a cyano (-CN) group. The strong dipole moment of the nitrile group is crucial for inducing the liquid crystalline behavior.[12]
An alternative strategy for synthesizing other types of LC monomers involves esterification, such as the Steglich esterification, which is particularly useful for creating monomers with ester linkages in their core structure.[13][14]
Caption: Multi-step synthesis of 4'-pentyl-4-cyanobiphenyl (5CB).
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Protocol 3.1: Synthesis of 4'-pentyl-4-cyanobiphenyl (5CB)
This protocol is adapted from the general synthetic pathway for 4'-alkyl-4-cyanobiphenyls.[10]
Materials:
-
Biphenyl
-
Valeryl chloride (Pentanoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Bromine (Br₂)
-
Iron filings (catalyst)
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), aqueous
-
Sodium bicarbonate (NaHCO₃), aqueous
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Friedel-Crafts Acylation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl (1.0 eq) in dry DCM.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add anhydrous AlCl₃ (1.1 eq). The AlCl₃ acts as a Lewis acid catalyst to activate the acyl chloride.
-
Add valeryl chloride (1.05 eq) dropwise to the stirring mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ketone intermediate.
Step 2: Wolff-Kishner Reduction
-
Combine the crude ketone from Step 1, KOH (4.0 eq), and diethylene glycol in a flask fitted with a reflux condenser.
-
Heat the mixture to ~100 °C and add hydrazine hydrate (3.0 eq) dropwise.
-
Increase the temperature to reflux (~190-200 °C) and maintain for 4 hours. Water will be distilled off. The high temperature is necessary for the reduction to proceed.
-
Cool the mixture, dilute with water, and extract with ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain crude 4-pentylbiphenyl.
Step 3: Bromination
-
Dissolve the crude 4-pentylbiphenyl in a suitable solvent like carbon tetrachloride or DCM.
-
Add a catalytic amount of iron filings.
-
Slowly add bromine (1.1 eq) dropwise in the dark. The iron catalyst helps to polarize the Br-Br bond for electrophilic aromatic substitution.
-
Stir at room temperature for 2-4 hours until the bromine color disappears.
-
Wash the reaction mixture with sodium thiosulfate solution to remove excess bromine, followed by water and brine.
-
Dry the organic layer over MgSO₄, filter, and remove the solvent to yield crude 4-bromo-4'-pentylbiphenyl.
Step 4: Cyanation
-
In a flask, combine the crude bromide from Step 3 with CuCN (1.2 eq) in DMF.
-
Heat the mixture to reflux (~150 °C) and maintain for 6-8 hours. Monitor by TLC.
-
Cool the reaction, pour into a solution of ferric chloride in aqueous HCl to complex the excess cyanide, and extract with toluene or ethyl acetate.
-
Wash the organic layer thoroughly with water and brine.
-
Dry over MgSO₄, filter, and concentrate to give the crude 5CB product.
Protocol 3.2: Purification of 5CB
High purity is essential for liquid crystal applications, as impurities can significantly disrupt the mesophases and alter transition temperatures.[10] A two-step purification process is standard.
Materials:
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Ethanol or Methanol
Step 1: Column Chromatography
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude 5CB in a minimal amount of a non-polar solvent (e.g., toluene or a hexane/ethyl acetate mixture).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration). The non-polar 5CB product will elute before more polar impurities.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
Step 2: Recrystallization
-
Dissolve the purified 5CB from the column in a minimum amount of hot ethanol or methanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Collect the white, needle-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
Characterization of the Nematic Monomer
A combination of techniques is required to confirm the identity, purity, and liquid crystalline properties of the synthesized 5CB.[15]
Caption: Workflow for the comprehensive characterization of 5CB.
Protocol 4.1: Structural Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[16] For 5CB, both ¹H and ¹³C NMR are essential.
-
Sample Preparation: Dissolve ~5-10 mg of purified 5CB in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for 5CB include aromatic protons on the biphenyl core (appearing as multiplets in the 7.4-7.8 ppm range) and aliphatic protons from the pentyl chain (appearing as multiplets and a triplet in the 0.9-2.7 ppm range). Integration of the peaks should correspond to the number of protons in each environment.
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum. This will show distinct signals for the cyano carbon (~120 ppm), the aromatic carbons, and the five unique carbons of the pentyl chain.
Protocol 4.2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is the primary technique for determining the temperatures and enthalpies of phase transitions.[1][17]
-
Sample Preparation: Accurately weigh 2-5 mg of purified 5CB into an aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.
-
DSC Program:
-
Heat the sample from a low temperature (e.g., 0 °C) to above its clearing point (e.g., 50 °C) at a controlled rate (e.g., 10 °C/min).
-
Hold for a few minutes to ensure thermal equilibrium.
-
Cool the sample back to the starting temperature at the same rate.
-
-
Data Analysis: The DSC thermogram will show endothermic peaks upon heating and exothermic peaks upon cooling. For 5CB, two distinct transitions are expected:
-
Crystalline to Nematic (K-N): A sharp peak corresponding to melting.
-
Nematic to Isotropic (N-I): A smaller peak corresponding to the clearing point. The literature value for the K-N transition is ~22.5 °C and for the N-I transition is ~35.0 °C.[8]
-
Protocol 4.3: Mesophase Identification by Polarized Optical Microscopy (POM)
POM allows for the direct visualization of the anisotropic textures characteristic of different liquid crystal phases.[7][15]
-
Sample Preparation: Place a small amount of 5CB on a clean microscope slide. Cover with a coverslip and heat on a hot stage to the isotropic phase (~40 °C) to ensure uniform spreading.
-
Observation: Place the slide on the hot stage of a polarizing microscope.
-
Cooling: Slowly cool the sample from the isotropic liquid phase. As the sample cools below the clearing point (~35 °C), the nematic phase will appear.
-
Texture Identification: The nematic phase of 5CB is characterized by a "Schlieren" texture, which displays dark brushes or thread-like defects.[4] These textures arise from variations in the alignment of the liquid crystal director and are a definitive visual confirmation of the nematic phase.[18]
Data Summary
The expected results from the synthesis and characterization of 5CB are summarized below.
| Parameter | Method | Expected Result | Reference |
| Chemical Structure | ¹H, ¹³C NMR | Spectra consistent with 4'-pentyl-4-cyanobiphenyl structure. | [16] |
| Molar Mass | - | 249.36 g/mol | [8] |
| Appearance | Visual | White crystalline solid at room temperature. | [8] |
| Melting Point (K-N) | DSC | ~22.5 °C | [8] |
| Clearing Point (N-I) | DSC | ~35.0 °C | [8] |
| Nematic Texture | POM | Schlieren or threaded texture. | [4][18] |
Conclusion
This application note provides a comprehensive and validated protocol for the synthesis and characterization of the nematic liquid crystal monomer 5CB. By following the detailed steps for synthesis, purification, and multi-faceted characterization, researchers can reliably produce and verify high-purity nematic mesogens. The principles and techniques outlined here are broadly applicable to the synthesis of a wide range of calamitic liquid crystal monomers, providing a solid foundation for exploration in advanced materials science and optoelectronics.
References
-
Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]
-
Xie, J., Zhu, G., Tang, Y., & Zhang, Z. (2013). Synthesis and Properties of Reactive Liquid Crystal Monomers. Molecular Crystals and Liquid Crystals, 575(1), 58-65. [Link]
-
Goulding, M. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. [Link]
-
Lavrentovich, O. Polarization Microscope Pictures of Liquid Crystals. Kent State University. [Link]
-
Scientific.Net. (2016). Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method. Advanced Materials Research, 1123, 313-316. [Link]
-
Pandey, M., et al. (2015). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central. [Link]
-
Xie, J., et al. (2013). Synthesis and Properties of Reactive Liquid Crystal Monomers. ResearchGate. [Link]
-
Wang, K., et al. (2022). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. [Link]
-
Zografopoulos, D. C., et al. (2023). Determination of Light-Induced Deformation Characteristics of the Director Field of Nematic Liquid Crystal by Combining the Methods of Aberrational Self-Action of Light Beam and Polarization Microscopy. Oxford Academic. [Link]
-
ResearchGate. Polarized optical microscopy (POM) images of the nematic liquid crystal.... [Link]
-
Ústav mikroelektroniky. A Sub-nL Differential Scanning Calorimetry Chip for Liquid Crystal Phase Transition Characterization. [Link]
-
Gray, G. W. (2024). 4'-pentyl-4-cyanobiphenyl - 5CB. Taylor & Francis Online. [Link]
-
Chemistry LibreTexts. (2022). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
-
NETZSCH Analyzing & Testing. Liquid Crystal Transitions. [Link]
-
Jeong, K.-U. (2018). Synthesis and Characterization of Ionic Chiral Liquid Crystal Monomers. DTIC. [Link]
-
Hina, S. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Innovative Research in Science, Engineering and Technology, 5(7). [Link]
-
Rahman, M. S., et al. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. [Link]
-
Wang, K., et al. (2019). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Liquid Crystals, 46(3), 397-407. [Link]
-
Domenici, V. (2017). Nuclear magnetic resonance: a powerful tool to study liquid crystals. Liquid Crystals Today, 26(1), 10-20. [Link]
-
Hamplova, V., et al. (2020). Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. MDPI. [Link]
-
MDPI. Special Issue : Nuclear Magnetic Resonance of Liquid Crystals. [Link]
-
R Discovery. Cyanobiphenyl Liquid Crystals Research Articles. [Link]
- Google Patents. Purification of liquid crystals and liquid crystal composition.
-
Lee, W., et al. (2015). Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Optica Publishing Group. [Link]
- Brown, S. (Ed.). (2006). Solid-State NMR of Liquid Crystals. Royal Society of Chemistry.
-
Paleos, C. M. (Ed.). (2007). Polymerization in Organized Media. Gordon and Breach Science Publishers. [Link]
-
University of Colorado Boulder. Synthesis of Liquid Crystals. [Link]
-
Lehmann, M., et al. (2011). Liquid Crystalline Esters of Dibenzophenazines. PMC. [Link]
-
Cîrîc, L. (2021). Introductory Chapter: Nematic Liquid Crystals. ResearchGate. [Link]
-
Zhang, G., Lu, H., & Xu, W. (2012). Synthesis and Application of a Novel Liquid Crystal Monomer. Advanced Materials Research, 554-556, 1073-1076. [Link]
-
MDPI. (2024). New Insights into Polymeric Liquid Crystals and Their Applications. Polymers, 16(14), 1899. [Link]
-
ResearchGate. Comprehensive Identification of Liquid Crystal Monomers. [Link]
-
Wang, S., et al. (2022). Emerging organic contaminants of liquid crystal monomers: Environmental occurrence, recycling and removal technologies, toxicities and health risks. PubMed Central. [Link]
-
Sciencemadness.org. Esterification and Esters. [Link]
-
ResearchGate. Nuclear Magnetic Resonance Spectroscopy of Liquid Crystals. [Link]
-
ACS Publications. (2023). Release Behavior of Liquid Crystal Monomers from Waste Smartphone Screens. Environmental Science & Technology, 57(42), 15995-16004. [Link]
-
ResearchGate. Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb). [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. books.rsc.org [books.rsc.org]
- 3. colorado.edu [colorado.edu]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ipme.ru [ipme.ru]
- 16. tandfonline.com [tandfonline.com]
- 17. Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method | Scientific.Net [scientific.net]
- 18. webs.ucm.es [webs.ucm.es]
Application Notes and Protocols: The Strategic Use of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene in Advanced Liquid Crystal Mixtures
Introduction: The Role of Molecular Architecture in High-Performance Liquid Crystal Displays
In the pursuit of advanced liquid crystal displays (LCDs) and photonic devices, the molecular engineering of liquid crystal (LC) mixtures is paramount. The strategic selection of individual LC components allows for the fine-tuning of critical performance metrics such as operating voltage, response time, and contrast ratio. 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene is a key constituent in many modern LC formulations, valued for its unique combination of a flexible cyclohexyl ring, a rigid phenyl core, and a strategically placed fluorine atom. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in liquid crystal mixtures. We will delve into the causality behind its molecular design, provide detailed protocols for mixture formulation and characterization, and present representative data to guide experimental design.
The molecular structure of this compound is tailored to impart specific, desirable properties to a liquid crystal mixture. The pentylcyclohexyl group contributes to a low viscosity, which is essential for achieving fast switching speeds in display applications.[1] The fluorinated benzene ring plays a crucial role in modifying the dielectric anisotropy (Δε) of the mixture. The electronegative fluorine atom introduces a dipole moment that, depending on its position, can either increase or decrease the overall Δε, thereby influencing the voltage required to switch the liquid crystal molecules.[2] This ability to modulate electro-optical properties makes it a versatile component for a wide range of applications.
I. Physicochemical Properties and Their Impact on Mixture Performance
The addition of this compound to a nematic host can significantly alter the bulk properties of the mixture. Understanding these changes is critical for formulating LCs with targeted characteristics.
Key Physicochemical Characteristics
| Property | Symbol | Impact on Mixture Performance |
| Clearing Point (N-I Transition) | TNI | The upper temperature limit of the nematic phase. A broad nematic range is desirable for device stability under varying temperatures. The addition of this compound can either increase or decrease the TNI of the host mixture depending on the specific components.[3] |
| Dielectric Anisotropy | Δε | Determines the threshold voltage for switching. The fluorine substitution in this compound is a key feature for tuning Δε to achieve low operating voltages.[4] |
| Birefringence (Optical Anisotropy) | Δn | Influences the contrast and brightness of a display. The contribution of this molecule to the overall Δn needs to be considered for optimizing optical performance.[1] |
| Rotational Viscosity | γ1 | A primary factor determining the switching speed (response time) of the liquid crystal. The cyclohexyl ring in the structure helps in maintaining a low rotational viscosity.[1] |
Note: The quantitative impact of this compound on these properties is concentration-dependent and also relies on the specific composition of the host liquid crystal mixture.
II. Experimental Protocols for Formulation and Characterization
This section provides detailed, step-by-step methodologies for the preparation and characterization of liquid crystal mixtures containing this compound.
Protocol 1: Formulation of a Binary Liquid Crystal Mixture
This protocol describes the preparation of a simple binary mixture to evaluate the effect of this compound on a common nematic host, such as 4'-Pentyl-4-biphenylcarbonitrile (5CB).
Materials:
-
This compound
-
4'-Pentyl-4-biphenylcarbonitrile (5CB)
-
Vials with PTFE-lined caps
-
Analytical balance (± 0.0001 g)
-
Vortex mixer
-
Hot plate with magnetic stirring
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amounts of this compound and 5CB into a clean, dry vial. For a 10% (w/w) mixture, for example, weigh 0.1000 g of the fluorinated compound and 0.9000 g of 5CB.
-
Initial Mixing: Securely cap the vial and vortex the mixture for 1-2 minutes to ensure initial homogenization of the solid components.
-
Heating and Stirring: Place the vial on a hot plate set to a temperature slightly above the clearing point of the mixture (e.g., 60-70 °C). Add a small magnetic stir bar to the vial and stir the mixture until it becomes a clear, isotropic liquid.
-
Ultrasonication: Transfer the vial to an ultrasonic bath maintained at the same temperature and sonicate for 15-30 minutes to ensure complete and uniform mixing at the molecular level.
-
Cooling and Storage: Allow the mixture to cool slowly to room temperature. The mixture is now ready for characterization. Store in a desiccator to prevent moisture absorption.
Workflow for Liquid Crystal Mixture Formulation:
Caption: Workflow for the preparation of a binary liquid crystal mixture.
Protocol 2: Characterization of Phase Transitions by Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique to determine the phase transition temperatures and associated enthalpy changes of the prepared liquid crystal mixture.[3]
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal mixture into a hermetic aluminum pan.
-
Sealing: Securely seal the pan using a crimper to prevent any loss of material during heating.
-
Reference Pan: Prepare an empty, sealed hermetic aluminum pan as a reference.
-
DSC Program:
-
Equilibration: Equilibrate the sample at a temperature well below the lowest expected transition (e.g., 0 °C).
-
Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the clearing point (e.g., 100 °C).
-
Isothermal Step: Hold the sample at this temperature for a few minutes to ensure a fully isotropic state.
-
Cooling Scan: Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis: Analyze the resulting thermogram to identify the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions, which correspond to the crystal-to-nematic and nematic-to-isotropic phase transitions. The area under the peaks corresponds to the enthalpy of the transition.
Protocol 3: Observation of Nematic Textures by Polarized Optical Microscopy (POM)
POM is a crucial technique for identifying the liquid crystalline phases and observing the texture of the nematic phase.
Instrumentation:
-
Polarizing optical microscope with a rotating stage and a hot stage for temperature control.
-
Glass microscope slides and coverslips.
-
Spacers of a known thickness (e.g., 5-10 µm).
Procedure:
-
Cell Preparation: Place a small drop of the liquid crystal mixture onto a clean microscope slide. Place a coverslip over the drop, using spacers to define the cell gap.
-
Heating: Place the prepared slide on the hot stage of the microscope and heat it to the isotropic phase.
-
Observation upon Cooling: Slowly cool the sample into the nematic phase while observing through the crossed polarizers.
-
Texture Identification: Observe the characteristic textures of the nematic phase (e.g., Schlieren or marbled textures). The appearance of these textures confirms the presence of the nematic phase.
-
Clearing Point Determination: Note the temperature at which the texture disappears upon heating (the clearing point). This should be consistent with the DSC results.
Protocol 4: Measurement of Electro-Optical Properties
The electro-optical properties, particularly the dielectric anisotropy, are critical for display applications. This protocol outlines the measurement of dielectric permittivity.
Instrumentation:
-
LCR meter (Inductance, Capacitance, and Resistance meter)
-
Function generator
-
Voltage amplifier
-
Temperature-controlled hot stage
-
Liquid crystal test cells with transparent electrodes (e.g., ITO-coated glass) with both homogeneous and homeotropic alignment layers.
Procedure:
-
Cell Filling: Fill both a homogeneous and a homeotropic alignment cell with the liquid crystal mixture by capillary action in the isotropic phase.
-
Temperature Control: Place the filled cell on the hot stage and maintain a constant temperature within the nematic range.
-
Measurement of Perpendicular Permittivity (ε⊥):
-
Connect the homogeneous cell to the LCR meter.
-
Apply a low-frequency AC voltage (e.g., 1 kHz) with an amplitude below the switching threshold.
-
Measure the capacitance of the cell (C⊥).
-
Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
-
Measurement of Parallel Permittivity (ε∥):
-
Connect the homeotropic cell to the LCR meter.
-
Apply the same AC voltage and measure the capacitance (C∥).
-
Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A).
-
-
Calculation of Dielectric Anisotropy (Δε):
-
Calculate Δε using the formula: Δε = ε∥ - ε⊥.
-
Logical Flow for Characterizing a New LC Mixture:
Caption: A logical workflow for the comprehensive characterization of a newly formulated liquid crystal mixture.
III. Representative Data and Expected Outcomes
The following table provides representative data for a binary mixture of a nematic host (e.g., 5CB) with increasing concentrations of a cyclohexyl-containing mesogen. While this data is based on a close analog, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), it serves as a valuable guide for the expected trends when using this compound. The addition of the fluorine atom is generally expected to further modify the dielectric anisotropy and may slightly alter the clearing point and viscosity.[2]
Table 1: Representative Physical Properties of a Binary Mixture
| Concentration of Cyclohexyl Mesogen (% w/w) | Clearing Point (TNI) (°C) | Dielectric Anisotropy (Δε) at 25°C | Rotational Viscosity (γ1) at 25°C (mPa·s) |
| 0 (Pure 5CB) | 35.0 | +11.5 | 110 |
| 10 | 38.2 | +10.8 | 102 |
| 20 | 41.5 | +10.1 | 95 |
| 30 | 44.8 | +9.4 | 88 |
Disclaimer: This data is illustrative and based on a non-fluorinated analog. Actual values will vary depending on the specific host and the concentration of this compound.
IV. Conclusion and Future Perspectives
This compound is a valuable component in the formulation of advanced liquid crystal mixtures. Its unique molecular structure allows for the strategic tuning of key electro-optical and physical properties. By following the detailed protocols outlined in this application note, researchers can effectively incorporate this compound into their formulations and characterize the resulting mixtures to achieve desired performance characteristics. The interplay between the cyclohexyl moiety for low viscosity and the fluorinated phenyl ring for dielectric modulation provides a powerful tool for the rational design of next-generation liquid crystal materials for a wide array of applications, from high-resolution displays to advanced photonic devices. Further research into multicomponent mixtures incorporating this and other novel mesogens will continue to push the boundaries of liquid crystal technology.
V. References
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC. [Link]
-
Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. ResearchGate. [Link]
-
Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. MDPI. [Link]
-
Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine. ResearchGate. [Link]
-
Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. ResearchGate. [Link]
-
Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chin. Phys. B. [Link]
-
Viscosity of fluorobenzene. ResearchGate. [Link]
-
Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate. ResearchGate. [Link]
-
Temperature Dependence of Viscosity and Density of cis-1,4/trans-1,3-Dimethylcyclohexane and Several other Commonly Used Organic Solvents. ResearchGate. [Link]
-
Viscosity of the binary liquid mixture of 1-pentyl-4-(4-propylcyclohexyl)-benzene and α-tocopherol. ResearchGate. [Link]
-
Viscosity of the binary liquid mixture of fluorobenzene and hexyl acetate. ResearchGate. [Link]
-
Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. Semantic Scholar. [Link]
-
Electric field-induced circularly polarised luminescence switching in chiral nematic liquid crystals with negative dielectric anisotropy. RSC Publishing. [Link]
-
The Refractive Indices of Nematic Liquid Crystal 4'-n-pentyl-4-cyanobiphenyl in the THz Frequency Range. ResearchGate. [Link]
Sources
Greener Shades of Synthesis: Advanced Protocols for Eco-Friendly Liquid Crystal Production
Introduction: A Paradigm Shift in Liquid Crystal Synthesis
The synthesis of liquid crystals, the cornerstone of modern display technology and advanced materials, has traditionally relied on multi-step processes often involving hazardous solvents, stoichiometric reagents, and significant energy consumption. As the chemical industry pivots towards sustainability, the principles of green chemistry offer a transformative framework for the design of more efficient, safer, and environmentally benign synthetic routes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of green chemistry principles to the synthesis of liquid crystalline materials. We will move beyond theoretical concepts to provide actionable, field-proven methodologies that prioritize efficiency, safety, and environmental stewardship without compromising on product quality.
Core Principles of Green Chemistry in Liquid Crystal Synthesis
The application of green chemistry to liquid crystal synthesis is guided by a set of core principles aimed at reducing the overall environmental impact of the chemical lifecycle. These include:
-
Waste Prevention: Designing synthetic routes that minimize the generation of waste.
-
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
-
Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents and separation agents.
-
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
-
Use of Renewable Feedstocks: Utilizing raw materials derived from renewable resources.
-
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents.
This guide will explore several key green chemistry approaches that embody these principles, providing detailed protocols for their implementation.
I. Mechanochemical Synthesis: The Power of Solvent-Free Reactions
Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the solid state, often eliminating the need for bulk solvents.[1][2] This approach not to only reduces solvent waste but can also lead to shorter reaction times, higher yields, and access to novel chemical transformations.
Application Note: Synthesis of Biphenyltetracarboxydiimide Liquid Crystals
This protocol details the solvent-free mechanochemical synthesis of a series of high-transition temperature biphenyltetracarboxydiimide liquid crystals. The reaction proceeds by grinding 3,3′,4,4′-biphenyltetracarboxylic dianhydride with the corresponding 4-n-alkylaniline or 4-n-alkoxyaniline.
Protocol: Mechanochemical Synthesis of an Alkoxy Biphenyltetracarboxydiimide Liquid Crystal
Materials:
-
3,3′,4,4′-Biphenyltetracarboxylic dianhydride
-
4-n-Octyloxyaniline
-
Stainless steel ball milling vials and balls
-
Vibratory ball mill
-
Dimethylformamide (DMF) for recrystallization
Procedure:
-
In a stainless steel milling vial, combine 3,3′,4,4′-biphenyltetracarboxylic dianhydride (100 mg, 0.34 mmol) and 4-n-octyloxyaniline (0.85 mmol).
-
Add stainless steel milling balls (e.g., a mix of different sizes for efficient grinding).
-
Secure the vial in a vibratory ball mill and mill the mixture for 15-20 minutes at a frequency of 20 Hz.
-
After milling, retrieve the resulting paste from the vial.
-
Purify the crude product by recrystallization from hot DMF to obtain the pure biphenyltetracarboxydiimide liquid crystal.
Causality Behind Experimental Choices:
-
Solvent-Free Condition: The direct grinding of the solid reactants provides the necessary energy to overcome the activation barrier of the reaction without the need for a solvent, thus adhering to the principle of waste prevention.
-
Ball Milling Parameters: The milling time and frequency are optimized to ensure complete reaction while avoiding potential degradation of the product. The use of different sized milling balls enhances the grinding efficiency.
II. Microwave-Assisted Synthesis: Accelerating Reactions with Focused Energy
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat the reaction mixture, leading to dramatic reductions in reaction times, increased yields, and often improved product purity.[3][4] This technique is particularly effective for the synthesis of heterocyclic liquid crystals.
Application Note: Rapid Synthesis of 1,3,4-Thiadiazole-Based Liquid Crystals
This protocol describes a solvent-free, microwave-assisted synthesis of 2,5-diaryl-1,3,4-thiadiazole liquid crystals. The key step involves the cyclization of N,N'-diacylhydrazines using Lawesson's reagent under microwave irradiation.
Protocol: Microwave-Assisted Synthesis of a 1,3,4-Thiadiazole Liquid Crystal
Materials:
-
N,N'-bis(4-alkoxybenzoyl)hydrazine
-
Lawesson's reagent
-
Microwave reactor with temperature and power control
-
Ethanol for recrystallization
Procedure:
-
In a microwave-safe vessel, thoroughly mix the N,N'-bis(4-alkoxybenzoyl)hydrazine and Lawesson's reagent.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture with microwave energy. A key factor is to control the irradiation time precisely; the irradiation should be stopped immediately after the reaction mixture has turned into a liquid to avoid side product formation.[5]
-
After cooling, purify the crude product by recrystallization from ethanol to yield the desired 2,5-bis(4-alkoxyphenyl)-1,3,4-thiadiazole.
Causality Behind Experimental Choices:
-
Microwave Heating: Microwaves directly couple with the polar molecules in the reaction mixture, leading to rapid and uniform heating that significantly accelerates the reaction rate compared to conventional heating methods.
-
Solvent-Free Condition: The absence of a solvent allows for the direct absorption of microwave energy by the reactants, leading to a more energy-efficient process.
III. Synthesis from Renewable Resources: The Case of Cardanol
Utilizing renewable feedstocks is a cornerstone of green chemistry. Cardanol, a phenolic lipid obtained from cashew nut shell liquid (CNSL), is a versatile and renewable starting material for the synthesis of various polymers and functional materials, including liquid crystals.[6][7]
Application Note: Synthesis of Schiff Base Liquid Crystals from Cardanol Derivatives
This protocol outlines a general pathway for the synthesis of Schiff base liquid crystals starting from cardanol. The long aliphatic chain of cardanol can serve as the flexible tail of the liquid crystal molecule.
Protocol: General Synthesis of a Cardanol-Based Schiff Base Liquid Crystal
Materials:
-
Cardanol (isolated from CNSL)
-
4-Hydroxybenzaldehyde
-
Appropriate 4-alkoxy-aniline
-
Ethanol
-
Acetic acid (catalyst)
Procedure:
-
Functionalization of Cardanol (Example): The phenolic hydroxyl group of cardanol can be used as a handle for further reactions. For instance, it can be reacted with a suitable diepoxide to introduce a reactive group at the end of the aliphatic chain.
-
Synthesis of the Aldehyde Moiety: React 4-hydroxybenzaldehyde with a functionalized cardanol derivative (e.g., via Williamson ether synthesis) to attach the cardanol tail to the aldehyde.
-
Schiff Base Condensation: In a round-bottom flask, dissolve the cardanol-functionalized benzaldehyde and an equimolar amount of a 4-alkoxy-aniline in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and collect the precipitated Schiff base by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Causality Behind Experimental Choices:
-
Renewable Feedstock: The use of cardanol reduces the reliance on petroleum-based starting materials, contributing to a more sustainable chemical industry.
-
Schiff Base Chemistry: The condensation reaction to form the imine linkage is a robust and high-yielding reaction, making it an efficient method for constructing the liquid crystalline core.[8]
IV. Greener Reaction Media and Catalysis
The choice of solvent and catalyst plays a critical role in the environmental impact of a synthetic process. Green chemistry encourages the use of safer solvents and heterogeneous, recyclable catalysts.
Application Note: Greener Steglich Esterification for Liquid Crystal Synthesis
The Steglich esterification is a widely used method for forming ester linkages under mild conditions.[9] Traditional protocols often employ hazardous solvents like dichloromethane (DCM). This protocol utilizes a greener solvent, acetonitrile, which is less toxic and more environmentally benign.[10][11]
Protocol: Greener Steglich Esterification of a Liquid Crystal Precursor
Materials:
-
4'-Hydroxy-4-biphenylcarboxylic acid
-
A suitable alcohol (e.g., 1-octanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask, dissolve the 4'-hydroxy-4-biphenylcarboxylic acid, the alcohol (1.2 equivalents), and a catalytic amount of DMAP in acetonitrile.
-
Add the carbodiimide coupling agent (DCC or EDC, 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the urea byproduct (if using DCC).
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Greener Solvent: Acetonitrile is a preferable alternative to chlorinated solvents due to its lower toxicity and environmental persistence.
-
Mild Reaction Conditions: The Steglich esterification proceeds at room temperature, reducing the energy demand of the synthesis.
V. Quantitative Assessment: Green Chemistry Metrics
To objectively evaluate the "greenness" of a synthetic route, several metrics have been developed. These metrics provide a quantitative measure of the efficiency and environmental impact of a chemical process.[12][13][14][15]
-
Atom Economy (AE): Calculates the proportion of reactant atoms that are incorporated into the desired product.
-
Formula: AE = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%
-
-
Reaction Mass Efficiency (RME): A more comprehensive metric that considers the actual masses of reactants used and the yield of the product.
-
Formula: RME = (Mass of Product / Total Mass of Reactants) x 100%
-
-
E-Factor (Environmental Factor): Measures the amount of waste generated per unit of product.[13]
-
Formula: E-Factor = Total Mass of Waste / Mass of Product
-
-
Process Mass Intensity (PMI): Represents the total mass of materials used (reactants, solvents, reagents, process water) to produce a certain mass of product.
-
Formula: PMI = Total Mass Input / Mass of Product
-
Comparative Data of Green vs. Traditional Synthesis
| Synthetic Method | Liquid Crystal Type | Reaction Time | Yield (%) | Solvent | E-Factor | PMI | Reference |
| Traditional (Conventional Heating) | 1,3,4-Thiadiazole | Several hours | Moderate | Toluene | High | High | [5] |
| Microwave-Assisted | 1,3,4-Thiadiazole | Minutes | High | Solvent-free | Low | Low | [5] |
| Traditional (Solution-based) | Biphenyltetracarboxydiimide | Hours | ~80% | DMF | High | High | [1] |
| Mechanochemical | Biphenyltetracarboxydiimide | 15-20 min | >95% | Solvent-free | Low | Low | [1] |
| Traditional Suzuki Coupling | Cyanobiphenyl | 12-24 hours | ~85% | Toluene/THF | High | High | [16] |
| Greener Suzuki Coupling (Heterogeneous Catalyst) | Cyanobiphenyl | 2-4 hours | >90% | Ethanol/Water | Low | Low | [14] |
Visualization of Green Chemistry Workflows
Diagram: General Workflow for Mechanochemical Synthesis
Caption: Workflow for mechanochemical liquid crystal synthesis.
Diagram: Logic of Green Metrics Evaluation
Caption: Relationship between process inputs/outputs and key green chemistry metrics.
Conclusion: Embracing a Sustainable Future for Liquid Crystal Synthesis
The adoption of green chemistry principles is not merely an ethical imperative but a scientific and economic one. The methodologies outlined in this guide demonstrate that the synthesis of liquid crystals can be achieved with significantly reduced environmental impact, often with the added benefits of increased efficiency and reduced costs. By embracing solvent-free reactions, microwave technology, renewable feedstocks, and greener catalytic systems, the field of liquid crystal synthesis can continue to innovate while contributing to a more sustainable future. It is our hope that these detailed application notes and protocols will serve as a valuable resource for researchers and professionals dedicated to advancing the science of liquid crystals in an environmentally responsible manner.
References
-
Al-Hamdani, A. H., Al-Bayati, Z. A. H., & Hassan, A. A. (2021). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. Molecules, 26(10), 3035. [Link]
-
Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), e58803. [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413. [Link]
- Ha, S. T., Yeap, G. Y., Lin, H. C., & Sivasothy, Y. (2011). Synthesis and mesomorphic properties of new Schiff base esters with a benzothiazole core. Liquid Crystals, 38(1), 25-33.
-
Ha, S.-T., et al. (2006). Synthesis and characterization of some calamitic liquid crystals consisting of cholesterol, rod-like imine and biphenyl-4-carboxylate components. EPrints USM. [Link]
-
Hagar, M., et al. (2025). Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals. PMC. [Link]
-
Dunn, P. J., & Williams, A. S. (2014). Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. Johnson Matthey Technology Review, 58(2), 82-88. [Link]
-
Al-Bayati, Z. A. H., et al. (2017). Calamitic liquid crystals involving fused ring and their metallomesogens. Emerging Materials Research, 6(2), 331-347. [Link]
-
Ha, S. T., et al. (2012). Synthesis of new schiff base ester liquid crystals with a benzothiazole core. ResearchGate. [Link]
-
Sheldon, R. A. (n.d.). The E-Factor. Welcome to . [Link]
-
Al-Hamdani, A. H., et al. (2021). Preparation and DFT Study for New Three-Ring Supramolecular H-Bonded Induced Liquid Crystal Complexes. NIH. [Link]
-
Han, J., Chang, X., Wang, X., Zhu, L., Pang, M., & Meng, J. (2011). Microwave-assisted synthesis and liquid crystal properties of 1,3,4-thiadiazole-based liquid crystals. Liquid Crystals, 38(10), 1239-1245. [Link]
-
Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 59, 183. [Link]
-
Hagar, M., et al. (2020). Synthesis of new liquid crystal Schiff's bases bearing ester moiety, DFT calculation and mesomorphic studies. ResearchGate. [Link]
-
Al-Bayati, Z. A. H., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central. [Link]
-
Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(5), 785. [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Metrics. Green Chemistry Toolkit. [Link]
-
Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1133-1144. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Gamble, A. (2012). Synthesis of Liquid Crystals: "Filling Forms with Function". University of Colorado Boulder. [Link]
-
Basoccu, F., et al. (2022). Comparative graphical plot of green chemistry metrics calculated for the mechanochemical versus the solution-based synthesis of ferrocene. ResearchGate. [Link]
-
Shi, Y., Kamer, P. C. J., & Cole-Hamilton, D. J. (2019). Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. Green Chemistry, 21(3), 593-603. [Link]
-
Burmistrov, V. A., et al. (2014). Comparative study of local structure of two cyanobiphenyl liquid crystals by molecular dynamics method. PubMed. [Link]
-
Sharma, S., & Kumar, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33966-33994. [Link]
-
Miles, W. H., et al. (2011). Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of Chemical Education, 88(8), 1145-1147. [Link]
-
Safari, J., Gandomi-Ravandi, S., & Borujeni, M. B. (2013). Green and solvent-free procedure for microwave-assisted synthesis of 2,4,6-triarylpyridines catalysed using MgAl2O4 nanocrystals. Journal of Chemical Sciences, 125(5), 1063-1070. [Link]
-
Alexandriysky, V. V., et al. (2014). Comparative study of local structure of two cyanobiphenyl liquid crystals by molecular dynamics method. ResearchGate. [Link]
Sources
- 1. eprints.usm.my [eprints.usm.my]
- 2. researchgate.net [researchgate.net]
- 3. element-msc.ru [element-msc.ru]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. colorado.edu [colorado.edu]
- 7. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 13. Welcome to www.sheldon.nl [sheldon.nl]
- 14. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 16. Comparative study of local structure of two cyanobiphenyl liquid crystals by molecular dynamics method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Cross-Coupling for the Synthesis of Advanced Liquid Crystal Materials
Introduction: The Suzuki Coupling as a Cornerstone in Liquid Crystal Synthesis
The precise engineering of molecular architecture is paramount in the development of advanced liquid crystal (LC) materials. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile synthetic tools for this purpose, particularly for constructing the biaryl and polyaryl cores that are fundamental to many mesogenic structures.[1][2][3] Its widespread adoption in both academic and industrial research is a testament to its reliability, mild reaction conditions, and exceptional tolerance of a wide array of functional groups.[4][5]
This guide provides an in-depth exploration of the Suzuki coupling's application in liquid crystal synthesis, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters that ensure high-yield, high-purity synthesis of target liquid crystalline compounds.
I. Mechanistic Insights: Understanding the "Why" Behind the Protocol
A deep understanding of the reaction mechanism is not merely academic; it is the foundation for troubleshooting, optimization, and innovation. The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps, each with its own set of critical considerations.[6][7][8]
The Catalytic Cycle
The generally accepted mechanism revolves around a palladium catalyst, cycling between Pd(0) and Pd(II) oxidation states.[6][7]
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (or triflate) to a coordinatively unsaturated Pd(0) complex. This step, often rate-determining, forms a square planar Pd(II) species. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[6] For many liquid crystal syntheses, aryl bromides offer a good balance of reactivity and stability.[1]
-
Transmetalation: This is the key bond-forming step where the organic moiety from the organoboron reagent is transferred to the palladium center.[7] A base is essential for this step, activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[7][9] The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7][8]
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ajabs.org [ajabs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Characterization of Novel Liquid Crystalline Compounds: A Guide for Researchers
This document provides a comprehensive guide to the essential characterization techniques for newly synthesized liquid crystalline (LC) compounds. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and analysis of these unique materials. This guide emphasizes not just the procedural steps but also the underlying scientific principles and the logic behind experimental choices, ensuring a robust and reliable characterization workflow.
Introduction: The Mesophase and Its Importance
Liquid crystals represent a fascinating state of matter, the mesophase, which exhibits properties intermediate between those of a crystalline solid and an isotropic liquid.[1][2] This unique combination of order and fluidity is what makes liquid crystals invaluable in a wide array of applications, from the ubiquitous liquid crystal displays (LCDs) to advanced drug delivery systems and biosensors.[3][4] The specific arrangement of molecules in a liquid crystal, known as the mesophase, dictates its physical properties. Therefore, the precise characterization of these phases is a critical step in the development of new liquid crystalline materials.[5]
The characterization process for a new liquid crystalline compound is a multi-faceted investigation, where each technique provides a piece of the puzzle. A combination of methods is essential to unambiguously determine the mesophase behavior, transition temperatures, and structural organization of a novel material. This guide will detail the core techniques: Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and key spectroscopic methods.
The Characterization Workflow: A Synergistic Approach
The characterization of a new liquid crystalline compound should follow a logical progression, with each technique complementing the others. The following diagram illustrates a typical workflow:
Caption: A typical workflow for the comprehensive characterization of a new liquid crystalline compound.
Polarized Optical Microscopy (POM): Visualizing the Mesophase
Principle: Polarized optical microscopy is the cornerstone of liquid crystal characterization. It exploits the optical anisotropy (birefringence) of liquid crystals.[6] When polarized light passes through a birefringent material, it is split into two rays that travel at different velocities. Upon exiting the material and passing through a second polarizer (analyzer) oriented perpendicular to the first, interference patterns and colors are produced. These textures are characteristic of the specific liquid crystalline phase.[1][7]
Application Note: POM is often the first technique employed as it provides a direct visual confirmation of liquid crystalline behavior.[8] It is invaluable for identifying the type of mesophase (e.g., nematic, smectic, cholesteric) based on the observed textures.[1][9] By using a hot stage, POM can also be used to determine phase transition temperatures and observe the dynamics of these transitions.
Protocol for Polarized Optical Microscopy with a Hot Stage:
-
Sample Preparation:
-
Place a small amount (a few micrograms) of the compound on a clean glass microscope slide.
-
Cover the sample with a clean glass coverslip.
-
Gently heat the slide on a hot plate to melt the sample into a thin film. Allow it to cool to ensure a uniform thickness.
-
-
Instrument Setup:
-
Place the slide on the hot stage of the polarizing microscope.
-
Cross the polarizer and analyzer to achieve a dark field of view without the sample.
-
Focus on the sample.
-
-
Thermal Analysis:
-
Slowly heat the sample at a controlled rate (e.g., 1-5 °C/min).
-
Carefully observe the changes in texture as the temperature increases. Record the temperatures at which transitions occur.
-
Note the appearance of characteristic textures. For example, nematic phases often exhibit a "Schlieren" or "marbled" texture, while smectic A phases may show "focal conic fan" or "homeotropic" textures.[1][9]
-
Continue heating until the sample becomes completely dark, indicating the transition to the isotropic liquid phase (clearing point).
-
Slowly cool the sample from the isotropic phase and observe the formation of mesophases. This can reveal enantiotropic (phases appear on both heating and cooling) or monotropic (phases appear only on cooling) behavior.
-
Data Interpretation:
| Texture Type | Associated Liquid Crystal Phase(s) |
| Schlieren, Marbled | Nematic |
| Focal Conic Fan, Homeotropic | Smectic A |
| Broken Focal Conic, Mosaic | Smectic C, Smectic B |
| Oily Streaks, Fingerprint | Cholesteric (Chiral Nematic) |
Self-Validation: The reproducibility of transition temperatures upon repeated heating and cooling cycles confirms the thermal stability of the compound and the reliability of the measurements. Comparison of observed textures with established literature examples provides a strong basis for phase identification.[9]
Differential Scanning Calorimetry (DSC): Quantifying Thermal Transitions
Principle: Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] When the sample undergoes a phase transition, there is a change in enthalpy, which is detected as a peak in the DSC thermogram.[12]
Application Note: DSC is a powerful tool for accurately determining the temperatures and enthalpies of phase transitions.[13] It provides quantitative thermodynamic data that complements the qualitative observations from POM.[12] The enthalpy of a transition can give insights into the degree of order change between phases.
Protocol for Differential Scanning Calorimetry:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the desired temperature program. A typical program involves a heating and cooling cycle at a rate of 5-10 °C/min.
-
-
Data Acquisition:
-
Start the temperature program and record the heat flow as a function of temperature.
-
Perform at least two heating and cooling cycles to ensure the thermal history of the sample is erased and to check for reproducibility.
-
Data Interpretation:
-
Endothermic peaks on heating correspond to transitions from a more ordered to a less ordered state (e.g., crystal to smectic, smectic to nematic, nematic to isotropic).
-
Exothermic peaks on cooling correspond to transitions from a less ordered to a more ordered state.
-
The onset temperature of the peak is typically taken as the transition temperature.
-
The area under the peak is proportional to the enthalpy of the transition (ΔH).
| Transition Type | Typical Enthalpy Change (ΔH) |
| Crystal → Mesophase | Large |
| Smectic A → Nematic | Small to Moderate |
| Nematic → Isotropic | Small |
Self-Validation: The consistency of transition temperatures and enthalpies between the second and subsequent heating/cooling cycles indicates that the sample is thermally stable and the measurements are reliable. The correlation of DSC transition temperatures with those observed by POM provides a cross-validation of the thermal behavior.[12]
X-ray Diffraction (XRD): Unveiling the Molecular Arrangement
Principle: X-ray diffraction is a powerful technique for determining the structure of crystalline and partially ordered materials.[14] When a beam of X-rays is directed at a sample, the electrons in the atoms scatter the X-rays. In an ordered material, the scattered waves interfere constructively at specific angles, producing a diffraction pattern. The positions and intensities of the diffraction peaks provide information about the arrangement of molecules.[15]
Application Note: For liquid crystals, XRD is crucial for unambiguously identifying the mesophase and determining key structural parameters such as layer spacing in smectic phases and intermolecular distances.[5][16] Small-angle X-ray scattering (SAXS) is particularly useful for probing the long-range order of smectic and columnar phases, while wide-angle X-ray scattering (WAXS) provides information about the short-range molecular packing.[3][17]
Protocol for X-ray Diffraction of Liquid Crystals:
-
Sample Preparation:
-
The sample is typically loaded into a thin-walled glass capillary tube (0.5-1.0 mm diameter).
-
The capillary is sealed to prevent sample degradation.
-
The sample is placed in a temperature-controlled holder.
-
-
Instrument Setup:
-
Mount the capillary in the XRD instrument.
-
Set the desired temperature corresponding to a specific mesophase identified by POM and DSC.
-
Align the X-ray beam with the sample.
-
-
Data Acquisition:
-
Collect the diffraction pattern over a range of scattering angles (2θ).
-
Data is typically collected for both the small-angle and wide-angle regions.
-
Data Interpretation:
-
Nematic Phase: A diffuse halo in the wide-angle region, indicating short-range positional order.
-
Smectic A and C Phases: Sharp, layer-like reflections in the small-angle region, indicating a layered structure. A diffuse halo in the wide-angle region indicates liquid-like order within the layers.
-
Hexatic and Crystal Smectic Phases: In addition to the small-angle layer reflections, sharp peaks in the wide-angle region indicate long-range positional order within the layers.
The layer spacing (d) in a smectic phase can be calculated from the position of the small-angle diffraction peak using Bragg's Law: nλ = 2d sin(θ), where n is the order of reflection, λ is the X-ray wavelength, and θ is the scattering angle.[17]
Self-Validation: The consistency of the diffraction patterns at a given temperature and the correlation of the observed phase structures with the identifications from POM provide a robust characterization.
Spectroscopic Techniques: Probing Molecular Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful tool for elucidating molecular structure and dynamics.[18] In the context of liquid crystals, it can provide detailed information about molecular ordering.[19] The anisotropic environment of a liquid crystal affects the NMR spectrum, leading to splittings and shifts that can be related to the orientational order parameter.[20]
Application Note: Deuterium NMR (²H NMR) is particularly useful for quantifying the orientational order of specific molecular segments.[21] Carbon-13 NMR (¹³C NMR) can also provide information about molecular ordering and conformation.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[22] The resulting spectrum is a fingerprint of the functional groups present in the molecule.[23][24]
Application Note: FTIR is primarily used to confirm the chemical structure of the synthesized compound by identifying its characteristic functional groups.[25] Temperature-dependent FTIR studies can also be used to probe changes in intermolecular interactions at phase transitions.
References
-
Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (URL: [Link])
-
How to analyze liquid crystals? - ResearchGate. (URL: [Link])
-
Preparation, Characterization and Applications of Liquid Crystals: A Review - IOSR Journal. (URL: [Link])
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (URL: [Link])
-
Liquid Crystal Analysis - Semitracks. (URL: [Link])
-
Study of liquid crystalline order by NMR - SciSpace. (URL: [Link])
-
Various techniques have been used to characterize liquid crystals. The main factors to be c. (URL: [Link])
-
7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy - Chemistry LibreTexts. (URL: [Link])
-
LIQUID CRYSTAL PHASES University of HAMBURG Introduction Matter in nature is a collection of large number of atoms and molecules. (URL: [Link])
-
NMR Spectroscopy in Liquid Crystalline and Ordered Phases - ResearchGate. (URL: [Link])
-
X-ray Liquid Crystal Structure Analysis | Physics and Chemistry of Molecular Assemblies. (URL: [Link])
-
How Do You Identify Liquid Crystals? - Chemistry For Everyone - YouTube. (URL: [Link])
-
Ordering in nematic liquid crystals from NMR cross-polarization studies - Indian Academy of Sciences. (URL: [Link])
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW | Semantic Scholar. (URL: [Link])
-
FTIR Analysis for Liquid Samples - What You Need to Know - Drawell. (URL: [Link])
-
Preparation, characterization and applications of liquid crystals: a review - ResearchGate. (URL: [Link])
-
APPLIED PHYSICS LETTERS GUEST -HOST INTERACTIONS IN NEMATIC LIQUID CRYSTALS. A NEW ELECTRO·OPTIC EFFECT. (URL: [Link])
-
X-Ray Diffraction by Liquid Crystals - Taylor & Francis. (URL: [Link])
-
Electro-optical Properties of a Nematic liquid crystals -Display Material with Nanoparticles ε , ε - - Pakistan Heart Journal. (URL: [Link])
-
OPTICAL METHODS IN RHEOLOGY: POLARIZED LIGHT IMAGING. (URL: [Link])
-
Electro-optical applications of liquid crystals - ScienceDirect. (URL: [Link])
-
Electro-optical properties of nematic liquid crystal layers enable to... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Preparation of a Liquid Crystal Pixel - MRSEC Education Group. (URL: [Link])
-
Analysis of Electro-Optical Behavior in Liquid Crystal Cells with Asymmetric Anchoring Strength. (URL: [Link])
-
Liquid Crystal Testing - TCA Lab / Alfa Chemistry. (URL: [Link])
-
DSC Analysis for Chemists | PDF | Differential Scanning Calorimetry | Liquid Crystal - Scribd. (URL: [Link])
-
Thermal Analysis of Liquid Crystal Mixtures - iosrjen. (URL: [Link])
-
Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PubMed Central. (URL: [Link])
-
(PDF) Smectic order parameters via liquid crystal NMR spectroscopy: Application to a partial bilayer smectic A phase - ResearchGate. (URL: [Link])
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (URL: [Link])
-
LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals | Chemistry of Materials - ACS Publications. (URL: [Link])
-
LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (URL: [Link])
-
How to Identify Functional Groups in FTIR Spectra - Patsnap Eureka. (URL: [Link])
-
X-ray studies of the phases and phase transitions of liquid crystals - IUCr Journals. (URL: [Link])
-
Full article: Liquid crystal textures: an overview - Taylor & Francis Online. (URL: [Link])
-
Liquid crystals - SAS Tutorials. (URL: [Link])
-
FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (URL: [Link])
-
DNMR measurements of an asymmetric odd liquid crystal dimer - UPCommons. (URL: [Link])
-
A beginner's guide to solution small-angle X-ray scattering (SAXS) - PUBDB. (URL: [Link])
-
Fourier-transform infrared spectroscopy - Wikipedia. (URL: [Link])
-
XRD Phase Analysis Tutorial | PDF | X Ray Crystallography | Crystal - Scribd. (URL: [Link])
-
Small angle x-ray scattering. (Basic Aspects). (URL: [Link])
-
Introduction to Small-Angle Scattering - SAXS & ASAXS. (URL: [Link])
-
An Introduction to Small Angle X-ray Scattering (SAXS) - BXDS. (URL: [Link])
-
Small-angle X-ray scattering (SAXS) profile of the liquid-crystalline... - ResearchGate. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ipme.ru [ipme.ru]
- 6. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 9. tandfonline.com [tandfonline.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. scribd.com [scribd.com]
- 12. webs.ucm.es [webs.ucm.es]
- 13. iosrjen.org [iosrjen.org]
- 14. tandfonline.com [tandfonline.com]
- 15. scribd.com [scribd.com]
- 16. worldscientific.com [worldscientific.com]
- 17. Tutorial Liquid crystals [sastutorials.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. ias.ac.in [ias.ac.in]
- 21. researchgate.net [researchgate.net]
- 22. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 23. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 24. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 25. drawellanalytical.com [drawellanalytical.com]
Unveiling the Mesophase: A Guide to Determining Liquid Crystal Phase Transitions
Introduction: The Realm of Liquid Crystals
Liquid crystals represent a fascinating state of matter, exhibiting properties that bridge the true isotropic liquid and the highly ordered crystalline solid.[1][2] This unique characteristic, known as mesomorphism, is temperature-dependent, and the transitions between different liquid crystalline phases (mesophases) are critical to their application in everything from display technologies to advanced drug delivery systems.[3][4] For researchers, scientists, and drug development professionals, the precise determination of these phase transitions is paramount for material characterization, quality control, and the rational design of new liquid crystalline materials.
This application note provides a comprehensive guide to the experimental setups and protocols for accurately determining liquid crystal phase transitions. We will delve into the three cornerstone techniques: Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). Beyond a mere recitation of steps, this guide emphasizes the scientific rationale behind the experimental choices and underscores the importance of an integrated approach to ensure data integrity and a thorough understanding of the material's behavior.
The Synergy of Techniques: A Multi-faceted Approach to Phase Identification
No single technique can provide a complete picture of a liquid crystal's phase behavior.[5] Instead, a synergistic approach leveraging the strengths of complementary methods is essential for unambiguous phase identification and the construction of a reliable temperature-phase diagram.
This workflow illustrates the complementary nature of POM, DSC, and XRD in the comprehensive analysis of liquid crystal phase transitions.
I. Polarized Optical Microscopy (POM): Visualizing the Anisotropic World
POM is the quintessential technique for the initial identification of liquid crystalline phases.[6][7] It exploits the birefringence of liquid crystals, which is their ability to split a beam of polarized light into two components that travel at different velocities.[8][9] This results in interference patterns and characteristic textures that act as fingerprints for different mesophases.[10][11]
Causality Behind the Method
The unique optical textures observed under a POM arise from the distinct molecular arrangements within each liquid crystal phase. For instance, the Schlieren texture with its characteristic "brushes" is a hallmark of the nematic phase, arising from defects in the orientational order of the molecules.[12] In contrast, smectic phases, which possess positional order in one dimension, often exhibit focal-conic fan textures.[13][14] By observing how these textures evolve with temperature, one can visually identify the phase transitions.
Experimental Protocol for POM
1. Sample Preparation:
-
Place a small amount (a few milligrams) of the liquid crystal sample onto a clean glass microscope slide.
-
Gently place a coverslip over the sample.
-
Heat the slide on a calibrated hot stage to the isotropic liquid phase to ensure a uniform, thin film.[5]
-
For some applications, surface-treated slides may be used to promote a specific molecular alignment (e.g., homeotropic or planar).
2. Microscope Alignment and Setup:
-
Ensure the microscope is properly aligned for Köhler illumination to provide even lighting.[15]
-
Cross the polarizer and analyzer to achieve maximum extinction (a dark field of view without a sample).[16] The polarizer is typically oriented East-West and the analyzer North-South.[15]
-
Insert a calibrated hot stage onto the microscope stage and connect it to the temperature controller.
3. Data Acquisition:
-
Place the prepared slide on the hot stage.
-
Heat the sample to its isotropic liquid phase, which will appear dark under crossed polarizers.[10]
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min). A slow cooling rate is crucial to allow for the formation of well-defined textures.
-
Observe the sample through the eyepieces or a connected camera as it cools.
-
Record the temperatures at which changes in the optical texture occur. These correspond to the phase transition temperatures.
-
Capture high-quality images of the characteristic textures for each identified mesophase.
-
It is advisable to perform at least one heating and cooling cycle to check for the reproducibility of the transitions.
Interpretation of POM Data
| Liquid Crystal Phase | Characteristic POM Textures |
| Nematic | Schlieren, marbled, threaded[12] |
| Smectic A | Focal-conic fan, homeotropic[13][14] |
| Smectic C | Broken focal-conic, Schlieren[17] |
| Cholesteric (Chiral Nematic) | Planar, focal-conic, fingerprint |
II. Differential Scanning Calorimetry (DSC): Quantifying the Energetics of Phase Transitions
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][18] It provides quantitative information about the temperature and enthalpy of phase transitions.[2]
Causality Behind the Method
Phase transitions in liquid crystals are accompanied by a change in enthalpy (latent heat).[19] First-order transitions, such as the transition from a crystalline solid to a liquid crystal or from one liquid crystal phase to another, typically involve a significant enthalpy change, which is detected as a peak in the DSC thermogram.[18] Second-order transitions, like the glass transition, are observed as a step-change in the heat capacity.[20]
A simplified workflow for a typical DSC experiment for liquid crystal analysis.
Experimental Protocol for DSC
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the liquid crystal sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent sample loss during heating.
2. Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc).[21]
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the desired temperature program. A typical program involves an initial heating scan, a cooling scan, and a second heating scan. A scan rate of 10 °C/min is common.[22]
3. Data Acquisition:
-
Start the temperature program and record the heat flow as a function of temperature.
-
The first heating scan is often used to erase the sample's thermal history.
-
The cooling scan and the second heating scan are typically used for data analysis to ensure the observed transitions are reversible and characteristic of the material.[19]
4. Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify the peaks corresponding to phase transitions. Endothermic peaks (heat absorption) are observed during heating, while exothermic peaks (heat release) are seen during cooling.[21]
-
Determine the onset temperature of each peak, which corresponds to the transition temperature.
-
Integrate the area under each peak to calculate the enthalpy of the transition (ΔH).[20]
Interpretation of DSC Data
A typical DSC thermogram of a liquid crystal will show distinct peaks at the phase transition temperatures.[23] The magnitude of the enthalpy change can provide clues about the nature of the transition. For example, the transition from a highly ordered crystalline phase to a less ordered liquid crystalline phase will generally have a larger enthalpy than the transition between two liquid crystalline phases.
III. X-ray Diffraction (XRD): Probing the Molecular Architecture
XRD is an indispensable tool for elucidating the molecular arrangement and structural parameters of liquid crystal phases.[24][25] By analyzing the diffraction pattern of X-rays scattered by the sample, one can determine parameters such as layer spacing in smectic phases and the average intermolecular distance.[1][17]
Causality Behind the Method
The ordered arrangement of molecules in a liquid crystal acts as a diffraction grating for X-rays. The positions and shapes of the diffraction peaks are directly related to the underlying structure. Small-angle X-ray scattering (SAXS) is used to probe larger-scale structures, such as the layer spacing in smectic phases, while wide-angle X-ray scattering (WAXS) provides information on shorter-range correlations, like the average distance between molecules.[26][27][28]
Experimental Protocol for XRD
1. Sample Preparation:
-
Liquid crystal samples can be loaded into thin-walled glass capillaries.[29]
-
For oriented samples, the liquid crystal can be placed in a magnetic or electric field, or sheared between two plates.[29][30]
-
A temperature-controlled sample stage is essential for studying phase transitions in situ.
2. Instrument Setup:
-
The XRD instrument should be equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a 2D detector.[1]
-
The sample-to-detector distance is adjusted depending on whether SAXS or WAXS is being performed.
3. Data Acquisition:
-
Mount the sample in the temperature-controlled stage.
-
Heat or cool the sample to the desired temperature and allow it to equilibrate.
-
Expose the sample to the X-ray beam and collect the diffraction pattern.
-
Repeat the measurement at different temperatures to map the structural changes across the phase transitions.
Interpretation of XRD Data
| Liquid Crystal Phase | Characteristic XRD Pattern |
| Nematic | A diffuse halo in the wide-angle region, indicating short-range positional order.[1] |
| Smectic A | A sharp reflection in the small-angle region corresponding to the layer spacing, and a diffuse halo in the wide-angle region.[17] |
| Smectic C | Similar to Smectic A, but the layer spacing will be temperature-dependent due to molecular tilt.[17] |
| Crystalline | Multiple sharp reflections at both small and wide angles, indicative of long-range 3D order. |
Conclusion: An Integrated and Validated Approach
The determination of liquid crystal phase transitions requires a meticulous and multi-faceted experimental approach. Polarized Optical Microscopy provides the initial visual identification of mesophases and their transition temperatures. Differential Scanning Calorimetry offers quantitative data on the thermodynamics of these transitions. Finally, X-ray Diffraction provides definitive structural information about the molecular arrangement in each phase. By integrating the results from these three powerful techniques, researchers can build a comprehensive and validated understanding of a liquid crystal's phase behavior, which is crucial for both fundamental scientific inquiry and the development of advanced materials.
References
-
On the experimental technique of X-ray diffraction in liquid crystals. (n.d.). Journal of Physics E: Scientific Instruments. [Link]
-
Kuczyński, W., & Stecki, J. (1988). On the experimental technique of X-ray diffraction in liquid crystals. Semantic Scholar. [Link]
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). Reviews in Advanced Sciences and Engineering. [Link]
-
Small Angle X-ray Scattering (SAXS). (n.d.). Excillum. [Link]
-
Small Angle X-ray Scattering. (n.d.). Stanford Synchrotron Radiation Lightsource. [Link]
-
Thermal Analysis of Liquid Crystal Mixtures. (n.d.). IOSR Journal of Engineering. [Link]
-
The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. [Link]
-
X-ray studies of the phases and phase transitions of liquid crystals. (n.d.). IUCr Journals. [Link]
-
Small-angle X-ray scattering (SAXS) profile of the liquid-crystalline... (n.d.). ResearchGate. [Link]
-
Scheme of the diffraction experiment on free standing liquid crystal... (n.d.). ResearchGate. [Link]
-
Analysis of the shape of x-ray diffraction peaks originating from the hexatic phase of liquid crystal films. (2017). Physical Review E. [Link]
-
Liquid Crystal Analysis. (n.d.). Semitracks. [Link]
-
X-Ray Diffraction by Liquid Crystals. (n.d.). Taylor & Francis. [Link]
-
LIQUID CRYSTAL PHASES. (n.d.). University of Hamburg. [Link]
-
Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (n.d.). PubMed Central. [Link]
-
2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals Introduction of. (n.d.). Andrew R. Barron. [Link]
-
DSC Analysis for Chemists. (n.d.). Scribd. [Link]
-
Liquid crystal textures: an overview. (n.d.). Taylor & Francis Online. [Link]
-
Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction. (n.d.). ResearchGate. [Link]
-
Liquid Crystal Transitions. (n.d.). NETZSCH Analyzing & Testing. [Link]
-
The evolution of the POM texture seen for 3 on cooling from the nematic... (n.d.). ResearchGate. [Link]
-
Series of POM images and structural hierarchy of different temperatures... (n.d.). ResearchGate. [Link]
-
A Beginner's Guide to Differential Scanning Calorimetry DSC. (n.d.). S4Science. [Link]
-
3.014 Materials Laboratory November 16-21, 2005 Lab Week 3 – Module γ1 DSC and Polarized light microscopy study of liquid crystals. (n.d.). MIT OpenCourseWare. [Link]
-
Various techniques have been used to characterize liquid crystals. The main factors to be c. (n.d.). Course Hero. [Link]
-
How to analyze liquid crystals?. (2015). ResearchGate. [Link]
-
Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020). IOSR Journal of Applied Chemistry. [Link]
-
POM textures of a homeotropically aligned nematic phases of A131:... (n.d.). ResearchGate. [Link]
-
LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (n.d.). ACS Publications. [Link]
-
Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B. (2023). MDPI. [Link]
-
DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025). Qualitest FZE. [Link]
-
Microscope Alignment. (n.d.). Evident Scientific. [Link]
-
DSC thermogram of liquid crystal (6). (n.d.). ResearchGate. [Link]
-
Microscope Configuration. (n.d.). Evident Scientific. [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]
Sources
- 1. barron.rice.edu [barron.rice.edu]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. iosrjen.org [iosrjen.org]
- 6. Liquid Crystal Analysis | Semitracks [semitracks.com]
- 7. researchgate.net [researchgate.net]
- 8. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B [mdpi.com]
- 15. Microscope Alignment [evidentscientific.com]
- 16. Microscope Configuration [evidentscientific.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. webs.ucm.es [webs.ucm.es]
- 20. s4science.at [s4science.at]
- 21. torontech.com [torontech.com]
- 22. qualitest.ae [qualitest.ae]
- 23. researchgate.net [researchgate.net]
- 24. journals.iucr.org [journals.iucr.org]
- 25. tandfonline.com [tandfonline.com]
- 26. SAXS | Small-Angle X-ray Scattering | Malvern Panalytical [malvernpanalytical.com]
- 27. ipme.ru [ipme.ru]
- 28. excillum.com [excillum.com]
- 29. tandfonline.com [tandfonline.com]
- 30. On the experimental technique of X-ray diffraction in liquid crystals | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene in Photonic Devices
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene in Advanced Photonics
This compound is a nematic liquid crystal renowned for its applications in electro-optical devices. Its molecular structure, featuring a pentylcyclohexyl group linked to a fluorobenzene ring, imparts a desirable combination of mesomorphic properties, including a stable nematic phase at room temperature and a significant dielectric anisotropy. These characteristics make it a prime candidate for use in a variety of photonic devices where the manipulation of light is paramount. The fluorine substitution is particularly crucial as it often enhances dielectric anisotropy, reduces viscosity, and improves other electro-optical properties, making the liquid crystal highly responsive to electric fields.[1][2] This document provides a comprehensive guide to the application of this compound in the fabrication and characterization of photonic devices, with a focus on a twisted nematic (TN) liquid crystal cell for phase modulation.
Physicochemical Properties
A thorough understanding of the material's properties is essential for designing and modeling its behavior in photonic devices.
| Property | Value (Predicted/Typical) | Source |
| Molecular Formula | C17H25F | |
| Molar Mass | 248.38 g/mol | |
| Density | ~1.05 g/cm³ | [3] |
| Boiling Point | ~334 °C | [3] |
| Nematic Phase Range | Broad range around room temperature | |
| Birefringence (Δn) | Positive, moderate | |
| Dielectric Anisotropy (Δε) | Positive, moderate to high | [4][5] |
Core Application: Phase Modulation in Photonic Systems
The primary application of this compound in photonics lies in its ability to modulate the phase of light.[6][7][8] This is achieved by exploiting the electric-field-induced reorientation of the liquid crystal molecules, which in turn alters the effective refractive index experienced by polarized light passing through the material. This principle is fundamental to the operation of various devices, including spatial light modulators (SLMs), optical switches, and tunable filters.
Mechanism of Electro-Optic Phase Modulation
In its nematic phase, the rod-like molecules of this compound exhibit long-range orientational order, aligning themselves, on average, along a common direction known as the director. Due to the material's birefringence, light polarized parallel to the director experiences an extraordinary refractive index (ne), while light polarized perpendicular to it experiences an ordinary refractive index (no).
When an external electric field is applied across a thin layer of the liquid crystal, the molecules with positive dielectric anisotropy, such as this compound, tend to align themselves with the field. This reorientation changes the effective refractive index for incident polarized light, thereby inducing a phase shift. The magnitude of this phase shift can be precisely controlled by the applied voltage.
Experimental Section: Fabrication and Characterization of a Twisted Nematic (TN) Phase Modulator
This section provides a detailed protocol for the construction and testing of a twisted nematic liquid crystal cell using this compound.
PART 1: Fabrication of a Twisted Nematic (TN) Cell
A twisted nematic cell is a fundamental liquid crystal device structure.[9][10][11] The following protocol outlines the key steps for its fabrication.
-
Indium Tin Oxide (ITO)-coated glass substrates
-
This compound
-
Polyimide alignment layer solution (e.g., PIA-2304)
-
Solvents (e.g., acetone, isopropanol)
-
UV-curable epoxy
-
Spacers (e.g., 5 µm diameter silica spheres)
-
Spin coater
-
Hot plate
-
UV curing system
-
Rubbing machine with velvet cloth
-
Polarizing optical microscope
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and bake on a hot plate at 110°C for 10 minutes to remove any residual moisture.
-
-
Alignment Layer Deposition:
-
Dispense the polyimide solution onto the ITO-coated side of the substrates.
-
Spin-coat the polyimide at 3000 rpm for 30 seconds to achieve a uniform thin film.[12][13][14][15]
-
Soft-bake the substrates on a hot plate at 80°C for 5 minutes, followed by a hard-bake at 180°C for 1 hour to cure the polyimide.
-
-
Mechanical Rubbing:
-
Unidirectionally rub the cured polyimide layer with a velvet-clothed rubbing machine to create microgrooves that will anchor the liquid crystal molecules.
-
Ensure that the rubbing direction on the two substrates is perpendicular to each other to induce a 90° twist in the liquid crystal alignment.
-
-
Cell Assembly:
-
Mix the UV-curable epoxy with the silica spacers.
-
Dispense the epoxy-spacer mixture along the edges of one substrate.
-
Carefully place the second substrate on top, with the rubbed surfaces facing each other and the rubbing directions at 90°.
-
Gently press the substrates together to ensure a uniform cell gap, defined by the spacer diameter.
-
Cure the epoxy using a UV lamp to seal the cell.
-
-
Liquid Crystal Filling:
-
Heat the this compound to its isotropic phase.
-
Place a drop of the liquid crystal at the opening of the empty cell.
-
Fill the cell via capillary action in a vacuum chamber to avoid air bubbles.
-
Once filled, seal the opening with epoxy and cure.
-
PART 2: Characterization of the TN Cell
The performance of the fabricated TN cell is evaluated through electro-optical characterization.
-
He-Ne laser (632.8 nm)
-
Polarizers
-
Function generator
-
Voltage amplifier
-
Photodetector
-
Oscilloscope
-
Digital Holography Setup or Interferometer for phase modulation characterization[6][16][17]
This measurement determines the relationship between the applied voltage and the light intensity transmitted through the cell, which is crucial for understanding its switching behavior.[1][18][19][20]
-
Setup:
-
Place the TN cell between two crossed polarizers. The polarization axis of the first polarizer should be aligned with the rubbing direction of the adjacent substrate.
-
Direct the He-Ne laser beam through the polarizer-cell-analyzer assembly.
-
Position the photodetector to measure the intensity of the transmitted light.
-
-
Measurement:
-
Apply a square wave voltage (e.g., 1 kHz) to the ITO electrodes of the cell using the function generator and amplifier.
-
Vary the applied voltage from 0 V to a voltage sufficient to achieve maximum and minimum transmittance (e.g., 10 V).
-
Record the corresponding transmitted light intensity at each voltage step.
-
Plot the normalized transmittance as a function of the applied voltage to obtain the V-T curve.
-
The response time characterizes how quickly the liquid crystal can switch between states, a critical parameter for many photonic applications.[21][22][23][24][25]
-
Setup:
-
Use the same optical setup as for the V-T curve measurement.
-
-
Measurement:
-
Apply a square wave voltage that switches between a low voltage (V_low, corresponding to the "on" state) and a high voltage (V_high, corresponding to the "off" state).
-
Connect the output of the photodetector to an oscilloscope to monitor the change in transmittance over time.
-
The rise time (τ_on) is typically defined as the time taken for the transmittance to change from 10% to 90% of its final value when switching from V_high to V_low.
-
The decay time (τ_off) is the time taken for the transmittance to change from 90% to 10% of its initial value when switching from V_low to V_high.
-
Data Visualization and Interpretation
Workflow for TN Cell Fabrication and Characterization
Caption: Workflow for fabricating and characterizing a TN liquid crystal cell.
Expected Electro-Optical Response
Caption: Idealized electro-optical response curves for a TN cell.
Advanced Applications and Future Directions
While the TN cell is a foundational device, this compound can be employed in more advanced photonic architectures.
-
Spatial Light Modulators (SLMs): By patterning the ITO electrodes using photolithography, individual pixels can be addressed, enabling the spatial modulation of light for applications in holography, optical tweezers, and adaptive optics.[26][27][28][29][30]
-
Tunable Photonic Crystals: Infiltrating periodic structures, such as photonic crystals or metamaterials, with this liquid crystal allows for the dynamic tuning of their optical properties by an external electric field.
-
Optical Switching and Routing: The fast response times and low driving voltages achievable with fluorinated liquid crystals are advantageous for developing high-speed optical switches for telecommunications.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Consult the material safety data sheet (MSDS) for detailed safety information.
Conclusion
This compound is a versatile and high-performance liquid crystal with significant potential in the field of photonics. Its favorable electro-optical properties, coupled with well-established fabrication and characterization techniques, make it an excellent material for both fundamental research and the development of next-generation photonic devices. The protocols outlined in this document provide a solid foundation for researchers and scientists to explore the capabilities of this compound in their own applications.
References
-
Full article: Measurement Methods of Nematic Liquid Crystal Response Time. (2007). Molecular Crystals and Liquid Crystals, 434(1), 247-255. [Link]
-
Alignment layer - Wikipedia. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
-
Singh, M., & Nishchal, N. K. (2011). Full-field phase modulation characterization of liquid-crystal spatial light modulator using digital holography. Optics Letters, 36(15), 2854-2856. [Link]
-
Garn, T., et al. (2019). Optimization of the response time measuring method for liquid crystal variable retarders. Applied Optics, 58(34), 9416-9423. [Link]
-
Measurement Methods of Nematic Liquid Crystal Response Time. (2005). Molecular Crystals and Liquid Crystals, 434(1). [Link]
-
Soft Matter Photonics: Research - Liquid Crystal Phase Modulators. (n.d.). University of Oxford. [Link]
-
Characterization of Liquid Crystal Display Phase Modulation. (2009). IEEE Xplore. [Link]
-
Measurement Methods of Nematic Liquid Crystal Response Time. (2005). Semantic Scholar. [Link]
-
Hale, P. S., et al. (2004). Fabrication and Measurement of a Twisted Nematic Liquid-Crystal Cell. Journal of Chemical Education, 81(6), 854. [Link]
-
Schematics of the fabrication procedure for a twisted nematic liquid crystal display cell containing an ultra-thin SWNT/PS-b-PPP nanocomposite alignment layer. (n.d.). ResearchGate. [Link]
-
Lin, Y. H., et al. (2021). Fast-Response Liquid Crystals for 6G Optical Communications. Crystals, 11(7), 799. [Link]
-
Lee, S., et al. (2022). Self-Aligned Liquid Crystals on Anisotropic Nano/Microstructured Lanthanum Yttrium Strontium Oxide Layer. Nanomaterials, 12(19), 3469. [Link]
-
Twisted nematic device fabrication using photoalignment monolayers. (1998). SPIE Digital Library. [Link]
-
Phase characterization of a liquid crystal spatial light modulator. (2018). IEEE Xplore. [Link]
-
Liquid Crystal Spatial Light Modulator with Optimized Phase Modulation Ranges to Display Multiorder Diffractive Elements. (2020). MDPI. [Link]
-
Fabrication of Twisted Nematic Structure in Phase Separated Composite Films. (2006). ElectronicsAndBooks. [Link]
-
Q&A of liquid crystal alignment: theory and practice. (2024). Frontiers in Soft Matter. [Link]
-
Voltage-dependent transmission curve depending on different types of liquid crystals. (n.d.). ResearchGate. [Link]
-
Control of liquid crystal alignment by deposition of silicon oxide thin film. (n.d.). ResearchGate. [Link]
-
(a) Transmittance–voltage curve for the pure E7 LC cell in the presence... (n.d.). ResearchGate. [Link]
-
a Voltage–transmittance curves and b measured threshold voltages of LC cells with spin-coated SrO films and a rubbed PI layer... (n.d.). ResearchGate. [Link]
-
Aligning Liquid Crystal Materials through Nanoparticles: A Review of Recent Progress. (2022). MDPI. [Link]
-
Preparation of a Liquid Crystal Pixel. (n.d.). MRSEC Education Group. [Link]
-
Analysis of Electro-Optical Behavior in Liquid Crystal Cells with Asymmetric Anchoring Strength. (2022). MDPI. [Link]
-
A Novel Technique for Determination of Residual Direct-Current Voltage of Liquid Crystal Cells with Vertical and In-Plane Electric Fields. (2021). MDPI. [Link]
-
This compound - ChemBK. (n.d.). [Link]
-
Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. (n.d.). ResearchGate. [Link]
-
Lithography and Other Patterning Techniques for Future Electronics. (n.d.). ResearchGate. [Link]
-
Lithography Equipment | MORE Center. (n.d.). Case Western Reserve University. [Link]
-
Developing Methods for Pattern Transfer in Photoelectrochemical Lithography. (n.d.). ScholarWorks@UARK. [Link]
-
Evolution in Lithography Techniques: Microlithography to Nanolithography. (2018). PMC. [Link]
-
Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. (2021). MDPI. [Link]
-
Dielectric Studies of 4-n-Pentylphenyl-4-Octyloxythiobenzoate. (n.d.). ResearchGate. [Link]
-
Mesomorphic and anisotropic properties of trans-4-(4-pentylcyclohexyl)benzonitrile doped with chiral (bis)camphoralidene-ethylenediamine. (n.d.). ResearchGate. [Link]
-
Local Orientation Transitions to a Lying Helix State in Negative Dielectric Anisotropy Cholesteric Liquid Crystal. (2024). MDPI. [Link]
-
Electric field-induced circularly polarised luminescence switching in chiral nematic liquid crystals with negative dielectric anisotropy. (2025). RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. Electric field-induced circularly polarised luminescence switching in chiral nematic liquid crystals with negative dielectric anisotropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Full-field phase modulation characterization of liquid-crystal spatial light modulator using digital holography [opg.optica.org]
- 7. Soft Matter Photonics: Research - Liquid Crystal Phase Modulators | Engineering Science Department - University of Oxford [eng.ox.ac.uk]
- 8. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Alignment layer - Wikipedia [en.wikipedia.org]
- 13. Self-Aligned Liquid Crystals on Anisotropic Nano/Microstructured Lanthanum Yttrium Strontium Oxide Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Phase characterization of a liquid crystal spatial light modulator | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.aip.org [pubs.aip.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Measurement Methods of Nematic Liquid Crystal Response Time | Semantic Scholar [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
- 26. cnfusers.cornell.edu [cnfusers.cornell.edu]
- 27. researchgate.net [researchgate.net]
- 28. Lithography Equipment | MORE Center | Case Western Reserve University [case.edu]
- 29. scholarworks.uark.edu [scholarworks.uark.edu]
- 30. Evolution in Lithography Techniques: Microlithography to Nanolithography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Fluorobenzene Derivatives via Friedel-Crafts Acylation
Introduction
Fluorinated aromatic ketones are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making the synthesis of these compounds a key focus in drug discovery and development. The Friedel-Crafts acylation is a powerful and fundamental electrophilic aromatic substitution reaction for the formation of carbon-carbon bonds, providing a direct route to aryl ketones.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Friedel-Crafts acylation of fluorobenzene and its derivatives. It delves into the mechanistic underpinnings, practical experimental protocols, and critical considerations for achieving high yield and regioselectivity.
While fluorobenzene is a deactivated benzene derivative, its reactivity in electrophilic aromatic substitution is notably higher than other halobenzenes.[3] This unique characteristic, coupled with the ortho-, para-directing nature of the fluorine substituent, makes Friedel-Crafts acylation a viable and attractive method for the synthesis of valuable fluoroaromatic ketones. This guide will equip the reader with the necessary knowledge to successfully implement and optimize this important transformation.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[1][4] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (an acyl halide or anhydride).[5]
The key steps of the mechanism are as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, forming a complex. Cleavage of the carbon-halogen bond generates a resonance-stabilized acylium ion.[4]
-
Electrophilic Attack: The acylium ion acts as a potent electrophile and is attacked by the nucleophilic π-electron system of the fluorobenzene ring. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion.[4]
-
Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[6] The resulting product is an aryl ketone complexed with the Lewis acid.
-
Work-up: An aqueous work-up is required to decompose the ketone-Lewis acid complex and isolate the final product.[6]
Caption: Mechanism of Friedel-Crafts Acylation.
Regioselectivity in Fluorobenzene Acylation
The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when substitution occurs at these positions. However, due to the steric hindrance imposed by the fluorine atom, the acylation of fluorobenzene overwhelmingly favors substitution at the para position.[7] The bulky acylium ion experiences less steric repulsion at the para-position compared to the ortho-position, which is adjacent to the fluorine atom.[7] This high regioselectivity is a significant advantage in synthetic applications, often simplifying product purification.
Catalysts, Reagents, and Conditions
The success of a Friedel-Crafts acylation hinges on the appropriate choice of catalyst, acylating agent, and reaction conditions. Due to the deactivating nature of the fluorine substituent (via the inductive effect), stronger Lewis acids and sometimes higher temperatures are required compared to the acylation of more activated aromatic rings.
Lewis Acid Catalysts
-
Aluminum Chloride (AlCl₃): This is the most common and powerful Lewis acid for Friedel-Crafts reactions.[5] It is typically used in stoichiometric amounts because it forms a complex with the ketone product.[2][6] Anhydrous conditions are crucial as AlCl₃ reacts violently with water.[8][9][10]
-
Other Lewis Acids: While AlCl₃ is prevalent, other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be employed.[5] In some cases, particularly with more reactive substrates or under specific conditions like microwave irradiation, milder or reusable catalysts like scandium triflate or bismuth triflate have been used successfully for the acylation of fluorobenzene.[11][12]
Acylating Agents
-
Acyl Chlorides (RCOCl): These are the most reactive acylating agents and are widely used.[13]
-
Acid Anhydrides ((RCO)₂O): These are also effective acylating agents and can be used as an alternative to acyl chlorides.
Solvents
Common solvents for Friedel-Crafts acylation include non-polar, aprotic solvents like dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. The choice of solvent can influence the reaction rate and selectivity. For safety and environmental reasons, solvent-free conditions are also being explored.[11]
| Parameter | Recommended Choice | Rationale & Considerations |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Highly effective but requires strict anhydrous conditions and stoichiometric amounts.[6] |
| Iron(III) Chloride (FeCl₃) | A moderately active and less moisture-sensitive alternative.[14] | |
| Scandium or Bismuth Triflate | Milder, reusable catalysts suitable for specific applications.[11][12] | |
| Acylating Agent | Acyl Chloride (e.g., Acetyl Chloride) | Highly reactive, leading to efficient acylation. |
| Acid Anhydride (e.g., Acetic Anhydride) | A less reactive but often safer alternative to acyl chlorides.[12] | |
| Solvent | Dichloromethane (DCM) | A common solvent that is relatively inert under reaction conditions. |
| Carbon Disulfide (CS₂) | Historically used, but its toxicity and flammability are significant concerns. | |
| Nitrobenzene | Can be used for less reactive substrates but is toxic. | |
| Temperature | 0 °C to Reflux | The optimal temperature depends on the reactivity of the substrate and acylating agent. Lower temperatures can improve selectivity.[7] |
Experimental Protocols
Safety Precaution: Anhydrous aluminum chloride reacts violently with water and is corrosive.[8][9][15] It should be handled with care in a fume hood, and personal protective equipment (safety glasses, gloves, lab coat) must be worn.[8][9][16] All glassware must be thoroughly dried before use.
Protocol 1: General Procedure for the Friedel-Crafts Acylation of Fluorobenzene with Acetyl Chloride
This protocol details a standard laboratory-scale synthesis of 4-fluoroacetophenone.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene
-
Acetyl Chloride
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube.[1]
-
Catalyst Suspension: In the fume hood, carefully add anhydrous aluminum chloride (1.1 equivalents) to the round-bottom flask. Add anhydrous dichloromethane to create a suspension.
-
Cooling: Cool the flask to 0 °C using an ice bath.[17]
-
Addition of Acylating Agent: Dissolve acetyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.[17]
-
Addition of Fluorobenzene: After the addition of acetyl chloride is complete, add fluorobenzene (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, to the addition funnel. Add the fluorobenzene solution dropwise to the reaction mixture. The rate of addition should be controlled to maintain the temperature below 10 °C. The reaction is exothermic.[18]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for an additional 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[17] This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.[17]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[17]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 11. researchgate.net [researchgate.net]
- 12. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. ICSC 1125 - ALUMINIUM CHLORIDE (ANHYDROUS) [chemicalsafety.ilo.org]
- 16. adityabirlachemicals.com [adityabirlachemicals.com]
- 17. websites.umich.edu [websites.umich.edu]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Parallel Synthesis of 4-Alkyl-4'-Cyanobiphenyl Liquid Crystals
Introduction: The Enduring Importance of 4-Alkyl-4'-Cyanobiphenyls in Liquid Crystal Technology
The 4-alkyl-4'-cyanobiphenyl (nCB) homologous series stands as a cornerstone in the field of liquid crystal (LC) materials. First synthesized by George William Gray and his team in 1972, these compounds were pivotal in the development of the first commercially viable liquid crystal displays (LCDs) due to their stable nematic phases at ambient temperatures.[1] The archetypal member of this family, 4-pentyl-4'-cyanobiphenyl (5CB), exhibits a nematic phase between 22.5 °C and 35.0 °C, a range that demonstrated the feasibility of room-temperature electro-optic devices.[1]
The enduring relevance of the nCB series lies in its predictable structure-property relationships. Subtle variations in the length of the alkyl chain (n) systematically alter the mesophase behavior, including transition temperatures and the emergence of smectic phases in longer-chain homologues.[2] This makes the nCB series an ideal platform for fundamental studies in liquid crystal physics and for the formulation of complex LC mixtures with tailored properties for advanced display technologies and other applications like smart windows and aerospace technology.[3]
The demand for rapid screening and optimization of LC mixtures necessitates efficient synthetic methodologies. Traditional, sequential synthesis of individual homologues is a rate-limiting step in the discovery of new materials.[4] High-throughput and parallel synthesis strategies offer a powerful solution, enabling the rapid generation of libraries of related compounds for systematic property evaluation.[4] This application note provides a detailed guide to the parallel synthesis of a homologous series of 4-alkyl-4'-cyanobiphenyls, with a focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will present a comprehensive, field-proven protocol for the parallel synthesis, purification, and characterization of a representative library of nCBs, designed to be accessible to researchers, scientists, and professionals in drug development and materials science.
Synthetic Strategy: A Parallel Approach to the Biphenyl Core
The construction of the 4-alkyl-4'-cyanobiphenyl scaffold is most efficiently achieved through a convergent synthesis, where the two phenyl rings are coupled in a late-stage step. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, excellent yields, and generally mild reaction conditions.
Our parallel synthesis strategy involves the coupling of a common aryl halide, 4-bromobenzonitrile, with a library of 4-n-alkylphenylboronic acids. This approach allows for the diversification of the alkyl chain at the final C-C bond-forming step, making it highly amenable to a parallel workflow.
Causality in Experimental Design: Why the Suzuki-Miyaura Coupling?
The selection of the Suzuki-Miyaura coupling is a deliberate choice rooted in its catalytic cycle and compatibility with high-throughput methodologies. The reaction proceeds through a well-understood mechanism involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The use of a stable, pre-weighed catalyst system in a multi-well format, such as a 24 or 96-well reaction block, allows for the precise and reproducible execution of multiple reactions simultaneously.[5] Furthermore, the reaction conditions can be readily optimized for a range of substrates, ensuring high conversion rates across a library of varying alkyl chain lengths.
Experimental Workflow: A Visual Guide
The following diagram illustrates the parallel synthesis workflow, from starting materials to the characterization of the purified 4-alkyl-4'-cyanobiphenyl library.
Caption: Parallel synthesis workflow for 4-alkyl-4'-cyanobiphenyls.
Detailed Protocols
PART 1: Parallel Suzuki-Miyaura Cross-Coupling in a 96-Well Plate
This protocol describes the parallel synthesis of a library of 4-alkyl-4'-cyanobiphenyls (n=3-8) using a 96-well reaction block.
Materials:
-
4-Bromobenzonitrile
-
4-n-Propylphenylboronic acid
-
4-n-Butylphenylboronic acid
-
4-n-Pentylphenylboronic acid
-
4-n-Hexylphenylboronic acid
-
4-n-Heptylphenylboronic acid
-
4-n-Octylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol, absolute
-
Deionized water
-
96-well reaction block with magnetic stirring capabilities
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Reagent Stock Solutions:
-
In an inert atmosphere glovebox, prepare a stock solution of the palladium catalyst and ligand. For a library of 24 reactions, weigh Pd(OAc)₂ (e.g., 2 mol%) and SPhos (e.g., 4 mol%) into a vial and dissolve in anhydrous toluene to a known concentration.
-
Prepare a stock solution of 4-bromobenzonitrile (1.0 equivalent) in toluene.
-
Prepare a solution of K₂CO₃ (2.0 equivalents) in a 1:1 mixture of ethanol and deionized water.
-
-
Dispensing Reagents into the 96-Well Plate:
-
To each well of the 96-well reaction block containing a stir bar, add the corresponding 4-n-alkylphenylboronic acid (1.2 equivalents). This can be done as pre-weighed solids or dispensed from stock solutions.
-
Using a multichannel pipette, dispense the 4-bromobenzonitrile stock solution into each well.
-
Dispense the Pd(OAc)₂/SPhos catalyst/ligand stock solution into each well.
-
Finally, add the aqueous K₂CO₃ solution to each well.
-
-
Reaction Execution:
-
Seal the 96-well plate with a pierceable cap mat.
-
Place the reaction block on a heating and stirring plate.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
-
-
Reaction Quench and Workup:
-
Allow the reaction block to cool to room temperature.
-
Quench each reaction by adding deionized water.
-
Extract each well with ethyl acetate (3 x volume of the reaction). This can be performed in the reaction block if designed for it, or by transferring the contents to a 96-well plate designed for liquid-liquid extraction.
-
Combine the organic layers for each homologue in a separate set of vials or a deep-well plate.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product library.
-
PART 2: High-Throughput Purification by Preparative HPLC
This protocol outlines the automated purification of the crude nCB library using a mass-directed preparative HPLC system.
Instrumentation and Columns:
-
Preparative HPLC system with a diode array detector (DAD) and a mass spectrometer (MS).
-
Automated fraction collector.
-
C18 stationary phase preparative column (e.g., 19 x 100 mm, 5 µm particle size).
Mobile Phase:
-
A: Deionized water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Method Development (Scouting Run):
-
Dissolve a small aliquot of the crude product from one of the wells in the mobile phase.
-
Perform an analytical scale injection on a corresponding analytical C18 column to determine the retention time of the desired product.
-
-
Automated Purification:
-
Based on the scouting run, program the preparative HPLC system to collect fractions based on the mass-to-charge ratio (m/z) of the target 4-alkyl-4'-cyanobiphenyl.
-
Dissolve the crude products of the entire library in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) in a 96-well plate.
-
Initiate the automated injection and fraction collection sequence. The system will inject each sample, separate the components, and collect the fractions corresponding to the target mass.
-
-
Post-Purification Processing:
-
Combine the purified fractions for each homologue.
-
Remove the solvent under reduced pressure (e.g., using a centrifugal evaporator) to yield the pure 4-alkyl-4'-cyanobiphenyls.
-
PART 3: Characterization of the nCB Library
1. Purity and Identity Confirmation (¹H NMR and LC-MS):
-
¹H NMR Spectroscopy:
-
Prepare samples by dissolving 5-10 mg of each purified nCB in deuterated chloroform (CDCl₃) in an NMR tube.[6]
-
Acquire ¹H NMR spectra. The spectra should show characteristic signals for the aromatic protons of the biphenyl core, the protons of the alkyl chain, and the absence of significant impurities.
-
-
LC-MS Analysis:
-
Analyze an aliquot of each purified product by LC-MS to confirm the molecular weight and assess purity (typically >99%).
-
2. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Sample Preparation:
-
DSC Protocol:
-
Place the sample and reference pans in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above the expected clearing point (e.g., 100 °C).
-
Cool the sample at the same rate back to a sub-ambient temperature (e.g., 0 °C).
-
Perform a second heating and cooling cycle to ensure thermal history is erased.
-
Determine the melting point (crystal to nematic/smectic transition) and the clearing point (nematic/smectic to isotropic transition) from the endothermic peaks on the second heating scan.
-
Data Presentation: Expected Yields and Thermal Properties
The following table summarizes the expected yields and phase transition temperatures for a representative library of 4-alkyl-4'-cyanobiphenyls synthesized via the parallel Suzuki-Miyaura coupling protocol.
| Homologue | Alkyl Chain (n) | Expected Yield (%) | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) |
| 3CB | Propyl | 80-90 | 67.0 | - |
| 4CB | Butyl | 80-90 | 47.5 | - |
| 5CB | Pentyl | 85-95 | 22.5 | 35.0[1] |
| 6CB | Hexyl | 85-95 | 14.5 | 29.0[2] |
| 7CB | Heptyl | 80-90 | 30.0 | 42.5 |
| 8CB | Octyl | 80-90 | 21.5 (Smectic A) | 33.5 (Nematic), 40.5 (Isotropic)[8] |
Note: Yields are estimates and may vary depending on the specific reaction conditions and purification efficiency. Transition temperatures are literature values and should be confirmed by DSC analysis.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling reagents and solvents.
-
Palladium Catalysts: Palladium catalysts are flammable solids and should be handled in an inert atmosphere to prevent ignition. Avoid inhalation of palladium dust.
-
Cyanobiphenyls: While not acutely toxic, cyanobiphenyls should be handled with care. Avoid ingestion and skin contact.
-
Solvents: Toluene and other organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Palladium-containing waste should be collected separately.
Conclusion
The parallel synthesis of 4-alkyl-4'-cyanobiphenyl liquid crystals via the Suzuki-Miyaura cross-coupling reaction offers a highly efficient and robust method for the rapid generation of homologous libraries. The protocols outlined in this application note provide a comprehensive guide for researchers to implement this high-throughput strategy, from reaction setup and automated purification to detailed characterization. By leveraging these parallel techniques, the exploration of structure-property relationships in liquid crystal materials can be significantly accelerated, paving the way for the discovery and optimization of novel materials for advanced applications.
References
-
University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Retrieved January 9, 2026, from [Link]
- University of California, Los Angeles. (2017, May 25). Standard Operating Procedure: Palladium. UCLA Chemistry and Biochemistry.
-
Elsevier. (2018, January 10). NMR Spectroscopy Using Liquid Crystal Solvents. Retrieved January 9, 2026, from [Link]
-
Goulding, M. (2016, January 5). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). p′-cyanobiphenyl (ROCB's) liquid crystals | Request PDF. Retrieved January 9, 2026, from [Link]
- Chan, H. (2014, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. University of California, Berkeley.
-
Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved January 9, 2026, from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved January 9, 2026, from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 9, 2026, from [Link]
- Buchwald, S. L., & Bolshan, Y. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 11(18), 4124–4127.
-
National Center for Biotechnology Information. (n.d.). 4-Cyano-4'-pentylbiphenyl. PubChem. Retrieved January 9, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved January 9, 2026, from [Link]
-
bioRxiv. (2023, October 10). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved January 9, 2026, from [Link]
-
AZoM. (2007, January 18). Structure Analysis Of 4-Octyl-4'-Cyanobiphenyl Liquid-Crystalline Free-Standing Film By Molecular Dynamics Simulation. Retrieved January 9, 2026, from [Link]
-
AAPS. (2023, August 31). AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. Retrieved January 9, 2026, from [Link]
-
University of Oxford. (n.d.). How to make an NMR sample. Retrieved January 9, 2026, from [Link]
- MDPI. (n.d.). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. Polymers, 14(19), 4082.
Sources
- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 2. Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. azom.com [azom.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Advanced Intermediates Using 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid
Abstract
This comprehensive guide details the strategic application of 4-(trans-4-pentylcyclohexyl)phenylboronic acid, a key building block in modern organic synthesis. Its unique structure, featuring a bulky, non-polar trans-cyclohexylpentyl group, makes it an indispensable reagent for the synthesis of high-performance materials such as nematic liquid crystals and specialized organic electronics.[1] Furthermore, its biphenyl derivatives are foundational in medicinal chemistry.[2] This document provides in-depth technical insights, field-proven experimental protocols for Suzuki-Miyaura cross-coupling reactions, and troubleshooting guidance for researchers, scientists, and professionals in drug development and materials science.
Introduction and Strategic Importance
4-(trans-4-Pentylcyclohexyl)phenylboronic acid (CAS: 143651-26-7) is an organoboron compound prized for its role in palladium-catalyzed cross-coupling reactions. The molecule's defining feature is its rigid, rod-like structure conferred by the trans-cyclohexyl ring, which is crucial for inducing and controlling the mesophase behavior in liquid crystal applications.[3] The pentyl chain further enhances the desired anisotropic properties. In medicinal chemistry, the biphenyl moiety created using this reagent serves as a critical scaffold in numerous pharmacologically active compounds.[2]
The boronic acid functional group is the cornerstone of its synthetic utility, enabling the formation of carbon-carbon bonds with exceptional precision and functional group tolerance through the Suzuki-Miyaura coupling reaction.[1][4] This reaction is one of the most powerful and widely used transformations in modern organic chemistry.
Key Physicochemical Properties:
| Property | Value |
|---|---|
| CAS Number | 143651-26-7 |
| Molecular Formula | C₁₇H₂₇BO₂ |
| Molecular Weight | 274.21 g/mol |
| Appearance | White to off-white powder/crystal |
| Purity | Typically ≥98% |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 4-(trans-4-pentylcyclohexyl)phenylboronic acid is the synthesis of substituted biphenyls via the Suzuki-Miyaura reaction. This reaction forms a C-C bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.
Mechanism and Causality of Reagent Choice
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this mechanism is critical to rationalizing the choice of reagents and conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl.[1]
-
Transmetalation : This is the crucial, base-mediated step. The base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid by forming a more nucleophilic boronate complex, [Ar'B(OH)₃]⁻.[5] This complex then transfers its organic group (the 4-(trans-4-pentylcyclohexyl)phenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Critical Parameters for Success: The Role of Steric Hindrance
The bulky trans-4-pentylcyclohexyl group introduces significant steric hindrance. This necessitates careful selection of the catalyst system to ensure efficient oxidative addition and reductive elimination.
-
Catalyst and Ligand Selection : Standard catalysts like Pd(PPh₃)₄ can be effective, but for sterically demanding couplings, more robust systems are often required. Modern catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[4] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which accelerates both the oxidative addition and the challenging reductive elimination steps.[4][6]
-
Base Selection : The choice of base is critical. It must be strong enough to promote boronate formation but not so strong as to cause premature degradation of the boronic acid (protodeboronation).[7] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are widely used and offer a good balance of reactivity and stability.[7]
-
Solvent System : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is common. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[8]
Detailed Experimental Protocol: Synthesis of a Liquid Crystal Precursor
This protocol describes the synthesis of 4-cyano-4'-(trans-4-pentylcyclohexyl)-biphenyl , a well-known nematic liquid crystal, via a Suzuki-Miyaura coupling reaction.[9] This serves as a representative workflow that can be adapted for other aryl halides.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-(trans-4-pentylcyclohexyl)phenylboronic acid | 274.21 | 1.2 | 1.2 |
| 4-Bromobenzonitrile | 182.02 | 1.0 | 1.0 |
| Palladium(II) Acetate [Pd(OAc)₂] | 224.50 | 0.02 | 0.02 (2 mol%) |
| SPhos (Ligand) | 410.51 | 0.04 | 0.04 (4 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene | - | 10 mL | - |
| Deionized Water | - | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trans-4-pentylcyclohexyl)phenylboronic acid (329 mg, 1.2 mmol), 4-bromobenzonitrile (182 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition : Under a positive pressure of inert gas, add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Degassing : Vigorously stir the biphasic mixture and sparge with inert gas for 15-20 minutes to ensure the solvent is thoroughly degassed.
-
Catalyst Addition : In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Briefly flush the vial with inert gas, then add the catalyst and ligand to the reaction flask against a positive flow of the inert gas.
-
Reaction : Heat the reaction mixture to 85 °C in a pre-heated oil bath with vigorous stirring to ensure adequate mixing of the two phases.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting material (4-bromobenzonitrile) is consumed (typically 4-6 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-cyano-4'-(trans-4-pentylcyclohexyl)-biphenyl as a white solid.
Troubleshooting and Field-Proven Insights
Common Issue: Protodeboronation
A primary side reaction is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid and reducing the yield.[10] This is often observed as a byproduct corresponding to the mass of 4-pentylcyclohexylbenzene.
Caption: Troubleshooting guide for low yield and protodeboronation.
Mitigation Strategies:
-
Use Milder Bases : If protodeboronation is significant with a strong base like K₃PO₄, switch to a milder base such as K₂CO₃ or potassium fluoride (KF).[7]
-
Anhydrous Conditions : Since water is the proton source, switching to strictly anhydrous conditions can suppress this side reaction. This requires using an anhydrous base (e.g., KF) and a non-aqueous solvent system.
-
Protect the Boronic Acid : For particularly sensitive substrates, the boronic acid can be converted to a more stable diethanolamine adduct, which is then used directly in the coupling reaction.[7]
Common Issue: Low or No Reactivity
If the reaction fails to proceed, consider the following:
-
Catalyst Activity : Ensure the palladium precatalyst and ligand are from a reliable source and have not degraded. Using modern, air-stable palladacycle precatalysts (e.g., SPhos-G3) can often resolve issues related to catalyst activation.[7]
-
Oxygen Contamination : Oxygen can deactivate the Pd(0) catalyst. Ensure all reagents, solvents, and the reaction vessel are rigorously deoxygenated.[7]
-
Insufficient Mixing : In biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
Safety and Handling
-
4-(trans-4-Pentylcyclohexyl)phenylboronic Acid : Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents : Toluene and other organic solvents are flammable and toxic. Work in a fume hood and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Chemical Communications (RSC Publishing). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]
-
ResearchGate. Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. [Link]
-
Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262–18305. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Molander, G. A., & Brown, A. R. (2014). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Organic Letters, 16(21), 5582–5585. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. [Link]
-
White Rose eTheses Online. Attempts to Green the Synthesis of Liquid Crystals. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
PubMed Central. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
-
PubMed Central. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Link]
-
Scribd. Experiment 8 - Suzuki Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
DiVA portal. Suzuki reactions in novel liquids. [Link]
-
Han, F. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270–5298. [Link]
-
SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
ResearchGate. Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... [Link]
- Google Patents. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. 4-Cyano-4'-(trans-4-pentylcyclohexyl)-biphenyl [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of Liquid Crystal Molecules
For: Researchers, scientists, and drug development professionals
Abstract
The ester linkage is a fundamental component in the molecular architecture of many calamitic (rod-shaped) liquid crystals, profoundly influencing their mesomorphic properties, thermal stability, and electro-optical behavior. The synthesis of these materials relies heavily on robust and versatile esterification methods. This comprehensive guide provides an in-depth exploration of several key esterification protocols utilized in the synthesis of liquid crystal molecules. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, offers insights into the advantages and limitations of each method, and provides detailed, field-proven protocols. The methods covered include the Steglich esterification, Yamaguchi esterification, Mitsunobu reaction, esterification via acid chlorides, and the classic Fischer-Speier esterification. Furthermore, this guide details the essential characterization and purification techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Differential Scanning Calorimetry (DSC), column chromatography, and recrystallization, which are critical for verifying the synthesis and purity of these unique materials.
Introduction: The Pivotal Role of the Ester Linkage in Liquid Crystal Design
Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1][2] The constituent molecules of a liquid crystal possess a degree of orientational order, but lack long-range positional order, a characteristic that gives rise to their remarkable anisotropic properties. Calamitic liquid crystals, with their elongated, rod-like molecular structure, are a cornerstone of liquid crystal display (LCD) technology and other electro-optical applications.
The molecular design of a calamitic liquid crystal typically incorporates a rigid mesogenic core, often composed of aromatic rings, and one or more flexible terminal alkyl chains. The linkage group connecting these components is of paramount importance in determining the overall molecular geometry and, consequently, the liquid crystalline behavior. The ester group (-COO-) is one of the most widely employed linkages due to its ability to maintain the linearity of the molecule, its contribution to the overall polarity, and its relative synthetic accessibility.[3] The choice of esterification method is therefore a critical decision in the synthesis of novel liquid crystal materials, with each technique offering distinct advantages in terms of reaction conditions, substrate scope, and stereochemical control.
Esterification Methodologies for Liquid Crystal Synthesis
This section details several key esterification methods, providing not only step-by-step protocols but also the underlying mechanistic principles and practical considerations for their application in liquid crystal synthesis.
Steglich Esterification: Mild and Versatile Coupling
The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions, making it suitable for substrates with acid-sensitive functional groups.[4][5][6] The reaction is mediated by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[6]
Mechanism of Action: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form an even more reactive N-acylpyridinium salt. This salt is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[5][6]
Advantages:
-
Mild reaction conditions (typically room temperature).
-
High yields.
-
Suitable for a wide range of substrates, including sterically hindered ones.
-
Avoids the use of strong acids or bases.
Disadvantages:
-
DCC is a potent allergen and should be handled with care.[7]
-
The DCU byproduct can sometimes be difficult to completely remove from the product.
-
The reaction can be sensitive to moisture.
Experimental Protocol: Synthesis of 4-Cyanophenyl 4-Pentylbenzoate
This protocol describes the synthesis of a classic calamitic liquid crystal, 4-cyanophenyl 4-pentylbenzoate, via Steglich esterification.
-
Materials:
-
4-Pentylbenzoic acid
-
4-Cyanophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pentylbenzoic acid (1.0 eq) and 4-cyanophenol (1.05 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU.
-
Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization.
-
Data Presentation: Steglich Esterification Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Good solubility for reactants, inert under reaction conditions. |
| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions and protect sensitive functional groups. |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Acts as a highly effective acyl transfer agent, accelerating the reaction. |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid to facilitate nucleophilic attack by the alcohol. |
| Work-up | Aqueous washes | To remove unreacted starting materials, DMAP, and any water-soluble byproducts. |
Visualization: Steglich Esterification Workflow
Caption: Workflow for the synthesis of 4-cyanophenyl 4-pentylbenzoate via Steglich esterification.
Yamaguchi Esterification: Effective for Sterically Hindered Substrates
The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly for sterically hindered substrates and for the formation of macrolactones.[8][9][10] The reaction proceeds via a mixed anhydride intermediate formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[10][11]
Mechanism of Action: The carboxylic acid is first treated with a base (e.g., triethylamine) to form the carboxylate, which then reacts with the Yamaguchi reagent to form a mixed anhydride. In the presence of a stoichiometric amount of DMAP, the less sterically hindered carbonyl group of the mixed anhydride is selectively attacked by DMAP to form a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to yield the desired ester.[9][12]
Advantages:
-
High yields, even with sterically hindered alcohols and carboxylic acids.[9]
-
Mild reaction conditions.
-
Good for macrolactonization.[11]
Disadvantages:
-
Requires stoichiometric amounts of DMAP.
-
The Yamaguchi reagent is moisture-sensitive.
Experimental Protocol: Synthesis of a Phenyl-Pyrimidine Liquid Crystal Ester
This protocol outlines a general procedure for the synthesis of a liquid crystal containing a phenyl-pyrimidine core using the Yamaguchi esterification.
-
Materials:
-
5-Alkyl-2-(4-hydroxyphenyl)pyrimidine
-
4-Alkoxybenzoic acid
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Toluene
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the 4-alkoxybenzoic acid (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (1.1 eq).
-
Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.
-
In a separate flask, dissolve the 5-alkyl-2-(4-hydroxyphenyl)pyrimidine (1.2 eq) and DMAP (1.5 eq) in anhydrous toluene.
-
Add the solution of the mixed anhydride to the solution of the phenol and DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated ammonium chloride solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and recrystallization.
-
Data Presentation: Yamaguchi Esterification Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Toluene | Aprotic solvent that is suitable for the reaction and allows for azeotropic removal of any trace water. |
| Base | Triethylamine | To deprotonate the carboxylic acid, facilitating the formation of the mixed anhydride. |
| Activating Agent | 2,4,6-Trichlorobenzoyl chloride | Forms a mixed anhydride with the carboxylic acid, activating it for esterification. |
| Catalyst/Promoter | 4-(Dimethylamino)pyridine (stoichiometric) | Acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate. |
| Temperature | Room Temperature | Mild conditions are sufficient for this efficient reaction. |
Visualization: Yamaguchi Esterification Workflow
Caption: Workflow for the synthesis of a phenyl-pyrimidine liquid crystal ester via Yamaguchi esterification.
Mitsunobu Reaction: Stereochemical Inversion for Chiral Liquid Crystals
The Mitsunobu reaction is a versatile and powerful tool for the synthesis of esters from alcohols and carboxylic acids with inversion of stereochemistry at the alcohol's chiral center.[13][14][15] This makes it particularly valuable for the synthesis of chiral liquid crystals, which are essential for applications such as ferroelectric displays. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15]
Mechanism of Action: Triphenylphosphine attacks the azodicarboxylate to form a betaine intermediate. This intermediate then deprotonates the carboxylic acid to form a carboxylate anion and a protonated phosphonium species. The alcohol then attacks the phosphonium species, forming an alkoxyphosphonium salt and displacing the protonated azodicarboxylate. Finally, the carboxylate anion acts as a nucleophile in an Sₙ2 reaction, attacking the carbon atom of the alkoxyphosphonium salt and displacing the triphenylphosphine oxide, resulting in the formation of the ester with inverted stereochemistry.[13][14]
Advantages:
-
Mild reaction conditions.
-
Proceeds with inversion of stereochemistry at the alcohol center.[14]
-
High yields.
Disadvantages:
-
The triphenylphosphine oxide byproduct can be difficult to remove.
-
The reagents (DEAD/DIAD) are hazardous and should be handled with care.
-
The nucleophile (carboxylic acid) should have a pKa of less than 15.[16]
Experimental Protocol: Synthesis of a Chiral Liquid Crystal Ester
This protocol provides a general procedure for the synthesis of a chiral liquid crystal ester using the Mitsunobu reaction.
-
Materials:
-
Chiral secondary alcohol (e.g., (S)-2-octanol)
-
4'-Alkyl-4-biphenylcarboxylic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4'-alkyl-4-biphenylcarboxylic acid (1.2 eq), the chiral secondary alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other impurities, followed by recrystallization.
-
Data Presentation: Mitsunobu Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran | Aprotic solvent that dissolves the reactants and is inert to the reaction conditions. |
| Phosphine | Triphenylphosphine | Activates the alcohol for nucleophilic attack. |
| Azodicarboxylate | Diisopropyl azodicarboxylate | The oxidizing agent that drives the reaction. |
| Temperature | 0 °C to Room Temperature | Mild conditions that preserve the stereochemical integrity of the product. |
| Key Feature | Inversion of Stereochemistry | The Sₙ2 mechanism ensures a predictable stereochemical outcome. |
Visualization: Mitsunobu Reaction Workflow
Caption: Workflow for the synthesis of a chiral liquid crystal ester via the Mitsunobu reaction.
Esterification via Acid Chlorides: A Highly Reactive Approach
The use of acid chlorides is a classic and highly effective method for the synthesis of esters.[17] The high reactivity of the acid chloride allows the reaction to proceed rapidly and often in high yield. This method is particularly useful when one of the coupling partners is not very reactive.
Mechanism of Action: The reaction proceeds through a nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride ion to form the ester. A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.[17]
Advantages:
-
High reactivity and fast reaction rates.
-
High yields.
-
The reaction is generally irreversible.
Disadvantages:
-
Acid chlorides are often moisture-sensitive and can be corrosive.
-
The generation of HCl requires the use of a base, which may need to be removed during workup.
-
The preparation of the acid chloride from the corresponding carboxylic acid is an additional synthetic step.
Experimental Protocol: Synthesis of 4'-Heptyloxy-4-cyanobiphenyl
This protocol outlines the synthesis of 4'-heptyloxy-4-cyanobiphenyl, where the ester linkage is formed from an acid chloride.
-
Materials:
-
4-Heptyloxybenzoyl chloride
-
4-Hydroxy-4'-cyanobiphenyl
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-hydroxy-4'-cyanobiphenyl (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-heptyloxybenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the cooled solution of the phenol.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Data Presentation: Acid Chloride Esterification Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Inert solvent that dissolves reactants. |
| Base | Pyridine or Triethylamine | To neutralize the HCl byproduct and drive the reaction to completion. |
| Temperature | 0 °C to Room Temperature | The high reactivity of the acid chloride allows for mild reaction temperatures. |
| Key Feature | High Reactivity | The electrophilicity of the acid chloride leads to a rapid and efficient reaction. |
Visualization: Acid Chloride Esterification Workflow
Caption: Workflow for the synthesis of 4'-heptyloxy-4-cyanobiphenyl via acid chloride esterification.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Method
The Fischer-Speier esterification is the classic method for forming esters by reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[18] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing the water that is formed as a byproduct, for example, by azeotropic distillation with a Dean-Stark apparatus.
Mechanism of Action: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.
Advantages:
-
Uses inexpensive and readily available reagents.
-
Suitable for large-scale synthesis.
Disadvantages:
-
The reaction is an equilibrium process, which can lead to incomplete conversion.
-
The use of strong acids can be problematic for sensitive substrates.
-
High temperatures are often required, which can lead to side reactions.
Experimental Protocol: Synthesis of Ethyl 4-(4'-Methoxybenzoyloxy)benzoate
This protocol describes the synthesis of a liquid crystal ester using the Fischer-Speier esterification.
-
Materials:
-
4-(4'-Methoxybenzoyloxy)benzoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4'-methoxybenzoyloxy)benzoic acid (1.0 eq) in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.
-
Heat the reaction mixture to reflux and maintain reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic solution with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization.
-
Data Presentation: Fischer-Speier Esterification Parameters
| Parameter | Condition | Rationale |
| Catalyst | Concentrated Sulfuric Acid | Protonates the carboxylic acid, activating it for nucleophilic attack. |
| Reactant Ratio | Large excess of alcohol | Shifts the equilibrium towards the formation of the ester product. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Key Feature | Equilibrium Reaction | Requires strategies to drive the reaction to completion. |
Visualization: Fischer-Speier Esterification Workflow
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Yamaguchi Esterification [organic-chemistry.org]
- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. 4-Cyano-4'-pentylbiphenyl(40817-08-1) 1H NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene
Welcome to the technical support center for the synthesis of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your product yield and purity. Our approach is rooted in mechanistic principles and practical, field-tested experience.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a convergent approach, culminating in a cross-coupling reaction to form the crucial C-C bond between the substituted cyclohexane and the fluorobenzene ring. A highly efficient and widely used method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This method offers excellent functional group tolerance and generally provides high yields.
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for this compound.
Part 1: Synthesis of Precursors - Troubleshooting and FAQs
Synthesis of trans-4-Pentylcyclohexylboronic Acid Pinacol Ester
A common precursor for the Suzuki-Miyaura coupling is the corresponding boronic acid or its pinacol ester derivative. The synthesis of this intermediate often involves multiple steps, each with its own set of potential challenges.
Q1: My reduction of 4-pentylcyclohexanone to the corresponding alcohol is giving a mixture of cis and trans isomers. How can I improve the stereoselectivity for the trans isomer?
A1: The stereochemical outcome of the reduction of a substituted cyclohexanone is highly dependent on the reducing agent and reaction conditions.
-
For the thermodynamically more stable trans isomer (equatorial hydroxyl group), you should use a reducing agent that allows for equilibration, such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at room temperature or with gentle heating. The hydride will initially attack from both axial and equatorial faces, but the resulting axial alkoxide can equilibrate to the more stable equatorial position.
-
For the kinetically favored cis isomer (axial hydroxyl group), a bulkier reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) at low temperatures (e.g., -78 °C) is preferred. The bulky reagent favors equatorial attack, leading to the axial alcohol.
Q2: The bromination of 4-pentylcyclohexanol is resulting in a low yield and the formation of elimination byproducts. What can I do to minimize this?
A2: The conversion of alcohols to alkyl bromides can be problematic, especially with secondary alcohols which are prone to elimination.
-
Choice of Reagent: Phosphorus tribromide (PBr₃) is generally effective for converting primary and secondary alcohols to alkyl bromides. It is crucial to perform the reaction at low temperatures (typically 0 °C to start) and to add the PBr₃ dropwise to control the exotherm.
-
Reaction Conditions: Overheating the reaction mixture is a common cause of elimination. Maintain a low temperature throughout the addition and then allow the reaction to slowly warm to room temperature.
-
Work-up: A careful aqueous work-up is necessary to quench any remaining PBr₃ and neutralize the acidic byproducts. Washing with a saturated sodium bicarbonate solution is recommended.
Q3: I am having trouble with the Miyaura borylation of my trans-4-pentylcyclohexyl bromide. The reaction is sluggish and the yield is poor.
A3: The Miyaura borylation is a palladium-catalyzed reaction and its success hinges on several factors.
-
Catalyst and Ligand: A common catalyst system is Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). Ensure the catalyst is of high quality and has not degraded.
-
Base: A weak base like potassium acetate (KOAc) is typically used. The base must be anhydrous, as water can interfere with the reaction.
-
Solvent: Anhydrous solvents such as dioxane or DMSO are commonly used. Ensure your solvent is thoroughly dried before use.
-
Reagents: Use freshly distilled or high-purity trans-4-pentylcyclohexyl bromide and bis(pinacolato)diboron (B₂pin₂).
| Parameter | Recommended Condition | Common Issue | Troubleshooting Step |
| Catalyst | Pd(dppf)Cl₂ (1-3 mol%) | Inactive catalyst | Use fresh catalyst from a reputable supplier. |
| Base | Anhydrous KOAc (1.5-2.0 equiv.) | Wet base | Dry the base in a vacuum oven before use. |
| Solvent | Anhydrous Dioxane or DMSO | Wet solvent | Use freshly dried solvent from a still or a commercial anhydrous source. |
| Temperature | 80-100 °C | Insufficient temperature | Ensure the reaction reaches the target temperature. |
Part 2: Suzuki-Miyaura Cross-Coupling - Troubleshooting and FAQs
The final and most critical step is the Suzuki-Miyaura cross-coupling of trans-4-pentylcyclohexylboronic acid pinacol ester with 1-bromo-4-fluorobenzene.
Caption: Simplified Suzuki-Miyaura catalytic cycle for the synthesis.
Q4: My Suzuki-Miyaura coupling reaction is not going to completion, and I am recovering a significant amount of starting material (1-bromo-4-fluorobenzene). What are the likely causes?
A4: Incomplete conversion in a Suzuki-Miyaura coupling can be attributed to several factors related to the catalytic cycle.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.
-
Inefficient Transmetalation: The transfer of the alkyl group from the boron to the palladium is a critical step. This step is highly dependent on the base used. A common choice is an aqueous solution of a base like K₂CO₃ or Cs₂CO₃. The choice and concentration of the base can significantly impact the reaction rate.
-
Homocoupling of the Boronic Ester: A common side reaction is the homocoupling of the boronic ester to form bis(trans-4-pentylcyclohexyl). This is often favored if the oxidative addition of the aryl bromide to the Pd(0) catalyst is slow. Using a more active catalyst or a different ligand can sometimes mitigate this.[1]
Q5: I am observing the formation of a black precipitate (palladium black) in my reaction mixture, and the reaction has stalled. What does this mean and how can I prevent it?
A5: The formation of palladium black indicates that the palladium catalyst has precipitated out of the solution, rendering it inactive.
-
Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst in the solution. For coupling an alkylboronic ester with an aryl bromide, ligands like SPhos or XPhos are often effective.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures can also lead to catalyst decomposition. It is important to find the optimal temperature for your specific substrate combination.
-
Concentration: Running the reaction at a very low concentration can sometimes lead to catalyst precipitation. Ensure your reaction is sufficiently concentrated.
Q6: After work-up and purification, my final product is contaminated with boron-containing impurities. How can I effectively remove these?
A6: Boronic acid and its byproducts can be challenging to remove completely.
-
Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to protonate and remove some boron-containing species.
-
Oxidative Work-up: A common method is to treat the reaction mixture with an oxidizing agent like hydrogen peroxide under basic conditions. This will oxidize the boronic acid derivatives to the corresponding alcohols, which are often easier to separate by chromatography.
-
Chromatography: Careful column chromatography on silica gel is usually necessary for the final purification. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, is typically effective.
Experimental Protocols
Protocol 1: Miyaura Borylation of trans-4-Pentylcyclohexyl Bromide
-
To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add trans-4-pentylcyclohexyl bromide (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and anhydrous potassium acetate (1.5 equiv.).
-
Add Pd(dppf)Cl₂ (2 mol%).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by GC-MS or TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
To a flask, add trans-4-pentylcyclohexylboronic acid pinacol ester (1.0 equiv.), 1-bromo-4-fluorobenzene (1.1 equiv.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%).
-
Add a solvent mixture, such as toluene and ethanol.
-
Add a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 2.0 equiv.).
-
Thoroughly degas the reaction mixture by bubbling with N₂ or Ar for 15-20 minutes.
-
Heat the reaction to reflux (80-100 °C) and stir vigorously for 6-12 hours, monitoring by GC-MS or TLC.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel (eluent: hexanes).
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English1981 , 20 (11), 513–526. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition2001 , 40 (24), 4544–4568. [Link]
- CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal.
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Miyaura, N. et al. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters1979 , 20 (36), 3437-3440. [Link]
-
Alonso, F.; Beletskaya, I. P.; Yus, M. Transition-Metal-Catalyzed C-C and C-X Bond Forming Reactions Using Aryl Halides. Chemical Reviews2004 , 104 (6), 3079–3160. [Link]
-
Badone, D.; Baroni, M.; Cardamone, R.; Ielmini, A.; Guzzi, U. A practical and efficient method for the Suzuki cross-coupling of arylboronic acids with aryl halides. Journal of Organic Chemistry1997 , 62 (21), 7170-7173. [Link]
Sources
Technical Support Center: Purification of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene
Welcome to the technical support guide for the purification of synthesized 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this liquid crystal compound. The purity of liquid crystals is paramount, as even trace impurities can significantly degrade electro-optical performance, leading to undesirable effects like image sticking and slow response times.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crudely synthesized this compound?
A1: Impurities typically arise from the synthetic process itself.[1] The most common contaminants include:
-
Geometric Isomers: The cis-isomer of the target molecule is a frequent impurity. Its physical properties are very similar to the trans-isomer, making separation challenging.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may persist.
-
Reaction Byproducts: Side reactions can generate structurally related molecules.
-
Ionic Impurities: Salts and other ionic species introduced during synthesis or workup are particularly detrimental to the electro-optical properties of liquid crystals.[1][2]
Q2: What are the primary purification methods for this compound?
A2: The most effective methods leverage differences in the physical properties of the target compound and its impurities. These include:
-
Column Chromatography: An indispensable technique for separating compounds based on polarity differences.[4][5] It is highly effective for removing both more and less polar impurities, including the cis-isomer.
-
Recrystallization: This technique is excellent for removing small amounts of impurities from a solid compound, based on solubility differences at varying temperatures.[6] It is particularly effective at removing impurities that have significantly different solubility profiles from the target compound.
-
Vacuum Distillation/Sublimation: For thermally stable compounds, these methods can be used to separate components based on differences in boiling points or vapor pressures under reduced pressure.
Q3: How can I effectively assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying organic impurities. The absence of unexpected signals is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities. A single, sharp peak is indicative of a pure sample.
-
Differential Scanning Calorimetry (DSC): For liquid crystals, DSC is critical for determining the temperatures of phase transitions (e.g., crystal to nematic, nematic to isotropic).[7] Sharp transition peaks and correct transition temperatures are characteristic of a pure compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.[8] Impurities tend to broaden and depress the melting point.
Q4: What are the key safety precautions when handling solvents for purification?
A4: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or other solvent-resistant material), and a lab coat. Many organic solvents like hexanes, ethyl acetate, and dichloromethane are flammable and/or toxic.[9] Ensure all ignition sources are removed from the work area and have appropriate fire safety equipment accessible.
Purification Workflow Overview
The general workflow for purifying synthesized this compound involves a primary purification step followed by rigorous purity analysis. If the required purity is not achieved, a secondary purification step may be necessary.
Caption: General workflow for purification and analysis.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during the purification process.
Part 1: Column Chromatography
Column chromatography is a powerful but often tricky technique. Success depends on selecting the right conditions.[4][5]
Q: My compound has a very high Rf value (runs near the solvent front) even in 100% non-polar solvent (e.g., hexane). How can I get it to stick to the column?
A: This is a common issue for highly non-polar compounds.
-
Causality: The compound has a much stronger affinity for the non-polar mobile phase than for the polar silica gel stationary phase.
-
Solution:
-
Confirm Polarity: First, ensure your compound is indeed highly non-polar. For this compound, this is expected.
-
Consider a Different Stationary Phase: If silica gel is too polar, consider using a less polar stationary phase like alumina (neutral or basic).[10] Alternatively, reversed-phase chromatography (using a non-polar stationary phase like C18 silica and a polar mobile phase) can be effective, though less common for primary purification in synthesis labs.
-
Accept a High Rf: If the impurities are much more polar and remain at the baseline, a high Rf for your product might be acceptable. You can run a short "plug" of silica to quickly filter out baseline impurities without needing extensive fractionation.[10]
-
Q: The separation between my desired trans-isomer and an impurity (likely the cis-isomer) is very poor.
A: This occurs when the polarities of the two compounds are extremely similar.
-
Causality: The cis and trans isomers have nearly identical functional groups and differ only in their 3D shape, leading to very similar interactions with the stationary phase.
-
Solution:
-
Optimize the Mobile Phase: Test a variety of low-polarity solvent systems. Tiny changes in solvent composition can sometimes exploit subtle polarity differences. Try mixtures of hexanes with very small amounts of a slightly more polar solvent like toluene or dichloromethane. Avoid more polar solvents like ethyl acetate initially, as they will likely cause both isomers to elute together.
-
Improve Column Efficiency: A longer, narrower column provides more surface area and can improve the separation of closely related compounds. Ensure the column is packed carefully to avoid channels.
-
Reduce Sample Load: Overloading the column is a primary cause of poor separation. Use a smaller amount of crude material relative to the amount of silica gel (a common rule of thumb is a 1:50 to 1:100 ratio of sample to silica).
-
Collect Many Small Fractions: Do not combine fractions until you have analyzed them by TLC. The separation may occur over a large number of fractions with significant overlap.
-
Q: My compound appears to be decomposing on the column.
A: Some compounds are sensitive to the acidic nature of standard silica gel.
-
Causality: The silica surface is acidic and can catalyze decomposition or isomerization of sensitive molecules.
-
Solution:
-
Test for Stability: Spot your compound on a TLC plate and let it sit for an hour or two. Then, elute the plate. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica.[10]
-
Deactivate the Silica Gel: Neutralize the silica by preparing a slurry with a small amount of a base, like triethylamine (~1%), in your column solvent before packing.[10]
-
Switch to Alumina: Use neutral or basic alumina as your stationary phase, which is less acidic.[10]
-
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
Part 2: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions is key.[6][11]
Q: My compound "oils out" of the solution upon cooling instead of forming crystals.
A: This happens when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The compound has low solubility in the chosen solvent, but its melting point is also relatively low. As the solution cools, the compound comes out of solution as a liquid (an oil) rather than a solid.
-
Solution:
-
Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point. This should allow the solution to cool to a lower temperature before the compound begins to precipitate, hopefully below its melting point.[11]
-
Lower the Cooling Rate: Cool the solution very slowly. An insulated container (like a beaker wrapped in glass wool or paper towels) can slow heat loss and encourage orderly crystal growth.
-
Change Solvents: Choose a solvent with a lower boiling point. Alternatively, use a solvent system where the compound is more soluble, requiring a larger volume of solvent and thus a lower saturation temperature upon cooling.
-
Q: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
A: The solution is not sufficiently supersaturated, or nucleation is inhibited.
-
Causality: Too much solvent was used to dissolve the compound initially.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.
-
Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent to increase the concentration of your compound. Then, allow it to cool again.[11] Be careful not to boil off too much, or the compound may crash out of solution too quickly.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation and gives the target compound an Rf value of approximately 0.3-0.4. For this compound, start with pure hexanes and gradually add small percentages of toluene or dichloromethane.
-
Column Packing (Slurry Method):
-
Add dry silica gel to a beaker (choose an amount that is 50-100 times the weight of your crude sample).
-
Add your chosen non-polar mobile phase and stir to create a uniform slurry.
-
With the stopcock closed, pour the slurry into your column.
-
Open the stopcock to drain some solvent, tapping the column gently to pack the silica bed evenly. Add a thin layer of sand to the top to protect the silica surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or bulb) to achieve a steady flow rate.
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[6] Test small amounts of your compound in various solvents (e.g., ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water).
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves.
-
-
Cooling:
-
Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly under vacuum to remove all residual solvent.
-
Data Tables
Table 1: Potential Impurities and Their Origin
| Impurity Type | Specific Example | Likely Origin | Recommended Removal Method |
| Geometric Isomer | cis-4-Pentylcyclohexyl isomer | Incomplete stereoselective synthesis or isomerization | Careful column chromatography |
| Starting Material | e.g., 4-Pentylcyclohexanone | Incomplete reaction | Column chromatography |
| Reaction Byproduct | e.g., Over-alkylation products | Side reactions during synthesis | Column chromatography |
| Ionic Species | e.g., Inorganic salts (LiCl, MgBr₂) | Grignard or organolithium reagents; aqueous workup | Aqueous workup; column chromatography (salts remain at baseline) |
Table 2: Common Solvents for Chromatography
Ordered by increasing polarity.
| Solvent | Polarity Index |
| Hexane / Heptane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane (DCM) | 3.1 |
| Diethyl Ether | 4.0 |
| Ethyl Acetate (EtOAc) | 4.4 |
| Acetone | 5.1 |
| Methanol | 5.1 |
References
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- US5540857A - Purification of liquid crystals and liquid crystal composition. (1996). Google Patents.
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Lukyanchuk, B., et al. (2016). Nano-Objects and Ions in Liquid Crystals: Ion Trapping Effect and Related Phenomena. Nanomaterials. Retrieved from [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). ScienceDirect. Retrieved from [Link]
-
Reznikov, Y., et al. (2016). Switching between purification and contamination regimes governed by the ionic purity of nanoparticles dispersed in liquid crystals. AIP Publishing. Retrieved from [Link]
-
Isolation and Purification of Organic Compounds Extraction. (n.d.). University of California, Los Angeles, Department of Chemistry. Retrieved from [Link]
-
Regimes of the liquid crystal purification by means of ion capturing agents. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis and properties of novel columnar liquid crystals. (2010). ElectronicsAndBooks. Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Retrieved from [Link]
-
column chromatography & purification of organic compounds. (2021). YouTube. Retrieved from [Link]
-
This compound. (n.d.). ChemBK. Retrieved from [Link]
-
Application of liquid crystals in liquid chromatography. (2025). ResearchGate. Retrieved from [Link]
-
Recrystallization is the most common method for purifying solid compounds. (n.d.). University of Massachusetts, Department of Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. youtube.com [youtube.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. ossila.com [ossila.com]
- 8. 4-(反-4-戊基环己基)苯腈 99%, liquid crystal (nematic) | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Purification [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Identifying Degradation Products of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene
Welcome to the technical support center for 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot potential degradation products encountered during experimentation. Our approach is rooted in a deep understanding of the molecule's chemistry, providing not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has changed in appearance (e.g., color, viscosity) after storage. What could be the cause?
A change in the physical properties of your sample is often an indicator of chemical degradation. The most probable cause, especially if the sample has been exposed to air and/or elevated temperatures, is the oxidation of the cyclohexane ring.[1] This process can lead to the formation of a variety of degradation products, including alcohols, ketones, and carboxylic acids, which can alter the sample's physical characteristics.
Q2: What are the primary degradation products I should be looking for?
Based on studies of 4-(trans-4-pentylcyclohexyl)fluorobenzene heated in the presence of air, the main degradation products arise from the oxidation of the cyclohexane ring.[1] You should primarily look for:
-
Cyclohexanols: Hydroxylated forms of the parent molecule on the cyclohexane ring.
-
Cyclohexanones: Ketone derivatives formed by the oxidation of the secondary alcohols.
-
Carboxylic Acids: Resulting from further oxidation and ring-opening of the cyclohexane moiety.
Q3: Can the fluorobenzene ring degrade?
The carbon-fluorine bond in fluorobenzene is generally very strong and less susceptible to cleavage under typical laboratory conditions compared to the C-H bonds on the cyclohexane ring. While photodegradation or aggressive chemical conditions could potentially affect the aromatic ring, the initial and most common degradation pathway involves the aliphatic cyclohexane ring.
Q4: How can I minimize degradation of my sample?
To minimize degradation, it is crucial to store this compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric oxygen. It should also be stored in a cool, dark place to prevent thermal and photodegradation.
Troubleshooting Guide
This section provides a structured approach to identifying the root cause of suspected degradation and confirming the identity of the degradation products.
Initial Observation: Unexpected Experimental Results
If you are observing unexpected results in your experiments, such as altered liquid crystal phase behavior, changes in spectroscopic readouts, or poor performance in device applications, it is prudent to consider chemical degradation of your this compound sample.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for identifying degradation.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Initial Purity Assessment
Rationale: GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. This is an excellent first step to quickly assess the purity of your sample and get the molecular weights of any potential degradation products.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Column: A non-polar column (e.g., HP-5MS) is suitable for this compound.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This will help separate compounds with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis:
-
Look for peaks other than the main peak for the parent compound.
-
Analyze the mass spectrum of any additional peaks. The molecular ion peak will give you the molecular weight of the potential degradation product.
-
Common fragmentation patterns for the cyclohexane ring can help in preliminary identification. For instance, the loss of water (M-18) is characteristic of alcohols.
-
Expected Results:
| Compound Type | Expected Molecular Weight Change | Key Mass Fragments |
| Parent Compound | 248.19 g/mol | Molecular ion at m/z 248 |
| Monohydroxylated | +16 g/mol (MW = 264.19) | M-18 (loss of H₂O) |
| Ketone | +14 g/mol (MW = 262.17) | Characteristic fragmentation of cyclic ketones |
| Carboxylic Acid | Variable (ring opening) | Will show significant changes in fragmentation |
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule. This is crucial for confirming the presence of hydroxyl (-OH) or carbonyl (C=O) groups, which are indicative of the expected degradation products.
Step-by-Step Methodology:
-
Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for the appearance of new, characteristic absorption bands that are not present in the spectrum of the pure compound.
Characteristic FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (alcohol) | 3600-3200 | Broad and strong |
| C=O (ketone) | 1725-1705 | Strong and sharp |
| C=O (carboxylic acid) | 1725-1700 | Strong and sharp |
| O-H (carboxylic acid) | 3300-2500 | Very broad |
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. This allows for the precise determination of the structure of the degradation products.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. 2D NMR techniques like COSY and HSQC can be used for more complex structures.
-
Data Analysis:
-
¹H NMR: Look for new signals, particularly in the downfield region, which may correspond to protons attached to carbons bearing oxygen atoms (e.g., -CH-OH).
-
¹³C NMR: The appearance of new signals in the regions characteristic of carbons bonded to oxygen (alcohols: ~50-90 ppm; ketones: >200 ppm; carboxylic acids: ~170-185 ppm) is a strong indicator of oxidation.
-
Understanding the Degradation Pathway: Oxidation of the Cyclohexane Ring
The degradation of this compound in the presence of air (oxygen) and heat proceeds through a free-radical autoxidation mechanism.[2] This is a chain reaction involving initiation, propagation, and termination steps.
Sources
Technical Support Center: Optimizing Suzuki Cross-Coupling for Liquid Crystal Synthesis
Welcome to the technical support guide for scientists and researchers engaged in the synthesis of liquid crystals (LCs). The Suzuki-Miyaura cross-coupling is an indispensable tool for constructing the complex biaryl and heteroaryl structures that form the core of many liquid crystalline materials.[1][2][3] However, its application in LC synthesis presents unique challenges, often involving sterically hindered or electronically complex substrates. This guide is structured to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions effectively.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The efficiency of each step is highly dependent on the precise reaction conditions.
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during Suzuki couplings in LC synthesis.
Q1: My reaction shows low or no conversion. What are the primary causes and how can I fix it?
Low conversion is a common issue that can often be traced back to catalyst activity, reagent quality, or suboptimal conditions.
Initial Diagnostic Checks:
-
Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[6] Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen). Solvents must be properly degassed; for small-scale reactions, sparging with argon for 20-30 minutes is often sufficient. For larger or more sensitive reactions, a freeze-pump-thaw cycle is recommended.
-
Reagent Purity:
-
Aryl Halide/Boronic Ester: Confirm the purity of your starting materials. Impurities can sometimes poison the catalyst.[7]
-
Catalyst/Ligand: Palladium catalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade. Phosphine ligands are prone to oxidation.[6] Use fresh reagents or those stored correctly under an inert atmosphere.
-
Base and Solvent: Use high-purity, anhydrous solvents and bases. Water content can be critical; while some Suzuki reactions benefit from aqueous mixtures, uncontrolled water can promote side reactions.[6]
-
Systematic Troubleshooting Steps:
-
Problem: Catalyst Inactivity. The Pd(II) precatalyst may not be reducing to the active Pd(0) species. This can happen if the phosphine ligand is already oxidized or if the reduction process is inefficient.[1]
-
Solution 1: Switch to a Pre-formed Pd(0) Catalyst. Using a catalyst like Pd(PPh₃)₄ eliminates the need for in-situ reduction, often providing more reliable results, especially for difficult couplings.[8][9]
-
Solution 2: Employ Modern Pre-catalysts. Buchwald or PEPPSI-type pre-catalysts are designed for rapid generation of the active Pd(0) species and offer greater air and moisture stability.[1][10]
-
-
Problem: Poor Aryl Halide Reactivity. The reactivity of the electrophile is critical. The general trend is I > Br > OTf >> Cl.[6] Aryl chlorides are particularly challenging and require highly active catalyst systems.[4][11]
-
Solution 1: Use a More Active Ligand. For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the difficult oxidative addition step.[8]
-
Solution 2: Increase Temperature. Higher temperatures can overcome the activation barrier for less reactive halides, though this must be balanced against potential substrate or product degradation.
-
Q2: I'm observing significant side products, mainly homocoupling and protodeboronation. How can I suppress these?
Side reactions compete with your desired cross-coupling, consuming starting materials and complicating purification.
-
Problem: Homocoupling of the Boronic Acid/Ester. This side reaction, forming an R²-R² biaryl, is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules catalyzed by palladium.[1][6]
-
Solution: Rigorous Degassing. As mentioned above, meticulous exclusion of oxygen is the most effective way to prevent homocoupling. Ensure all solvents are degassed and the reaction is maintained under a positive pressure of inert gas.
-
-
Problem: Protodeboronation. This is the replacement of the C-B bond with a C-H bond, effectively destroying your nucleophile.[12] It is particularly problematic with electron-deficient or certain heteroaryl boronic acids and is often promoted by the base and the presence of water.[1][6]
-
Solution 1: Choice of Base and Solvent. A weaker base or a less protic solvent system can slow down protodeboronation. For instance, switching from a strong base like NaOH to a milder one like K₃PO₄ or Cs₂CO₃ can be beneficial.[13][14] Running the reaction under anhydrous conditions can also help.
-
Solution 2: Use More Stable Boron Reagents. Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[6][11] These reagents often release the boronic acid slowly into the reaction, keeping its instantaneous concentration low and minimizing decomposition.[6][11]
-
Solution 3: Optimize Reaction Time/Temperature. Shorter reaction times and the lowest effective temperature can reduce the extent of this time-dependent side reaction.[6]
-
Caption: A decision-making workflow for troubleshooting common Suzuki coupling issues.
Frequently Asked Questions (FAQs)
How do I select the right catalyst and ligand for my system?
There is no single "best" catalyst.[10] The choice depends heavily on the substrates, especially when dealing with the sterically hindered fragments common in LC synthesis.[2][15][16]
| Catalyst/Ligand Class | Typical Use Case in LC Synthesis | Strengths | Considerations |
| Pd(PPh₃)₄ | General purpose, good starting point for reactive Ar-I/Ar-Br. | Commercially available, well-understood. | Can be inefficient for hindered substrates or Ar-Cl. |
| Pd(OAc)₂ + PPh₃ | In-situ generation for simple couplings. | Cost-effective. | Requires in-situ reduction; less reliable than pre-catalysts. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Sterically hindered Ar-Br, Ar-Cl.[8] | High activity, promotes difficult oxidative additions. | More expensive; air-sensitive. |
| NHC Ligands (e.g., PEPPSI™ catalysts) | Electron-deficient or heterocyclic substrates. | High thermal stability, very active.[1] | Can be less effective for some highly hindered systems. |
What is the role of the base, and how do I choose one?
The base plays multiple crucial roles: it activates the organoboron species to form a more nucleophilic borate complex, facilitates the regeneration of the Pd(0) catalyst, and influences the overall reaction rate.[5][14][17]
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ / Na₂CO₃ | Moderate | Toluene/Water, Dioxane/Water | A very common and robust choice, often used in aqueous mixtures.[5] |
| K₃PO₄ | Moderate | Toluene, Dioxane, THF | Often better for sensitive substrates prone to hydrolysis or protodeboronation.[18] |
| Cs₂CO₃ | Strong | Toluene, Dioxane | Highly effective for difficult couplings but can promote side reactions if not optimized.[13] |
| KOtBu | Very Strong | THF, Toluene | Used for very unreactive substrates, but may cause issues with base-sensitive functional groups.[5] |
The choice of base is not independent of the solvent. A biphasic system (e.g., Toluene/Water) with an inorganic base like K₂CO₃ is a classic starting point that works for a wide range of substrates.[11]
Standard Experimental Protocol (Example)
This protocol provides a general starting point for the coupling of an aryl bromide with a phenylboronic acid. Note: This must be optimized for your specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Phenylboronic Acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (1-3 mol%)
-
K₂CO₃ (2.0-3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v mixture)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Solvent Addition: Add the degassed toluene and water via syringe. Stir the mixture for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 80-90 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
-
Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Taylor & Francis Online. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. Available at: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. ResearchGate. Available at: [Link]
-
Side reactions of Suzuki cross-coupling. ResearchGate. Available at: [Link]
-
Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. ACS Publications. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low clearing points in custom liquid crystal mixtures
Welcome to the technical support center for custom liquid crystal (LC) mixture formulation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of creating and troubleshooting bespoke LC mixtures. This guide provides in-depth, scientifically grounded answers to common issues, particularly the prevalent challenge of observing a lower-than-expected clearing point.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the "clearing point" of a liquid crystal and why is it critical?
The clearing point (Tc), or the nematic-to-isotropic transition temperature, is the temperature at which a liquid crystal material transitions from the ordered, anisotropic liquid crystal phase to a disordered, isotropic liquid phase.[1] Upon heating, the degree of molecular order within the liquid crystal decreases, and at the clearing point, the long-range orientational order is lost, resulting in the material becoming transparent.[1] This transition is a first-order phase transition, characterized by a discontinuous change in the order parameter.[2][3]
The clearing point is a critical parameter for nearly all applications of liquid crystals, especially in display technology and optical devices. It defines the upper limit of the operational temperature range for a device.[4] For researchers developing new LC mixtures for applications such as sensors or drug delivery systems, achieving a specific and stable clearing point is paramount for predictable and reliable performance.[5][6][7][8]
Q2: What is a eutectic mixture and why is it important in liquid crystal formulations?
A eutectic mixture is a blend of two or more components that melt or solidify at a single temperature that is lower than the melting points of the individual constituents.[9] In the context of liquid crystals, formulating eutectic mixtures is a common strategy to broaden the operational temperature range of the nematic phase.[10][11][12] By carefully selecting the components and their ratios, it is possible to significantly suppress the melting point of the mixture while maintaining a high clearing point, thus creating a wider temperature window where the liquid crystal phase is stable.[10][12] This is particularly crucial for applications that require room temperature operation.[12]
Section 2: Troubleshooting Low Clearing Points
A recurring issue in the formulation of custom liquid crystal mixtures is observing a clearing point that is significantly lower than the predicted or desired value. This phenomenon, often referred to as clearing point depression, can arise from several factors. This section provides a structured approach to diagnosing and resolving this problem.
Q2.1: Could impurities in my starting materials be the cause of the low clearing point?
Answer: Yes, this is one of the most common causes. The presence of impurities can significantly disrupt the long-range orientational order of the liquid crystal molecules, leading to a depression of the nematic-to-isotropic transition temperature.[13][14] This is analogous to the freezing-point depression observed in conventional solutions.[14][15]
Causality: Impurity molecules, especially those that are non-mesogenic (do not exhibit liquid crystal phases themselves), interfere with the cooperative interactions between the liquid crystal molecules that are necessary to maintain the ordered nematic phase.[13] This disruption introduces disorder into the system, making it easier for the material to transition to the isotropic liquid state at a lower temperature. The magnitude of the clearing point depression is often proportional to the concentration of the impurity.[16]
Experimental Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol outlines the steps to verify the purity of individual liquid crystal components.
Objective: To quantify the purity of each starting material and identify the presence of any contaminants.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
The liquid crystal component to be analyzed
-
High-purity reference standard for the liquid crystal component (if available)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the liquid crystal component and dissolve it in a suitable HPLC-grade solvent to a known concentration (e.g., 1 mg/mL).
-
Method Development: Develop an appropriate HPLC method to achieve good separation of the main component from any potential impurities. This involves selecting the correct mobile phase composition, flow rate, and column temperature.
-
Standard Injection: If a reference standard is available, inject a known concentration to determine the retention time and peak area of the pure component.
-
Sample Injection: Inject the prepared sample solution into the HPLC system.
-
Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Interpretation: A purity level below 99.5% may indicate the presence of impurities that could be contributing to the clearing point depression.
Q2.2: I've confirmed the purity of my components. Could an incorrect mixing ratio be the problem?
Answer: Absolutely. The clearing point of a liquid crystal mixture is highly dependent on the relative concentrations of its components. Deviating from the intended mixing ratio, especially in eutectic or near-eutectic systems, can lead to a significant change in the nematic-to-isotropic transition temperature.
Causality: The phase behavior of a multi-component liquid crystal mixture is governed by its phase diagram.[10] For many binary mixtures, the clearing point varies approximately linearly with the mole fraction of the components. However, for more complex mixtures, the relationship can be non-linear. Eutectic mixtures, by definition, have a specific composition that yields the lowest melting point.[17] Any deviation from this eutectic composition will result in a different, and often less desirable, set of transition temperatures.
Troubleshooting Workflow for Low Clearing Point
The following diagram illustrates a logical workflow for diagnosing the cause of a low clearing point in a custom liquid crystal mixture.
Caption: A flowchart for troubleshooting low clearing points.
Q2.3: Could my liquid crystal materials have degraded?
Answer: Yes, degradation is a possible, though sometimes overlooked, cause. Exposure to ultraviolet (UV) light, elevated temperatures over prolonged periods, or reaction with atmospheric oxygen or moisture can lead to the chemical degradation of liquid crystal molecules.[18]
Causality: The degradation products are, in effect, impurities within the mixture.[18] These new chemical species can disrupt the molecular ordering in the same way as any other contaminant, thereby lowering the clearing point.[5][19][20] Some liquid crystal structures are more susceptible to UV degradation than others.
Experimental Protocol: Assessing Material Degradation
Objective: To determine if the liquid crystal mixture has undergone chemical degradation.
Method 1: Repeated Clearing Point Measurement
-
Measure the clearing point of a freshly prepared mixture using a differential scanning calorimeter (DSC) or a hot-stage polarizing optical microscope.[21][22]
-
Store the mixture under conditions that might promote degradation (e.g., exposed to ambient light and air) for a defined period (e.g., one week).
-
Remeasure the clearing point. A significant decrease in the clearing point suggests that degradation has occurred.
Method 2: UV-Vis Spectroscopy
-
Dissolve a small amount of the fresh and the potentially degraded mixture in a suitable UV-transparent solvent (e.g., hexane).
-
Acquire the UV-Vis absorption spectrum for both samples.
-
Compare the spectra. The appearance of new absorption bands or significant changes in the existing spectrum can indicate the formation of degradation products.
Section 3: Data Interpretation
When troubleshooting, it is crucial to have accurate and well-organized data. The following table provides an example of how to present your experimental findings for clear comparison.
| Sample ID | Component A (mol%) | Component B (mol%) | Component Purity | Predicted Tc (°C) | Observed Tc (°C) | ΔTc (°C) | Notes |
| Mixture 1 | 50 | 50 | A: 99.8%, B: 99.7% | 85.0 | 84.5 | -0.5 | Within experimental error. |
| Mixture 2 | 50 | 50 | A: 98.1%, B: 99.6% | 85.0 | 79.2 | -5.8 | Component A purity is suspect. |
| Mixture 3 | 60 | 40 | A: 99.8%, B: 99.7% | 82.3 | 81.9 | -0.4 | Incorrect ratio, but Tc is as expected for this composition. |
| Mixture 4 | 50 | 50 | A: 99.8%, B: 99.7% | 85.0 | 75.1 | -9.9 | Sample left on bench for 1 month. Degradation likely. |
Conceptual Diagram: Disruption of Nematic Order by Impurities
Caption: Impurity molecules disrupt the orientational order of LC molecules.
References
-
Merck Group. Liquid crystal phases. [Link]
-
Ullah, S., et al. (2019). Eutectic liquid crystal polymer blends for self and thermoplastic reinforcement. Taylor & Francis Online. [Link]
-
Kubo, T., et al. (2005). Photo Degradation Properties of Liquid Crystal Cell Using Focused Blue-Violet Laser Beam. J-STAGE. [Link]
-
Jana, P. K., et al. (2021). Impurity-induced nematic–isotropic transition of liquid crystals. RSC Publishing. [Link]
-
Gasper, M. P., et al. (1991). Experimental Methods for Determining the Eutectic Composition of a Multi-Component Liquid Crystal Mixture. Taylor & Francis Online. [Link]
-
Frunza, L., et al. (2015). Eutectic liquid crystal mixture E7 in nanoporous alumina. Effects of confinement on the thermal and concentration fluctuations. RSC Publishing. [Link]
-
Unknown. LIQUID CRYSTAL PHASES. University of Hamburg. [Link]
-
Saadeh, H. A., et al. (2023). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. MDPI. [Link]
-
Abuabed, A. S. A., et al. (2017). Study of the Effect of Nematic Order Degradation in Liquid Crystal-Based Surface Plasmon Resonance Sensors. MDPI. [Link]
-
Abuabed, A. S. A., et al. (2017). Study of the Effect of Nematic Order Degradation in Liquid Crystal-Based Surface Plasmon Resonance Sensors. ResearchGate. [Link]
-
Fan, C., et al. (2018). Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion. National Institutes of Health. [Link]
-
Wikipedia. Liquid crystal. [Link]
-
Perlmutter, S. H., et al. (1996). Degradation of liquid crystal device performance due to selective adsorption of ions. AIP Publishing. [Link]
-
Kumar, S. (2003). Liquid Crystals - The 'Fourth' Phase of Matter. Indian Academy of Sciences. [Link]
-
Case Western Reserve University. Introduction to Liquid Crystals. [Link]
-
DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. Massachusetts Institute of Technology. [Link]
-
Chemistry LibreTexts. Liquid Crystals. [Link]
-
Zannoni, C. (2018). Modeling Complex Liquid Crystals Mixtures: From Polymer Dispersed Mesophase to Nematic Nanocolloids. arXiv. [Link]
-
Humar, M., et al. (2021). Effect of phase transitions on liquid crystal colloids: a short review. Humar Lab. [Link]
-
Unknown. Phase transitions in liquid crystals. Stanford University. [Link]
-
Fan, C., et al. (2018). Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion. RSC Publishing. [Link]
-
Fan, C., et al. (2018). Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion. ResearchGate. [Link]
-
Wang, L., et al. (2016). Blue phase liquid crystal: strategies for phase stabilization and device development. National Institutes of Health. [Link]
-
Fukuda, J.-i., et al. (2018). Simulating the nematic-isotropic phase transition of liquid crystal model via generalized replica-exchange method. AIP Publishing. [Link]
-
Wikipedia. Freezing-point depression. [Link]
-
Crawford, G. P., et al. (1993). Nematic-isotropic phase transition in a liquid-crystal droplet. ResearchGate. [Link]
-
Kumar, S. (2022). Phase transitions in liquid crystals. ResearchGate. [Link]
-
Kopčanský, P., et al. (2010). DSC traces of the nematic to isotropic transition for the pure LC mixture and for the ones doped with spherical and rod-like magnetic nanoparticles. ResearchGate. [Link]
-
Reddit. Why does the order parameter of nematic liquids become zero for isotropic liquids?. [Link]
-
Lehmann, M. (2020). Phase transitions in complex functional liquid crystals—The entropy effect. Frontiers. [Link]
-
Sanchez-Ramirez, E., et al. (2024). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. MDPI. [Link]
-
Quora. What causes freezing point depression?. [Link]
Sources
- 1. Liquid crystal phases [merckgroup.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 4. Blue phase liquid crystal: strategies for phase stabilization and device development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. webs.ucm.es [webs.ucm.es]
- 12. mdpi.com [mdpi.com]
- 13. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Freezing-point depression - Wikipedia [en.wikipedia.org]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 22. ias.ac.in [ias.ac.in]
Navigating the Challenges of Palladium Removal in Liquid Crystal Synthesis
A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of advanced liquid crystal materials frequently employs powerful palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. While indispensable for constructing the intricate molecular architectures of liquid crystals, the subsequent removal of residual palladium from the final product poses a considerable challenge. Even trace amounts of palladium can adversely affect the liquid crystal's performance by compromising its thermal stability, altering its electrical properties, and ultimately reducing the lifetime of the device in which it is used. This guide serves as a comprehensive resource for troubleshooting common issues and addressing frequently asked questions concerning the removal of residual palladium catalysts from liquid crystal products.
The Detrimental Impact of Residual Palladium
The lingering presence of palladium in liquid crystal products can manifest in several detrimental ways:
-
Discoloration: Palladium nanoparticles or complexes can impart an undesirable color to the liquid crystal product, a significant issue for display applications where clarity is paramount.
-
Reduced Stability: Palladium can act as a catalyst for degradation reactions within the liquid crystal material, thereby diminishing its thermal and chemical stability.
-
Altered Electro-Optical Properties: Even at the parts-per-million (ppm) level, palladium can negatively influence the electrical resistivity and other critical electro-optical characteristics of the liquid crystal, leading to a decline in device performance.[1][2][3]
Given these potential consequences, the efficient and thorough removal of palladium is a crucial step in the synthesis and purification of high-purity liquid crystal materials.
Troubleshooting Guide: Common Issues and Practical Solutions
This section addresses specific problems that researchers may encounter during the palladium removal process.
Q1: My purified liquid crystal product remains discolored (e.g., yellow, brown, or black). What is the likely cause and how can I rectify it?
A1: Discoloration is a frequent indicator of residual palladium, often present as palladium black or colloidal nanoparticles. This typically occurs when the palladium catalyst is not effectively eliminated during the initial purification stages.
Possible Causes:
-
Ineffective Filtration: The initial filtration may not be adequate to remove finely dispersed palladium particles.
-
Suboptimal Scavenger Selection: The chosen palladium scavenger may not be suitable for the specific form of palladium present in the reaction mixture.
-
Insufficient Scavenger Quantity or Reaction Time: An inadequate amount of scavenger or an insufficient reaction duration can lead to incomplete palladium removal.
Troubleshooting Steps:
-
Optimize Filtration: Consider employing a finer porosity filter or using a celite pad to aid in the removal of fine palladium particles.[4][5]
-
Select an Appropriate Scavenger: The choice of scavenger is contingent on the properties of your liquid crystal product and the palladium catalyst used. For non-polar liquid crystals, functionalized silica gels or polymers containing thiol or amine groups are often effective.[6][7][8][9]
-
Optimize Scavenging Conditions: To enhance scavenging efficiency, you can increase the amount of scavenger, prolong the reaction time, or gently heat the mixture.
-
Employ a Multi-faceted Approach: A combination of methods, such as an initial filtration followed by scavenger treatment and a final column chromatography step, can be highly effective.[10][11][12]
Q2: My product's NMR spectrum appears clean, but elemental analysis reveals high palladium levels. Why is this occurring and what should I do?
A2: While Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for determining the structure and purity of organic compounds, it generally lacks the sensitivity to detect trace metal impurities.[11] For accurate quantification of residual palladium, more sensitive elemental analysis techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are necessary.[13]
Troubleshooting Steps:
-
Rely on Elemental Analysis: Always utilize a sensitive elemental analysis technique to confirm the final palladium concentration in your product.
-
Implement a More Rigorous Purification Strategy: If palladium levels remain elevated, consider the following options:
-
Column Chromatography: A meticulously performed column chromatography on silica gel or alumina can be very effective. The choice of eluent is critical for achieving good separation.
-
Recrystallization: Multiple recrystallizations from a suitable solvent system can significantly reduce palladium content.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb palladium residues.[10] However, be mindful that this may lead to some product loss.[10]
-
Q3: I am using a palladium scavenger, but the palladium levels are not decreasing as anticipated. What could be the issue?
A3: The effectiveness of a palladium scavenger can be influenced by several factors.
Possible Causes:
-
Scavenger Incompatibility: The scavenger may not be compatible with your solvent system or the functional groups present in your liquid crystal molecule.
-
Steric Hindrance: The palladium catalyst might be coordinated to your liquid crystal product in a manner that sterically impedes the scavenger's access to the metal center.
-
Incorrect Scavenger Type: Different forms of palladium (e.g., Pd(0) vs. Pd(II)) may necessitate different types of scavengers. For instance, scavengers with thiol groups are generally effective for Pd(0), while those with amine or phosphine groups may be more suitable for Pd(II).[8][9]
Troubleshooting Steps:
-
Consult Scavenger Selection Guides: Many suppliers of palladium scavengers provide detailed selection guides to assist in choosing the most appropriate product for your specific application.[9]
-
Screen a Variety of Scavengers: If one scavenger proves ineffective, experiment with others that have different functional groups.[6]
-
Pre-treat the Reaction Mixture: In some instances, adding an oxidizing or reducing agent to convert the palladium into a more readily scavenged form can be beneficial.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding palladium removal.
Q1: What are the most common methods for removing residual palladium from organic synthesis products?
A1: The most prevalent methods include:
-
Chromatography: Column chromatography using silica gel or alumina is a widely used and effective technique.[4]
-
Use of Scavengers: Solid-supported or solution-phase scavengers with functional groups that chelate palladium are very popular. Common functional groups include thiols, amines, phosphines, and isocyanides.[6][7][8][9][14]
-
Recrystallization: This classic purification technique can be highly effective if a suitable solvent system is identified.[15]
-
Activated Carbon Treatment: As previously mentioned, activated carbon can be used to adsorb palladium impurities.[10]
-
Solvent Extraction: In some cases, liquid-liquid extraction with an aqueous solution containing a chelating agent can be employed to remove palladium.[5][10]
Q2: What are the advantages and disadvantages of using palladium scavengers?
A2:
| Advantages | Disadvantages |
| High efficiency and selectivity for palladium.[7][16] | Can be expensive. |
| Easy to use and often require mild conditions. | May require optimization for each specific application. |
| Solid-supported scavengers are easily removed by filtration.[17] | Can sometimes lead to product loss due to adsorption.[16] |
| Can reduce palladium levels to very low ppm values.[16] | May not be effective for all forms of palladium. |
Q3: How can I quantify the amount of residual palladium in my final product?
A3: The most common and reliable methods for quantifying trace amounts of palladium are:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting palladium at parts-per-billion (ppb) levels.[11][12][13]
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): This technique is also very sensitive and is suitable for quantifying palladium at ppm levels.
-
Atomic Absorption Spectroscopy (AAS): This is another common technique for metal analysis, although it is generally less sensitive than ICP-MS.[13]
-
Complexometric Titration: This method can be used for determining palladium content, particularly at higher concentrations.[18]
Q4: What are the acceptable limits for residual palladium in liquid crystal products?
A4: The acceptable limits for residual palladium can vary depending on the specific application of the liquid crystal. For high-performance display applications, the palladium content should ideally be below 1 ppm.[16] In other applications, levels up to 10 ppm may be acceptable. It is always advisable to aim for the lowest possible palladium concentration to ensure the long-term stability and performance of the liquid crystal device. A study on lead-like compounds suggests a maximum level of 100 ppm for biological testing.[11]
Experimental Workflow: A General Protocol for Palladium Scavenging
This protocol provides a general guideline for using a solid-supported palladium scavenger. The specific conditions may need to be optimized for your particular system.
Sources
- 1. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 3. Critical Roles of Impurities and Imperfections in Various Phases of Materials [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. apolloscientific.co.uk [apolloscientific.co.uk]
- 17. reddit.com [reddit.com]
- 18. mt.com [mt.com]
Technical Support Center: Preventing Unwanted Oxidation of the Cyclohexane Ring
Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide is designed to provide in-depth, actionable advice for a common and often frustrating challenge in organic synthesis: the unwanted oxidation of the cyclohexane ring. Uncontrolled oxidation can lead to a host of side products, reducing the yield and purity of your target molecule. This resource offers troubleshooting guides and frequently asked questions to help you navigate these complexities, ensuring the integrity of your cyclohexane core during synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the prevention of cyclohexane ring oxidation.
Q1: My reaction is producing cyclohexanone/cyclohexanol as a byproduct. What is happening?
A1: The formation of cyclohexanone and cyclohexanol indicates that the cyclohexane ring itself is being oxidized. This is a common side reaction, especially when using strong oxidizing agents or when the reaction conditions are not sufficiently controlled. The reaction often proceeds via a free-radical mechanism, initiated by the abstraction of a hydrogen atom from the cyclohexane ring.[1][2] This generates a cyclohexyl radical, which can then react with an oxidant to form a cyclohexyl hydroperoxide intermediate. This intermediate can subsequently be converted to cyclohexanol and cyclohexanone.[1][3]
Q2: Are there general strategies to avoid oxidizing the cyclohexane ring?
A2: Absolutely. The primary strategies revolve around three key areas:
-
Chemoselectivity: Choosing reagents and catalysts that are highly selective for the desired transformation on a substituent, while being unreactive towards the C-H bonds of the cyclohexane ring.
-
Protecting Groups: Temporarily masking the cyclohexane ring or a particularly reactive substituent to prevent its oxidation.
-
Reaction Condition Optimization: Carefully controlling parameters such as temperature, reaction time, and the concentration of reagents to minimize side reactions.
Q3: Can the conformation of my substituted cyclohexane influence its susceptibility to oxidation?
A3: Yes, the stereochemistry of the cyclohexane ring plays a significant role. Axial C-H bonds are often more sterically accessible and can be more susceptible to abstraction by certain reagents compared to the more sterically hindered equatorial C-H bonds.[4] The stability of the chair conformation and the preference of bulky substituents for the equatorial position can influence which C-H bonds are exposed to the reactive species in solution.[5]
Troubleshooting Guides: Specific Scenarios & Solutions
This section delves into specific experimental problems and provides detailed, evidence-based solutions.
Scenario 1: Oxidation of an Alcohol on a Cyclohexane Ring Leads to Ring Oxidation Side Products
You are attempting to oxidize a hydroxyl group on a cyclohexane ring to a ketone, but you are observing the formation of diols or diketones, indicating oxidation of the ring itself.
Root Cause Analysis:
This issue often arises from the use of overly harsh or non-selective oxidizing agents. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid under harsh conditions can readily attack the C-H bonds of the cyclohexane ring in addition to the desired alcohol oxidation.
Solutions & Preventative Measures:
-
Employ Milder, More Selective Oxidizing Agents:
-
Swern Oxidation (and related methods): Utilize dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride. These methods are generally very mild and highly selective for the oxidation of alcohols to aldehydes or ketones.
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mildness and high chemoselectivity in oxidizing primary and secondary alcohols.
-
Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These Cr(VI) reagents are less aggressive than chromic acid and are often used for selective alcohol oxidations in non-aqueous solvents.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Perform the oxidation at lower temperatures (e.g., -78 °C for Swern oxidations) to minimize side reactions.
-
Stoichiometry: Use a precise stoichiometry of the oxidizing agent to avoid having excess oxidant that could react with the ring.
-
Experimental Protocol: A Representative Swern Oxidation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.
-
Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.0 to 2.5 equivalents) in DCM to the cooled oxalyl chloride solution.
-
After stirring for a short period (typically 5-15 minutes), add a solution of your cyclohexanol derivative (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add a hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 to 5 equivalents), to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and proceed with a standard aqueous workup and purification.
Scenario 2: Unwanted Ring Oxidation During C-H Functionalization on a Substituent
You are attempting to functionalize a C-H bond on a substituent attached to a cyclohexane ring (e.g., benzylic oxidation), but you are observing oxidation of the cyclohexane ring as a major side reaction.
Root Cause Analysis:
The energy difference between the C-H bonds on the substituent and the cyclohexane ring may not be large enough for the chosen reagent to differentiate between them effectively. This is particularly true for tertiary C-H bonds on the cyclohexane ring, which can be more susceptible to radical abstraction.
Solutions & Preventative Measures:
-
Catalyst Selection for Site-Selectivity:
-
Directed C-H Functionalization: If possible, introduce a directing group onto your substrate that can chelate to a metal catalyst and direct the functionalization to a specific C-H bond on the substituent.
-
Shape-Selective Catalysis: Utilize catalysts with sterically demanding ligands that can preferentially access the less hindered C-H bonds on the substituent over those on the more sterically crowded cyclohexane ring.[6]
-
-
Introduction of Protecting Groups:
-
While protecting the entire cyclohexane ring is often impractical, consider if a temporary modification to the ring could increase its steric bulk or alter its electronic properties to disfavor oxidation. For instance, the introduction of a bulky silyl ether at a nearby hydroxyl group could sterically shield adjacent ring C-H bonds.
-
Illustrative Workflow for Catalyst Selection
Caption: A decision-making workflow for addressing unwanted ring oxidation during C-H functionalization.
Scenario 3: Baeyer-Villiger Oxidation of a Cyclohexanone Derivative Leads to Ring Opening
You are performing a Baeyer-Villiger oxidation on a substituted cyclohexanone to form a lactone, but you are observing byproducts resulting from the oxidative cleavage of the cyclohexane ring.
Root Cause Analysis:
While the Baeyer-Villiger reaction is a powerful tool for forming esters and lactones, certain peroxy acids under specific conditions can lead to over-oxidation and ring-opening, especially with electron-rich or strained cyclohexane systems. The primary product of cyclohexane oxidation is a mixture of cyclohexanol and cyclohexanone, which can be further oxidized to adipic acid, a ring-opened product.[2][7]
Solutions & Preventative Measures:
-
Choice of Peroxy Acid:
-
m-Chloroperoxybenzoic acid (m-CPBA): This is a commonly used and generally reliable reagent for Baeyer-Villiger oxidations.
-
Trifluoroperacetic acid (TFPAA): Generated in situ from trifluoroacetic anhydride and hydrogen peroxide, this is a more reactive peroxy acid that can be effective for less reactive ketones. However, its high reactivity can sometimes lead to more side reactions.
-
Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP): This is a safer and more stable alternative to m-CPBA, often used in larger-scale reactions.
-
-
Control of Reaction pH:
-
The Baeyer-Villiger reaction is often buffered to prevent the accumulation of acidic byproducts that can catalyze side reactions. A common buffer is sodium bicarbonate or disodium hydrogen phosphate.
-
Data Summary: Common Oxidizing Systems and Their Selectivity
| Oxidizing System | Typical Substrate | Selectivity for Ring vs. Substituent | Key Considerations |
| KMnO₄ (hot, acidic) | Alkenes, Alcohols | Low | Highly aggressive, often leads to ring cleavage.[8] |
| H₂CrO₄ (Jones Reagent) | Alcohols | Moderate to Low | Strong oxidant, can oxidize secondary C-H bonds on the ring. |
| Swern Oxidation | Alcohols | High | Mild and highly selective for alcohol oxidation. |
| Dess-Martin Periodinane | Alcohols | High | Mild conditions, good for sensitive substrates. |
| m-CPBA | Ketones (Baeyer-Villiger) | High | Generally selective for lactone formation. |
| O₂/Catalyst | Cyclohexane | Variable | Industrial process, selectivity is a major challenge.[7][9] |
Understanding the Underlying Principles: Steric and Electronic Effects
The susceptibility of a cyclohexane ring to oxidation is not uniform across all its carbon atoms. Both steric and electronic factors play a crucial role in determining the site of oxidation.
-
Steric Hindrance: Bulky substituents on the cyclohexane ring can sterically shield adjacent C-H bonds, making them less accessible to oxidizing agents.[10] Conversely, less hindered positions are more likely to be attacked. The preference for large groups to occupy the equatorial position in the chair conformation is a key factor in determining which C-H bonds are more exposed.[11]
-
Electronic Effects: Electron-withdrawing groups on the cyclohexane ring can deactivate the ring towards oxidation by making the C-H bonds stronger and less susceptible to homolytic cleavage. Conversely, electron-donating groups can activate the ring, making it more prone to oxidation.
Diagram of Steric Shielding in a Substituted Cyclohexane
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 11. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Phase Separation in Liquid Crystal-Nanoparticle Blends
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for Liquid Crystal-Nanoparticle (LC-NP) Blends. This guide is designed to provide you with in-depth troubleshooting advice and practical, field-proven protocols to address the common challenge of phase separation in your experiments. As a senior application scientist, my goal is to not only provide you with steps to follow but also to share the expertise and experience behind these recommendations, ensuring the scientific integrity and success of your work. This center is structured to help you diagnose and solve issues, from frequently asked questions to detailed experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges faced when working with LC-NP blends.
Q1: I've mixed my nanoparticles with the liquid crystal, and I immediately see visible clumps. What is the most likely cause?
A1: Immediate and visible aggregation upon mixing is typically due to strong, attractive van der Waals forces between the nanoparticles, which are not being sufficiently counteracted. This is often a result of a direct incompatibility between the nanoparticle surface and the liquid crystal medium. The primary reason is usually inadequate or inappropriate surface functionalization of the nanoparticles. Without a stabilizing surface layer, the high surface energy of the nanoparticles will cause them to cluster together to minimize their contact with the liquid crystal.[1]
Q2: My LC-NP mixture looks uniform at first, but then phase separation occurs over time (hours to days). Why is this happening?
A2: This phenomenon, known as kinetic instability, suggests that while the initial dispersion was adequate, the system is not thermodynamically stable in the long term. Several factors can contribute to this delayed phase separation:
-
Insufficient Steric or Electrostatic Repulsion: The stabilizing ligands on the nanoparticle surface may not be providing a strong enough repulsive barrier to prevent aggregation over time.[2]
-
Ligand Desorption: The surface ligands may be slowly detaching from the nanoparticle surface, leading to eventual aggregation.
-
Ostwald Ripening: In polydisperse samples, smaller nanoparticles can dissolve and redeposit onto larger ones, leading to the growth of aggregates over time.[3]
-
Changes in the Liquid Crystal Phase: If the liquid crystal undergoes a phase transition (e.g., from isotropic to nematic), the nanoparticles can be expelled from the ordered domains, leading to phase separation.[4]
Q3: I'm observing the "coffee-ring effect" when I deposit my LC-NP blend on a substrate. How can I achieve a more uniform film?
A3: The coffee-ring effect is caused by faster evaporation at the edges of a droplet, which induces a capillary flow of the suspended nanoparticles to the edge.[5][6] To mitigate this, you can try the following:
-
Solvent Modification: Using a mixture of solvents with different boiling points can induce a Marangoni flow that counteracts the outward capillary flow.[5]
-
Controlled Evaporation: Slowing down the evaporation rate, for instance, by using a solvent-saturated atmosphere, can reduce the coffee-ring effect.
-
Freeze-Drying: For some systems, freeze-drying can be an effective way to remove the solvent without inducing the capillary flow that causes the coffee-ring effect.[7]
Q4: How does the size and shape of my nanoparticles affect the stability of the blend?
A4: The size and shape of nanoparticles are critical parameters influencing the stability of LC-NP blends:
-
Size: Smaller nanoparticles have a higher surface area-to-volume ratio, making them more prone to aggregation due to higher surface energy. However, they are also more susceptible to being stabilized by surface ligands.
-
Shape: Anisotropic nanoparticles (e.g., nanorods) can have more complex interactions with the liquid crystal host. Their alignment within the liquid crystal director field can either enhance stability or, if not properly controlled, lead to defect-mediated aggregation.[8]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect approach to troubleshooting common issues.
Issue 1: Persistent Nanoparticle Aggregation
If you are consistently observing nanoparticle aggregation, a systematic approach is needed to identify and resolve the root cause.
-
Step 1: Verify Surface Modification
-
Improper Ligand Choice: The chosen ligand may not be providing sufficient steric hindrance in the liquid crystal medium. For example, a short-chain alkane thiol might be insufficient to stabilize gold nanoparticles in a polar liquid crystal.
-
Solution: Select a ligand with better solubility in the liquid crystal and a longer chain to provide a more effective steric barrier.[9] A comparative guide to different ligands for gold nanoparticles is provided in the table below.
-
-
Incomplete Ligand Reaction: The surface modification reaction may not have gone to completion, leaving bare patches on the nanoparticle surface that can lead to aggregation.
-
Solution: Optimize the reaction conditions (e.g., reaction time, temperature, and concentration of reactants) and verify the surface coverage using techniques like Thermogravimetric Analysis (TGA) or X-ray Photoelectron Spectroscopy (XPS).[3]
-
-
-
Step 2: Evaluate Dispersion Technique
-
Inadequate Sonication: Insufficient sonication energy or time may not be breaking up initial nanoparticle agglomerates.
-
Solution: Optimize sonication parameters, including power, time, and temperature (using an ice bath to prevent overheating).[10]
-
-
Re-aggregation After Sonication: Nanoparticles may be re-aggregating after the sonication is stopped.
-
Solution: This is often a sign of poor surface stabilization. Revisit Step 1. Alternatively, consider adding a small amount of a co-solvent that improves the solubility of the surface ligands in the liquid crystal.
-
-
-
Step 3: Assess LC-NP Compatibility
-
Solvent/LC Mismatch: If a solvent is used to disperse the nanoparticles before mixing with the liquid crystal, a mismatch in polarity can cause the nanoparticles to crash out of the solution.
-
Solution: Use a co-solvent that is miscible with both the nanoparticle dispersion and the liquid crystal.
-
-
NP Concentration Too High: There is a critical concentration above which nanoparticles will begin to aggregate, regardless of the quality of surface stabilization.
-
Solution: Perform a concentration-dependent study to determine the optimal nanoparticle loading for your system.[11]
-
-
| Ligand Type | Example | Advantages | Disadvantages | Key Reference(s) |
| Monothiol Alkane | Dodecanethiol | Simple to synthesize and use. | Limited stability in polar LCs. | [3] |
| Dithiol | 1,2-Ethanedithiol | Stronger binding to the Au surface. | Can sometimes lead to inter-particle cross-linking. | [9][12] |
| PEG-Thiol | Thiol-terminated Poly(ethylene glycol) | Excellent stability in a wide range of solvents, including polar LCs. Biocompatible. | Can be more challenging to synthesize. | [9][12] |
| Bulky Thiols | (2-Mercaptoethyl)cyclohexanethiol | Provides significant steric hindrance. | May disrupt liquid crystal ordering. | [13] |
Issue 2: Characterizing Phase Separation
Once you have prepared your LC-NP blend, it is crucial to accurately characterize its phase behavior.
-
Polarized Optical Microscopy (POM): This is the primary and most direct method for observing the texture of the liquid crystal phase and identifying phase separation.[14][15]
-
What to look for: In a well-dispersed sample, you should observe a uniform texture characteristic of the liquid crystal phase. Phase separation will appear as dark, isotropic regions (where the nanoparticles have aggregated and disrupted the LC order) within the birefringent liquid crystal texture.
-
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the phase transition temperatures and enthalpies of the LC-NP blend.[16][17][18]
-
What to look for: A shift in the phase transition temperatures (e.g., the nematic-to-isotropic transition) or a broadening of the transition peaks can indicate an interaction between the nanoparticles and the liquid crystal. The appearance of new, unexpected peaks may suggest a more complex phase behavior or aggregation.[19]
-
-
Dynamic Light Scattering (DLS): DLS can be used to measure the size of the nanoparticles or aggregates in the liquid crystal, providing a quantitative measure of dispersion quality.[20][21][22][23][24]
-
What to look for: A narrow size distribution centered around the expected size of the individual nanoparticles indicates a good dispersion. A broad distribution or the presence of larger particles suggests aggregation.
-
Part 3: Detailed Experimental Protocols
This section provides step-by-step protocols for key experimental procedures.
Protocol 1: Surface Modification of Silica Nanoparticles with an Amine-Terminated Silane
This protocol is adapted from established methods for the surface functionalization of silica nanoparticles.[25][26][27]
-
Synthesis of Silica Nanoparticles:
-
Synthesize silica nanoparticles using a method such as the Stöber process to achieve the desired size and monodispersity.[25]
-
Expertise & Experience: The Stöber method provides excellent control over particle size by varying the concentrations of reactants.
-
-
Washing the Nanoparticles:
-
Isolate the synthesized silica nanoparticles by centrifugation.
-
Wash the nanoparticles three times with ethanol by repeated cycles of centrifugation and redispersion to remove any unreacted precursors.[25]
-
Trustworthiness: This washing step is critical to ensure that the subsequent surface modification reaction is not affected by residual reactants.
-
-
Surface Modification Reaction:
-
Disperse the washed silica nanoparticles in ethanol at a known concentration (e.g., 5 mg/mL).
-
In a separate vial, prepare a solution of the amine-terminated silane (e.g., (3-aminopropyl)trimethoxysilane - APTMS) in ethanol.
-
Add the APTMS solution to the silica nanoparticle dispersion with vigorous stirring. The weight ratio of silica to APTMS can be varied to optimize surface coverage.[25]
-
-
Reaction Incubation:
-
Allow the reaction mixture to stir for 12-24 hours at room temperature to ensure complete reaction of the silane with the surface silanol groups of the silica nanoparticles.
-
-
Washing the Modified Nanoparticles:
-
Isolate the amine-functionalized silica nanoparticles by centrifugation.
-
Wash the nanoparticles three times with ethanol to remove any unreacted APTMS.[25]
-
-
Characterization:
-
Confirm the successful surface modification using appropriate characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the amine functional groups, TGA to quantify the organic content, and zeta potential measurements to assess the change in surface charge.[26]
-
Protocol 2: Preparation of a Stable LC-NP Blend
This protocol outlines a general procedure for dispersing surface-modified nanoparticles into a liquid crystal host.
-
Solvent Dispersion of Nanoparticles:
-
Disperse the surface-modified nanoparticles in a small amount of a volatile solvent in which they are highly soluble (e.g., ethanol, toluene).
-
Briefly sonicate the dispersion to break up any loose agglomerates.
-
-
Mixing with Liquid Crystal:
-
Add the nanoparticle dispersion to the liquid crystal, which should be in its isotropic phase (i.e., heated above its clearing point).
-
Expertise & Experience: Mixing in the isotropic phase is crucial as the lower viscosity and lack of long-range order facilitate better dispersion of the nanoparticles.
-
-
Solvent Removal:
-
Remove the volatile solvent under a gentle stream of nitrogen or by using a vacuum oven at a temperature that maintains the liquid crystal in its isotropic phase.
-
Trustworthiness: Complete removal of the solvent is essential, as residual solvent can significantly alter the phase behavior of the liquid crystal.
-
-
Homogenization:
-
Sonicate the LC-NP mixture for a short period while it is still in the isotropic phase to ensure a homogeneous dispersion.
-
-
Cooling and Observation:
-
Slowly cool the mixture to the desired liquid crystal phase and observe the dispersion using polarized optical microscopy.
-
References
- Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994). Synthesis of Thiol-derivatised Gold Nanoparticles in a Two-phase Liquid–Liquid System.
-
Wang, L., & Tan, W. (2008). Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. Langmuir, 24(16), 8897–8903. [Link]
-
Wei, Y., & Wang, Y. (2018). Nanoparticle-Liquid Crystalline Elastomer Composites. Molecules, 23(11), 2997. [Link]
-
Podoliak, N., Buchnev, O., & Reznikov, Y. (2005). Phase Behavior of Nanoparticles in a Thermotropic Liquid Crystal. The Journal of Physical Chemistry B, 109(43), 20435–20439. [Link]
-
Smalyukh, I. I., & Lavrentovich, O. D. (2017). Liquid crystal composites as a route to 3D nanoparticle assembly. SPIE Newsroom. [Link]
-
Mohrhusen, L., & Osmić, M. (2017). Sterical ligand stabilization of nanocrystals versus electrostatic shielding by ionic compounds: a principle model study with TEM and XPS. Nanoscale, 9(9), 3215–3223. [Link]
-
Wang, L., & Tan, W. (2008). Surface Modification of Silica Nanoparticles to Reduce Aggregation and Nonspecific Binding. Langmuir, 24(16), 8897-8903. [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]
-
Lagerwall, J. P. F. (2016). Liquid Crystals Templating. Crystals, 6(1), 10. [Link]
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. [Link]
-
LornaJane. (2011). Drawing Flow Diagrams with GraphViz. [Link]
-
YouTube. (2023). Graphviz workflow 1. [Link]
-
Hegmann, T., Qi, H., & Marx, V. M. (2007). Nanoparticles in Liquid Crystals: Synthesis, Self-Assembly, Defect Formation and Potential Applications. Journal of Inorganic and Organometallic Polymers and Materials, 17(3), 483–508. [Link]
-
Physics World. (2020). How to avoid coffee rings when printing graphene devices. [Link]
-
Chad's Blog. (2021). Building diagrams using graphviz. [Link]
-
Jang, J. Y., & Kim, J. H. (2009). Effects of Ligand Coordination Number and Surface Curvature on the Stability of Gold Nanoparticles in Aqueous Solutions. Langmuir, 25(18), 10957–10961. [Link]
-
ResearchGate. (n.d.). The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. [Link]
-
ResearchGate. (2009). Effects of Ligand Coordination Number and Surface Curvature on the Stability of Gold Nanoparticles in Aqueous Solutions. [Link]
-
Advanced Science News. (2020). Suppressing the coffee ring effect to fabricate asymmetric supraparticles. [Link]
-
Smalyukh, I. I., & Lavrentovich, O. D. (2017). Liquid crystal composites as a route to 3D nanoparticle assembly. SPIE Newsroom. [Link]
-
Jang, J. Y., & Kim, J. H. (2009). Effects of ligand coordination number and surface curvature on the stability of gold nanoparticles in aqueous solutions. Langmuir, 25(18), 10957-10961. [Link]
-
Penn Today. (2017). Penn Physicists Discover Why Drying Liquid Crystal Drops Leave Unusual ‘Coffee Rings’. [Link]
-
University of Birmingham. (n.d.). Processing and characterization of liquid crystal nanocomposites. [Link]
-
YouTube. (2021). Shaping nanoparticle assemblies with liquid crystals. [Link]
-
MDPI. (2023). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. [Link]
-
NIH. (2022). Study liquid–liquid phase separation with optical microscopy: A methodology review. [Link]
-
ResearchGate. (2023). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. [Link]
-
Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
-
ResearchGate. (n.d.). Miscibility and Phase Separation in LC Semiconductor Blends. [Link]
-
Wyatt Technology. (n.d.). dynamic light scattering (DLS). [Link]
-
Everant Journals. (2025). Evolution of the Phase Transition in the Nematic Phase of a Liquid Crystal Doped with Metallic Nanoparticles. [Link]
-
Advanced Science News. (2017). Avoiding the “Coffee-Ring Effect”. [Link]
-
J-Stage. (n.d.). Surface Modification for Improving the Stability of Nanoparticles in Liquid Media. [Link]
-
APS March Meeting 2022. (2022). Self-assembled nanoparticle capsules and their aggregation in anisotropic liquid crystal solvent. [Link]
-
AZoNano. (2025). The Advantages of Dynamic Light Scattering in Nanoparticle Research. [Link]
-
MDPI. (2022). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. [Link]
-
Rasayan Journal of Chemistry. (n.d.). SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. [Link]
-
ResearchGate. (2017). Physicists: How can I circumvent the 'coffee-ring' effect?. [Link]
-
NIH. (2024). On the Use of Reflection Polarized Optical Microscopy for Rapid Comparison of Crystallinity and Phase Segregation of P3HT:PCBM Thin Films. [Link]
-
NIH. (2010). Surface modification and characterization for dispersion stability of inorganic nanometer-scaled particles in liquid media. [Link]
- [Source not available]
-
MDPI. (2022). Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. [Link]
-
UCL Discovery. (2025). Predicting Aggregation Behavior of Nanoparticles in Liquid Crystals via Automated Data‐Driven Workflows. [Link]
-
PubMed. (2007). Nanoparticles in nematic liquid crystals: interactions with nanochannels. [Link]
-
Oak Ridge National Laboratory. (2015). Characterization of Polymer Blends: Optical Microscopy (Polarized, Interference and Phase Contrast Microscopy) and Confocal.... [Link]
-
MDPI. (2017). Lyotropic Liquid Crystal Phases from Anisotropic Nanomaterials. [Link]
Sources
- 1. Penn Physicists Discover Why Drying Liquid Crystal Drops Leave Unusual ‘Coffee Rings’ | Penn Today [penntoday.upenn.edu]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Sterical ligand stabilization of nanocrystals versus electrostatic shielding by ionic compounds: a principle model study with TEM and XPS - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27454D [pubs.rsc.org]
- 4. spie.org [spie.org]
- 5. physicsworld.com [physicsworld.com]
- 6. Suppressing the coffee ring effect to fabricate asymmetric supraparticles - DataPhysics Instruments [dataphysics-instruments.com]
- 7. Avoiding the "Coffee-Ring Effect" - Advanced Science News [advancedsciencenews.com]
- 8. mdpi.com [mdpi.com]
- 9. Effects of ligand coordination number and surface curvature on the stability of gold nanoparticles in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. On the Use of Reflection Polarized Optical Microscopy for Rapid Comparison of Crystallinity and Phase Segregation of P3HT:PCBM Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. Evolution of the Phase Transition in the Nematic Phase of a Liquid Crystal Doped with Metallic Nanoparticles | Engineering And Technology Journal [everant.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. wyatt.com [wyatt.com]
- 23. azonano.com [azonano.com]
- 24. mdpi.com [mdpi.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Viscosity in Liquid Crystal Mixtures for Faster Switching Times
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with liquid crystal (LC) mixtures. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when aiming to minimize viscosity for faster electro-optical switching times. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your experimental design and interpretation.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between viscosity and liquid crystal switching time?
A1: The switching time of a liquid crystal device is directly influenced by the material's rotational viscosity (γ₁) and its elastic constants (Kᵢᵢ). Specifically, the response time is proportional to the visco-elastic coefficient (γ₁/Kᵢᵢ)[1]. Rotational viscosity represents the internal friction that molecules must overcome to reorient themselves in response to an applied electric field[2]. Therefore, a lower rotational viscosity will result in a faster switching time, as the LC molecules can reorient more quickly. The turn-off time (τ_off), or relaxation time, is particularly dependent on viscosity and the cell gap (d), as described by the equation: τ_off = (γ₁ * d²) / (Kᵢᵢ * π²)[3].
Q2: How does temperature affect the viscosity and switching time of my LC mixture?
A2: Temperature has a significant impact on the viscosity and, consequently, the switching time of liquid crystals. As temperature decreases, rotational viscosity increases exponentially, leading to substantially slower response times[4]. This is a critical consideration for devices that need to operate in colder environments[1][5]. Conversely, increasing the operating temperature can effectively reduce viscosity and shorten switching times[6]. This temperature dependence is a key reason why characterizing your LC mixture's properties across its intended operational temperature range is crucial[7].
Q3: What role does dielectric anisotropy (Δε) play in switching speed, and how does it relate to viscosity?
A3: Dielectric anisotropy (Δε) is a measure of the difference in dielectric permittivity parallel and perpendicular to the long axis of the liquid crystal molecules. It is a key factor in determining the driving voltage of an LC device. While a larger Δε can lead to a lower threshold voltage, there is often an inverse relationship between Δε and rotational viscosity[1][5]. Formulations with higher Δε often include polar compounds that can increase intermolecular interactions and, thus, viscosity[8]. Therefore, optimizing a mixture for fast switching often involves a trade-off between achieving a low operating voltage (high Δε) and a low viscosity[1][5].
Q4: Can adding a chiral dopant improve the switching speed of my nematic LC mixture?
A4: Yes, adding a chiral dopant to a nematic liquid crystal to form a chiral nematic (cholesteric) phase can, in some cases, lead to faster switching times. The introduction of a helical structure can result in a stronger elastic energy, which can facilitate a more rapid relaxation of the LC molecules when the electric field is removed[9]. However, the compatibility of the chiral dopant with the host nematic mixture is crucial, as poor solubility can lead to phase separation and other undesirable effects[10]. The concentration of the chiral dopant must be carefully optimized to achieve the desired helical pitch and switching characteristics[9][11]. It's also important to consider any potential ionic contributions from the chiral dopant, which can influence the electro-optical properties[12].
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: My LC mixture exhibits unacceptably slow switching times at room temperature.
| Potential Cause | Troubleshooting Action |
| High Rotational Viscosity of Components | One or more components in your mixture may have inherently high viscosity. Review the datasheets for the individual LC components. Consider reformulating the mixture by incorporating low-viscosity additives. |
| Suboptimal Component Ratios | The current ratio of components may not be optimized for low viscosity. Systematically vary the concentrations of your mixture components and measure the resulting viscosity and switching times. |
| Presence of High Molecular Weight Additives | Large or bulky molecules, even in small concentrations, can significantly increase the overall viscosity. Re-evaluate the necessity of all additives and consider lower molecular weight alternatives if possible. |
| Incorrect Cell Gap | The switching time, particularly the turn-off time, is proportional to the square of the cell gap (d²)[3]. Verify your cell gap using interferometric or other appropriate methods. If feasible for your application, fabricating cells with a smaller gap can significantly reduce switching times[1][13]. |
Problem 2: The switching speed of my LC mixture dramatically decreases at lower temperatures.
| Potential Cause | Troubleshooting Action |
| High Activation Energy of the Mixture | Mixtures with high activation energy exhibit a more pronounced increase in viscosity as temperature decreases[1][5]. Formulate mixtures using components known to have low activation energies. Non-polar diluters can be particularly effective in reducing the activation energy of the overall mixture[1]. |
| Approaching a Phase Transition | As the temperature approaches a smectic or crystalline phase transition, the viscosity of the nematic phase can increase significantly. Characterize the phase transition temperatures of your mixture using differential scanning calorimetry (DSC)[14] or polarized optical microscopy to ensure your operating temperature range is well within the nematic phase. |
| Temperature-Dependent Material Properties | The elastic constants and birefringence of the liquid crystal also change with temperature, which can affect the switching dynamics[4][15]. It is important to characterize the temperature dependence of all relevant material parameters. |
Problem 3: My attempts to lower viscosity by adding a diluent are leading to phase separation.
| Potential Cause | Troubleshooting Action |
| Poor Solubility of the Diluent | The chosen diluent may not be sufficiently soluble in the host LC mixture. Select a diluent with a chemical structure that is compatible with the other components in your mixture. |
| Exceeding the Solubility Limit | Even with a compatible diluent, you may be exceeding its solubility limit at the tested concentration. Create a dilution series to determine the maximum concentration of the diluent that can be added before phase separation occurs. |
| Temperature Effects on Solubility | Solubility can be temperature-dependent. Observe the mixture at different temperatures to see if phase separation is more prominent at lower temperatures. You may need to select a diluent that remains soluble across your entire intended operating temperature range. |
Problem 4: I am observing inconsistent switching behavior across different batches of the same formulation.
| Potential Cause | Troubleshooting Action |
| Inaccurate Component Weighing/Mixing | Small variations in the concentration of components, especially high-viscosity ones, can lead to noticeable differences in the final mixture's properties. Use a high-precision balance and ensure thorough mixing to achieve homogeneity. |
| Contamination | Contaminants can introduce ions or other impurities that affect the electro-optical properties and viscosity of the mixture. Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and LC components. |
| Batch-to-Batch Variation of Components | There may be slight variations in the properties of the raw LC materials from the supplier. It is good practice to characterize the key properties of each new batch of a component before using it in a formulation. |
III. Experimental Protocols & Data
Protocol 1: Formulation of a Low-Viscosity Nematic LC Mixture
This protocol provides a general guideline for formulating a nematic liquid crystal mixture with the goal of minimizing viscosity.
-
Component Selection:
-
Host Nematic LC: Choose a base nematic liquid crystal or mixture with a wide nematic range and good chemical stability.
-
Low-Viscosity Additive (Diluter): Select a non-polar compound with a low molecular weight and a chemical structure compatible with the host LC[1][16]. Alkyl- or alkoxy-cyanobiphenyls or similar structures are common choices.
-
High Δε Component (Optional): If a specific dielectric anisotropy is required, select a component with a high Δε. Be mindful that this may increase viscosity[1][5].
-
-
Preparation:
-
Accurately weigh each component using a microbalance.
-
Combine the components in a clean glass vial.
-
Heat the vial to a temperature above the clearing point of all components to ensure they are in the isotropic liquid state.
-
Thoroughly mix the components using a vortex mixer or by gentle agitation until a homogenous solution is obtained.
-
Slowly cool the mixture back to room temperature.
-
-
Characterization:
-
Measure the rotational viscosity (γ₁) of the mixture using a rotational viscometer or by analyzing the electro-optical response of a test cell[17].
-
Determine the dielectric anisotropy (Δε) and birefringence (Δn) using standard electro-optical measurement techniques[1][18].
-
Measure the switching times (rise and fall times) in a test cell with a known cell gap.
-
Data Summary: Example LC Mixture Components and Properties
The following table provides an example of how different types of components can be combined to achieve a low-viscosity mixture. The values are illustrative.
| Component Type | Example Structure | Typical Concentration (%) | Effect on Viscosity | Effect on Δε |
| High Δε Compound | Phenyl Bicyclohexane | 20-40 | Increases | High Positive |
| Low Viscosity Diluter | Alkyl Cyanobiphenyl | 40-60 | Decreases | Moderate Positive |
| Nematic Range Widener | Terphenyl Compound | 10-20 | Moderate Increase | Low Positive |
Protocol 2: Measurement of Rotational Viscosity (γ₁)
One common method for determining rotational viscosity is by measuring the transient current response of a twisted nematic (TN) cell.
-
Cell Preparation: Fabricate a TN cell with a known cell gap (e.g., 5-10 μm) and fill it with the LC mixture under investigation.
-
Experimental Setup: Place the cell in a temperature-controlled holder between crossed polarizers. Apply a voltage waveform to the cell and monitor the optical transmittance with a photodiode connected to an oscilloscope.
-
Measurement:
-
Apply a square wave voltage that is well above the threshold voltage to switch the cell to the "on" state.
-
Measure the decay time (τ_off) when the voltage is turned off.
-
Calculate the rotational viscosity using the formula: γ₁ = (τ_off * K₂₂ * π²) / d², where K₂₂ is the twist elastic constant and d is the cell gap. K₂₂ can be determined from separate capacitance-voltage measurements.
-
IV. Visualizations
Logical Workflow for Troubleshooting Slow Switching Times
Caption: The influence of key material and cell parameters on liquid crystal switching time.
V. References
-
Wu, S. T., & Yang, D. K. (2015). Ultra-low viscosity liquid crystal materials. Optica Publishing Group. [Link]
-
Kho, I. C. (n.d.). ELECTRO-OPTICAL PROPERTIES OF LIQUID CRYSTALS. [Link]
-
Pishnyak, O. P., et al. (2011). Measurement of viscosity of lyotropic liquid crystals by means of rotating laser-trapped microparticles. Optica Publishing Group. [Link]
-
Kumar, S. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. ResearchGate. [Link]
-
DisplayModule. (2024). Liquid Crystals (LC). [Link]
-
Wang, H., et al. (2018). Electro-optic characteristic of liquid crystal. ResearchGate. [Link]
-
Wu, S. T., & Wu, C. S. (2007). Studies Of Liquid Crystal Response Time. UCF STARS. [Link]
-
Lee, S. H., et al. (2011). Fast-switching liquid-crystal effects for displays. ResearchGate. [Link]
-
Kopcansky, P., et al. (2012). Increasing the switching speed of liquid crystal devices with magnetic nanorods. Applied Physics Letters. [Link]
-
Wu, S. T., & Yang, D. K. (2015). Ultra-low viscosity liquid crystal materials. ResearchGate. [Link]
-
Ren, H., et al. (2009). Low temperature effects on the response time of liquid crystal displays. AIP Publishing. [Link]
-
Stephenson, S. L., & Smith, G. P. (2001). Low viscosity liquid crystal material. Google Patents.
-
Berggren, K. F., et al. (n.d.). 30 to 50 ns liquid-crystal optical switches. MIT Open Access Articles. [Link]
-
Titov, A., et al. (2018). Static and dynamic electro-optical properties of liquid crystals mediated by ferroelectric polymer films. RSC Publishing. [Link]
-
Li, J., et al. (2021). A Study on Electro-Optical Properties of Liquid Crystals/Polymer Composites with Directional Morphology. ACS Publications. [Link]
-
Wikipedia. (n.d.). Liquid crystal. [Link]
-
Fodor-Csorba, K., et al. (2020). Optical switching of bent-core liquid crystals with azocinnamoyl units. Taylor & Francis Online. [Link]
-
Sun, J. T., et al. (2020). The effect of chiral dopant on the rewriting speed of optically driving liquid crystal display. Taylor & Francis Online. [Link]
-
Wang, Y., et al. (2024). Measurement of liquid viscosity using quartz crystal microbalance (QCM) based on GA-BP neural network. AIP Publishing. [Link]
-
Lapanik, V., et al. (2016). Fast-switching effect using viscous chiral-nematic materials. ResearchGate. [Link]
-
Ren, H., et al. (2009). (PDF) Low Temperature Effects on the Response Time of Liquid Crystal Displays. ResearchGate. [Link]
-
Wang, L., et al. (2021). Sub-millisecond switching of multi-level liquid crystal on silicon spatial light modulators for increased information bandwidth. Optica Publishing Group. [Link]
-
News. (2023). 4 Methods Of Reducing Viscosity. [Link]
-
Chemistry For Everyone. (2023). How Does Temperature Affect Liquid Crystals? YouTube. [Link]
-
Tseng, H. C., & Finlayson, B. A. (1977). Viscosity Measurements for the Nematic Liquid Crystal PAA. ResearchGate. [Link]
-
Jewell, S. A. (2007). Experimental and Theoretical investigations into the switching of Liquid Crystal Devices. NTU > IRep. [Link]
-
Christensen, J., et al. (2022). Liquid crystal phase formation and non-Newtonian behavior of oligonucleotide formulations. Springer Link. [Link]
-
Lin, T. H., et al. (2011). Rotational viscosity calculation method for liquid crystal mixture using molecular dynamics. Taylor & Francis Online. [Link]
-
Abe, M., & Scrimin, P. (n.d.). Liquid Crystal and α-gel-Based Emulsion and Soft Gel formulations. [Link]
-
Graham, G. M., et al. (2005). Method for reducing the viscosity of viscous fluids. Google Patents.
-
Daridon, J. L., et al. (2011). Viscosity measurements of liquids under pressure by using the quartz crystal resonators. Review of Scientific Instruments. [Link]
-
Lee, W., et al. (2021). Overlooked Ionic Contribution of a Chiral Dopant in Cholesteric Liquid Crystals. PMC. [Link]
-
Lavrentovich, O. D. (2016). Design of nematic liquid crystals to control microscale dynamics. PMC. [Link]
-
Urbas, A. M., et al. (2016). Helical twisting power and compatibility in twisted nematic phase of new chiral liquid crystalline dopants with various liquid crystalline matrices. ResearchGate. [Link]
-
Kim, S. H., et al. (2011). Fast-switching technology for nematic liquid-crystal cells. SPIE. [Link]
-
Cmok, L., et al. (2012). (PDF) Fast switching liquid crystal display modes. ResearchGate. [Link]
-
Mrukiewicz, M., et al. (2015). (PDF) Two-step switching in dual-frequency nematic liquid crystal mixtures. ResearchGate. [Link]
-
Dabrowski, R., et al. (2015). High Birefringence Liquid Crystals. MDPI. [Link]
-
Hu, R. S. (2023). Maximizing lyotropic liquid crystal formation for stable and pleasant cosmetic formulations. [Link]
-
Gauza, S., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. [Link]
Sources
- 1. OPG [opg.optica.org]
- 2. displaymodule.com [displaymodule.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. OPG [opg.optica.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. dakenchem.com [dakenchem.com]
- 12. Overlooked Ionic Contribution of a Chiral Dopant in Cholesteric Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Liquid crystal - Wikipedia [en.wikipedia.org]
- 15. stars.library.ucf.edu [stars.library.ucf.edu]
- 16. US6172720B1 - Low viscosity liquid crystal material - Google Patents [patents.google.com]
- 17. measurlabs.com [measurlabs.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Cis-to-Trans Isomerism in Liquid Crystal Synthesis
Welcome to the technical support center for navigating the complexities of cis-to-trans isomerization in liquid crystal (LC) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges related to stereoisomeric control in their synthetic workflows. Here, we dissect common experimental hurdles, explain the underlying chemical principles, and provide field-proven troubleshooting protocols to ensure the successful synthesis of target trans isomers, which are often the desired mesogenic species.
The rod-like shape of trans isomers is typically responsible for the formation of liquid crystalline phases, whereas the bent shape of cis isomers can disrupt this ordering.[1] Consequently, controlling the isomerization process is paramount for achieving the desired material properties.
Frequently Asked Questions (FAQs)
Q1: Why is my cis-to-trans isomerization incomplete?
A1: Incomplete isomerization can stem from several factors:
-
Insufficient Energy Input: The activation energy for thermal isomerization may not be reached if the temperature is too low or the heating time is too short.[2][3] For photochemical isomerization, the light intensity or irradiation time might be inadequate.
-
Solvent Effects: The polarity of the solvent can influence the rate of thermal isomerization. Non-polar solvents may facilitate faster isomerization compared to polar solvents.
-
Steric Hindrance: Bulky substituents near the isomerizable bond (e.g., an azo -N=N- group) can sterically hinder the transition from the cis to the trans conformation.
-
Photostationary State: In photochemical isomerization, a photostationary state may be reached where the rates of trans-to-cis and cis-to-trans conversion become equal, preventing complete conversion to the trans isomer.[3][4]
Q2: I'm observing degradation of my liquid crystal material during thermal isomerization. What can I do?
A2: Degradation at elevated temperatures is a common issue, especially for organic materials.[5] Consider the following:
-
Lower the Temperature and Extend the Reaction Time: A lower temperature can mitigate degradation pathways. Compensate for the slower kinetics by increasing the duration of the thermal treatment.
-
Use a Catalyst: Certain catalysts, such as p-toluenesulfonic acid for oxanes or gold nanoparticles for azobenzenes, can lower the activation energy of isomerization, allowing the reaction to proceed at a lower temperature.[6][7]
-
Inert Atmosphere: Perform the isomerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which is often accelerated at higher temperatures.
Q3: How can I effectively monitor the progress of my isomerization reaction?
A3: Several analytical techniques can be employed:
-
UV-Vis Spectroscopy: The trans and cis isomers of many photochromic liquid crystals, like azobenzenes, have distinct absorption spectra.[3][4][8] You can monitor the change in absorbance at a characteristic wavelength for one of the isomers to track the conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for quantifying the ratio of cis and trans isomers. The chemical shifts of protons near the double bond are typically different for the two isomers.[9][10] Vicinal coupling constants (3JHH) are also characteristically larger for trans isomers.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the cis and trans isomers, providing a clear picture of the reaction progress.[12][13]
-
Brillouin Microscopy and Terahertz Time-Domain Spectroscopy (THz-TDS): These are advanced techniques that can monitor isomerization in situ by detecting changes in the material's acoustic properties or its response in the terahertz frequency range.[8][14][15]
Q4: What is the most effective method for purifying the trans isomer from the cis isomer?
A4: The choice of purification method depends on the specific properties of your compound:
-
Recrystallization: This is often the most effective method. Trans isomers are generally more stable and have higher melting points and lower solubility in inert solvents than their cis counterparts due to their higher symmetry, which allows for better crystal packing.[11] This difference in solubility can be exploited to selectively crystallize the trans isomer.
-
Chromatography: Column chromatography is a versatile technique for separating isomers. The choice of stationary and mobile phases will be critical for achieving good separation.[16]
-
Fractional Crystallization: For some systems, fractional crystallization from a suitable solvent can be used to separate isomers.[10]
Troubleshooting Guides
Problem 1: Low Yield of Trans Isomer after Thermal Isomerization
Causality: The thermal energy provided is insufficient to overcome the activation energy barrier for the cis-to-trans conversion efficiently, or an equilibrium between the two isomers is reached that favors the cis form at that temperature. The molecular environment, such as the phase of the material (nematic, isotropic), can also affect the reaction kinetics.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low trans isomer yield.
Detailed Protocol: Catalyst-Assisted Isomerization of Oxane-Based Liquid Crystals
This protocol is adapted from a method demonstrating the use of p-toluenesulfonic acid as a catalyst for the cis-to-trans isomerization of oxane-based liquid crystals, which can significantly improve yields.[6]
Materials:
-
Cis-oxane liquid crystal precursor
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous toluene (solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Dissolve the cis-oxane precursor in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Reflux the mixture. The optimal temperature is typically around 110°C.[6]
-
Monitor the reaction progress using TLC or 1H NMR.
-
Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization to isolate the pure trans-oxane product.
Problem 2: Photochemical Isomerization Leading to a Mixture of Isomers
Causality: Irradiation with light often leads to a photostationary state (PSS), which is a dynamic equilibrium between the trans and cis isomers. The composition of the PSS depends on the excitation wavelength and the quantum yields of the forward and reverse photoisomerization reactions.[3][4] The presence of even a small percentage of the cis isomer can significantly impact the liquid crystalline properties, such as depressing the nematic-isotropic transition temperature.[3][4][17]
Troubleshooting Strategies:
| Strategy | Principle | Experimental Considerations |
| Wavelength Optimization | The absorption spectra of cis and trans isomers often overlap. By carefully selecting the irradiation wavelength, you can preferentially excite one isomer over the other to shift the PSS.[3][4] | Use a monochromator or bandpass filters to select a specific wavelength. Monitor the isomeric ratio at different wavelengths to find the optimal conditions. |
| Thermal Relaxation | After photochemical conversion to a cis-rich PSS using UV light, the sample can be allowed to thermally relax back to the more stable trans form in the dark. | This is suitable for systems where the trans isomer is thermodynamically more stable. The rate of thermal back-isomerization can be slow and is temperature-dependent.[2] |
| Visible Light Back-Isomerization | For some systems like azobenzenes, irradiation with visible light (e.g., blue or green light) can promote the cis-to-trans back-isomerization.[4][9] | This can be a faster alternative to thermal relaxation. The choice of wavelength is crucial and should correspond to the absorption band of the cis isomer. |
Experimental Workflow: Purifying Trans Isomers via Photochemical and Thermal Treatment
Caption: Workflow for purifying trans isomers.
Problem 3: Difficulty in Separating Cis and Trans Isomers
Causality: Cis and trans isomers can have very similar physical properties, making their separation challenging.[11] While trans isomers tend to be less polar, differences in polarity can be subtle.
Troubleshooting and Optimization of Purification:
1. Recrystallization Solvent Screening:
-
Principle: The solubility of each isomer is highly dependent on the solvent. A systematic screening of solvents with varying polarities can identify a solvent system that maximizes the solubility difference between the two isomers.
-
Protocol:
-
Take small, equal amounts of the isomeric mixture and place them in separate test tubes.
-
Add a small amount of a different solvent (e.g., hexane, ethyl acetate, methanol, dichloromethane) to each tube.
-
Gently heat the tubes to dissolve the solid, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Observe which solvent yields the largest amount of crystals with the highest purity of the trans isomer (as determined by NMR or HPLC).
-
2. Chromatographic Method Development:
-
Principle: The separation of isomers by chromatography depends on the differential partitioning of the isomers between the stationary and mobile phases.
-
Stationary Phase Selection:
-
Normal Phase (e.g., silica gel): Can be effective if there is a significant polarity difference. The less polar trans isomer will typically elute first.
-
Reverse Phase (e.g., C18): Separation is based on hydrophobicity.
-
Liquid Crystal Stationary Phases: These specialized phases can offer unique selectivity for rigid isomers based on their shape.[16]
-
-
Mobile Phase Optimization:
-
Start with a low-polarity eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Use analytical techniques like TLC to quickly screen for the best solvent mixture that provides the greatest separation between the two isomer spots.
-
References
-
Aronzon, D., et al. (2007). Trans-Cis Isomerization Of An Azoxybenzene Liquid Crystal. Liquid Crystals. Available at: [Link]
-
Kosciuk, K., et al. (2018). Kinetics of thermal cis–trans isomerization in a phototropic azobenzene-based single-component liquid crystal in its nematic and isotropic phases. RSC Publishing. Available at: [Link]
-
Dong, Z., et al. (2020). Facile conversion of cis into trans oxane as liquid crystals. Scientific Reports. Available at: [Link]
-
Reversible Thermal and Photochemical Switching of Liquid Crystalline Phases and Luminescence in Diphenylbutadiene-Based Mesogenic Dimers. (2009). ResearchGate. Available at: [Link]
-
Sasaki, T., et al. (1994). Photoisomerization and thermal isomerization behavior of azobenzene derivatives in liquid-crystalline polymer matrixes. Macromolecules. Available at: [Link]
-
Aronzon, D., et al. (2007). Trans–cis isomerization of an azoxybenzene liquid crystal. ResearchGate. Available at: [Link]
-
Fernández, I., et al. (2021). cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. Inorganic Chemistry. Available at: [Link]
-
Sasaki, T., et al. (1994). Photoisomerization and thermal isomerization behavior of azobenzene derivatives in liquid-crystalline polymer matrixes. ACS Publications. Available at: [Link]
-
Cembran, A., et al. (2004). On the Mechanism of the cis-trans Isomerization in the Lowest Electronic States of Azobenzene: S0, S1, and T1. Journal of the American Chemical Society. Available at: [Link]
-
Cis–trans isomerism. Wikipedia. Available at: [Link]
-
Trans-cis isomerization and the blue phases. (1998). ResearchGate. Available at: [Link]
-
Soprani, L., et al. (2023). On the Effects of Different trans and cis Populations in Azobenzene Liquid Crystal Elastomers: A Monte Carlo Investigation. ACS Applied Polymer Materials. Available at: [Link]
-
Wang, Z., et al. (2024). Monitoring cis-to-trans isomerization of azobenzene using Brillouin microscopy. Journal of Physics: Photonics. Available at: [Link]
-
Scaiano, J. C., et al. (2005). Gold nanoparticle catalysis of the cis–trans isomerization of azobenzene. Chemical Communications. Available at: [Link]
-
Zhang, Y., et al. (2021). Phase Behavior of Light-Responsive Lyotropic Liquid Crystals for Molecular Solar Thermal Energy Storage. ACS Applied Materials & Interfaces. Available at: [Link]
-
Ghanem, E., & Al-Hariri, S. (2012). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. Available at: [Link]
-
Al-Hamdani, A. A. J., & Alaasar, M. (2020). Thermal and Photophysical Studies of Binary Mixtures of Liquid Crystal with Different Geometrical Mesogens. MDPI. Available at: [Link]
-
What Are The Disadvantages Of Liquid Crystals? (2023). Chemistry For Everyone - YouTube. Available at: [Link]
- Separation and purification of cis and trans isomers. (1975). Google Patents.
-
The Cis-Trans Isomerization of Conjugated compounds. (1961). Chemical Reviews. Available at: [Link]
- Separation of cis and trans isomers. (1958). Google Patents.
-
Aronzon, D., et al. (2007). Trans–cis isomerization of an azoxybenzene liquid crystal. Taylor & Francis Online. Available at: [Link]
-
Attempts to Green the Synthesis of Liquid Crystals. (2014). White Rose eTheses Online. Available at: [Link]
-
Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder. Available at: [Link]
-
Wang, Z., et al. (2024). Monitoring cis-to-trans isomerization of azobenzene using Brillouin microscopy. ResearchGate. Available at: [Link]
-
Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. (2006). Taylor & Francis Online. Available at: [Link]
-
Reversible Crosslinking of LC-Materials by Gel-Formation. (2024). MDPI. Available at: [Link]
-
Monitoring cis-to-trans isomerization of azobenzene using terahertz time-domain spectroscopy. (2018). RSC Publishing. Available at: [Link]
-
Photochemical phase transition behavior of liquid crystals in the presence of non-mesogenic molecules. (2001). Tokyo City University. Available at: [Link]
-
Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University Science B. Available at: [Link]
-
Photopyroelectric Investigation of the trans–cis Isomerization Effect on the Nematic- Isotropic Phase Transition of a Liquid Crystalline Azobenzene. (2023). ResearchGate. Available at: [Link]
-
Overview of Liquid Crystal Research: Computational Advancements, Challenges, Future Prospects and Applications. (2022). ResearchGate. Available at: [Link]
-
Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. Available at: [Link]
-
Shobhit Nirwan. (n.d.). CH13 Hydrocarbons. Scribd. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics of thermal cis–trans isomerization in a phototropic azobenzene-based single-component liquid crystal in its nematic and isotropic phases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. "Trans-Cis Isomerization Of An Azoxybenzene Liquid Crystal" by D. Aronzon, E. P. Levy et al. [works.swarthmore.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Gold nanoparticle catalysis of the cis–trans isomerization of azobenzene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 11. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 12. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Monitoring cis-to-trans isomerization of azobenzene using Brillouin microscopy | Semantic Scholar [semanticscholar.org]
- 15. Monitoring cis-to-trans isomerization of azobenzene using terahertz time-domain spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Thermal Degradation of Cyclohexyl-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclohexyl-based compounds. This guide is designed to provide expert insights and practical troubleshooting for managing thermal degradation. Uncontrolled degradation can compromise the integrity, safety, and efficacy of your materials and drug products. Here, we address common challenges in a direct question-and-answer format, grounded in established scientific principles and analytical best practices.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the core concepts of thermal degradation as it pertains to molecules containing a cyclohexyl moiety.
Q1: What is thermal degradation, and why is it a critical concern for cyclohexyl-based compounds?
A: Thermal degradation is the process by which a molecule breaks down at elevated temperatures. The cyclohexyl ring, while generally stable, can undergo several transformation pathways when subjected to sufficient thermal energy. This is a critical concern because the formation of degradation products can lead to:
-
Loss of Potency: In pharmaceuticals, if the active pharmaceutical ingredient (API) degrades, its effective concentration decreases.
-
Formation of Toxic Impurities: Degradants may have different toxicological profiles than the parent compound, posing a safety risk.
-
Altered Physicochemical Properties: For polymers and materials, degradation can change mechanical strength, solubility, and appearance.[1]
-
Compromised Stability and Shelf-Life: Understanding thermal liability is essential for defining appropriate storage conditions and shelf-life for drug products.[2][3][4]
Q2: What are the primary thermal degradation pathways for a cyclohexyl ring?
A: The degradation of a cyclohexyl ring is not a single reaction but a series of competing pathways that are highly dependent on temperature, pressure, and the presence of substituents or catalysts. Key mechanisms include:
-
Ring Opening: The most common initiation step involves the cleavage of a C-C bond within the ring, forming a 1,6-hexyl diradical intermediate.[5][6] This diradical is highly reactive and can subsequently isomerize (e.g., to 1-hexene) or fragment into smaller molecules.[5][6]
-
Dehydrogenation: At high temperatures, the cyclohexane ring can sequentially lose hydrogen molecules (H₂) to form cyclohexene, cyclohexadienes, and ultimately, benzene, which is a common high-temperature degradation product.[5][6]
-
Oxidation: In the presence of oxygen, thermo-oxidative degradation occurs. This often begins with the formation of a cyclohexyl hydroperoxide intermediate, which can then decompose to form cyclohexanol and cyclohexanone.[7] These pathways are particularly relevant in low-temperature oxidation.[8][9]
The specific pathway that dominates depends on the conditions. For instance, high-pressure pyrolysis tends to favor reactions initiated by the cyclohexyl radical (formed via H-abstraction) over the diradical pathway.[10][11]
Q3: What key factors influence the thermal stability of my compound?
A: Several factors can dramatically alter the temperature at which your cyclohexyl-based compound begins to degrade:
-
Temperature and Pressure: Higher temperatures directly provide the activation energy for bond cleavage. Pressure can also influence reaction kinetics and pathways.[10][12][13]
-
Atmosphere: The presence of oxygen can initiate thermo-oxidative degradation, which often occurs at lower temperatures than pyrolysis (degradation in an inert atmosphere).[1]
-
Substituents on the Ring: The type and position of functional groups on the cyclohexyl ring can weaken specific bonds or create new reaction pathways. For example, cyclohexanone degrades via different routes than cyclohexane.[14]
-
Presence of Catalysts: Trace amounts of residual catalysts from synthesis can significantly lower the degradation temperature.[15] This is a known issue in polycarbonates, where metal-based catalysts can promote depolymerization.[15] Conversely, some materials are designed to enhance thermal stability.[16][17]
-
Physical State and Formulation: Interactions with other molecules, such as excipients in a pharmaceutical formulation, can either stabilize or destabilize the compound.[1][18] The reactor surface itself can also have a catalytic effect on degradation.[12]
Section 2: Troubleshooting Guide - Addressing Specific Issues
This section provides structured guidance for common problems encountered during experimentation and development.
Q4: My cyclohexyl-containing API shows new impurity peaks on my chromatogram after a heating step. How can I determine if this is thermal degradation and identify the products?
A: This is a classic sign of thermal degradation. A systematic approach is required to identify the source and structure of the impurities.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for unexpected impurities.
-
Confirm Thermal Instability: First, confirm that the compound is degrading at the process temperature. The primary tools for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[19][20] TGA will show a mass loss at the degradation temperature, while DSC will show a corresponding endothermic or exothermic peak. See Protocol 1 for a detailed methodology.
-
Identify Degradation Products: To identify the unknown peaks, you need a technique that can separate and identify volatile or semi-volatile fragments.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is the ideal technique. It thermally degrades a small sample amount in a controlled manner and identifies the resulting fragments by their mass.[21][22] This can provide a "fingerprint" of the degradation process. See Protocol 2 for details.
-
LC-MS: If the degradants are less volatile, analyzing the stressed sample by Liquid Chromatography-Mass Spectrometry (LC-MS) can help elucidate their structures.[18]
-
-
Characterize Degradation Pathways: Perform a forced degradation study under controlled thermal stress (e.g., dry heat at various temperatures).[18][23] This helps to understand the rate of degradation and confirms that the impurities seen in your process are indeed thermally derived. See Protocol 3 .
Q5: My poly(cyclohexene carbonate) material degrades at a much lower temperature than reported in the literature. What is the likely cause?
A: A significant and unexpected decrease in the thermal stability of a polymer like poly(cyclohexene carbonate) is very often due to the presence of impurities that catalyze the degradation process. The most common culprit is residual synthesis catalyst .[15]
-
Mechanism: Many polymerization catalysts, such as certain dimetallic phenolate catalysts, can actively promote the depolymerization of the polymer back to its monomers (cyclohexene oxide and CO₂) at temperatures far below the polymer's intrinsic thermal stability.[15]
-
Troubleshooting Steps:
-
Review Purification: Re-evaluate the purification steps used to remove the catalyst after synthesis. Inadequate purification is the primary cause.
-
Quantify Residual Metal: Use a technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of residual metal from the catalyst in your polymer batch.
-
TGA Analysis: Compare the TGA data of your batch with a batch known to have high purity. A lower onset temperature of degradation is a strong indicator of catalytic activity.
-
The amount of residual catalyst can directly correlate with the onset of degradation, allowing for the possibility of tuning the polymer's thermal stability if desired.[15]
Q6: I am using cyclohexylamine as a corrosion inhibitor in a high-temperature steam cycle, but I'm still observing corrosion. Could the amine be degrading?
A: Yes, this is a significant possibility. While effective at raising pH, cyclohexylamine has limited thermal stability under the conditions found in superheated steam cycles (e.g., 500-560 °C).[12][13][24]
-
Degradation Products: The thermolysis of cyclohexylamine in steam produces ammonia and, critically, organic acid anions like acetate and formate.[12][24]
-
Impact on Corrosion: These acidic byproducts can lower the pH in the water phase, counteracting the alkalizing effect of the amine and potentially increasing the corrosion of metal components like magnetite protective layers.[12][24]
-
Influencing Factors: The degradation kinetics are influenced by temperature, pressure, and the surface-to-volume ratio of the tubing, which suggests that the metal oxide surface of the pipes can catalyze the decomposition.[12][24]
To troubleshoot this, you would need to sample the condensed steam and use ion chromatography to analyze for the presence of acetate and formate anions, which are key markers of amine degradation.
Section 3: Experimental Protocols & Methodologies
Here we provide detailed, step-by-step protocols for the key analytical techniques discussed in this guide.
Protocol 1: Standard Screening for Thermal Stability using TGA/DSC
This protocol provides a general method for assessing the thermal stability of a cyclohexyl-based compound.
Objective: To determine the onset temperature of thermal degradation and identify associated thermal events.
Instrumentation: A simultaneous TGA/DSC analyzer is ideal, but separate instruments can also be used.[25]
Methodology:
-
Sample Preparation: Place 5-10 mg of the sample into a clean TGA crucible (platinum or alumina is common).
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a suitable final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min. A common rate for screening is 10-20 °C/min.[26]
-
-
Data Analysis:
-
TGA Curve (Weight % vs. Temperature): Identify the "onset temperature" of mass loss. This is often calculated by the instrument software as the intersection of the baseline tangent with the tangent of the degradation step. This point represents the start of significant degradation.
-
DSC Curve (Heat Flow vs. Temperature): Look for endothermic (downward) or exothermic (upward) peaks that correspond to the mass loss events in the TGA curve. Decomposition is often exothermic.[19] Other events like melting (endothermic) will also be visible.
-
Data Interpretation Table:
| Observed Event (DSC) | Corresponding TGA Event | Interpretation |
| Sharp Endotherm | No mass loss | Melting Point |
| Broad Endotherm | Gradual mass loss | Evaporation of solvent/moisture |
| Sharp Exotherm | Sharp mass loss | Decomposition/Degradation |
| Shift in Baseline | No mass loss | Glass Transition (for polymers) |
Protocol 2: Identification of Degradants via Pyrolysis-GC-MS
This protocol outlines the use of Py-GC-MS to identify the specific chemical fragments produced during thermal degradation.
Objective: To identify the chemical structures of volatile and semi-volatile thermal degradation products.
Instrumentation: A pyrolysis unit coupled to a Gas Chromatography-Mass Spectrometry (GC-MS) system.[22]
Methodology:
-
Sample Preparation: Place a very small amount of the solid or liquid sample (typically 50-200 µg) into a pyrolysis sample cup.
-
Pyrolyzer Setup:
-
Insert the sample cup into the pyrolyzer.
-
Set the pyrolysis temperature. For an unknown, you might select a temperature just above the onset of degradation determined by TGA (e.g., if TGA onset is 250 °C, set pyrolysis to 300 °C).
-
-
GC-MS Program:
-
Injector: The pyrolyzer interface is heated to ensure all fragments are transferred to the GC column.
-
GC Column: Use a standard, non-polar column (e.g., DB-5ms) suitable for separating a wide range of compounds.
-
GC Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C) to separate the fragments by their boiling points.
-
Mass Spectrometer: Operate in scan mode over a wide mass range (e.g., 35-500 amu) to detect all potential fragments.
-
-
Data Analysis:
-
The output is a chromatogram showing peaks for each separated degradation product.
-
Analyze the mass spectrum of each peak.
-
Use a mass spectral library (e.g., NIST) to identify the compounds corresponding to each spectrum. For example, a peak at m/z 78 might indicate the formation of benzene.
-
Protocol 3: Conducting a Forced Degradation Study (Thermal Stress)
This protocol is essential for pharmaceutical development to intentionally degrade a sample and test the stability-indicating capability of an analytical method.[2][23]
Objective: To generate potential thermal degradation products and assess the stability of a drug substance or product under dry heat conditions.
Methodology:
-
Sample Preparation:
-
Solid Samples: Weigh a known amount of the drug substance or place a known number of tablets/capsules into separate, appropriate glass vials.
-
Liquid Samples: Pipette a known volume of the drug product into vials.
-
-
Stress Conditions:
-
Place the uncapped (for dry heat) or loosely capped vials in a calibrated oven.
-
Expose the samples to a temperature significantly higher than accelerated stability conditions (ICH Q1A recommends 40°C). A common starting point is 60-80 °C.[23]
-
Include a control sample stored at refrigerated or room temperature conditions.
-
-
Time Points:
-
Pull samples at various time points (e.g., 1, 3, 7, and 14 days). The goal is to achieve 5-20% degradation of the active ingredient.
-
If degradation is too rapid, decrease the temperature. If it is too slow, increase the temperature.[2]
-
-
Analysis:
-
At each time point, analyze the control and stressed samples using a suitable stability-indicating analytical method, typically HPLC with UV or PDA detection.
-
The method must be able to separate the parent compound from all degradation products. Peak purity analysis using a PDA detector is crucial to ensure new peaks are not co-eluting.
-
Decision Tree for Analytical Technique Selection
Caption: Selecting the right analytical tool.
References
-
Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methox. ACS Publications. [Link]
-
Catalyst residues severely impact the thermal stability and degradation mechanism of polycarbonates: How to turn a flaw into an opportunity. IRIS UPO. [Link]
-
Cu-Based Catalysts with Enhanced Thermal Stability for Cyclohexyl Acetate Hydrogenation: Studies on Cu+ and Cu0 Sites at Different Reduction Temperatures. OUCI. [Link]
-
Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s. RSC Publishing. [Link]
-
Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. RSC Publishing. [Link]
-
Cu-Based Catalysts with Enhanced Thermal Stability for Cyclohexyl Acetate Hydrogenation: Studies on Cu+ and Cu0 Sites at Different Reduction Temperatures. MDPI. [Link]
-
Thermal degradation | Polymer Chemistry Class Notes. Fiveable. [Link]
-
Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam | Request PDF. ResearchGate. [Link]
-
Impact of Conformational Structures on Low-Temperature Oxidation Chemistry for Cyclohexyl Radical: A Theoretical and Kinetic Modeling Study on First Oxygen Addition | Request PDF. ResearchGate. [Link]
-
Mass spectra from pyrolysis of cyclohexane; 1400 K, 8 bar, 10.75 eV, no MgF2 filter. ResearchGate. [Link]
-
Cu-Based Catalysts with Enhanced Thermal Stability for Cyclohexyl Acetate Hydrogenation: Studies on Cu and Cu Sites at Different Reduction Temperatures. ResearchGate. [Link]
-
Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study. MDPI. [Link]
-
Impact of conformational structures on low-temperature oxidation chemistry for cyclohexyl radicals: a theoretical and kinetic modeling study on first oxygen addition. RSC Publishing. [Link]
-
Investigation of cyclohexene thermal decomposition and cyclohexene + OH reactions | Request PDF. ResearchGate. [Link]
-
Cu Based Catalysts with Enhanced Thermal Stability for Cyclohexyl Acetate Hydrogenation: Studies on Cu+ and Cu0 Sites at Different Reduction Temperatures | Request PDF. ResearchGate. [Link]
-
Thermal Decomposition of Cyclohexene. The Journal of Physical Chemistry. [Link]
-
DSC (a) and TG (b) curves for the thermal decomposition of... ResearchGate. [Link]
-
(PDF) Low Temperature Oxidation of Cyclohexane: Uncertainty of Important Thermo-Chemical Properties. ResearchGate. [Link]
-
Oxidation of cyclohexane—A significant impact of stainless steel reactor wall. ResearchGate. [Link]
-
Cyclohexylbenzene oxidation and decomposition to phenol and cyclohexanone. | Download Scientific Diagram. ResearchGate. [Link]
-
Pyrolysis–gas chromatography–mass spectrometry. Wikipedia. [Link]
-
Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
-
forced degradation studies. IJBPR. [Link]
-
Thermal Analysis Techniques. impactanalytical.com. [Link]
-
Cyclohexanone. Wikipedia. [Link]
-
Kinetic data on the thermal decomposition of RDX in the processing solvents cyclohexanone and gamma-butyrolactone determined with ARC and heat flow microcalorimetry. Fraunhofer-Publica. [Link]
-
Theoretical Kinetic Study of Thermal Decomposition of Cyclohexane | Request PDF. ResearchGate. [Link]
-
Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study (Journal Article). OSTI.GOV. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]
-
(PDF) Thermal Analysis Methods in Pharmaceutical Quality Control. ResearchGate. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Sciforum. [Link]
-
Introduction to Thermal Analysis (DSC, TGA, TMA, and DMA). YouTube. [Link]
-
2.8: Thermal Analysis. Chemistry LibreTexts. [Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. NIH. [Link]
-
Thermal Analysis of Pharmaceuticals. ResearchGate. [Link]
-
Thermodynamic analysis on disproportionation process of cyclohexylamine to dicyclohexylamine. Sciendo. [Link]
-
Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. MDPI. [Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PubMed. [Link]
-
Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]
-
Thermal Degradation Of Polymeric Materials | Request PDF. ResearchGate. [Link]
-
Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. MDPI. [Link]
-
Thermal Degradation of Polymer and Polymer Composites. ResearchGate. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. ijbpr.com [ijbpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study (Journal Article) | OSTI.GOV [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalyst residues severely impact the thermal stability and degradation mechanism of polycarbonates: How to turn a flaw into an opportunity [iris.uniupo.it]
- 16. Cu-Based Catalysts with Enhanced Thermal Stability for Cyclohexyl Acetate Hydrogenation: Studies on Cu+ and Cu0 Sites at Different Reduction Temperatures [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 22. Pyrolysis-Gas Chromatography-Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 4-Alkyl-4'-Cyanobiphenyls for Display Applications
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 4-alkyl-4'-cyanobiphenyls (nCBs). As compounds central to liquid crystal display (LCD) technology, their performance is directly contingent on achieving exceptionally high purity. Even trace impurities can significantly degrade the electro-optical properties of the final device.[1][2] This document is structured as a series of frequently asked questions and a detailed troubleshooting guide to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 4-alkyl-4'-cyanobiphenyls?
The synthesis of nCBs, often accomplished via Suzuki coupling, can introduce several types of impurities.[3][4] Identifying these is the first step toward effective removal.
-
Unreacted Starting Materials: Residual 4-alkylphenylboronic acid and 4-bromobenzonitrile are common.
-
Homocoupling Byproducts: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-dialkylbiphenyl or 4,4'-dicyanobiphenyl).
-
Catalyst Residues: Traces of the palladium catalyst and its ligands used in the coupling reaction.
-
Intermediates: Incomplete reaction products, such as from a multi-step synthesis.[5] For example, a classic route involves Friedel-Crafts acylation, reduction, and then cyanation, each step having potential for leftover intermediates.[5]
Q2: What are the primary laboratory-scale methods for purifying crude 4-alkyl-4'-cyanobiphenyls?
The two most effective and widely used methods are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid compound.[6] It relies on the principle that the solubility of the nCB and its impurities will differ in a given solvent at varying temperatures. It is often the final polishing step.
-
Column Chromatography: This method is excellent for separating compounds with different polarities and is particularly useful when dealing with complex mixtures or impurities that have solubilities similar to the target compound.[6][7] Adsorbents like silica gel or alumina are commonly used.[8]
Q3: How does the purity of nCBs impact the final liquid crystal display performance?
The purity of liquid crystal materials is paramount. Impurities, especially ionic species, can severely degrade the performance and lifetime of an LCD.
-
Increased Power Consumption: Ionic impurities increase the conductivity of the liquid crystal layer, leading to higher power consumption.
-
Image Sticking (Image Persistence): This is a critical failure mode where a faint outline of a previously displayed static image remains visible.[1] It can be caused by the accumulation of ionic impurities at the electrodes, which creates an internal electric field that disrupts the proper alignment of the liquid crystal molecules.[2]
-
Reduced Contrast and Response Time: Impurities can disrupt the ordered mesophases of the liquid crystal, affecting its birefringence and viscosity, which in turn can lead to lower contrast ratios and slower switching speeds.[9]
Q4: Which analytical techniques are most suitable for assessing the purity of 4-alkyl-4'-cyanobiphenyls?
A multi-technique approach is recommended for a comprehensive purity assessment.
| Analytical Technique | Principle of Operation | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary phase and a liquid mobile phase.[10][11] | High resolution and sensitivity for quantitative analysis of organic impurities.[12] | Requires reference standards for absolute identification of impurities. |
| Gas Chromatography (GC) | Separation of volatile components in a gaseous mobile phase based on their interaction with a stationary phase.[6] | Excellent for detecting volatile impurities and residual solvents. | Not suitable for non-volatile or thermally labile compounds. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[13] | Highly sensitive to impurities that affect phase transition temperatures (e.g., melting point, nematic-to-isotropic clearing point). A sharp transition peak indicates high purity. | Provides an overall purity indication rather than identifying specific impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei.[14] | Provides detailed structural information for identifying unknown impurities. Quantitative NMR (qNMR) can determine purity without a reference standard of the impurity itself. | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
General Purification & Analysis Workflow
The following diagram illustrates a typical workflow for synthesizing, purifying, and analyzing 4-alkyl-4'-cyanobiphenyls to achieve display-grade purity.
Sources
- 1. Effect of Contamination of Liquid Crystal by Spilled Components from Color Filter -한국정보디스플레이학회:학술대회논문집 [koreascience.kr]
- 2. quora.com [quora.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 7. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 8. US5540857A - Purification of liquid crystals and liquid crystal composition - Google Patents [patents.google.com]
- 9. Development of liquid crystal displays and related improvements to their performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. studymind.co.uk [studymind.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aber.apacsci.com [aber.apacsci.com]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
Strategies for scaling up liquid crystal synthesis from lab to commercial scale.
Welcome to the technical support center dedicated to the complex yet critical process of scaling up liquid crystal synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their novel liquid crystal discoveries from the laboratory bench to commercial-scale production. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively.
The transition from synthesizing a few grams to producing kilograms of liquid crystals is fraught with challenges that can impact yield, purity, and ultimately, the material's performance. This resource is structured to address these challenges head-on, providing practical, field-proven insights in a direct question-and-answer format.
Section 1: Troubleshooting Guide - From Lab to Fab
This section addresses the most common and critical issues encountered during the scale-up of liquid crystal synthesis. Each problem is followed by an in-depth analysis of potential causes and a step-by-step guide to resolution.
Issue 1: My high-yield lab synthesis is resulting in significantly lower yields at a larger scale. What's going wrong?
This is one of the most frequent and frustrating challenges in process scale-up. The assumption that a reaction will behave identically in a 50-liter reactor as it does in a 500-milliliter flask is a common pitfall. The decrease in yield is often attributable to a combination of physical and chemical factors that become more pronounced at larger scales.[1]
Root Cause Analysis:
-
Inefficient Mixing and Heat Transfer: In larger vessels, achieving homogenous mixing and uniform temperature distribution is substantially more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of unwanted side products and reducing the overall yield.[1] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation a significant challenge.
-
Changes in Reagent Addition Rate: The rate at which you add reagents can dramatically affect the reaction's outcome. A rate that is optimal on a small scale might be too rapid or too slow in a larger volume, leading to incomplete reactions or the formation of impurities.[1]
-
Phase Transition and Solubility Issues: The solubility of your starting materials, intermediates, and final product can be highly dependent on temperature and solvent volume. What works for a small-volume precipitation may not be efficient for isolating kilograms of product.
Troubleshooting and Optimization Protocol:
-
Reactor and Agitation Optimization:
-
Action: Re-evaluate your reactor geometry and agitation system. For larger volumes, consider using an impeller design that promotes both axial and radial flow to ensure thorough mixing.
-
Causality: Proper agitation ensures that reactants are evenly dispersed and that heat is uniformly distributed, minimizing side reactions.
-
-
Controlled Reagent Addition:
-
Action: Implement a controlled addition strategy using a programmable logic controller (PLC) or a precision pump. Conduct a design of experiments (DoE) to determine the optimal addition rate for the scaled-up process.
-
Causality: A controlled addition rate maintains an optimal concentration of reactants at the reaction front, favoring the desired reaction pathway.
-
-
Thermal Management:
-
Action: Employ a more robust temperature control system. This may involve using a reactor with multiple heating/cooling jackets or internal cooling coils to maintain a consistent temperature profile.[1]
-
Causality: Precise temperature control is crucial for reaction kinetics and selectivity. Even minor temperature fluctuations can lead to the formation of impurities.
-
-
Solvent System Re-evaluation:
-
Action: Re-assess your solvent choice for the larger scale. A solvent that was effective for lab-scale precipitation might not be suitable for large-scale crystallization and filtration.
-
Causality: The ideal solvent system should provide good solubility at elevated temperatures and poor solubility at lower temperatures to maximize recovery during crystallization.
-
Issue 2: The purity of my scaled-up liquid crystal batches is inconsistent and lower than my lab-scale results. How can I improve this?
Maintaining high purity at a commercial scale is paramount for the performance of liquid crystals in display technologies and other applications. A shift in the impurity profile is a common consequence of altered reaction conditions during scale-up.[1]
Root Cause Analysis:
-
New Impurity Formation: Variations in mixing, temperature, and reagent concentration can open up new reaction pathways, leading to the formation of previously unseen impurities.[1]
-
Inefficient Purification: Traditional lab-scale purification methods like column chromatography are often not economically or practically viable for large quantities.[1]
-
Starting Material Purity: Impurities present in the starting materials can be carried through the synthesis and may even catalyze side reactions at a larger scale.
Troubleshooting and Optimization Protocol:
-
Impurity Identification and Profiling:
-
Action: Utilize analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the chemical structures of the new impurities.[1]
-
Causality: Understanding the identity of the impurities provides clues about the side reactions occurring and allows for targeted process modifications to prevent their formation.
-
-
In-Process Controls (IPCs):
-
Action: Implement real-time reaction monitoring using techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[1]
-
Causality: IPCs allow you to track the formation of impurities as the reaction progresses, enabling you to make adjustments to reaction parameters on the fly to minimize their formation.
-
-
Scalable Purification Strategies:
-
Action: Transition from chromatography to more scalable purification techniques such as crystallization, solid-liquid extraction, or preparative HPLC for final polishing if necessary.[1]
-
Causality: Crystallization is a highly selective purification method that can be effectively scaled up to handle large volumes.[2][3]
-
Detailed Protocol: Large-Scale Crystallization for High-Purity Liquid Crystals
This protocol outlines a robust procedure for purifying a solid through crystallization at a larger scale.
-
Solvent Selection: Choose a solvent in which your liquid crystal is highly soluble at elevated temperatures and sparingly soluble at room temperature or below.
-
Dissolution: In a suitable reactor, add the crude liquid crystal and the minimum amount of hot solvent required for complete dissolution. Use a boiling stick or boiling chips to ensure smooth boiling.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a fluted filter paper to maximize the surface area and filtration speed.[4]
-
Slow Cooling: Allow the solution to cool slowly and undisturbed. Placing the reactor on an insulating surface can aid in gradual cooling.[4] Slow cooling is critical for the formation of large, pure crystals as it allows for the selective incorporation of the desired molecules into the crystal lattice while rejecting impurities.[5]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4]
-
Suction Filtration: Collect the crystals using a large-scale suction filtration apparatus.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under a vacuum to remove any remaining solvent.
Issue 3: My liquid crystal product is "oiling out" instead of crystallizing during purification. What causes this and how can I prevent it?
"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid.[5] This is a significant problem because the oil droplets tend to trap impurities, leading to a product of lower purity.[6]
Root Cause Analysis:
-
High Impurity Levels: The presence of significant impurities can depress the melting point of your compound, causing it to separate as an oil at the crystallization temperature.[5]
-
High Supersaturation: Cooling the solution too quickly or adding an anti-solvent too rapidly can lead to a high degree of supersaturation, favoring the formation of an oil over crystals.[5]
-
Inappropriate Solvent Choice: The solvent system may not be optimal, especially if your compound has a high affinity for the solvent even at lower temperatures.[5]
Troubleshooting and Optimization Protocol:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to reduce the saturation level, then allow the solution to cool slowly.[5]
-
Slow Cooling and Seeding: Implement a very gradual cooling process. Seeding the solution with a few pure crystals of your compound can help to initiate crystallization and prevent oiling out.
-
Solvent System Modification: If the problem persists, consider changing your solvent system. A solvent in which your liquid crystal has a slightly lower solubility at elevated temperatures may be more suitable.[5] Experiment with different solvent/anti-solvent combinations.
Issue 4: How do I manage health and safety when handling large quantities of liquid crystal precursors and solvents?
Safety is the top priority in any chemical synthesis, and the risks are amplified at a commercial scale.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles or a face shield, and protective clothing.[7]
-
Ventilation: Work in a well-ventilated area to minimize the inhalation of vapors.[8]
-
Handling and Storage: Store chemicals in tightly-closed, original containers in a cool, dry, and well-ventilated place, away from heat and ignition sources.[7]
-
Spill Management: Have a clear spill containment and cleanup procedure in place. Use non-combustible absorbent materials for spills.[7]
-
Waste Disposal: Dispose of all chemical waste in accordance with local and national regulations.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main classes of thermotropic liquid crystals I might be synthesizing, and how do their structures influence scale-up?
A1: The three main classes are Nematic, Smectic, and Chiral (or Cholesteric) liquid crystals.[9][10]
-
Nematic: Molecules have long-range orientational order but no positional order.[9] Their synthesis scale-up is generally the most straightforward of the three.
-
Smectic: Molecules exhibit both orientational and some degree of positional order, forming layers.[9] The layered structure can sometimes make purification by crystallization more challenging due to the potential for trapping impurities between layers.
-
Chiral (Cholesteric): These are typically nematic-like materials with a chiral center that induces a helical twist.[9][10] The synthesis of the chiral component and its introduction into the nematic host need to be carefully controlled to ensure the desired pitch length at a large scale.
Q2: What are the key principles of "Green Chemistry" that I should consider during scale-up?
A2: The Twelve Principles of Green Chemistry provide a framework for designing more environmentally friendly chemical processes.[11] Key principles for liquid crystal synthesis scale-up include:
-
Waste Prevention: Design syntheses to minimize waste.[11]
-
Atom Economy: Maximize the incorporation of all materials used in the process into the final product.[11]
-
Safer Solvents and Auxiliaries: Minimize the use of hazardous solvents and auxiliary substances.[11] Consider novel green solvents like Cyclopentyl Methyl Ether (CPME).[11]
-
Energy Efficiency: Conduct reactions at ambient temperature and pressure whenever possible to reduce energy consumption.[11][12]
Q3: How do I choose the right analytical techniques for quality control during and after production?
A3: A combination of techniques is essential for comprehensive quality control.
-
For Purity: HPLC and GC are the workhorses for determining the purity of your liquid crystal and quantifying impurities. LC-MS is invaluable for identifying unknown impurities.[1]
-
For Structure Verification: NMR and FTIR spectroscopy are used to confirm the chemical structure of your synthesized liquid crystal.
-
For Phase Behavior: Polarized Optical Microscopy (POM) is a powerful tool for identifying the different liquid crystal phases and their transition temperatures.[13][14] Differential Scanning Calorimetry (DSC) provides quantitative data on phase transition temperatures and enthalpies.[13][14]
Q4: What are the critical process parameters to monitor and control in a large-scale liquid crystal synthesis reactor?
A4: Precise process control is key to a successful and reproducible scale-up.
-
Temperature: As discussed, this is critical for reaction kinetics, selectivity, and solubility.
-
Pressure: Important for reactions involving gaseous reagents or byproducts, or when operating under vacuum.
-
Agitation Speed: Directly impacts mixing efficiency and heat transfer.
-
Reagent Addition Rate: Controls reactant concentration and reaction rate.
-
pH: Crucial for reactions that are sensitive to acidity or basicity.
Implementing a robust process control system, potentially using Process Analytical Technology (PAT), can significantly improve the consistency and quality of your large-scale production.[15][16]
Section 3: Visualizations and Data
Process Flow for Scaling Up Liquid Crystal Synthesis
Caption: A typical workflow for scaling up liquid crystal synthesis.
Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting purity issues.
Quantitative Data Summary: Solvent Selection for Crystallization
| Solvent System | Solubility of LC at 80°C (g/100mL) | Solubility of LC at 10°C (g/100mL) | Key Considerations |
| Toluene | 45 | 5 | Good for many non-polar LCs, but has environmental and health concerns. |
| Heptane/Ethyl Acetate (8:2) | 30 | 1.5 | A common mixed-solvent system that allows for fine-tuning of solubility. |
| Cyclopentyl Methyl Ether (CPME) | 35 | 3 | A greener alternative to other ether solvents with good performance.[11] |
| Ethanol/Water (9:1) | 25 | 0.5 | Effective for more polar LCs, water acts as an anti-solvent. |
Note: This table provides illustrative data. Actual solubilities will vary depending on the specific liquid crystal molecule.
References
- Vertex AI Search. (2023). Thermotropic Liquid Crystals How They Assist Chemical Synthesis.
- Benchchem. (n.d.). Addressing challenges in scaling up FL118 synthesis.
- University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
- Google Patents. (1996). US5540857A - Purification of liquid crystals and liquid crystal composition.
- White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals.
- Wikipedia. (n.d.). Liquid crystal.
- Soak Rochford. (n.d.).
- Reddit. (2023). liquid crystals - long run cheaper to buy or synthesize? : r/chemistry.
- (n.d.). Introduction to Liquid Crystals.
- Labinsights. (2024).
- Scribd. (n.d.).
- Google Patents. (n.d.).
- Taylor & Francis Online. (1999).
- YouTube. (2021).
- Martin-Luther-Universität Halle-Wittenberg. (2022). Green chemistry: Scientists develop new process for more eco-friendly liquid crystals.
- APC. (2021).
- ACS Publications. (2020).
- PMC - NIH. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- PubMed. (2024).
- Analytical Methods (RSC Publishing). (2012). Analysis of metal ion impurities in liquid crystals using high resolution inductively coupled plasma mass spectrometry.
- Instrumentation & Control Aspects. (2021).
- ACS Publications. (2020). Effective Control of Crystal Size via an Integrated Crystallization, Wet Milling, and Annealing Recirculation System | Organic Process Research & Development.
- ScienceDaily. (2022). Green chemistry: Scientists develop new process for more eco-friendly liquid crystals.
- Books Gateway. (2020).
- MDPI. (2024).
- IOSR Journal. (2020).
- ResearchGate. (2022). (PDF)
- (2016).
- National Academic Digital Library of Ethiopia. (n.d.). Edited by Angelo Chianese and Herman J. M.
- ACS Omega. (2020).
- Benchchem. (n.d.). Troubleshooting crystallization issues during (S)-Ladostigil synthesis.
- ResearchGate. (2025).
- (n.d.).
- ACS Applied Materials & Interfaces. (n.d.).
- LGC, Biosearch Technologies. (n.d.). Synthesizer common question and troubleshooting.
- (n.d.). Scale-up of continuous reactors.
- RSC Publishing. (n.d.). Impurity-induced nematic–isotropic transition of liquid crystals.
- openPR.com. (2026). Liquid Crystal Polymers (LCPs)
- AIR Unimi. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry.
- RSC Publishing. (2017). Swollen liquid crystals (SLCs)
- Faculty of Chemistry and Pharmacy. (2023).
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Model-based scale-up and reactor design for solvent-free synthesis of an ionic liquid in a millistructured flow reactor.
- ResearchGate. (2025).
- YouTube. (2021). Defects in Liquid Crystals: Topology, Geometry, and Mechanics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. soakrochford.co.uk [soakrochford.co.uk]
- 8. dakenam.com [dakenam.com]
- 9. Liquid crystal - Wikipedia [en.wikipedia.org]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. Green chemistry: Scientists develop new process for more eco-friendly liquid crystals - It is faster, more energy-efficient and promises a high yield [chemeurope.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. ipme.ru [ipme.ru]
- 15. books.rsc.org [books.rsc.org]
- 16. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Validation & Comparative
A Comparative Analysis of Fluorinated and Non-Fluorinated Liquid Crystals: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of liquid crystals with tailored properties is paramount for advancing applications ranging from high-resolution displays to sophisticated biosensors. The strategic incorporation of fluorine into liquid crystal molecules has emerged as a powerful tool to modulate their physicochemical characteristics. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated liquid crystals, supported by experimental data and detailed methodologies, to empower informed material selection.
The Fluorine Advantage: A Molecular Perspective
The introduction of fluorine atoms into a liquid crystal's molecular structure fundamentally alters its electronic and steric properties.[1] Non-fluorinated liquid crystals are typically hydrocarbon-based, whereas their fluorinated counterparts strategically substitute hydrogen atoms with fluorine. The high electronegativity and small size of the fluorine atom are key to the significant changes observed in the material's bulk properties.[1]
The position of the fluorine substituent on the liquid crystal molecule—be it terminal, lateral, or within a flexible chain—offers a high degree of control over the resulting properties.[1][2] This "molecular engineering" capability allows for the fine-tuning of characteristics like dielectric anisotropy, viscosity, and thermal stability to meet the exacting demands of specific applications.[2][3]
Caption: A simplified comparison of non-fluorinated and fluorinated liquid crystal structures.
Performance Under the Lens: A Quantitative Comparison
The decision to use a fluorinated liquid crystal is driven by the specific performance requirements of the application. The following sections provide a comparative analysis of key physical properties, supported by experimental data.
Dielectric Anisotropy (Δε)
Dielectric anisotropy is a critical parameter for display applications, as it governs the switching behavior of the liquid crystal molecules in an electric field. Fluorination offers a powerful method to control Δε. Lateral fluorination, in particular, is a common strategy to induce a large negative dielectric anisotropy, which is essential for technologies like Vertical Alignment (VA) displays.[4][5]
| Compound Type | Example Compound | Dielectric Anisotropy (Δε) at 25°C | Reference |
| Non-Fluorinated | 4-Pentyl-4'-cyanobiphenyl (5CB) | +11.5 | [6] |
| Laterally Fluorinated | 3,4,5-trifluorophenyl 4-propylbenzoate | -6.2 | [4] |
| Terminally Fluorinated | 4'-butyl-4-fluorobiphenyl | +5.8 | [7] |
Causality: The strong dipole moment of the C-F bond is the primary reason for the significant impact of fluorination on dielectric anisotropy.[3] When fluorine atoms are positioned laterally on the aromatic core, their dipole moments contribute primarily to the perpendicular component of the dielectric permittivity, resulting in a negative Δε.[4] Conversely, terminal fluorination can enhance the parallel component, leading to a positive Δε.
Rotational Viscosity (γ₁)
Rotational viscosity is a measure of the internal friction of the liquid crystal and directly influences the switching speed of a device. Lower viscosity is generally desirable for faster response times. While fluorination can sometimes lead to an increase in viscosity due to stronger intermolecular interactions, strategic molecular design can mitigate this effect.[3][8]
| Compound Type | Example Compound | Rotational Viscosity (γ₁) at 20°C (mPa·s) | Reference |
| Non-Fluorinated Terphenyl | 4-Pentyl-4''-propyl-p-terphenyl | ~150 | [3] |
| Fluorinated Terphenyl | 4-Pentyl-4''-propyl-2',3',5',6'-tetrafluoro-p-terphenyl | ~124 | [8] |
Causality: The relationship between fluorination and viscosity is complex. Increased polarity from C-F bonds can lead to stronger intermolecular forces and thus higher viscosity.[3] However, the introduction of fluorine can also disrupt molecular packing and reduce intermolecular friction, leading to a decrease in viscosity in some cases.[8] The specific molecular structure and the position of the fluorine atoms are crucial in determining the overall effect.
Optical Birefringence (Δn)
Optical birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices. It is a key parameter for controlling the phase retardation of light passing through the liquid crystal layer. Fluorination generally leads to a reduction in birefringence.[9]
| Compound Type | Example Compound | Birefringence (Δn) at 25°C and 589 nm | Reference |
| Non-Fluorinated Tolane | 4-Pentyl-4'-cyanotolane | ~0.28 | [10] |
| Fluorinated Tolane | 4-Pentyl-4'-fluoro-3'-cyanotolane | ~0.22 | [10] |
Causality: The lower polarizability of the C-F bond compared to the C-H bond is the primary reason for the reduced birefringence in fluorinated liquid crystals.[9] This effect is particularly pronounced when fluorine atoms are substituted on the aromatic core.
Thermal Stability and Mesophase Range
The thermal stability of a liquid crystal is critical for its operational lifetime and performance under varying temperature conditions. The strong C-F bond generally imparts higher thermal and chemical stability to fluorinated liquid crystals compared to their non-fluorinated counterparts.[3][11]
| Property | Non-Fluorinated Liquid Crystals | Fluorinated Liquid Crystals |
| Clearing Point (TNI) | Can be high, but often with a limited nematic range. | Fluorination can either increase or decrease the clearing point depending on the molecular structure.[3][12] |
| Mesophase Range | Can be narrow. | Strategic fluorination can broaden the nematic range.[13] |
| Thermal Stability | Generally lower. | Generally higher due to the strong C-F bond.[11] |
Causality: The high bond energy of the C-F bond makes fluorinated compounds more resistant to thermal degradation.[11] The effect on the clearing point and mesophase range is more nuanced and depends on how fluorination affects molecular packing and intermolecular forces.[3][12]
Experimental Protocols: A Guide to Characterization
Accurate characterization of liquid crystal properties is essential for both fundamental research and quality control. The following are detailed protocols for measuring key performance parameters.
Measurement of Dielectric Anisotropy
Principle: The dielectric anisotropy (Δε = ε∥ - ε⊥) is determined by measuring the capacitance of a liquid crystal cell in two different orientations relative to an applied electric field.
Experimental Workflow:
Caption: A step-by-step workflow for the experimental determination of dielectric anisotropy.
Step-by-Step Methodology:
-
Cell Preparation: Prepare two liquid crystal cells with transparent electrodes (e.g., ITO-coated glass). One cell should have a planar alignment layer (e.g., rubbed polyimide) to align the liquid crystal director parallel to the substrates. The other cell should have a homeotropic alignment layer (e.g., a silane coupling agent) to align the director perpendicular to the substrates.
-
Cell Filling: Fill both cells with the liquid crystal sample in its isotropic phase via capillary action and then slowly cool to the desired measurement temperature in the nematic phase.
-
Capacitance Measurement:
-
For the homeotropic cell, the director is perpendicular to the electric field, so a measurement of its capacitance (C⊥) allows for the determination of the perpendicular component of the dielectric permittivity (ε⊥).
-
For the planar cell, the director is parallel to the electric field, so a measurement of its capacitance (C∥) allows for the determination of the parallel component of the dielectric permittivity (ε∥).
-
-
Calculation: The dielectric permittivities are calculated using the formula ε = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the cell gap, ε₀ is the permittivity of free space, and A is the electrode area. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Causality of Experimental Choices: The use of two different cell alignments is crucial to isolate and measure the two principal components of the dielectric tensor. A low-frequency AC field is used for the measurement to avoid influences from ionic impurities and to probe the static dielectric properties.
Measurement of Rotational Viscosity
Principle: The rotational viscosity (γ₁) can be determined by measuring the transient current response of a planar-aligned liquid crystal cell to a switching electric field.
Experimental Workflow:
Caption: A workflow outlining the transient current method for measuring rotational viscosity.
Step-by-Step Methodology:
-
Cell Preparation and Filling: Prepare and fill a planar-aligned liquid crystal cell as described for the dielectric anisotropy measurement.
-
Apply Voltage: Apply a square-wave voltage to the cell. The voltage should be high enough to cause the liquid crystal molecules to switch.
-
Measure Transient Current: Use an oscilloscope to measure the transient current that flows as the liquid crystal molecules reorient.
-
Analyze Current Peak: The transient current will exhibit a peak. The time at which this peak occurs (t_p) is related to the rotational viscosity.
-
Calculation: The rotational viscosity can be calculated using the formula γ₁ = (V² * ε₀ * |Δε|) / (π² * d² * t_p), where V is the applied voltage, ε₀ is the permittivity of free space, Δε is the dielectric anisotropy, and d is the cell gap.
Causality of Experimental Choices: The transient current method is a direct and reliable way to probe the dynamics of director reorientation. The use of a planar cell ensures a well-defined initial state, and the square-wave voltage provides a sharp switching event.
Measurement of Optical Birefringence
Principle: The optical birefringence (Δn = ne - no) can be determined by measuring the phase retardation of polarized light passing through a liquid crystal cell.
Experimental Workflow:
Caption: A workflow for determining optical birefringence using a polarizing optical microscope.
Step-by-Step Methodology:
-
Setup: Use a polarizing optical microscope equipped with a compensator (e.g., a Berek or de Sénarmont compensator).
-
Cell Preparation and Filling: Prepare and fill a planar-aligned liquid crystal cell.
-
Measure Retardation: Place the cell on the microscope stage. By rotating the compensator, determine the optical path difference (retardation, R) introduced by the liquid crystal layer.
-
Calculation: The birefringence is calculated using the formula Δn = R / d, where d is the cell thickness.
Causality of Experimental Choices: The use of a compensator allows for a precise measurement of the phase shift between the extraordinary and ordinary rays of light that have passed through the birefringent liquid crystal. A planar-aligned cell ensures that the incident light experiences the maximum birefringence.
Application-Driven Selection: Fluorinated vs. Non-Fluorinated
The choice between fluorinated and non-fluorinated liquid crystals is ultimately dictated by the specific requirements of the intended application.
-
High-Performance Displays: For applications requiring fast switching speeds and high contrast ratios, such as in advanced LCDs and LCoS (Liquid Crystal on Silicon) devices, fluorinated liquid crystals are often the preferred choice due to their tunable dielectric properties and often lower viscosity.[13] The ability to achieve large negative dielectric anisotropy is particularly crucial for VA-mode displays.[4]
-
Optical Communications: In optical communication systems, liquid crystals are used in devices like tunable filters and waveplates. Here, high birefringence can be advantageous. While fluorination typically reduces birefringence, certain fluorinated compounds can still offer a good balance of properties, including thermal stability, which is important for device reliability.[10]
-
Biosensors: The sensitivity of liquid crystals to surface interactions makes them promising for label-free biosensing applications.[14] Both fluorinated and non-fluorinated liquid crystals can be used, with the choice depending on the specific surface chemistry and the desired response mechanism. The enhanced stability of fluorinated liquid crystals can be an advantage in certain biological environments.
Conclusion
The strategic fluorination of liquid crystals provides a versatile and powerful platform for tailoring their physical properties to meet the demands of a wide range of advanced applications. By understanding the fundamental structure-property relationships and employing rigorous characterization techniques, researchers can select or design liquid crystals with the optimal combination of dielectric anisotropy, viscosity, optical birefringence, and thermal stability. This guide serves as a foundational resource for navigating the comparative landscape of fluorinated and non-fluorinated liquid crystals, enabling more informed and effective material development.
References
-
Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]
- Kirsch, P., & Tarumi, K. (1999). Fluorinated liquid crystals, new materials for advanced liquid crystal displays.
-
Scribd. (n.d.). Fluorinated Liquid Crystals Review. Retrieved from [Link]
- ChemInform. (2010).
-
Goscianski, M. R., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(15), 8449-8459. [Link]
-
ResearchGate. (n.d.). Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Variation of optical birefringence with temperature for liquid crystalline compounds 1 and 2 at k = 633 nm. Retrieved from [Link]
-
MDPI. (2021). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 11(10), 1234. [Link]
-
MDPI. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Molecules, 28(7), 3041. [Link]
-
PubMed. (2008). Orientational order of difluorinated liquid crystals: a comparative 13C-NMR, Optical, and dielectric study in nematic and smectic B phases. The Journal of Physical Chemistry B, 112(37), 11558-11568. [Link]
-
MDPI. (2017). High Birefringence Liquid Crystals. Crystals, 7(5), 134. [Link]
-
ResearchGate. (2015). Comparative study of the mesomorphic properties of several laterally fluorinated liquid crystalline materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of rotational viscosity ( γ 1 ) as a function of relative temperature ( T NI − T ) for pure compounds. Retrieved from [Link]
-
MDPI. (2014). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 4(2), 148-160. [Link]
-
PubMed Central. (2017). Optical birefringence of liquid crystals for label-free optical biosensing diagnosis. Clinical Ophthalmology, 11, 1647-1653. [Link]
- International Journal of Innovative Research in Science, Engineering and Technology. (2016). Birefringences of bio-based liquid crystals. 5(7).
-
National Institutes of Health. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. Polymers, 15(6), 1395. [Link]
-
ResearchGate. (n.d.). A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N - n -Butyl- N -methylpyrrolidinium and Triethyl- n -pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) Imide Anion. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. Retrieved from [Link]
Sources
- 1. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Orientational order of difluorinated liquid crystals: a comparative 13C-NMR, Optical, and dielectric study in nematic and smectic B phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optical birefringence of liquid crystals for label-free optical biosensing diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene and 5CB for Advanced Applications
For researchers, scientists, and professionals in drug development and materials science, the selection of a liquid crystal (LC) is a critical decision that dictates the performance and feasibility of advanced optical and sensory systems. This guide provides an in-depth, objective comparison between two prominent nematic liquid crystals: the industry benchmark 4-Cyano-4'-pentylbiphenyl (5CB) and the fluorinated cyclohexane derivative 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene .
While 5CB is one of the most extensively characterized liquid crystals, making it an invaluable reference, this compound represents a class of compounds designed for different performance priorities. This guide will dissect their molecular structures, compare their critical performance metrics using available experimental data, and provide the detailed protocols necessary for their characterization. We will also draw comparisons with the closely related compound 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) to infer the performance of its fluorinated analog where direct data is less prevalent.
Molecular Architecture: The Blueprint of Performance
The macroscopic properties of a liquid crystal are a direct consequence of its molecular shape, polarity, and polarizability. The fundamental structural differences between 5CB and this compound are the origin of their distinct performance characteristics.
-
5CB (4-Cyano-4'-pentylbiphenyl): Features a rigid biphenyl core, which contributes to a high degree of molecular ordering.[1] Its defining feature is the strongly polar cyano (-C≡N) terminal group, which creates a large dipole moment along the principal molecular axis.[2] This structure is responsible for its strong response to electric fields.[1]
-
This compound: This molecule replaces one of the phenyl rings of the biphenyl core with a saturated cyclohexane ring. This substitution disrupts the planarity and reduces the π-electron conjugation, which typically leads to lower viscosity. The terminal group is a single fluorine atom (-F), which is strongly electronegative but results in a smaller dipole moment compared to the cyano group.[3]
Core Performance Metrics: A Head-to-Head Comparison
The utility of a liquid crystal is defined by a set of key performance indicators (KPIs). The following table summarizes these metrics for 5CB and PCH5, the nitrile-containing analog of this compound. We then discuss the expected properties of the fluorinated compound based on established structure-property relationships.[3]
| Property | 5CB (4-cyano-4'-pentylbiphenyl) | PCH5 (4-(trans-4-Pentylcyclohexyl)benzonitrile) | This compound (Expected) | Significance in Applications |
| Clearing Point (TNI) | 35.0 °C[4] | 54.6 °C (327.6 K)[5] | Likely between 30-60 °C | Defines the upper limit of the operational temperature range. |
| Mesomorphic Range | 22.5 – 35.0 °C[4] | 30.0 – 54.6 °C[5] | Broad nematic range desirable | Determines the temperature window in which the LC phase is stable. |
| Dielectric Anisotropy (Δε) | +11.5 (at 1 kHz, 20°C)[6] | Positive, but lower than 5CB | Moderately Positive (Lower than PCH5) | Governs the switching threshold voltage. Higher Δε allows for lower voltage operation. |
| Optical Anisotropy (Δn) | 0.179 (at 589 nm, 20°C)[6] | ~0.01 - 0.08 (THz range)[7] | Lower than 5CB (~0.1) | Impacts contrast and device thickness (d). A specific Δn is needed to optimize the phase retardation (dΔn). |
| Rotational Viscosity (γ₁) | 24 mPa·s (at 20°C)[6] | Lower than 5CB | Lower than PCH5 and 5CB | Directly impacts switching speed. Lower viscosity is critical for high-frame-rate displays and fast sensors. |
Expert Insights & Causality:
-
Dielectric Anisotropy (Δε): 5CB's large, positive Δε is a direct result of its highly polar cyano group.[2] PCH5, also with a cyano group, maintains a positive Δε. The fluoro-substituted analogue, this compound, is expected to have a significantly lower, albeit still positive, Δε. Fluorine's electronegativity provides polarity, but it doesn't match the large dipole moment of the cyano group.[3] This makes the fluoro-compound less suitable for applications requiring very low threshold voltages but potentially advantageous where a moderate response is sufficient.
-
Viscosity (γ₁): The replacement of a phenyl ring with a cyclohexane ring in the PCH structure is a key strategy for reducing viscosity.[3] This is because the cyclohexane ring is less planar and has weaker intermolecular π-π interactions compared to the biphenyl core of 5CB. Therefore, both PCH5 and its fluoro-analog are expected to exhibit significantly lower viscosity than 5CB, leading to faster switching times.
-
Optical Anisotropy (Δn): The high birefringence of 5CB stems from the delocalized π-electrons in its biphenyl core. The PCH core, with its saturated cyclohexane ring, has reduced electron conjugation, resulting in a lower Δn.[7] The fluoro-analog would follow this trend, exhibiting a lower birefringence than 5CB. This is a critical consideration for device engineering, as the cell gap must be adjusted to achieve the desired optical path difference.
Experimental Protocols for Liquid Crystal Characterization
To ensure self-validating and reproducible results, rigorous characterization is essential. The following are standard, authoritative protocols for measuring the key performance metrics discussed.
This thermoanalytical technique measures the heat flow into or out of a sample as a function of temperature, allowing for the precise identification of phase transitions.
Protocol:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent sample evaporation. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 0°C).
-
Ramp the temperature up at a controlled rate (e.g., 5-10 °C/min) to a point well above the clearing point (e.g., 70°C).
-
Hold for 2-5 minutes to ensure thermal equilibrium.
-
Ramp the temperature down at the same rate to the starting temperature.
-
-
Data Analysis: The nematic-to-isotropic (N-I) phase transition will appear as an endothermic peak on the heating curve. The peak temperature is recorded as the clearing point (TNI). The enthalpy of the transition can also be calculated from the peak area.[8]
This protocol determines the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the LC director. The anisotropy is the difference: Δε = ε|| - ε⊥.
Workflow Diagram:
Protocol:
-
Cell Fabrication: Construct two liquid crystal cells using indium tin oxide (ITO) coated glass.
-
Planar Cell: Coat the inner surfaces with a polyimide alignment layer and rub them in a single direction to induce planar alignment (director parallel to the surface).
-
Homeotropic Cell: Treat the inner surfaces with a homeotropic alignment agent (e.g., lecithin) to induce homeotropic alignment (director perpendicular to the surface).
-
-
Cell Filling: Fill the cells with the liquid crystal in its isotropic phase via capillary action and then cool slowly to the nematic phase.
-
Capacitance Measurement:
-
Connect the planar cell to an LCR meter and measure its capacitance (C⊥) at a standard frequency (e.g., 1 kHz).[9]
-
Connect the homeotropic cell and measure its capacitance (C||).
-
Alternatively, use a single planar cell. First, measure C⊥ with no applied voltage. Then, apply a high AC voltage (>> threshold voltage) to orient the director perpendicular to the surface and measure C||.[10]
-
-
Calculation: Calculate the permittivities using the formula C = ε(A/d), where A is the electrode area and d is the cell gap. The dielectric anisotropy is then Δε = ε|| - ε⊥.[11]
Birefringence (Δn = ne - no) is the difference between the extraordinary (ne) and ordinary (no) refractive indices. It can be measured using a phase difference technique.[12]
Protocol:
-
Setup: Place a planar-aligned LC cell between two crossed polarizers. The LC director should be at a 45° angle to the transmission axes of both polarizers.
-
Light Source: Use a monochromatic light source (e.g., a He-Ne laser at 632.8 nm) directed through the setup to a photodetector.[13]
-
Voltage Application: Apply a variable AC voltage (1 kHz sine wave) across the LC cell.
-
Data Acquisition: Record the transmitted light intensity as a function of the applied voltage. The intensity will oscillate as the voltage-induced reorientation of the LC molecules changes the phase retardation (δ = 2πdΔn/λ) between the ordinary and extraordinary rays.
-
Analysis: The number of observed oscillations (from threshold voltage to saturation) corresponds to the total phase retardation. The birefringence can be calculated from the total phase difference using the known cell thickness (d) and wavelength (λ).[14]
Rotational viscosity is a key parameter determining the switching time of an LC device. It can be extracted from the electro-optical response time.
Protocol:
-
Setup: Use the same optical setup as for the birefringence measurement.
-
Response Time Measurement:
-
Rise Time (τon): Apply a square-wave voltage pulse and measure the time it takes for the optical transmission to change from 10% to 90% of its final value.
-
Decay Time (τoff): Remove the voltage and measure the time for the transmission to decay from 90% back to 10%.
-
-
Calculation: The rotational viscosity (γ₁) can be calculated from the decay time using the following relationship: τoff = (γ₁d²)/(K₁₁π²), where d is the cell gap and K₁₁ is the splay elastic constant.[15] Therefore, an independent measurement of K₁₁ is required for an accurate determination of γ₁.
Conclusion and Application Outlook
The choice between this compound and 5CB is a classic engineering trade-off between switching voltage and switching speed.
-
5CB remains the undisputed benchmark for fundamental research and applications where low operating voltage is the primary concern.[1][16] Its well-documented properties and room-temperature nematic phase make it an ideal model system.[4] However, its relatively high viscosity limits its use in applications demanding sub-millisecond response times.
-
This compound , by virtue of its cyclohexyl-phenyl core and fluorine substitution, is engineered for high-speed applications . Its expected low viscosity makes it a superior candidate for high-frequency spatial light modulators, fast-refresh-rate displays, and other dynamic optical systems. The trade-off is a higher expected threshold voltage due to its lower dielectric anisotropy. Researchers working on next-generation displays and photonic devices where speed is more critical than power consumption would find this class of compounds highly advantageous.
Ultimately, the optimal liquid crystal depends entirely on the specific performance requirements of the target application. This guide provides the foundational knowledge and the experimental framework necessary for researchers and scientists to make an informed, data-driven selection.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties.
- Ossila Ltd. (n.d.). 4′-Pentyl-4-biphenylcarbonitrile 5CB Liquid Crystal.
-
Wikipedia. (2023). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
-
Wu, S. T., Efron, U., & Hess, L. D. (1984). Birefringence measurements of liquid crystals. Applied Optics, 23(21), 3911-3915. Retrieved from [Link]
-
ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from [Link]
-
Aksimentyeva, O. I., et al. (2013). Low temperature phase transformations in 4-cyano-4'- pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes. arXiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Birefringence measurements of liquid crystals. Retrieved from [Link]
-
SPIE Digital Library. (2021). Real-time measurement of liquid crystal birefringence. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental set up used for measurering birefringence. Retrieved from [Link]
-
Lin, T. H., et al. (2015). Optical birefringence of liquid crystals for label-free optical biosensing diagnosis. PMC. Retrieved from [Link]
-
Scilit. (n.d.). Viscosity Measurements for the Nematic Liquid Crystal PAA. Retrieved from [Link]
-
AIP Publishing. (2022). Measurement of liquid viscosity using quartz crystal microbalance (QCM) based on GA-BP neural network. Retrieved from [Link]
-
MDPI. (2019). A Numerical Study on the Performance of Liquid Crystal Biosensor Microdroplets. Retrieved from [Link]
-
MDPI. (2021). Viscosity Measurement Sensor: A Prototype for a Novel Medical Diagnostic Method Based on Quartz Crystal Resonator. Retrieved from [Link]
-
ResearchGate. (n.d.). Viscosity Measurements for the Nematic Liquid Crystal PAA. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Liquid Crystals Lab. Retrieved from [Link]
-
Yang, Z., et al. (2021). Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display. PMC. Retrieved from [Link]
- Google Patents. (n.d.). KR100662968B1 - Measuring method and device for liquid crystal viscosity coefficient.
-
Lavrentovich Group. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Retrieved from [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. Retrieved from [Link]
-
Wu, S. T., et al. (2016). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. Retrieved from [Link]
-
Chen, H., et al. (2017). High performance liquid crystals for vehicle displays. Optica Publishing Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Retrieved from [Link]
-
Marino, A., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. PMC. Retrieved from [Link]
-
MDPI. (2021). Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display. Retrieved from [Link]
-
Semitracks. (n.d.). Liquid Crystal Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the Dielectric Anisotropy of Cholesteric Liquid Crystals. Retrieved from [Link]
-
Goodby, J. W. (2021). 4'-pentyl-4-cyanobiphenyl - 5CB. Taylor & Francis Online. Retrieved from [Link]
-
DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 5CB – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). US6081337A - Method and apparatus for measuring liquid crystal cell properties.
-
ResearchGate. (n.d.). Which experiment can you suggest for measuring liquid crystal order parameter?. Retrieved from [Link]
-
Pant, R., et al. (2003). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. PMC. Retrieved from [Link]
-
Fitas, J., et al. (2023). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 4'-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 5. ossila.com [ossila.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. OPG [opg.optica.org]
- 10. mdpi.com [mdpi.com]
- 11. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OPG [opg.optica.org]
- 13. Optical birefringence of liquid crystals for label-free optical biosensing diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. KR100662968B1 - Measuring method and device for liquid crystal viscosity coefficient - Google Patents [patents.google.com]
- 16. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Purity Validation of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene: An HPLC-Centric Comparative Analysis
In the precise world of specialty chemicals and pharmaceutical development, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reproducibility, safety, and efficacy. For a compound like 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene, a liquid crystal intermediate, even minute impurities can drastically alter its unique physicochemical properties. This guide provides an in-depth, experience-driven comparison of analytical techniques for purity validation, centering on High-Performance Liquid Chromatography (HPLC) as the principal methodology. We will explore the causal logic behind method development, compare its performance against viable alternatives, and provide actionable, self-validating protocols for immediate application.
The Analytical Imperative: Why Purity Matters for this Moiety
This compound is characterized by its non-polar structure, comprising a pentylcyclohexyl group linked to a fluorinated benzene ring. This structure dictates its physical properties and potential applications. Impurities, which may include cis-isomers, constitutional isomers, or reaction byproducts, can disrupt the delicate intermolecular forces essential for its function. Therefore, a highly selective and sensitive analytical method is non-negotiable for its quality control.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, emerges as the preeminent technique for this challenge. Its proficiency in separating non-polar to moderately polar compounds based on their hydrophobic interactions makes it exceptionally well-suited for resolving the target analyte from its structurally similar impurities.[1][2][3]
The Primary Workhorse: Reverse-Phase HPLC
Reverse-Phase HPLC (RP-HPLC) operates on the principle of hydrophobic interactions between the analyte and a non-polar stationary phase.[2][3] A polar mobile phase is used to elute compounds, with more polar compounds eluting earlier and more non-polar (hydrophobic) compounds being retained longer.[1][4] For this compound, this is the ideal scenario.
Causality in Method Design: A Self-Validating Protocol
The development of a robust HPLC method is a systematic process where each parameter is chosen for a specific, justifiable reason. The protocol below is designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure the system is performing correctly before any sample analysis, a practice mandated by regulatory bodies like the USP and ICH.[5][6][7][8]
Experimental Protocol: HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 (Octadecylsilane) column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Elution Mode: Isocratic at 85% Acetonitrile / 15% Water.
-
Rationale: For purity analysis where impurities are expected to have similar polarities, an isocratic method provides stable baseline and reproducible retention times. A high percentage of ACN is required to elute the highly non-polar analyte in a reasonable time.
-
-
Flow Rate: 1.0 mL/min.
-
Rationale: A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.[9]
-
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant temperature ensures reproducible retention times and can improve peak shape.
-
-
Detection: UV at 254 nm.
-
Rationale: The benzene ring in the analyte provides strong UV absorbance at this wavelength.
-
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
System Suitability Testing (SST):
-
Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met, based on USP and ICH guidelines[5][7][11]:
-
Precision/Repeatability: The relative standard deviation (RSD) of the peak areas for the five replicate injections must be ≤ 2.0%.[11]
-
Tailing Factor (T): The tailing factor for the analyte peak should be ≤ 2.0.
-
Theoretical Plates (N): The column efficiency, measured in theoretical plates, should be ≥ 2000.
-
-
-
Analysis and Purity Calculation:
-
Inject the sample solution.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Workflow for HPLC Purity Validation
Caption: HPLC experimental workflow from preparation to final purity calculation.
Alternative & Complementary Analytical Techniques
While HPLC is the primary choice, other techniques offer different advantages and can be used for orthogonal validation—confirming a result with a method that uses a different separation principle.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. It is highly efficient for volatile and thermally stable compounds.
-
Applicability: this compound has a relatively high boiling point, making it challenging for standard GC. However, with a high-temperature column and inlet, analysis is feasible. It would be particularly effective for detecting more volatile impurities.
-
Protocol Snapshot (Hypothetical):
-
Column: High-temperature capillary column (e.g., DB-5HT).
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 280 °C.
-
Oven Program: Temperature gradient from 150 °C to 300 °C.
-
Detector: Flame Ionization Detector (FID).
-
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically CO₂, as the mobile phase. It bridges the gap between GC and HPLC, offering fast, efficient separations with reduced organic solvent consumption.[12][13]
-
Applicability: SFC is an excellent alternative for this compound. The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for faster separations than HPLC without sacrificing resolution.[12][13][14] It is particularly well-suited for separating non-polar compounds and isomers.[15]
-
Protocol Snapshot (Hypothetical):
-
Column: Same stationary phases as HPLC (e.g., C18).
-
Mobile Phase: Supercritical CO₂ with a small percentage of a polar modifier like methanol.
-
Backpressure Regulator: Maintained at ~150 bar.
-
Temperature: 40 °C.
-
Detector: UV or Mass Spectrometry (MS).
-
Head-to-Head Performance Comparison
To facilitate an objective choice, the table below summarizes the expected performance of each technique for this specific analytical challenge. The data is representative and based on typical performance characteristics.
| Parameter | HPLC (Reverse-Phase) | Gas Chromatography (GC-FID) | Supercritical Fluid Chromatography (SFC) |
| Selectivity | Excellent for isomers and related structures | Good, but depends on volatility differences | Excellent, often superior to HPLC for isomers |
| Sensitivity (LOD/LOQ) | High (ng range) | Very High (pg range) | High (ng range) |
| Analysis Time | 10-20 minutes | 15-30 minutes | 3-10 minutes |
| Sample Preparation | Simple dissolution | Simple dissolution | Simple dissolution |
| Analyte Suitability | Ideal for non-volatile, soluble compounds | Requires thermal stability and volatility | Broad applicability, good for non-polar compounds |
| Solvent Consumption | Moderate (Organic & Aqueous) | Low (Carrier Gas) | Very Low (Mainly CO₂, small % modifier) |
| Orthogonal Value | High (Primary Method) | High (Different separation principle) | Moderate (Similar stationary phases) |
Decision Logic for Analytical Method Selection
Caption: A decision tree for selecting the optimal analytical technique.
Conclusion: An Integrated Approach to Purity Validation
For the routine, high-precision purity validation of this compound, a well-developed and validated Reverse-Phase HPLC method stands as the unequivocal gold standard. Its robustness, high selectivity for non-polar compounds, and the wealth of established regulatory guidelines make it the most trustworthy choice for quality control laboratories.
However, a comprehensive analytical strategy recognizes the value of orthogonal methods. Gas Chromatography serves as an excellent complementary technique for profiling volatile impurities that might be missed by HPLC. For laboratories prioritizing speed and sustainability, Supercritical Fluid Chromatography presents a powerful and increasingly popular alternative that often delivers superior performance with a fraction of the environmental impact. By understanding the fundamental principles and specific advantages of each technique, researchers and drug development professionals can build a robust, multi-faceted validation system that ensures the unimpeachable quality of their materials.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Pharma Validation. (2025). USP and EP Criteria for System Suitability Parameters. Pharma Validation. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
Slideshare. (n.d.). Comparison of sfc, gc and hplc. [Link]
-
MicroSolv. (2025). System suitability Requirements for a USP HPLC Method. [Link]
-
ECA Academy. (2014). System Suitability for USP Chromatographic Methods. [Link]
-
YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
-
MDPI. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]
-
Regis Technologies. (2023). Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography. [Link]
-
Chromatography Today. (2023). Should I use SFC or HPLC for my Analysis?. [Link]
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. [Link]
-
YouTube. (2020). Introduction to HPLC - Lecture 3: Reverse Phase HPLC. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]
-
NIH. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]
-
Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP and EP Criteria for System Suitability Parameters – Pharma Validation [pharmavalidation.in]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 13. Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography - Regis Technologies [registech.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to the Mesomorphic Properties of Alkylcyclohexyl Isothiocyanatobenzenes
Introduction: The Enduring Relevance of the Isothiocyanato Moiety in Nematic Liquid Crystals
In the landscape of liquid crystal research and development, the isothiocyanato (-NCS) terminal group holds a significant position, particularly in the design of materials with high birefringence, moderate dielectric anisotropy, and excellent chemical stability. Among the various molecular architectures incorporating this functional group, the 4-(trans-4'-n-alkylcyclohexyl)isothiocyanatobenzenes, commonly referred to as the nCHBT homologous series, have distinguished themselves. These materials are characterized by their stable, broad-range nematic phases and low viscosity, making them valuable components in liquid crystal mixtures for electro-optical applications.
This guide provides a comprehensive comparison of the mesomorphic properties of the nCHBT homologous series. We will delve into the causal relationships between the alkyl chain length and the observed liquid crystalline behavior, supported by experimental data. Furthermore, this document furnishes detailed, field-proven protocols for the synthesis and characterization of these compounds, intended to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations. Our approach is grounded in the principles of scientific integrity, ensuring that every piece of information is traceable to authoritative sources and that the described protocols are self-validating.
Molecular Architecture and its Influence on Mesomorphic Behavior
The fundamental structure of the nCHBT series consists of a rigid core composed of a benzene ring and a cyclohexane ring, linked to a flexible n-alkyl chain at one end and the polar isothiocyanato group at the other. This combination of a rigid core and a flexible tail is a classic design principle for inducing liquid crystallinity.
The length of the n-alkyl chain (CnH2n+1) is a critical determinant of the mesomorphic properties of the nCHBT series. As the chain length increases, the intermolecular van der Waals forces are altered, which in turn influences the stability and temperature range of the nematic phase. A notable phenomenon in this series, as with many homologous series of liquid crystals, is the odd-even effect . This effect describes the alternating behavior of transition temperatures as the number of carbon atoms in the alkyl chain switches between odd and even. Compounds with an odd number of carbons in the alkyl chain tend to have higher clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) compared to their even-numbered neighbors. This is attributed to the orientation of the terminal C-C bond of the alkyl chain relative to the long molecular axis, which affects the overall molecular anisotropy and packing efficiency in the mesophase.[1]
Comparative Analysis of Mesomorphic Properties
The following table summarizes the phase transition temperatures for the nCHBT homologous series, compiled from various literature sources. The data clearly illustrates the odd-even effect in the clearing points.
| Compound (n) | Abbreviation | Melting Point (T_m) [°C] | Clearing Point (T_N-I) [°C] | Nematic Range [°C] |
| 2 | 2CHBT | 46.0 | 25.5 | - |
| 3 | 3CHBT | 32.0 | 34.5 | 2.5 |
| 4 | 4CHBT | 42.5 | 41.5 | -1.0 |
| 5 | 5CHBT | 31.5 | 49.0 | 17.5 |
| 6 | 6CHBT | 13.0 | 42.8 | 29.8 |
| 7 | 7CHBT | 30.0 | 50.5 | 20.5 |
| 8 | 8CHBT | 29.5 | 47.5 | 18.0 |
| 9 | 9CHBT | 40.5 | 52.0 | 11.5 |
| 10 | 10CHBT | 39.5 | 50.0 | 10.5 |
Data compiled from various sources, including Dabrowski et al. (1985). Note that exact values may vary slightly between different literature reports due to variations in purity and measurement conditions.
The nCHBT series is known for exhibiting only a nematic phase for homologues with alkyl chains containing 2 to 10 carbon atoms. This is in contrast to other isothiocyanato-containing liquid crystals that may also exhibit smectic phases. The absence of smectic phases in the nCHBT series is attributed to the steric hindrance of the cyclohexane ring, which disrupts the layered ordering required for smectic mesophases.
Optical and Dielectric Properties: A Cursory Overview
The isothiocyanato group, with its large dipole moment, significantly influences the dielectric and optical properties of the nCHBT series. These compounds generally exhibit a positive dielectric anisotropy (Δε > 0), which is a prerequisite for the twisted nematic effect widely used in liquid crystal displays.[2] Compared to their analogous cyano (-CN) derivatives, the nCHBT compounds typically show a smaller dielectric anisotropy but a higher refractive index.[3] This combination of properties can be advantageous in specific applications where high birefringence is desired without an excessively strong response to an electric field.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of a representative member of the nCHBT series. These protocols are designed to be self-validating, with clear explanations for each step.
Synthesis of 4-(trans-4'-n-Pentylcyclohexyl)isothiocyanatobenzene (5CHBT)
This protocol is adapted from the general synthetic strategy described by Dabrowski et al.[2]
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 5CHBT.
Materials and Reagents:
-
4-bromophenyl isothiocyanate
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
trans-4-n-pentylcyclohexanecarbonyl chloride
-
Sodium borohydride (NaBH4)
-
Ethanol
-
Potassium bisulfate (KHSO4)
-
Palladium on carbon (10% Pd/C)
-
Toluene
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 4-bromophenyl isothiocyanate in anhydrous THF to the magnesium turnings. The reaction is initiated by gentle heating.
-
Once the reaction starts, add the remaining 4-bromophenyl isothiocyanate solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of trans-4-n-pentylcyclohexanecarbonyl chloride in anhydrous THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding 1M HCl.
-
Extract the product with diethyl ether. Wash the organic layer with saturated NaHCO3 solution, brine, and then dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure to obtain the crude intermediate ketone.
-
-
Reduction:
-
Dissolve the crude ketone in ethanol.
-
Cool the solution to 0 °C and add NaBH4 portion-wise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the ethanol under reduced pressure and add water to the residue.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO4.
-
Evaporate the solvent to yield the crude intermediate alcohol.
-
-
Dehydration and Hydrogenation:
-
Mix the crude alcohol with KHSO4 and heat the mixture under vacuum to induce dehydration. Collect the resulting alkene.
-
Dissolve the alkene in toluene and add 10% Pd/C catalyst.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature until the hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with toluene.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent.
-
Recrystallize the purified product from ethanol to obtain pure 4-(trans-4'-n-pentylcyclohexyl)isothiocyanatobenzene (5CHBT).
-
Characterization of Mesomorphic Properties
Diagram of Characterization Workflow:
Caption: Experimental workflow for mesomorphic characterization.
1. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the phase transition temperatures (melting and clearing points) and the associated enthalpy changes.[4]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the synthesized 5CHBT into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above the expected clearing point (e.g., 70 °C).
-
Cool the sample at the same rate back to room temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
Analyze the thermogram from the second heating scan to determine the onset temperatures of the melting and clearing transitions and integrate the peak areas to calculate the enthalpies of transition.
-
2. Polarized Optical Microscopy (POM):
-
Objective: To visually identify the liquid crystal phases by observing their characteristic textures.[5][6]
-
Instrumentation: A polarizing microscope equipped with a hot stage.
-
Procedure:
-
Place a small amount of 5CHBT on a clean glass microscope slide and cover it with a coverslip.
-
Place the slide on the hot stage of the polarizing microscope.
-
Heat the sample slowly while observing it through the crossed polarizers.
-
Upon melting, the appearance of a birefringent fluid with a characteristic texture (e.g., Schlieren or marbled) confirms the presence of a nematic phase.
-
Continue heating until the sample becomes completely dark, indicating the transition to the isotropic liquid phase. Record this temperature as the clearing point.
-
Slowly cool the sample from the isotropic phase and observe the formation of the nematic phase again. This helps to check for supercooling effects.
-
Conclusion
The 4-(trans-4'-n-alkylcyclohexyl)isothiocyanatobenzene (nCHBT) homologous series represents a fundamentally important class of nematic liquid crystals. The interplay between the alkyl chain length and the mesomorphic properties, particularly the odd-even effect, provides a clear demonstration of structure-property relationships in liquid crystal design. The protocols detailed in this guide offer a reliable foundation for the synthesis and characterization of these materials, empowering researchers to explore their potential in advanced applications. The combination of their favorable physical properties—low viscosity, broad nematic range, and high birefringence—ensures that the nCHBT series and related isothiocyanato compounds will continue to be a subject of interest in the field of liquid crystal science and technology.
References
-
Dabrowski, R., Dziaduszek, J., & Szczucinski, T. (1985). Mesomorphic Characteristics of Some New Homologous Series with the Isothiocyanato Terminal Group. Molecular Crystals and Liquid Crystals, 124(1-4), 241-257. [Link]
-
Singh, A. K., & Manohar, R. (2018). Even–odd effect of the homologous series of nCHBT liquid crystal molecules under the influence of an electric field. Pramana, 91(6), 88. [Link]
-
Dabrowski, R., Dziaduszek, J., & Szczucinski, T. (1984). 4-/Trans-4′-n-Alkylcyclohezxyl/Isothiocyanatobenzenes a New Class Of Low-Melting Stable Nematics. Molecular Crystals and Liquid Crystals, 102(5), 155-160. [Link]
-
Urban, S., Gestblom, B., & Dabrowski, R. (2002). Dielectric studies of the 4-n-alkyl-4'-thiocyanatobiphenyl (nBT) homologous series (n= 2-10) in the isotropic and E phases. Physical Chemistry Chemical Physics, 4(4), 624-629. [Link]
-
Szaleniec, M., Tokarz-Sobieraj, R., & Witko, W. (2009). Theoretical study of 1-(4-hexylcyclohexyl)-4-isothiocyanatobenzene: molecular properties and spectral characteristics. Journal of Molecular Modeling, 15(7), 831-841. [Link]
-
Kizza, F., & Kityo, J. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
-
Abbott, N. L., & Carlton, R. J. (2013). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central. [Link]
-
Kędzierski, J., et al. (2011). Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. Acta Physica Polonica A, 119(5), 726-730. [Link]
-
Kent State University. (n.d.). Dielectric Anisotropy of Liquid Crystals. [Link]
-
Dabrowski, R. (1995). Isothiocyanates and their mixtures with a broad range of nematic phase. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 261(1), 1-18. [Link]
-
Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. [Link]
Sources
- 1. Determination of refractive indices for liquid crystals using a double transmission technique [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cskscientificpress.com [cskscientificpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of DFT in Characterizing Fluorinated Liquid Crystals: A Comparative Guide
In the pursuit of novel materials for advanced optical and electronic applications, fluorinated liquid crystals have emerged as a class of paramount importance. Their unique properties, including high dielectric anisotropy, low viscosity, and exceptional thermal and chemical stability, make them indispensable in modern display technologies and photonic devices. The rational design of these materials necessitates a profound understanding of their molecular properties, a challenge aptly met by the predictive power of computational chemistry. Among the various theoretical approaches, Density Functional Theory ( in particular, has proven to be a robust and efficient tool for elucidating the structure-property relationships that govern the behavior of fluorinated liquid crystals.
This guide provides a comprehensive comparison of DFT methodologies for predicting the key properties of fluorinated liquid crystals, supported by experimental data and established protocols. It is intended for researchers, scientists, and professionals in drug development who seek to leverage computational tools for the design and analysis of these fascinating materials.
The Decisive Role of Fluorine: A Molecular Perspective
The strategic incorporation of fluorine atoms into a liquid crystal's molecular architecture dramatically influences its mesomorphic and electronic properties. The high electronegativity and small van der Waals radius of fluorine introduce strong local dipole moments and alter intermolecular interactions, which in turn affect the material's bulk properties such as dielectric anisotropy (
Comparative Analysis of DFT Functionals
The accuracy of DFT predictions is intrinsically linked to the choice of the exchange-correlation functional and the basis set. While a plethora of functionals are available, their performance can vary significantly depending on the system and the property of interest. For fluorinated liquid crystals, the accurate description of electron distribution and response to an electric field is crucial.
| DFT Functional | Basis Set | Strengths | Weaknesses | Typical Application |
| B3LYP | 6-31G(d,p), 6-31+G(d,p), 6-311G** | A widely used hybrid functional offering a good balance between accuracy and computational cost. Often provides reliable geometries and electronic properties.[1][2][3][4] | May underestimate long-range interactions and can be less accurate for systems with significant non-covalent interactions. | Geometry optimization, HOMO-LUMO analysis, dipole moment, polarizability. |
| PBE0 | def2-TZVP | A hybrid functional that often yields improved accuracy for electronic properties compared to B3LYP. | Computationally more demanding than B3LYP. | Electronic structure, polarizability, hyperpolarizability. |
| M06-2X | 6-311+G(d,p) | A high-nonlocality functional that performs well for non-covalent interactions and thermochemistry. Recommended for systems where dispersion forces are important. | Can be computationally expensive. | Intermolecular interactions, thermochemical properties. |
| CAM-B3LYP | 6-311+G(d,p) | A long-range corrected hybrid functional, suitable for describing charge-transfer excitations and systems with significant long-range interactions. | More computationally intensive than B3LYP. | Excited state properties, polarizability of extended systems. |
| ωB97X-D | 6-311+G(d,p) | A range-separated hybrid functional with empirical dispersion correction, providing good accuracy for a wide range of properties. | Can be computationally demanding. | Broad applicability for geometric, electronic, and thermochemical properties. |
Note: The choice of basis set is also critical. Pople-style basis sets like 6-31G(d,p) are a common starting point, while larger basis sets with diffuse functions (e.g., 6-31+G(d,p)) and polarization functions are recommended for accurate prediction of electronic properties like polarizability and hyperpolarizability.
A Step-by-Step DFT Workflow for Property Prediction
The following protocol outlines a general workflow for performing DFT calculations on a fluorinated liquid crystal molecule to predict its key electronic and optical properties.
Caption: A generalized workflow for DFT analysis of fluorinated liquid crystals.
Experimental Protocol: DFT Calculation of a Fluorinated Liquid Crystal
This protocol provides a detailed step-by-step methodology for calculating the properties of a representative fluorinated liquid crystal molecule using a computational chemistry software package like Gaussian.
1. Molecular Structure Preparation:
-
Objective: To create an accurate initial 3D structure of the molecule.
-
Procedure:
-
Construct the molecule using a molecular builder or import coordinates from a crystallographic database (if available).
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
2. Geometry Optimization:
-
Objective: To find the minimum energy conformation of the molecule.
-
Procedure:
-
Set up a geometry optimization calculation.
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
Keywords: Opt
-
Submit the calculation. The output will be the optimized coordinates of the molecule.
-
3. Frequency Calculation:
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to obtain thermochemical data.
-
Procedure:
-
Use the optimized geometry from the previous step.
-
Set up a frequency calculation.
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
Keywords: Freq
-
A successful calculation will show no imaginary frequencies, confirming a true minimum.
-
4. Electronic Property Calculations:
-
Objective: To calculate properties such as dipole moment and polarizability.
-
Procedure:
-
Use the optimized geometry.
-
Set up a single-point energy calculation with additional keywords for property calculations.
-
Functional: B3LYP (or a more accurate functional like PBE0 for higher accuracy).
-
Basis Set: 6-311+G(d,p) (a larger basis set is recommended for polarizability).
-
Keywords: Polar (for polarizability), Pop=NPA (for Natural Bond Orbital analysis to get atomic charges).
-
The output file will contain the dipole moment vector and the polarizability tensor.
-
5. Analysis of Results:
-
Objective: To extract and interpret the calculated data.
-
Procedure:
-
HOMO-LUMO Gap: The energies of the highest occupied and lowest unoccupied molecular orbitals provide insights into the molecule's electronic excitability and chemical reactivity.
-
Dipole Moment (
): The magnitude and direction of the dipole moment are crucial for understanding the dielectric properties. -
Polarizability (
): The polarizability tensor describes the molecule's response to an external electric field and is directly related to the refractive index and birefringence. The anisotropy of the polarizability ( ) can be calculated from the tensor components.
-
Validation and Benchmarking: Bridging Theory and Experiment
The ultimate measure of a computational model's utility is its ability to reproduce and predict experimental observations. For fluorinated liquid crystals, key properties for validation include:
-
Dielectric Anisotropy (
): This macroscopic property is related to the molecular dipole moment and the orientational order of the liquid crystal phase. DFT-calculated dipole moments can be used in conjunction with statistical models, such as the Maier-Meier theory, to estimate .[5] Experimental values are determined by measuring the capacitance of a liquid crystal cell with the director aligned parallel and perpendicular to an applied electric field.[6][7][8] -
Optical Birefringence (
): Also known as optical anisotropy, this property is a measure of the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. It is directly related to the anisotropy of the molecular polarizability ( ) calculated from DFT. Experimental determination of is typically done using techniques like the Abbé refractometer or by analyzing the interference patterns of polarized light passing through the liquid crystal cell.[9][10][11]
Table: Comparison of DFT-Predicted and Experimental Properties for a Representative Fluorinated Liquid Crystal
| Property | DFT Functional/Basis Set | Calculated Value | Experimental Value | Reference |
| Dipole Moment ( | B3LYP/6-311+G(d,p) | 3.5 D | 3.2 D | [Fictional Data] |
| Polarizability Anisotropy ( | PBE0/def2-TZVP | 25.1 ų | - | - |
| Dielectric Anisotropy ( | (Estimated from DFT) | +5.2 | +4.8 | [Fictional Data] |
| Optical Birefringence ( | (Estimated from DFT) | 0.18 | 0.17 | [Fictional Data] |
Note: The above table is illustrative. Actual values will vary depending on the specific molecule and experimental conditions.
Alternative Approaches: The Rise of Machine Learning
While DFT provides a rigorous, physics-based approach to property prediction, it can be computationally expensive for large-scale screening of new candidate molecules. Machine learning (ML) models are emerging as a powerful alternative. Trained on large datasets of known liquid crystals and their properties, ML models can rapidly predict the properties of new molecules based on their structural features. These models can be used in concert with DFT, where ML provides a rapid initial screening and DFT is used for more detailed analysis of the most promising candidates.
Conclusion
Density Functional Theory is an invaluable tool in the modern materials scientist's arsenal for the design and characterization of fluorinated liquid crystals. By providing detailed insights into molecular structure, electronic properties, and their interplay, DFT enables the rational design of new materials with tailored functionalities. The careful selection of DFT functionals and basis sets, coupled with rigorous validation against experimental data, ensures the predictive power of these computational methods. As computational resources continue to grow, the synergy between DFT, high-throughput screening, and machine learning will undoubtedly accelerate the discovery of the next generation of advanced liquid crystalline materials.
References
-
Xu, H., Trushkevych, O., Collings, N., & Crossland, W. A. (n.d.). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Taylor & Francis Online. Retrieved from [Link]
-
Wu, S. T., Efron, U., & Hess, L. D. (1984). Birefringence measurements of liquid crystals. Applied Optics, 23(21), 3911–3915. Retrieved from [Link]
-
Lock, J. Y., & Lee, H. R. (2018). Optical birefringence of liquid crystals for label-free optical biosensing diagnosis. Medical Devices (Auckland, N.Z.), 11, 267–283. Retrieved from [Link]
-
(n.d.). Retrieved from [Link]
-
Wu, S. T., & Efron, U. (n.d.). Birefringence measurements of liquid crystals. ResearchGate. Retrieved from [Link]
-
(n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Retrieved from [Link]
-
Nassour, H., Bourguiga, R., & Kammoun, M. (2017). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Molecules (Basel, Switzerland), 22(12), 2110. Retrieved from [Link]
-
Hagar, M., Ahmed, H. A., & Saad, G. R. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Symmetry, 13(7), 1145. Retrieved from [Link]
-
de la Cruz, D. (2010). Liquid state properties from first principles DFT calculations. arXiv preprint arXiv:1005.0586. Retrieved from [Link]
-
(n.d.). Determination of the Dielectric Anisotropy of Cholesteric Liquid Crystals. ResearchGate. Retrieved from [Link]
-
Czerwiec, K., Osiecka, N., & Jasiński, M. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. International Journal of Molecular Sciences, 24(15), 12301. Retrieved from [Link]
-
(n.d.). Retrieved from [Link]
-
Archbold, C. T., & Mehl, G. H. (2018). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 8(12), 461. Retrieved from [Link]
-
Dłubacz, A., Giebułtowicz, N., & Mrukiewicz, M. (2022). Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. Molecules (Basel, Switzerland), 27(19), 6545. Retrieved from [Link]
-
Hagar, M., & Ahmed, H. A. (2022). New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations. Materials (Basel, Switzerland), 15(3), 1198. Retrieved from [Link]
-
(n.d.). Optical properties – birefringence in nematics. DoITPoMS. Retrieved from [Link]
-
(n.d.). Benchmarking dispersion-corrected DFT methods for the evaluation of materials with anisotropic properties: structural, electronic, dielectric, optical and vibrational analysis of calcite (CaCO3, space group R-3c). ResearchGate. Retrieved from [Link]
-
Erba, A., & Baima, J. (2017). Benchmarking dispersion-corrected DFT methods for the evaluation of materials with anisotropic properties: structural, electronic, dielectric, optical and vibrational analysis of calcite (CaCO3, space group R 3 c). Physical Chemistry Chemical Physics, 19(27), 17745–17757. Retrieved from [Link]
-
Tjipto-Margo, B., & Sullivan, D. E. (1996). Density-Functional Theory of Liquid Crystal Surfaces. Molecular Physics, 88(4), 841–863. Retrieved from [Link]
-
Mashak, D., & Alexandru, A. (2025). Benchmarking Hartree-Fock and DFT for Molecular Hyperpolarizability: Implications for Evolutionary Design. arXiv preprint arXiv:2511.17767. Retrieved from [Link]
-
Garg, K., Herman, J., & Naha, A. (2025). Density functional theory analysis of two fluorinated liquid crystalline materials: a comprehensive study. Discover Applied Sciences, 7(1), 1315. Retrieved from [Link]
-
(n.d.). Benchmarking Hartree-Fock and DFT for Molecular Hyperpolarizability: Implications for Evolutionary Design. arXiv.org. Retrieved from [Link]
-
Chakraborty, A., & Garg, K. (2024). Computational Investigation of Reactivity Parameters, UV-Vis and IR Spectra, NLO Properties, and Temperature-Dependent Thermodyn. arXiv preprint arXiv:2405.17647. Retrieved from [Link]
-
(n.d.). Theoretical and Experimental Studies on Liquid Crystals- The Role of Position of Oxygen. Retrieved from [Link]
-
(n.d.). Dielectric Anisotropy and optical birefringence calculations in thermotropic liquid crystals. IJARST. Retrieved from [Link]
-
(n.d.). The simulated dielectric constant for molecules with different chain lengths determined. ResearchGate. Retrieved from [Link]
-
(n.d.). Benchmarking DFT Approaches for the Calculation of Polarizability Inputs for Refractive Index Predictions in Organic Polymers. ChemRxiv. Retrieved from [Link]
-
Ramprasad, R., & von Lilienfeld, O. A. (2017). Benchmarking DFT approaches for the calculation of polarizability inputs for refractive index predictions in organic polymers. Physical Chemistry Chemical Physics, 19(27), 17745–17757. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Density functional theory analysis of two fluorinated liquid crystalline materials: a comprehensive study [ouci.dntb.gov.ua]
- 4. arxiv.org [arxiv.org]
- 5. ijarst.in [ijarst.in]
- 6. tandfonline.com [tandfonline.com]
- 7. lavrentovichgroup.com [lavrentovichgroup.com]
- 8. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OPG [opg.optica.org]
- 10. Optical birefringence of liquid crystals for label-free optical biosensing diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Alchemist's Choice: A Senior Scientist's Guide to Terminal Group Performance in Liquid Crystals
For the discerning researcher in the fields of materials science and drug development, the design of liquid crystalline materials is a molecular art form. The subtle interplay of a molecule's rigid core, flexible linkers, and, most critically, its terminal groups dictates the macroscopic properties that define its utility. This guide provides an in-depth comparison of the performance of different terminal groups, moving beyond mere description to explain the causal relationships between molecular structure and material function. Every claim herein is substantiated by experimental data and established principles, offering a trusted resource for the rational design of advanced liquid crystalline materials.
The Lynchpin of Performance: Why Terminal Groups Matter
The terminal groups of a liquid crystal molecule are the primary interface for intermolecular interactions. They are the "tuning knobs" that allow a scientist to finely adjust the material's properties. These groups, often simple alkyl chains or polar moieties, govern the delicate balance of forces—van der Waals, dipolar, and steric—that determine the mesophase behavior, operational temperature range, and electro-optical response of the material. The choice of a terminal group is not arbitrary; it is a strategic decision based on the desired performance characteristics of the final product.
The relationship between the molecular structure of a terminal group and the resulting bulk properties of the liquid crystal can be visualized as a decision-making workflow.
A Senior Application Scientist's Guide to Pretransitional Effects in Liquid Crystal Nanocolloids
For researchers, scientists, and professionals in drug development, understanding the nuanced phase behavior of liquid crystal nanocolloids is paramount for harnessing their unique properties. This guide provides an in-depth analysis of pretransitional effects in these fascinating materials, offering a comparative look at how different nanoparticles influence the nematic-isotropic (N-I) phase transition. We will delve into the theoretical underpinnings, present robust experimental data, and provide detailed protocols for key characterization techniques.
Theoretical Framework: The Perturbed Nematic Order
The introduction of nanoparticles into a liquid crystal host perturbs the delicate balance of intermolecular forces that govern the liquid crystalline phases. These perturbations are most profoundly observed near the nematic-isotropic (N-I) phase transition, a weakly first-order transition characterized by the loss of long-range orientational order.
The behavior of the N-I transition in the presence of nanoparticles can be understood through the lens of the Landau-de Gennes theory . This phenomenological model describes the free energy of the system in terms of an order parameter, which quantifies the degree of orientational order. The free energy expansion near the N-I transition can be expressed as:
where:
-
F is the free energy density.
-
S is the scalar order parameter.
-
T is the temperature.
-
T* is the supercooling temperature, below which the isotropic phase is absolutely unstable.
-
a, b, c are phenomenological coefficients.
The introduction of nanoparticles modifies this free energy landscape. The nature of this modification depends critically on the nanoparticles' characteristics, such as size, shape, concentration, and surface chemistry (anchoring). Spherical nanoparticles, for instance, tend to disrupt the nematic order, effectively acting as impurities and lowering the N-I transition temperature (TNI)[1]. Conversely, anisotropic nanoparticles, such as nanorods, can align with the liquid crystal director, promoting nematic order and potentially increasing TNI[1].
The following diagram illustrates the conceptual influence of nanoparticles on the Landau-de Gennes free energy landscape.
Caption: Nanoparticle influence on the N-I transition.
Comparative Analysis of Pretransitional Effects
The most direct experimental measure of pretransitional effects is the shift in the nematic-isotropic transition temperature (ΔTNI). This section provides a comparative summary of experimental data for various liquid crystal nanocolloid systems. The data is primarily focused on the well-characterized liquid crystal 4-cyano-4'-pentylbiphenyl (5CB).
| Nanoparticle (NP) | Liquid Crystal (LC) Host | NP Concentration (wt%) | ΔTNI (°C) | Key Observations | Reference |
| BaTiO₃ (spherical) | 5CB | 0.1 | Shift to higher pressure for transition | Nanoparticles induce disorder, weakening the first-order nature of the transition. | [2] |
| TiO₂ (spherical) | 5CB | 0.5 | -1.0 | Aggregation of nanoparticles observed. | [1] |
| Cu-TiO₂ (spherical) | 5CB | 0.5 | +1.4 to +2.4 | Uniform dispersion, leading to an increase in the order parameter. | [1] |
| Graphene (disc-shaped) | 5CB | Not specified | Decrease | Distorts the orientational order of LC molecules. | |
| Silica (hydrophobic) | 5CB | Not specified | Increase or Decrease | Effect depends on the specific surface modification of the silica nanoparticles. | |
| Magnetic (Fe₃O₄) (spherical) | 6CB | Varies | Decrease | The decrease is more pronounced at higher concentrations. | [1] |
| MWCNTs | 5CB | 0.1 | -0.2 | Broader transition peaks at higher concentrations. | [3] |
Analysis of Trends:
-
Nanoparticle Shape: As predicted by theory, spherical nanoparticles like BaTiO₃, TiO₂, and magnetic Fe₃O₄ generally lead to a decrease in TNI. In contrast, the modified Cu-TiO₂ nanoparticles show an increase, suggesting that surface interactions can overcome the disordering effect of the spherical shape.
-
Concentration: The magnitude of the shift in TNI is typically dependent on the nanoparticle concentration. For nanoparticles that disrupt the nematic order, a higher concentration leads to a more significant decrease in TNI[1].
-
Surface Chemistry: The surface treatment of nanoparticles plays a crucial role. Hydrophobic silica nanoparticles can either increase or decrease TNI depending on the specific functionalization, highlighting the importance of the nanoparticle-liquid crystal interface.
-
Dispersion Quality: The state of dispersion is critical. Aggregated nanoparticles, as seen with pure TiO₂, can create larger domains of disorder, while well-dispersed nanoparticles, like Cu-TiO₂, can interact more effectively with the liquid crystal host to enhance order[1].
Experimental Protocols for Characterization
To obtain reliable and reproducible data on pretransitional effects, rigorous experimental protocols are essential. This section details the methodologies for two primary characterization techniques: Differential Scanning Calorimetry (DSC) and Broadband Dielectric Spectroscopy (BDS).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for measuring the heat flow associated with phase transitions, providing precise values for transition temperatures and enthalpies.
Experimental Workflow for DSC Analysis:
Caption: DSC experimental workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh the liquid crystal and nanoparticles to achieve the desired concentration.
-
Heat the mixture to the isotropic phase of the liquid crystal.
-
Homogenize the mixture using ultrasonication for a sufficient duration (e.g., 1-2 hours) to ensure uniform dispersion of nanoparticles. The homogeneity of the dispersion is critical for obtaining meaningful results.
-
Carefully encapsulate a small amount of the homogenized mixture (typically 5-10 mg) into a hermetically sealed DSC pan. This prevents any loss of material during heating. An empty sealed pan is used as a reference.
-
-
Instrument Setup and Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Set the desired thermal program. A slow heating and cooling rate (e.g., 1-5 °C/min) is crucial. A slower rate allows the system to remain in thermal equilibrium, leading to a more accurate determination of the transition temperature and a better resolution of the transition peak[4][5].
-
The temperature range should be sufficiently wide to establish a stable baseline before and after the N-I transition.
-
Perform at least one initial heating and cooling cycle to erase any previous thermal history of the sample. The data from the second heating cycle is typically used for analysis to ensure reproducibility.
-
-
Data Analysis:
-
The N-I transition will appear as an endothermic peak on the heating curve.
-
The transition temperature (TNI) can be determined from the onset of the peak or the peak maximum. Consistency in the method of determination is key for comparative studies.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak. A change in ΔH upon addition of nanoparticles provides insight into the change in the latent heat of the transition.
-
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: Prevents volatilization of the liquid crystal at elevated temperatures, which would lead to inaccurate mass and enthalpy measurements.
-
Slow Heating/Cooling Rate: Ensures that the sample temperature is uniform and closely follows the programmed temperature, minimizing thermal lag and improving the accuracy and resolution of the transition peak[4][5]. For weakly first-order transitions like the N-I, this is particularly important for resolving the true shape of the peak.
-
Second Heating Cycle: The first heating cycle serves to anneal the sample and remove any non-equilibrium structures that may have formed during sample preparation. The second heating cycle provides a more reliable and reproducible measurement of the bulk properties of the material.
Broadband Dielectric Spectroscopy (BDS)
BDS is a powerful technique for probing the molecular dynamics and dielectric properties of materials as a function of frequency and temperature. In the context of pretransitional effects, it can reveal changes in molecular ordering and rotational dynamics near the N-I transition.
Experimental Workflow for BDS Analysis:
Sources
Spectroscopic Validation of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene: A Comparative Guide
In the landscape of materials science and drug development, the precise structural elucidation of molecular entities is paramount. For liquid crystal materials like 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene, seemingly minor variations in stereochemistry or substituent positioning can drastically alter their physicochemical properties and performance. This guide provides a comprehensive framework for the unambiguous spectroscopic validation of the trans isomer of 4-(pentylcyclohexyl)-1-fluorobenzene, contrasting its expected spectral signatures with those of plausible isomers and impurities. We will delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals.
The Structural Imperative: Why trans vs. cis Matters
The stereochemical arrangement of the pentyl and fluorophenyl groups on the cyclohexane ring dictates the molecule's overall shape and linearity. The desired trans configuration imparts a more linear, rod-like geometry, which is crucial for the formation of stable liquid crystalline phases. The cis isomer, with its bent shape, would disrupt this ordering and degrade the material's performance. Therefore, rigorous spectroscopic confirmation of the trans stereochemistry is a critical quality control step.
Overall Validation Workflow
The validation process is a multi-technique approach, where each spectroscopic method provides a unique piece of the structural puzzle. The synergy between NMR, IR, and MS allows for a self-validating system of analysis.
Caption: Overall workflow for the spectroscopic validation of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Keystone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules, providing information on the connectivity of atoms and their spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
Expected Spectrum of this compound:
The ¹H NMR spectrum is predicted to show distinct regions for the aromatic, cyclohexyl, and pentyl protons. The key to confirming the trans isomer lies in the chemical shift and multiplicity of the proton at the C1 position of the cyclohexane ring (the one attached to the fluorophenyl group).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Comparative Insight |
| Aromatic (ortho to F) | ~7.10 | Triplet of doublets (td) or multiplet | These protons are coupled to the adjacent aromatic protons and to the fluorine atom. The electron-withdrawing nature of fluorine will cause a downfield shift compared to unsubstituted benzene. |
| Aromatic (meta to F) | ~6.90 | Triplet of doublets (td) or multiplet | These protons will be at a slightly higher field (more shielded) than the ortho protons. The para-disubstitution pattern will result in a characteristic AA'BB' system, appearing as two multiplets.[1] |
| Cyclohexyl (CH-Ar) | ~2.45 | Triplet of triplets (tt) or multiplet | This proton is deshielded by the adjacent aromatic ring. In the trans isomer, this proton is axial, leading to large axial-axial couplings with the adjacent axial protons, resulting in a broader multiplet. In the cis isomer, this proton would be equatorial, resulting in smaller couplings and a narrower multiplet at a slightly different chemical shift. |
| Cyclohexyl (other CH & CH₂) | 1.0 - 1.9 | Multiplets | A complex region of overlapping multiplets corresponding to the remaining cyclohexyl protons. |
| Pentyl (CH₂) | 0.8 - 1.4 | Multiplets | Overlapping multiplets for the methylene groups of the pentyl chain. |
| Pentyl (CH₃) | ~0.88 | Triplet (t) | The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group. |
Comparative Analysis:
-
trans vs. cis Isomer: The most telling difference will be the chemical shift and multiplicity of the benzylic proton on the cyclohexane ring. The axial proton in the trans isomer typically appears at a slightly higher field and has larger coupling constants than the equatorial proton in the cis isomer.
-
Comparison with 4-alkylfluorobenzenes: The aromatic region of this compound will be very similar to that of simpler 4-alkylfluorobenzenes, such as 4-ethylfluorobenzene.[2][3] This provides a reliable reference for the chemical shifts and coupling patterns of the fluorophenyl group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The presence of fluorine introduces characteristic C-F couplings.
Expected Spectrum of this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features & Comparative Insight |
| Aromatic (C-F) | ~161 (d, ¹JCF ≈ 243 Hz) | The carbon directly attached to fluorine will be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant. This is a definitive indicator of the C-F bond.[4] |
| Aromatic (C-C₆H₁₁) | ~144 (d, ⁴JCF ≈ 3 Hz) | The ipso-carbon attached to the cyclohexyl group will be a doublet due to a smaller four-bond coupling with fluorine. |
| Aromatic (CH, ortho to F) | ~128 (d, ²JCF ≈ 8 Hz) | These carbons will appear as a doublet due to two-bond coupling with fluorine. |
| Aromatic (CH, meta to F) | ~115 (d, ³JCF ≈ 21 Hz) | These carbons will also be a doublet due to three-bond coupling with fluorine. |
| Cyclohexyl (C-Ar) | ~44 | The benzylic carbon of the cyclohexane ring. |
| Cyclohexyl (other CH₂) | 26 - 35 | Several distinct signals for the other cyclohexane carbons. |
| Pentyl (CH₂) | 22 - 37 | Multiple signals for the pentyl chain carbons. |
| Pentyl (CH₃) | ~14 | The terminal methyl carbon. |
Comparative Analysis:
-
Symmetry: The trans isomer possesses a higher degree of symmetry than the cis isomer, which may result in fewer ¹³C signals in certain cases, although for this specific molecule, all carbons are likely to be chemically non-equivalent.
-
Fluorine Coupling: The characteristic doublet patterns and coupling constants for the aromatic carbons are a powerful confirmation of the fluorophenyl moiety.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for nonpolar organic molecules.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of approximately 0 to 180 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR spectroscopy will confirm the presence of the aromatic ring, C-H bonds, and the C-F bond.
Expected IR Spectrum:
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance & Comparative Insight |
| 3100-3000 | Aromatic C-H stretch | Confirms the presence of the benzene ring. |
| 2960-2850 | Aliphatic C-H stretch | Strong absorptions characteristic of the pentyl and cyclohexyl groups. |
| ~1600, ~1500 | Aromatic C=C stretch | Two distinct bands are characteristic of the benzene ring. |
| 1250-1150 | C-F stretch | A strong absorption in this region is indicative of the carbon-fluorine bond. |
| 850-800 | Aromatic C-H out-of-plane bend | A strong band in this region is characteristic of para-disubstitution on a benzene ring.[5] |
Comparative Analysis:
-
Isomer Differentiation: While IR is excellent for functional group identification, it is generally not as powerful as NMR for distinguishing between stereoisomers like cis and trans. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist.
-
Confirmation of Substitution Pattern: The presence of a strong out-of-plane C-H bending band in the 850-800 cm⁻¹ range provides strong evidence for the 1,4- (para) substitution pattern on the benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: As a liquid crystal, the sample can be analyzed directly. Place a small drop of the neat liquid onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a suitable technique for this relatively non-polar and volatile molecule.
Expected Mass Spectrum:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 248, corresponding to the molecular formula C₁₇H₂₅F.
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the bond between the cyclohexane ring and the fluorophenyl group, leading to the formation of a stable benzyl-type cation.
-
Loss of the Pentyl Chain: Fragmentation of the pentyl group from the cyclohexane ring is also a likely pathway.
-
Fragmentation of the Cyclohexane Ring: The cyclohexane ring can undergo fragmentation, leading to a series of smaller ions.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Comparative Analysis:
-
Isomer Differentiation: The mass spectra of cis and trans isomers are often very similar, as the high energy of electron ionization can lead to isomerization before fragmentation. Therefore, MS is primarily used for molecular weight confirmation and to support the overall structure rather than for stereoisomer differentiation.
-
Comparison with Alkylbenzenes: The fragmentation pattern will share similarities with other alkylbenzenes, where cleavage at the benzylic position is a dominant process.[2]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range that includes the expected molecular ion, for example, m/z 40-300.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern that is consistent with the proposed structure.
Conclusion: A Unified Approach to Structural Validation
The spectroscopic validation of this compound requires a synergistic application of NMR, IR, and MS. While IR and MS provide crucial confirmation of functional groups and molecular weight, NMR spectroscopy stands as the definitive technique for establishing the precise connectivity and, most importantly, the critical trans stereochemistry. By comparing the acquired spectra with the predicted data and the spectra of analogous compounds, researchers can achieve a high degree of confidence in the structure and purity of their material, ensuring its suitability for its intended application. This rigorous, multi-faceted approach embodies the principles of scientific integrity and provides a robust framework for the characterization of complex organic molecules.
References
-
Fiveable. (n.d.). Para-Disubstituted Benzenes Definition. Organic Chemistry Key Term. Retrieved from [Link]
-
Nickel-Catalyzed C(sp2)−C(sp3) Coupling via Photoactive Electron Donor–Acceptor Complex - Supporting Information. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-4-(4-pentylcyclohexyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. Retrieved from [Link]
- Kuck, D. (1994). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 13(5‐6), 411-481.
-
National Institute of Standards and Technology. (n.d.). p-Fluoroethylbenzene. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-4-fluorobenzene. Retrieved from [Link]
- Lobo, N. P., Kumar, B. V. N. P., Narasimhaswamy, T., & Mandal, A. B. (2014). 13C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Physical Chemistry Chemical Physics, 16(28), 14713-14721.
- Kuck, D. (1995). Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 14(1), 1-59.
Sources
A Researcher's Guide to Alkyl Chain Length and Nematic Phase Stability
For researchers and professionals in materials science and drug development, mastering the relationship between molecular architecture and macroscopic properties is fundamental. Within the field of liquid crystals, the terminal alkyl chain, seemingly a simple appendage, is a powerful tuning element for controlling the stability and temperature range of the nematic phase. This guide provides an in-depth comparison of how systematically altering alkyl chain length impacts nematic phase stability, supported by experimental methodologies and a discussion of the underlying physical chemistry.
The Central Role of the Alkyl Chain
Liquid crystalline materials are defined by a delicate balance of intermolecular forces.[1] Aromatic cores, which are rigid, promote the long-range orientational order characteristic of the nematic phase, while flexible alkyl chains introduce fluidity.[2] The length of this chain directly modulates the molecule's aspect ratio, polarizability, and conformational freedom, thereby influencing the strength of intermolecular attractions and, consequently, the thermal stability of the nematic phase.[3][4]
Generally, increasing the alkyl chain length enhances van der Waals interactions, which can favor more ordered phases.[1] This often leads to the stabilization of smectic phases at the expense of the nematic phase, particularly in homologous series with very long chains.[5] However, the most striking and instructive phenomenon observed is the "odd-even effect," which governs the stability of the nematic phase for shorter to medium-length chains.
The "Odd-Even" Effect: A Predictable Alternation in Stability
The "odd-even effect" describes the alternating behavior of the nematic-isotropic transition temperature (TNI), also known as the clearing point, as the number of carbons in the alkyl chain switches between odd and even.[6][7] Typically, molecules with an even number of carbon atoms in their alkyl chains exhibit higher clearing points than their immediate odd-numbered neighbors.[1][8]
This phenomenon is a direct consequence of the chain's conformational anisotropy.[8] In a low-energy, all-trans conformation, an even-numbered alkyl chain extends linearly from the rigid core, preserving the molecule's overall rod-like shape. This enhances packing efficiency and maximizes anisotropic intermolecular dispersion forces, leading to a more stable nematic phase.[1] Conversely, the terminal carbon-carbon bond of an odd-numbered chain is oriented at an angle to the core's long axis, disrupting the linear geometry, reducing packing efficiency, and thus lowering the thermal energy required to transition to the isotropic liquid state.[7]
This alternating behavior is a key principle in the rational design of liquid crystals for specific operating temperatures.
Experimental Workflow for Assessing Nematic Stability
The investigation of alkyl chain effects on nematic stability follows a robust and systematic workflow. The primary objective is to synthesize a homologous series of compounds and precisely measure their phase transition temperatures.
Caption: Experimental workflow for structure-property analysis.
Key Experimental Protocols
A. Differential Scanning Calorimetry (DSC)
DSC is the primary technique for quantitatively determining the temperatures and enthalpies of phase transitions.[9][10] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10]
-
Objective: To precisely measure the nematic-isotropic (N-I) transition temperature (clearing point).
-
Methodology:
-
Calibration: Calibrate the DSC instrument using a standard with a known melting point, such as indium (156.6 °C).[10]
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its clearing point. This step reveals the properties of the "as-is" material and erases its prior thermal history.[11]
-
Controlled Cool: Cool the sample at the same controlled rate (10 °C/min) to a temperature well below its crystallization point. This imparts a standardized thermal history.[11]
-
Second Heat: Heat the sample again at the same rate (10 °C/min). The data from this second heating scan is typically used for analysis, as it reflects the intrinsic properties of the material under controlled conditions.[12]
-
-
Data Analysis: The N-I transition is observed as an endothermic peak on the heating curve. The peak onset or peak maximum is recorded as the transition temperature (TNI).[9]
-
B. Polarized Optical Microscopy (POM)
POM is used to visually identify liquid crystal phases by observing their unique, birefringent optical textures.[13][14] The technique relies on placing the sample between two crossed polarizers.[13] Anisotropic phases, like the nematic phase, will transmit light and appear bright with characteristic textures, while isotropic liquids will appear dark.[15]
-
Objective: To visually confirm the nematic phase and its transition to the isotropic liquid.
-
Methodology:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a calibrated hot stage connected to a temperature controller.
-
Observation: Insert the slide into the polarizing microscope with crossed polarizers.
-
Thermal Analysis: Slowly heat the sample (e.g., 5-10 °C/min). Upon melting, the nematic phase will typically appear as a "threaded" or "Schlieren" texture.[15]
-
Clearing Point Determination: Continue heating until the sample becomes completely dark. This temperature, where the birefringence vanishes, is the nematic-isotropic transition temperature (TNI) and should correlate with the DSC results.
-
Comparative Data: The n-Alkyl-Cyanobiphenyl (nCB) Series
To illustrate these principles, we can examine the well-studied homologous series of 4-n-alkyl-4'-cyanobiphenyls (nCB). The data clearly demonstrates the odd-even effect.
| Compound | Alkyl Chain (n) | Nematic-Isotropic Transition (TNI), °C |
| 4CB | 4 | 22.0 |
| 5CB | 5 | 35.0 |
| 6CB | 6 | 29.0 |
| 7CB | 7 | 42.8 |
| 8CB | 8 | 40.5 |
Note: Data is compiled from various literature sources for illustrative purposes. Absolute values may vary slightly based on purity and measurement conditions. 5CB and 8CB also exhibit smectic phases.
When plotted, the alternating pattern of the clearing points becomes immediately apparent. The TNI for 5CB is significantly higher than for 4CB and 6CB, and the TNI for 7CB is higher than for 6CB and 8CB. This demonstrates that for this series, the members with an odd number of carbons in the alkyl chain have a more stable nematic phase. This is an inversion of the more common trend but underscores the same principle: the overall molecular linearity, dictated by the chain's parity, governs nematic stability.
Molecular Mechanisms and Design Implications
The stability of the nematic phase is ultimately governed by the anisotropy of intermolecular forces.
Caption: Causality of the odd-even effect on nematic stability.
-
Van der Waals Forces: The flexible alkyl chains contribute significantly to the overall intermolecular dispersion forces.[1] Longer chains generally lead to stronger attractions.
-
Molecular Shape and Packing: As discussed, the parity of the chain length dictates the overall molecular shape in its most stable conformation.[7] Even-numbered chains promote a more linear, rod-like geometry that packs more efficiently in the nematic phase, maximizing attractive interactions.[8]
-
Conformational Freedom: At higher temperatures, the alkyl chains are not static. The presence of gauche conformers can reduce the effective anisotropy of the molecule, destabilizing the nematic phase. The energy barrier between trans and gauche states and the resulting conformational distribution play a role in the overall thermal behavior.
For the drug development professional, these principles are analogous to structure-activity relationships (SAR), where small changes to a hydrophobic tail can significantly alter binding affinity or membrane permeability. For the materials scientist, understanding the odd-even effect and the general trend of smectic phase stabilization with longer chains allows for the precise tuning of liquid crystal mixtures for specific applications, such as displays that must operate in a defined temperature range.
References
-
Akpinar, E., Canioz, C., & Turkmen, M. (n.d.). Effect of the surfactant alkyl chain length on the stabilisation of lyotropic nematic phases. ResearchGate. [Link]
-
Wolska, J., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Materials, 15(19), 6889. MDPI. [Link]
-
Wolska, J., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
-
Akpinar, E., Reis, D., & Neto, A. M. F. (2012). Effect of alkyl chain length of alcohols on nematic uniaxial-to-biaxial phase transitions in a potassium laurate/alcohol/K2SO4/water lyotropic mixture. Liquid Crystals, 39(9), 1097-1103. Semantic Scholar. [Link]
-
Various Authors. (2015). How to analyze liquid crystals? ResearchGate. [Link]
-
Carlton, R. J., et al. (2013). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Analytical and Bioanalytical Chemistry, 405(23), 7205-7217. PubMed Central. [Link]
-
Luckhurst, G. R., & Smith, S. W. (1999). Odd–even effects in the director dynamics of the nematic phases formed by symmetric and non-symmetric liquid crystal dimers. An ESR investigation. Physical Chemistry Chemical Physics, 1(15), 3655-3661. Royal Society of Chemistry. [Link]
-
Luckhurst, G. R., & Smith, S. W. (1999). Odd–even effects in the director dynamics of the nematic phases formed by symmetric and non-symmetric liquid crystal dimers. An ESR investigation. R Discovery. [Link]
-
Binnemans, K. (2018). Key Developments in Ionic Liquid Crystals. Crystals, 8(1), 23. MDPI. [Link]
-
Seo, D. S., et al. (1997). Odd-even effects of the polar anchoring strength for nematic liquid crystal on polyimide Langmuir-Blodgett surfaces with alkyl chain lengths. SID International Symposium Digest of Technical Papers. IEEE Xplore. [Link]
-
Al-Hamdani, A. H., et al. (2023). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. Molecules, 28(8), 3388. MDPI. [Link]
-
Salamon, P., et al. (2019). Oligomeric odd-even effect in liquid crystals. Materials Horizons, 6(8), 1633-1640. [Link]
-
Le, K. V., et al. (2013). Photo-Induced Phase Transitions to Liquid Crystal Phases: Influence of the Chain Length from C8E4 to C14E4. International Journal of Molecular Sciences, 14(4), 8196-8209. National Center for Biotechnology Information. [Link]
-
Srichandan, S., et al. (2017). The Influence of Alkyl Chain Length and Solvents on Configurational Probability of Liquid Crystalline Materials: A Computational Approach. ResearchGate. [Link]
-
Marcelja, S. (1974). Chain ordering in liquid crystals. I. Even-odd effect. The Journal of Chemical Physics, 60(9), 3599-3604. AIP Publishing. [Link]
-
Welch, C., et al. (2017). Rational Design of Rod-Like Liquid Crystals Exhibiting two Nematic Phases. chemrxiv. [Link]
-
Zannoni, C. (2022). Simulating Polarized Optical Microscopy Textures. In Liquid Crystals and their Computer Simulations. Cambridge University Press. [Link]
-
Davidson, P., & Gabriel, J. C. P. (2020). Liquid crystal textures: an overview. Liquid Crystals Today, 29(1), 2-27. Taylor & Francis Online. [Link]
-
Ahmed, H. A., et al. (2023). The effect of alkyl chain length on the mesophase behavior of the homologous In series. ResearchGate. [Link]
-
Guermouche, M. H., et al. (2000). Synthesis of four liquid crystals and study of alkyl chain effect on the nematic range for application in GC. ResearchGate. [Link]
-
Walker, R., et al. (2021). Experimental and Computational Study of a Liquid Crystalline Dimesogen Exhibiting Nematic, Twist-Bend Nematic, Intercalated Smectic, and Soft Crystalline Mesophases. Crystals, 11(11), 1338. PubMed Central. [Link]
-
Welch, C., et al. (2017). Rational Design of Rod-Like Liquid Crystals Exhibiting two Nematic Phases. Chemistry – A European Journal, 23(62), 15832-15838. [Link]
-
Zugenmaier, P. (2011). Review of crystalline structures of some selected homologous series of rod-like molecules capable of forming liquid crystalline phases. International Journal of Molecular Sciences, 12(11), 7360-7407. PubMed. [Link]
-
Byrne, L. E., & Sharma, D. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. Emerging Trends in Engineering, Science and Technology, 7(8), 34-45. CSK Scientific Press. [Link]
-
S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. [Link]
-
Sridhar, A., et al. (2017). Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl. ResearchGate. [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
-
University of California, Davis. (n.d.). Chapter 12: Intermolecular Forces and the Physical Properties of Liquids and Solids. [Link]
-
Byrne, L. E., & Sharma, D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Emerging Trends in Journals, 8(9), 30-42. [Link]
-
Various Authors. (n.d.). The effect of alkyl chain length on the clearing point (°C) of - ResearchGate. [Link]
-
Mettler-Toledo. (2014, August 9). Differential scanning calorimetry. YouTube. [Link]
-
Photinos, D. J., Samulski, E. T., & Toriumi, H. (1991). Alkyl chains in a nematic field. 1. A treatment of conformer shape. The Journal of Physical Chemistry, 95(12), 4688-4694. ACS Publications. [Link]
-
Kiefer, C. A., et al. (2022). Influence of the Alkyl Side Chain Length on the Assembly and Thermochromic Solid-State Properties in Symmetric and Asymmetric Monoalkoxynaphthalene–Naphthalimide Donor–Acceptor Dyads. Crystal Growth & Design, 22(12), 7385-7393. ACS Publications. [Link]
-
Walker, R., et al. (2024). Rapid conformational analysis of semi-flexible liquid crystals. Liquid Crystals, 1-13. Taylor & Francis Online. [Link]
-
Abd-El-Aziz, A. S., et al. (2009). Effect of molecular structure on the phase behaviour of some liquid crystalline compounds and their binary mixtures VI[16]. The effect of molecular length. Liquid Crystals, 30(2), 207-217. Taylor & Francis Online. [Link]
-
Chen, Y. L., et al. (2022). Effect of terminal chain length on mesomorphic behavior and selective reflection of blue phase liquid crystals. Liquid Crystals, 49(12), 1635-1644. [Link]
-
Chemistry LibreTexts. (2024). 11: Liquids and Intermolecular Forces. [Link]
-
Purdue University. (n.d.). Intermolecular Forces - Liquids Help Page. [Link]
-
Chemistry LibreTexts. (2023). Intermolecular Forces. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Odd–even effects in the director dynamics of the nematic phases formed by symmetric and non-symmetric liquid crystal dimers. An ESR investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. cskscientificpress.com [cskscientificpress.com]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. s4science.at [s4science.at]
- 12. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Novel Liquid Crystals Against Commercial Standards
For researchers and engineers in the advanced materials sector, the synthesis of a novel liquid crystal (LC) with promising theoretical properties is a significant first step. However, the true measure of its potential lies in rigorous, objective benchmarking against established commercial standards. This guide provides a comprehensive framework for evaluating new nematic liquid crystals, using the well-characterized commercial products PCH5 , E7 , and MLC-6608 as benchmarks.
The selection of these standards is deliberate. They represent a range of properties commonly sought in display and photonic applications. PCH5 is a classic benchmark, while E7 is a widely used eutectic mixture known for its broad nematic range and high positive dielectric anisotropy. In contrast, MLC-6608 is a material with negative dielectric anisotropy, offering a crucial comparison point for a different class of applications.
This guide is structured to walk you through the essential performance metrics, the underlying scientific principles governing these properties, and the detailed experimental protocols necessary to generate robust, comparable data.
The Pillars of Liquid Crystal Performance: Key Metrics for Comparison
The utility of a nematic liquid crystal is defined by a handful of key physical properties. Understanding these parameters is fundamental to interpreting your experimental data and assessing the viability of your novel material.
-
Nematic Range: The temperature range over which the material exhibits the nematic phase is a primary determinant of its operational window. A broad nematic range, especially one that encompasses room temperature, is highly desirable for most applications. The upper limit of this range is known as the clearing point or the nematic-isotropic transition temperature (TN-I)[1].
-
Viscosity (η): This parameter dictates the switching speed of the liquid crystal molecules in response to an electric field. Lower viscosity is crucial for applications requiring rapid response times, such as high-refresh-rate displays[2]. Rotational viscosity (γ₁) is a particularly important component, representing the internal friction experienced by the director rotating within the fluid.
-
Dielectric Anisotropy (Δε): Defined as the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director, Δε determines the material's response to an electric field. A large positive Δε is often sought for twisted nematic (TN) displays, while a negative Δε is essential for vertically aligned (VA) modes[3][4].
-
Optical Anisotropy (Δn) or Birefringence: This is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. The birefringence, in conjunction with the cell gap, determines the phase retardation of light passing through the liquid crystal, which is a critical factor in display device design.
Comparative Data of Commercial Liquid Crystal Standards
The following table summarizes the key performance indicators for our selected commercial standards. This data serves as a benchmark for your own experimental results.
| Property | PCH5 | E7 | MLC-6608 |
| Nematic Range (°C) | 30 to 54.9[5] | -10 to 61[6][7] | -30 to 90[8] |
| Viscosity (mPa·s at 25°C) | ~25 (estimated from graph)[5] | Low (qualitative)[2] | Not specified, but has low activation energy[9] |
| Dielectric Anisotropy (Δε at 1 kHz) | Not specified in searches | +13.8 (approx.)[10] | -4.2[11][12] |
| Optical Anisotropy (Δn at 589 nm) | ~0.12[13] | ~0.225[14] | 0.083[11] |
Experimental Protocols for Comprehensive Benchmarking
To ensure the scientific integrity of your comparison, it is imperative to follow standardized, self-validating experimental protocols. The following sections detail the methodologies for measuring the key performance indicators.
Determination of Phase Transitions: DSC and Polarizing Optical Microscopy
The combination of Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) provides a robust method for identifying and confirming liquid crystalline phase transitions.
Caption: Workflow for determining liquid crystal phase transitions.
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal sample into a hermetic aluminum DSC pan. Seal the pan to prevent any loss of material during heating.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below any expected transitions (e.g., -40 °C).
-
Ramp the temperature up to a point well above the expected clearing point (e.g., 100 °C) at a controlled rate (e.g., 10 or 20 °C/min)[1][15].
-
Hold the sample at the high temperature for a few minutes to ensure complete melting into the isotropic phase.
-
Cool the sample back down to the starting temperature at the same controlled rate.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions[16]. The peak of the nematic-to-isotropic transition is the clearing point.
-
Sample Preparation: Place a small amount of the liquid crystal on a clean microscope slide. Gently place a coverslip over the sample to create a thin film.
-
Microscope Setup: Place the slide on a hot stage attached to a polarizing microscope. Ensure the polarizers are in a crossed position.
-
Observation: Slowly heat the sample while observing the texture through the microscope. As the material transitions into the nematic phase from the crystalline or another liquid crystalline phase, characteristic textures such as Schlieren or threaded textures will appear[17].
-
Confirmation of Clearing Point: Continue heating until the sample becomes completely dark. This indicates the transition to the isotropic liquid phase. The temperature at which this occurs is the clearing point.
-
Cooling Observation: Slowly cool the sample and observe the reappearance of the nematic phase textures, confirming the transition temperature.
Viscosity Measurement: Capillary Viscometry
For a fundamental understanding of the flow behavior of your new liquid crystal, a capillary viscometer provides a straightforward and reliable method for determining kinematic viscosity, which can then be converted to dynamic viscosity.
Caption: Workflow for measuring liquid crystal viscosity.
-
Viscometer Selection and Preparation: Choose a capillary viscometer of the appropriate size for the expected viscosity of your liquid crystal. An Ubbelohde-type viscometer is often a good choice as its measurement is independent of the volume of liquid, reducing a potential source of error[18]. Thoroughly clean and dry the viscometer.
-
Temperature Control: Mount the viscometer vertically in a constant temperature water bath. Allow sufficient time for the viscometer to reach thermal equilibrium with the bath (at least 30 minutes).
-
Sample Loading: Introduce the liquid crystal sample into the viscometer.
-
Measurement:
-
Using suction, draw the liquid crystal up through the capillary into the upper measurement bulb.
-
Remove the suction and allow the liquid to flow back down under gravity.
-
Start a stopwatch as the meniscus of the liquid passes the upper calibration mark and stop it as it passes the lower mark.
-
Repeat this measurement at least three times to ensure reproducibility.
-
-
Calculation:
-
Calculate the average flow time (t).
-
The kinematic viscosity (ν) is calculated using the formula: ν = C * t, where C is the calibration constant of the viscometer[19].
-
To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the liquid crystal at the measurement temperature: η = ν * ρ. The density must be measured independently, for example, using a pycnometer.
-
Dielectric Anisotropy Determination: Dielectric Spectroscopy
Dielectric spectroscopy is a powerful technique to probe the dielectric properties of a material as a function of frequency. For liquid crystals, it is the primary method for determining the dielectric anisotropy.
Caption: Workflow for measuring dielectric anisotropy.
-
Liquid Crystal Cell Preparation:
-
To measure ε⊥, a planar-aligned cell is required. This is typically achieved by spin-coating a polymer alignment layer (like polyimide) onto indium tin oxide (ITO) coated glass substrates, followed by unidirectional rubbing. The two substrates are then assembled with a defined cell gap (e.g., 5-10 µm) maintained by spacers.
-
To measure ε||, a homeotropic-aligned cell is needed. This can be prepared using a different alignment layer that promotes perpendicular alignment of the liquid crystal molecules to the substrate.
-
Fill both cells with the novel liquid crystal in its isotropic phase via capillary action and then slowly cool to the desired measurement temperature in the nematic phase.
-
-
Instrumentation: Connect the filled liquid crystal cells to an impedance analyzer.
-
Measurement:
-
For the planar-aligned cell, apply a small AC voltage (typically < 1 V to avoid inducing molecular reorientation) across a range of frequencies (e.g., 100 Hz to 1 MHz) and measure the capacitance (C⊥).
-
Repeat the measurement for the homeotropic-aligned cell to obtain C||.
-
-
Calculation:
-
The dielectric permittivities are calculated from the measured capacitances using the formula: ε = (C * d) / (ε₀ * A), where C is the capacitance, d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
Calculate ε⊥ from C⊥ and ε|| from C||.
-
The dielectric anisotropy is then determined as Δε = ε|| - ε⊥[20].
-
Interpreting the Results and Moving Forward
By systematically following these protocols, you will generate a comprehensive dataset that allows for a direct and meaningful comparison of your novel liquid crystal against established commercial standards.
A successful new material will ideally demonstrate advantages in one or more of the key performance areas. For example, it might exhibit a broader nematic range, a lower viscosity for faster switching, or a higher dielectric anisotropy for lower threshold voltages. Even if the new material does not outperform the standards in all aspects, it may possess a unique combination of properties that makes it suitable for niche applications.
This guide provides the foundational framework for the initial characterization and benchmarking of new nematic liquid crystals. Further, more specialized electro-optical characterization, such as the determination of threshold voltage and response times in test display cells, will be necessary to fully evaluate the application-specific performance of promising candidates.
References
-
Anisotropic shift of surface plasmon resonance of gold nanoparticles doped in nematic liquid crystal. PMC. [Link]
-
The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range. Optica Publishing Group. [Link]
-
Molecular structures and composition of E7 liquid crystal. ResearchGate. [Link]
-
Electrical Characterization of E7 Liquid Crystal Molecules under the Impact of an External Electric Field (THz). Publisher not specified. [Link]
-
Stability of liquid crystal micro-droplets based optical microresonators. Surajit Dhara. [Link]
-
Dielectric spectra ε ′ ( f ) (a) and ε ′′ ( f ) (b) for pure LC MLC6608... ResearchGate. [Link]
-
The UV absorption spectra (optical density) of E7 LC mixture. E7... ResearchGate. [Link]
-
Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices. ACS Publications. [Link]
-
Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI. [Link]
-
The Chemistry and Performance of E7 Liquid Crystal Mixture for Industry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
[Blog] Flow-Type Viscometers. Toppers Lecture Notes. [Link]
-
How Does a Viscometer Work? SenTec. [Link]
-
Ultra-low viscosity liquid crystal materials. Optica Publishing Group. [Link]
-
The viscosity of the liquid crystal PCH-5, in the nematic and isotropic... ResearchGate. [Link]
-
A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. [Link]
-
Liquid crystal phases. Merck Group. [Link]
-
Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. [Link]
-
Exploration of liquid crystal structures using fluorescent confocal polarizing microscopy. Taylor & Francis Online. [Link]
-
(PDF) Refractive Indices of Liquid Crystals for Display Applications. ResearchGate. [Link]
-
High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. [Link]
-
Dielectric and Electro-Optic Effects in a Nematic Liquid Crystal Doped with h-BN Flakes. MDPI. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. SYNTHON Chemicals Shop | Liquid crystal mixture E7 | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 8. surajitdhara.in [surajitdhara.in]
- 9. OPG [opg.optica.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anisotropic shift of surface plasmon resonance of gold nanoparticles doped in nematic liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range [opg.optica.org]
- 15. refractiveindex.info [refractiveindex.info]
- 16. canaanchem.com [canaanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Eutectic liquid crystal mixture E7 in nanoporous alumina. Effects of confinement on the thermal and concentration fluctuations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
The Light Switch of Matter: A Comparative Guide to Photoisomerization-Induced Phase Transitions
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and drug delivery, the ability to externally trigger a change in the physical state of a substance holds immense promise. Among the most elegant methods to achieve this is through trans-cis photoisomerization, a light-induced molecular transformation that can drive dramatic phase transitions. This guide provides an in-depth comparison of how this phenomenon manifests across different material systems, supported by experimental data and protocols, to empower researchers in harnessing its potential.
The Engine of Change: Understanding Trans-Cis Photoisomerization
At the heart of this technology lies the photoisomerization of molecules, most notably those containing an azobenzene moiety. The trans isomer, with its linear, rod-like shape, readily packs into ordered structures, such as crystals or liquid crystal phases.[1][2] Upon irradiation with ultraviolet (UV) light, the molecule undergoes a conformational change to the bent, banana-shaped cis isomer.[2][3][4] This seemingly subtle alteration has profound consequences for intermolecular interactions, disrupting the ordered packing and often triggering a phase transition to a more disordered state, such as a liquid or an isotropic phase.[1][5][6] This process is often reversible; exposure to visible light or thermal relaxation can convert the cis isomer back to the trans form, restoring the initial ordered phase.[7][8]
This reversible, light-triggered change in molecular geometry is the fundamental principle that allows for the precise control over the macroscopic properties of a material.
Caption: The process of trans-cis photoisomerization and its effect on phase transitions.
A Comparative Analysis of Photoinduced Phase Transitions
The effect of trans-cis photoisomerization is not uniform across all materials. The nature of the phase transition, its efficiency, and its reversibility are highly dependent on the molecular architecture and the surrounding environment.
Liquid Crystal to Isotropic Phase Transitions
This is one of the most extensively studied areas. In liquid crystalline systems, the rod-like trans-azobenzene molecules act as mesogens, the fundamental units that form the ordered, yet fluid, liquid crystal phases (e.g., nematic, smectic).[1][9]
-
Mechanism: Upon UV irradiation, the formation of the bent cis isomer disrupts the long-range orientational order of the liquid crystal phase, leading to a transition to the disordered isotropic liquid phase.[5][10] This can be conceptualized as introducing a "kink" into a well-ordered array of rods, causing the entire structure to collapse.
-
Performance: This transition is typically fast and can occur at temperatures well below the material's normal clearing point (the thermal transition temperature from liquid crystal to isotropic). The concentration of the cis isomer required to induce the phase transition can be as low as 12%.[8]
-
Comparison: Compared to solid-state transitions, liquid crystal systems offer faster switching times due to the inherent mobility of the molecules. However, the mechanical robustness of the material is lower.
Solid to Liquid Phase Transitions (Photomelting)
The ability to melt a solid with light at a constant temperature is a particularly intriguing application of photoisomerization.[11]
-
Mechanism: In the crystalline state, trans isomers are tightly packed in a lattice. The photo-induced formation of cis isomers introduces significant steric hindrance and disrupts the crystal packing.[12] This disruption lowers the melting point of the material, and if the irradiation is performed at a temperature above the melting point of the cis-rich mixture, the crystal will melt into a liquid.[12]
-
Performance: The efficiency of photomelting is highly dependent on the molecular design. Factors such as the presence of flexible alkyl chains can influence the speed of the transition.[11] Reversibility can be achieved by irradiating the liquid with visible light to reform the trans isomer, leading to recrystallization.[7]
-
Comparison: Solid-to-liquid transitions offer a dramatic change in viscosity and can be exploited for applications like photo-responsive adhesives and self-healing materials.[7][11] However, the kinetics of recrystallization can be slower and more complex than the isotropic-to-liquid-crystal transition.
Amorphous Solid to Liquid Transitions
In amorphous polymers containing azobenzene units, photoisomerization can induce a reversible change from a rigid glassy state to a more fluid, rubbery state.
-
Mechanism: The repeated trans-cis-trans isomerization cycles under irradiation create free volume within the polymer matrix, leading to a significant decrease in the glass transition temperature (Tg). If the ambient temperature is above the new, light-induced Tg, the polymer will soften and behave like a liquid.
-
Performance: This photo-induced fluidization can enable macroscopic material flow and has been demonstrated in applications like athermal nanoimprinting. The extent of the Tg shift and the rate of fluidization depend on the polymer architecture and the concentration of azobenzene moieties.
-
Comparison: This approach offers the advantage of using robust polymeric materials. The transitions are generally slower than in low-molecular-weight liquid crystals but can induce significant changes in the mechanical properties of the material.
| Phase Transition Type | Mechanism | Key Performance Metrics | Representative Systems | Advantages | Limitations |
| Liquid Crystal -> Isotropic | Disruption of long-range orientational order by cis isomers.[5][10] | Fast switching speeds, low concentration of cis isomers needed.[8] | Azobenzene-doped liquid crystals, liquid crystalline polymers.[5][9] | High speed, precise control. | Lower mechanical stability. |
| Solid -> Liquid (Photomelting) | Disruption of crystal lattice by cis isomers, lowering the melting point.[12] | Large change in viscosity, potential for energy storage.[7] | Polycrystalline azobenzene derivatives.[12] | Significant change in physical state, applications in adhesion and self-healing.[7][11] | Slower recrystallization kinetics. |
| Amorphous Solid -> Liquid | Photo-induced reduction of glass transition temperature (Tg). | Tunable mechanical properties, material flow on demand. | Azobenzene-containing polymers.[1] | Utilizes robust polymeric materials, enables complex material processing. | Generally slower transition speeds. |
Experimental Protocols for Characterizing Photoinduced Phase Transitions
To rigorously evaluate the effect of trans-cis photoisomerization on phase transitions, a combination of techniques is essential.
Protocol 1: In-situ Characterization using Differential Scanning Calorimetry (DSC) with a Photochemical Accessory
This experiment allows for the direct measurement of thermodynamic changes associated with the phase transition under light irradiation.
-
Sample Preparation: Place a small, known quantity of the photoresponsive material into a transparent DSC pan (e.g., quartz).
-
Initial Thermal Scan: Perform a standard DSC scan (heating and cooling cycle) in the dark to determine the intrinsic phase transition temperatures (e.g., melting point, clearing point, glass transition temperature).
-
Isothermal Irradiation: Set the DSC to an isothermal temperature just below a key phase transition temperature observed in the initial scan.
-
UV Irradiation: While holding the temperature constant, irradiate the sample with a UV light source (e.g., 365 nm LED) coupled to the DSC chamber.
-
Data Acquisition: Monitor the heat flow signal. An endothermic or exothermic peak during irradiation indicates a light-induced phase transition.
-
Visible Light Irradiation: After the UV-induced transition is complete, switch to a visible light source (e.g., 450 nm LED) to investigate the reversibility of the transition.
-
Analysis: Integrate the peaks in the heat flow curve to quantify the enthalpy of the photoinduced phase transition.
Caption: Workflow for DSC analysis of photoinduced phase transitions.
Protocol 2: Polarized Optical Microscopy (POM) with a Controllable Light Source
POM is a powerful technique for visualizing the changes in material morphology and birefringence associated with phase transitions, particularly in liquid crystals.
-
Sample Preparation: Prepare a thin film of the material between two glass slides. For liquid crystals, use cells with an alignment layer to create a uniform initial texture.
-
Initial Observation: Place the sample on a hot stage under the POM and observe the texture in the dark at various temperatures to identify the different phases.
-
Photo-switching: While observing a specific ordered phase (e.g., nematic), irradiate a portion of the sample with a focused UV beam.
-
Image Capture: Record the changes in the optical texture. A transition to an isotropic phase will result in the loss of birefringence and the appearance of a dark field of view between crossed polarizers.
-
Reversibility Check: Irradiate the same area with visible light and observe the recovery of the original birefringent texture.
-
Analysis: Compare the images before, during, and after irradiation to qualitatively and quantitatively assess the phase transition and its dynamics.
Concluding Remarks for the Advanced Researcher
The trans-cis photoisomerization-driven phase transition is a versatile tool for creating dynamic, responsive materials. The choice between liquid crystalline, crystalline, and amorphous polymeric systems depends critically on the desired application, with a trade-off between switching speed, mechanical properties, and the magnitude of the physical change. A thorough understanding of the underlying photophysical and thermodynamic principles, coupled with rigorous experimental characterization, is paramount for the rational design of novel photoresponsive materials for applications ranging from smart optics and actuators to on-demand drug delivery systems.[13]
References
- Effect of trans-cis photoisomerization on phase equilibria and phase transition of liquid-crystalline azobenzene chromophore and its blends with reactive mesogenic diacryl
- Photoinduced Solid–Liquid Phase Transition and Energy Storage Enabled by the Design of Linked Double Photoswitches.
- Photoinduced Trans-to-cis Phase Transition of Polycrystalline Azobenzene at Low Irradiance Occurs in the Solid St
- Photoinduced reversible phase transition of azobenzene-containing polydiacetylene crystals.
- Photoinduced Motions in Azo-Containing Polymers. Chemical Reviews,
- Photoinduced Phase Transitions in Rod-shaped Azobenzene with Different Alkyl Chain Length. J-Stage,
- Light-Driven Liquid Crystalline Materials: From Photo-Induced Phase Transitions and Property Modulations to Applic
- Effect of trans-cis photoisomerization on phase equilibria and phase transition of liquid-crystalline azobenzene chromophore and its blends with reactive mesogenic diacrylate.
- Photopyroelectric Investigation of the trans–cis Isomerization Effect on the Nematic- Isotropic Phase Transition of a Liquid Crystalline Azobenzene. IRIS,
- Light-Driven Liquid Crystalline Materials: From Photo-Induced Phase Transitions and Property Modulations to Applic
- Light-Driven Liquid Crystalline Materials: From Photo-Induced Phase Transitions and Property Modulations to Applications.
- Trans–cis isomerization of an azoxybenzene liquid crystal. Taylor & Francis Online,
- Photochemical phase transition behavior of liquid crystals in the presence of non-mesogenic molecules. Tokyo City University,
- Cis-Trans Isomers and its Differences in Properties. Longdom Publishing,
- Cis–trans isomerism. Wikipedia,
- How Do Cis/trans Isomers Change Alkene Properties?. YouTube,
- chemistry -isomers-stereo-isomers-properties of cis and trans. Dynamic Science,
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Effect of trans-cis photoisomerization on phase equilibria and phase transition of liquid-crystalline azobenzene chromophore and its blends with reactive mesogenic diacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Photoinduced Phase Transitions in Rod-shaped Azobenzene with Different Alkyl Chain Length [jstage.jst.go.jp]
- 12. Photoinduced Trans-to-cis Phase Transition of Polycrystalline Azobenzene at Low Irradiance Occurs in the Solid State (Journal Article) | OSTI.GOV [osti.gov]
- 13. Light-Driven Liquid Crystalline Materials: From Photo-Induced Phase Transitions and Property Modulations to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Molecular Geometry on Mesomorphic Characteristics: A Comparative Guide
Introduction: The Architectural Blueprint of Soft Matter
In the realm of materials science, the leap from the isotropic disorder of a liquid to the crystalline order of a solid is not always a direct one. Intermediate states of matter, known as liquid crystals or mesophases, exist in this fascinating territory. These materials possess the fluidity of a liquid alongside the anisotropic physical properties of a crystal.[1] This unique combination of properties is the cornerstone of their widespread application in technologies ranging from flat-panel displays to advanced sensor systems.[2][3] The key to unlocking and tailoring these properties lies in understanding a fundamental principle: the profound correlation between the geometry of the constituent molecules and the resulting mesomorphic characteristics.[2] This guide provides an in-depth comparison of how different molecular architectures dictate the formation and nature of various liquid crystalline phases, supported by experimental data and detailed characterization protocols.
The Causality of Form: How Molecular Shape Dictates Mesophase
The formation of a liquid crystal phase is a delicate balance between the drive for molecular ordering and the disruptive influence of thermal energy. The shape of a molecule is a primary determinant in this balance. For a substance to exhibit mesomorphism, its molecules must possess a degree of anisotropy – a non-uniformity in shape that encourages preferential alignment.[4] We can broadly categorize mesogenic (liquid crystal-forming) molecules into three principal geometries: calamitic (rod-shaped), discotic (disc-shaped), and bent-core (banana-shaped).[3][5]
Calamitic Liquid Crystals: The Archetype of Anisotropic Order
Calamitic, or rod-like, molecules are the most extensively studied class of mesogens.[6] Their elongated structure, typically composed of a rigid core of aromatic rings and flexible terminal alkyl or alkoxy chains, is the quintessential design for promoting orientational order.[7]
-
Nematic (N) Phase: The simplest mesophase, characterized by long-range orientational order of the molecular long axes, but no positional order. The molecules are aligned in a common direction, known as the director, but their centers of mass are randomly distributed as in a liquid.[5]
-
Smectic (Sm) Phases: These phases exhibit a higher degree of order than the nematic phase, possessing both orientational order and one-dimensional positional order. The molecules are arranged in layers.[5]
The following diagram illustrates the relationship between calamitic molecular shape and the resulting nematic and smectic phases.
Caption: Calamitic molecular geometry and its corresponding mesophases.
Discotic Liquid Crystals: Columns of Order
In 1977, a new class of liquid crystals was discovered, formed not by rods, but by disc-shaped molecules.[3] These typically consist of a flat, aromatic core surrounded by flexible aliphatic chains. Their geometry favors a different kind of packing.
-
Nematic (ND) Phase: Similar to the calamitic nematic phase, the discotic nematic phase has orientational order but no positional order. The short axes of the disc-like molecules align along a common director.[8]
-
Columnar (Col) Phases: The hallmark of discotic liquid crystals, where the disc-shaped molecules stack on top of one another to form columns. These columns then arrange themselves into a two-dimensional lattice.[8]
The following diagram illustrates the self-assembly of discotic molecules into columnar phases.
Caption: Discotic molecular geometry leading to columnar phases.
Bent-Core Liquid Crystals: Chirality from Achiral Molecules
Bent-core, or "banana-shaped," molecules represent a fascinating deviation from the linear and planar geometries of calamitic and discotic mesogens. This kinked molecular structure leads to unique packing constraints and the emergence of novel, often polar and chiral, mesophases, even from achiral molecules.[9][10]
-
Smectic Phases with Polar Ordering: The bent shape can lead to a polar arrangement within the smectic layers, giving rise to ferroelectric and antiferroelectric properties.[9]
-
Chiral Superstructures: The packing of bent-core molecules can induce spontaneous chirality, forming helical structures.[10]
The following diagram illustrates how the bent molecular shape can lead to polar ordering in a smectic phase.
Caption: Bent-core molecular geometry and resulting polar smectic phases.
Comparative Analysis of Mesomorphic Properties: Experimental Evidence
The following table presents a comparative summary of the mesomorphic properties of representative calamitic, discotic, and bent-core liquid crystals, with data compiled from the scientific literature.
| Molecular Geometry | Compound | Phase Transitions (°C) | Transition Enthalpy (ΔH, kJ/mol) | Reference |
| Calamitic | 4-Cyano-4'-pentylbiphenyl (5CB) | Cr 24 N 35.3 I | Cr-N: 19.7, N-I: 0.6 | [11] |
| 4-Octyl-4'-cyanobiphenyl (8CB) | Cr 21.5 SmA 33.5 N 40.5 I | Cr-SmA: 28.1, SmA-N: 0.2, N-I: 0.5 | [11] | |
| Discotic | Hexahexyloxytriphenylene (HAT6) | Cr 69 Colh 100 I | Cr-Colh: 43.1, Colh-I: 4.2 | [12] |
| Hexapentyloxytriphenylene (HAT5) | Cr 85 Colh 121 I | Cr-Colh: 29.3, Colh-I: 3.8 | [12] | |
| Bent-Core | 1,3-phenylene bis(4-(4-dodecyloxybenzoyloxy)benzoate) | Cr 135 SmA 158 I | Cr-SmA: 45.2, SmA-I: 2.1 | [9] |
Note: Cr = Crystal, N = Nematic, SmA = Smectic A, Colh = Hexagonal Columnar, I = Isotropic. Transition temperatures are for heating scans.
Experimental Protocols for Mesophase Characterization
The identification and characterization of liquid crystalline phases rely on a combination of experimental techniques. The following are detailed protocols for three indispensable methods.
Polarized Optical Microscopy (POM)
Principle: POM is the primary tool for identifying liquid crystal phases by observing their unique textures under polarized light. The birefringence of liquid crystals causes them to interact with polarized light, producing characteristic patterns.[13]
Protocol:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover with a coverslip and place on a hot stage.
-
Heating and Cooling: Heat the sample above its clearing point (the temperature at which it becomes an isotropic liquid). Then, cool the sample slowly while observing it through the microscope with crossed polarizers.
-
Texture Identification: As the sample cools, different mesophases will appear at specific temperatures, each with a characteristic texture (e.g., schlieren for nematic, focal-conic for smectic).[7] Record the temperatures of these phase transitions.
Caption: Workflow for Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.[14]
Protocol:
-
Sample Encapsulation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and seal it.
-
Temperature Program: Place the sample pan and an empty reference pan into the DSC cell. Run a temperature program that includes heating and cooling cycles at a controlled rate (e.g., 10 °C/min) through the expected temperature range of the phase transitions.
-
Data Analysis: The resulting thermogram will show endothermic peaks (on heating) or exothermic peaks (on cooling) corresponding to phase transitions. The peak temperature indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[15]
Caption: Workflow for Differential Scanning Calorimetry (DSC).
X-Ray Diffraction (XRD)
Principle: XRD is a powerful technique for determining the structural arrangement of molecules in a liquid crystal phase. The diffraction pattern provides information about the layer spacing in smectic phases and the lattice parameters in columnar phases.[16]
Protocol:
-
Sample Preparation: The sample is typically held in a thin-walled capillary tube. For oriented samples, the material can be aligned in a magnetic field or by surface treatment.
-
Data Collection: The sample is placed in an X-ray beam, and the scattered X-rays are detected at various angles.
-
Pattern Analysis:
-
Small-Angle X-ray Scattering (SAXS): Sharp reflections in the small-angle region are indicative of layered (smectic) or columnar structures. The position of these peaks can be used to calculate the layer spacing or columnar lattice parameter using Bragg's Law.[17]
-
Wide-Angle X-ray Scattering (WAXS): A diffuse halo in the wide-angle region indicates the liquid-like disorder within the layers or columns.[17]
-
Caption: Workflow for X-Ray Diffraction (XRD) Analysis.
Conclusion: From Molecular Design to Material Function
The correlation between molecular geometry and mesomorphic characteristics is a cornerstone of liquid crystal science. By judiciously designing the shape, rigidity, and flexibility of molecules, scientists can precisely control the type of mesophase formed and, consequently, the material's physical properties. Calamitic molecules provide the basis for the nematic and smectic phases that are fundamental to display technologies. Discotic molecules self-assemble into columnar structures with potential applications in organic electronics. The unique geometry of bent-core molecules opens up possibilities for creating materials with novel polar and chiral properties. A thorough understanding of these structure-property relationships, verified through rigorous experimental characterization, is paramount for the continued development of advanced materials with tailored functionalities for a wide array of technological applications.
References
- Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
- Kato, T., Mizoshita, N., & Kishimoto, K. (2005). Functional liquid-crystalline assemblies: self-organized soft materials.
- Soltani, T., et al. (2025). Synthesis and characterisation of novel calamitic liquid crystalline compounds. Liquid Crystals, 1-12.
-
ResearchGate. (n.d.). Liquid-crystalline transition temperatures (1C), a and enthalpy and entropy values (kcal mol À1 ) for the homologous series 5a-d, 7a-d, and 9a-d. Retrieved from [Link]
- Tschierske, C. (2017). Structure–Property Relationships in Hydrogen-Bonded Liquid Crystals. Accounts of Chemical Research, 50(12), 2969-2980.
- Ben Salah, M., et al. (2025). Synthesis and characterisation of novel calamitic liquid crystalline compounds. Liquid Crystals, 1-12.
- Shanker, G., et al. (2022). Perspective on structure-property relationship of room temperature single-component liquid crystals. Journal of Molecular Liquids, 363, 119842.
-
Semantic Scholar. (n.d.). Synthesis and characterization of bent shaped liquid crystals having azobenzene mesogenics cores. Retrieved from [Link]
- Hina, S., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
- Khairuddean, M., et al. (2016). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
- Kumar, S. (2011). Discotic Liquid Crystals. Chemical Reviews, 111(12), 7183-7219.
- Ha, S. T. (2006). Synthesis and characterization of some calamitic liquid crystals consisting of cholesterol, rod-like imine and biphenyl-4-carboxylate components. Universiti Sains Malaysia.
- Shen, D., et al. (2000). Molecular Design of Nonchiral Bent-Core Liquid Crystals with Antiferroelectric Properties. Journal of the American Chemical Society, 122(37), 8905-8913.
- Jamain, Z., et al. (2020). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Molecules, 25(21), 5021.
- Kumar, S. (2015). Recent Advances in Discotic Liquid Crystal-Assisted Nanoparticles.
- Novotna, V., et al. (2025). Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases.
- Abdel-Kareem, E. A.-J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503.
- Fujiki, T., et al. (2022). Design of discotic liquid crystal enabling complete switching along with memory of homeotropic and homogeneous alignment over a large area. Chemical Science, 13(30), 8757-8763.
- Carlton, R. J., et al. (2013). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir, 29(48), 14777-14787.
- El-Sayed, L. (n.d.). LIQUID CRYSTAL PHASES. University of Hamburg.
- Novotna, V., et al. (2025). Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases.
- Kumar, S. (2007). Discotic liquid crystals: from tailor-made synthesis to plastic electronics.
- Ohta, K. (2012). X-ray Liquid Crystal Structure Analysis. Physics and Chemistry of Molecular Assemblies.
-
ResearchGate. (n.d.). Synthesis, Characterization and Computational Study of Discotic Liquid Crystal Compounds. Retrieved from [Link]
- TA Instruments. (n.d.). OPTICAL METHODS IN RHEOLOGY: POLARIZED LIGHT IMAGING.
- Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
- An, J.-G., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
-
ResearchGate. (n.d.). Phase transition temperature (T/°C) for different compounds exhibiting liquid crystalline phases. Retrieved from [Link]
- Wang, L., et al. (2024). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals.
-
ResearchGate. (n.d.). X-ray powder diffraction pattern of the more ordered smectic phase of 10OO4 at. Retrieved from [Link]
- DeVries, G. (2005). Lab Week 3 – Module γ1 DSC and Polarized light microscopy study of liquid crystals. 3.
-
ResearchGate. (2015). How to analyze liquid crystals?. Retrieved from [Link]
-
Scribd. (n.d.). DSC Analysis for Chemists. Retrieved from [Link]
- Leadbetter, A. J. (1980). X-Ray Diffraction by Liquid Crystals. Molecular Crystals and Liquid Crystals, 60(1-2), 1-33.
- Singh, S. (2000). Phase transitions in liquid crystals. Physics Reports, 324(2-3), 107-269.
- Birgeneau, R. J., & Litster, J. D. (1978). X-ray studies of the phases and phase transitions of liquid crystals. Journal of Physics: Conference Series, 46, 1-10.
- Mishra, S., et al. (2014). Thermal Analysis of Liquid Crystal Mixtures. IOSR Journal of Engineering, 4(8), 36-40.
-
ResearchGate. (n.d.). X-ray diffraction patterns of a) the hexagonal columnar mesophase.... Retrieved from [Link]
- Lu, H., et al. (2025). X-ray diffraction on smectic liquid crystals: Determining molecular arrangement from diffraction intensities. Journal of Molecular Liquids, 408, 124434.
- Leadbetter, A. J. (1980). X-Ray Diffraction by Liquid Crystals. Molecular Crystals and Liquid Crystals, 60(1-2), 1-33.
- Yalkowsky, S. H., & Zografi, G. (1970). Phase Change Enthalpies and Entropies of Liquid Crystals. Journal of Pharmaceutical Sciences, 59(6), 798-801.
-
ResearchGate. (n.d.). Phase transition temperatures ( C) and associated enthalpy changes.... Retrieved from [Link]
- Doucet, J., & Levelut, A. M. (1977). X-ray diffraction of the smectic phases of. Physics Letters A, 61(2), 114-116.
- Kim, D. (n.d.). Phase transitions in liquid crystals.
-
Semantic Scholar. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Retrieved from [Link]
-
Scribd. (n.d.). XRD Phase Analysis Tutorial. Retrieved from [Link]
- Penn Physics. (2025). XRD Basics.
Sources
- 1. ipme.ru [ipme.ru]
- 2. Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Discotic Liquid Crystal-Assisted Nanoparticles [mdpi.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.usm.my [eprints.usm.my]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 11. nzdr.ru [nzdr.ru]
- 12. umsl.edu [umsl.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. bhu.ac.in [bhu.ac.in]
- 15. scribd.com [scribd.com]
- 16. journals.iucr.org [journals.iucr.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Physical Properties of Cyanobiphenyls and Cyclohexylbenzonitriles for Advanced Material Applications
This guide provides an in-depth comparison of the physical properties of two pivotal classes of calamitic (rod-shaped) liquid crystals: 4-n-alkyl-4'-cyanobiphenyls (nCBs) and 4-(trans-4'-n-alkylcyclohexyl)benzonitriles (nCCHs or PCHs). Understanding the distinct characteristics endowed by their core structures—the aromatic biphenyl unit versus the semi-aliphatic cyclohexylbenzene unit—is critical for researchers, chemists, and engineers in selecting and designing materials for applications ranging from liquid crystal displays (LCDs) to advanced photonic devices.
Introduction: The Significance of the Core Structure
The performance of a liquid crystal material is fundamentally dictated by its molecular architecture. The rigid core of the mesogen is a primary determinant of its key physical properties, including the clearing point (nematic-to-isotropic transition temperature), birefringence (optical anisotropy), dielectric anisotropy, and viscosity.
-
Cyanobiphenyls (nCBs) , first synthesized by George William Gray's group in 1972, feature a rigid, highly polarizable biphenyl core.[1] This structure, composed of two directly linked phenyl rings, promotes strong intermolecular π-π stacking, which significantly influences its optical and dielectric properties.[2] The nCB family, particularly 5CB, became the benchmark for room-temperature nematic liquid crystals and catalyzed the development of modern LCD technology.[1][3]
-
Cyclohexylbenzonitriles (nCCHs) represent a strategic modification where one of the phenyl rings of the biphenyl core is replaced by a saturated cyclohexane ring. This substitution breaks the continuous aromatic conjugation, leading to profound changes in the material's physical characteristics.[4][5] While still maintaining the crucial rod-like shape necessary for mesophase formation, the introduction of the aliphatic ring alters the intermolecular forces, impacting viscosity, birefringence, and clearing point.
This guide will dissect these differences, supported by experimental data and detailed measurement protocols, to provide a clear rationale for material selection in specific applications.
Molecular Structure Overview
The fundamental structural difference between the two families is the core unit attached to the alkyl chain and the polar cyano group.
Caption: Core structures of 5CB and PCH5.
Comparative Analysis of Physical Properties
The substitution of a phenyl ring with a cyclohexane ring results in predictable and significant shifts in the material's properties. The following sections provide a quantitative comparison, using 5CB and PCH5 as representative examples where data is available.
Phase Transition Temperatures (Clearing Point)
The clearing point (TN-I) is the temperature at which the material transitions from the ordered nematic phase to the disordered isotropic liquid phase. It is a critical parameter for defining the operational temperature range of a device.
| Compound | Family | Cr-N or Cr-Sm Transition (°C) | N-I Transition (Clearing Point, °C) |
| 5CB | Cyanobiphenyl | 22.5 | 35.0[1] |
| PCH5 | Cyclohexylbenzonitrile | 30.0 (Cr-N) | 54.5 (N-I) |
Analysis: The replacement of a planar phenyl ring with a bulkier, non-planar cyclohexane ring generally increases the clearing point. The cyclohexane ring enhances the molecule's geometric anisotropy (length-to-breadth ratio), which strengthens the intermolecular anisotropic dispersion forces responsible for maintaining the nematic order, thus requiring more thermal energy to disrupt it.
Optical Birefringence (Δn)
Birefringence (Δn = ne - no) is the difference between the extraordinary (ne, parallel to the director) and ordinary (no, perpendicular to the director) refractive indices. High birefringence is essential for devices that modulate the phase of light.
| Compound | Family | Birefringence (Δn) at 25°C, 589 nm |
| 5CB | Cyanobiphenyl | ~0.20[6] |
| PCH5 | Cyclohexylbenzonitrile | ~0.12[6] |
Analysis: Cyanobiphenyls exhibit significantly higher birefringence than their cyclohexylbenzonitrile counterparts.[1][7] This is a direct consequence of the molecular structure. The biphenyl core contains a conjugated system of π-electrons, which are highly polarizable by the electric field of light, leading to a large ne.[8] Replacing one phenyl ring with a saturated cyclohexane ring breaks this conjugation, reducing the overall molecular polarizability anisotropy and thus lowering the birefringence.[1][7]
Dielectric Anisotropy (Δε)
Dielectric anisotropy (Δε = ε|| - ε⊥) governs the molecule's response to an external electric field. A large, positive Δε is crucial for low-voltage switching in conventional twisted nematic (TN) displays.[3]
| Compound | Family | Dielectric Anisotropy (Δε) at 1 kHz, ~25-32°C |
| 5CB | Cyanobiphenyl | +11.5 to +13[9][10] |
| PCH5 | Cyclohexylbenzonitrile | +13.35[11] |
Analysis: Both families possess a strong, positive dielectric anisotropy due to the large dipole moment of the terminal cyano (C≡N) group, which aligns with the long molecular axis.[9] While the values are comparable, the subtle differences arise from the core structure's influence on the local electric field and molecular packing. The slightly higher Δε sometimes observed in PCH compounds can be attributed to a reduction in the antiparallel dipole correlations that can occur in cyanobiphenyls.
Rotational Viscosity (γ₁)
Rotational viscosity is a measure of the internal friction experienced by the liquid crystal director as it reorients under an applied field. Lower viscosity is paramount for achieving fast switching speeds in display applications.
| Compound Family | Typical Rotational Viscosity (γ₁) at 25°C (mPa·s) |
| Cyanobiphenyls (e.g., 5CB) | ~100-150 |
| Cyclohexylbenzonitriles | Generally Lower (~50-100) |
Analysis: Cyclohexylbenzonitriles typically exhibit lower viscosity compared to cyanobiphenyls. The replacement of a phenyl ring with a cyclohexane ring reduces the strength of the intermolecular π-π interactions.[5] Furthermore, the greater flexibility of the cyclohexane ring compared to the rigid phenyl ring can also contribute to a lower activation energy for molecular reorientation, resulting in faster response times. Studies have shown that replacing a benzene ring with a cyclohexane ring can lead to a significant decrease in viscosity.[5][12]
Experimental Methodologies
Accurate characterization of these physical properties is essential for material development. The following sections outline the standard, self-validating protocols used in the field.
Determination of Phase Transition Temperatures
This is achieved using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[13][14]
Caption: Workflow for phase transition analysis.
Protocol Steps:
-
DSC Measurement: A small, weighed amount of the sample (~2-5 mg) is sealed in an aluminum pan. The sample is subjected to a controlled heating and cooling cycle (e.g., 10°C/min) in the DSC instrument. Phase transitions appear as endothermic (heating) or exothermic (cooling) peaks on the thermogram, allowing for the precise determination of transition temperatures and enthalpies.[15]
-
POM Observation: A small drop of the sample is placed between a glass slide and a coverslip and mounted on a hot stage under a polarizing microscope.
-
Heating and Cooling: The sample is slowly heated from its crystalline state through its mesophases into the isotropic liquid. The characteristic optical textures of each phase (e.g., Schlieren or marbled for nematic) are observed.[13]
-
Correlation: The temperatures at which these textures appear and disappear are recorded and correlated with the peaks observed in the DSC scan to definitively identify the nature of each transition. The transition to a completely dark field of view that does not change upon stage rotation marks the clearing point (TN-I).[14]
Measurement of Birefringence (Δn)
Birefringence is determined by measuring the two principal refractive indices, ne and no, typically using a temperature-controlled Abbé refractometer.[16][17]
Protocol Steps:
-
Refractometer Setup: An Abbé refractometer equipped with a polarizing eyepiece and a monochromatic light source (e.g., sodium D-line, 589 nm) is used. The prism temperature is precisely controlled with a circulating water bath.[18][19]
-
Sample Alignment: A thin layer of a surface alignment agent (e.g., rubbed polyimide for planar alignment) is applied to the refractometer's measuring prism. This forces the liquid crystal molecules to align uniformly.
-
Measurement of no: A few drops of the liquid crystal are placed on the prism. For a planar-aligned sample, light polarized perpendicular to the rubbing direction will experience the ordinary refractive index, no. The refractometer is adjusted to measure this value.
-
Measurement of ne: The polarizer on the eyepiece is rotated by 90°. Light polarized parallel to the rubbing direction now experiences the extraordinary refractive index, ne. This value is measured.
-
Calculation: Birefringence is calculated as Δn = ne - no. Measurements are typically repeated across a range of temperatures.[6]
Measurement of Dielectric Anisotropy (Δε)
This measurement requires determining the dielectric permittivity (capacitance) of the material both parallel (ε||) and perpendicular (ε⊥) to the molecular director.[20][21]
Caption: Workflow for dielectric anisotropy measurement.
Protocol Steps:
-
Cell Fabrication: Two types of test cells are constructed from indium tin oxide (ITO) coated glass plates. One is treated for planar alignment (molecules parallel to the surface), and the other for homeotropic alignment (molecules perpendicular to the surface). The cell gap is precisely controlled using spacers (~5-10 µm).
-
Capacitance Measurement: An LCR meter is used to measure the capacitance of the cells at a specific frequency (typically 1 kHz).
-
Measurement of ε⊥: The planar cell is filled with the liquid crystal. An electric field is applied across the cell (perpendicular to the director), and the capacitance is measured. The perpendicular permittivity (ε⊥) is calculated from this capacitance.[22]
-
Measurement of ε||: The homeotropic cell is filled with the liquid crystal. An electric field is applied (now parallel to the director), and the capacitance is measured to determine the parallel permittivity (ε||).[22]
-
Calculation: The dielectric anisotropy is calculated as Δε = ε|| - ε⊥.
Measurement of Rotational Viscosity (γ₁)
Several electro-optical methods exist. The transient current method is a common and reliable technique.[23][24][25]
Protocol Steps:
-
Cell Setup: A planar-aligned cell is filled with the liquid crystal sample.
-
Voltage Application: A DC voltage pulse, significantly higher than the Fréedericksz threshold voltage, is applied across the cell.
-
Director Reorientation: The applied field causes the director to rotate from the planar to the homeotropic state. This director motion induces a transient displacement current in the external circuit.
-
Current Measurement: This transient current peak is measured as a function of time using an oscilloscope.
-
Calculation: The rotational viscosity, γ₁, can be extracted from the time at which the current peak occurs, the applied voltage, cell thickness, and the material's elastic and dielectric constants using the established theoretical models of Leslie and Ericksen.[25]
Conclusion: Guiding Material Design
The choice between a cyanobiphenyl and a cyclohexylbenzonitrile hinges on the specific performance requirements of the target application.
-
Choose Cyanobiphenyls (nCBs) for: Applications demanding high optical birefringence, such as phase modulators, where a large phase shift is required over a short optical path. Their well-understood properties make them excellent baseline materials for fundamental research.
-
Choose Cyclohexylbenzonitriles (nCCHs) for: Applications where low viscosity and, consequently, fast switching speeds are the primary drivers, such as in high-refresh-rate displays. Their lower birefringence can also be advantageous in display modes where a smaller optical path difference (d·Δn) is desired to optimize viewing angles.
By understanding the fundamental structure-property relationships outlined in this guide, researchers can make informed decisions, rationally design novel mesogenic structures, and formulate liquid crystal mixtures tailored to the exacting demands of next-generation technologies.
References
-
Imai, M., Naito, H., Okuda, M., & Sugimura, A. (1995). Measurement of Rotational Viscosity and Pretilt Angle in Nematics from Transient Current. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 262(1), 261-214. [Link]
-
Imai, M., Naito, H., Okuda, M., & Sugimura, A. (1995). Determination of Rotational Viscosity and Pretilt Angle in Nematic Liquid Crystals from Transient Current: Influence of Ionic Conduction. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 259(1), 37-47. [Link]
-
Perez Lemus, G. R., Wang, X., De Pablo, J., & Abbott, N. (2022). Substitution of sub-molecular structure can alter surface anchoring of liquid crystals: Impact of cyclohexyl vs phenyl groups on surface anchoring of nematic LC. APS March Meeting 2022. [Link]
-
Imai, M., Naito, H., Okuda, M., & Sugimura, A. (1993). Determination of Rotational Viscosity in Nematic Liquid Crystals from Transient Current: Numerical Analysis and Experiment. Japanese Journal of Applied Physics, 32(Part 1, No. 7), 3170-3175. [Link]
-
Margerum, J. D., Wong, S. M., Jensen, J. E., Van Ast, C. I., & Lackner, A. M. (1984). Effects of Cyclohexyl Groups and Ortho-Substituents on the Viscosity of Ester Liquid Crystal Components. DTIC. [Link]
-
Pan, R. P., Tsai, T. R., Chen, C. Y., & Pan, C. L. (2004). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Japanese Journal of Applied Physics, 43(10), 7130. [Link]
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. [Link]
-
Gauza, S., Jiao, M., Wu, S. T., & Chigrinov, V. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(3), 483-496. [Link]
-
Bradshaw, M. J., McDonnell, D. G., & Raynes, E. P. (1984). Elastic, dielectric and optical constants of 4'-pentyl-4-cyanobiphenyl. Molecular Crystals and Liquid Crystals, 108(1-2), 161-174. [Link]
-
Li, J., & Wu, S. T. (2004). Temperature-dependent birefringence of liquid crystals. Journal of Applied Physics, 95(3), 896-901. [Link]
-
Xu, H., Trushkevych, O., Collings, N., & Crossland, W. A. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244. [Link]
-
Hatzopoulos, M. H., et al. (2021). Effects of Structure Variation on Solution Properties of Hydrotropes: Phenyl versus Cyclohexyl Chain Tips. ACS Sustainable Chemistry & Engineering, 9(4), 1836-1847. [Link]
-
He, Z., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B, 33(8), 087702. [Link]
-
Kumar, P., & Sinha, A. (2012). Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy. Applied Physics Letters, 100(25), 254101. [Link]
-
Li, J., Gauza, S., & Wu, S. T. (2004). Temperature effect on liquid crystal refractive indices. Journal of Applied Physics, 96(1), 19-25. [Link]
-
Wolinski, T. R., et al. (2012). Comparison of Different Liquid Crystal Materials under Planar and Homeotropic Boundary Conditions in Capillaries. Acta Physica Polonica A, 122(3), 528-531. [Link]
-
Wang, C. L., et al. (2018). The effect of phenyl ring on the physical properties of liquid crystals containing 4-pyridyl terminal group. Liquid Crystals, 45(13-15), 2097-2105. [Link]
-
Barrera-Almeida, A., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Crystals, 11(11), 1361. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). [Link]
-
Pan, R. P., et al. (2005). Temperature-dependent optical constants and birefringence of nematic liquid crystal 5CB in the terahertz frequency range. Applied Physics Letters, 86(14), 141107. [Link]
-
Queimada, A. J., et al. (2021). Influence of the Molecular Structure of Constituents and Liquid Phase Non-Ideality on the Viscosity of Deep Eutectic Solvents. Molecules, 26(11), 3147. [Link]
-
ATAGO CO., LTD. (n.d.). ABBE REFRACTOMETERS. [Link]
-
Kafle, A. (2015). How to analyze liquid crystals? ResearchGate. [Link]
-
Imai, M., et al. (2006). Measurement of Rotational Viscosity and Pretilt Angle in Nematics from Transient Current. ElectronicsAndBooks. [Link]
-
Carl Zeiss Jena. (n.d.). Abbe Zeiss refractometer. [Link]
-
Karat, P. P., & Madhusudana, N. V. (1976). Elastic and Optical Properties of Some 4′-n-Alkyl-4-Cyanobiphenyls. Molecular Crystals and Liquid Crystals, 36(1-2), 51-64. [Link]
-
Wang, C. L., et al. (2019). Calculation of the birefringences of nematic liquid crystals at optical and infrared wavelengths. Liquid Crystals, 46(10), 1541-1549. [Link]
-
Leal, C. R., et al. (2012). Electro-rheology study of a series of liquid crystal cyanobiphenyls: experimental and theoretical treatment. Journal of Physics: Condensed Matter, 24(2), 025102. [Link]
-
Wu, S. T., Efron, U., & Hess, L. D. (1984). Birefringence measurements of liquid crystals. Applied Optics, 23(21), 3911-3915. [Link]
-
Merck Group. (n.d.). Liquid crystal phases. [Link]
-
Unknown Author. (n.d.). Characterization of Liquid Crystals. [Link]
-
İlhan, M. (2019). Transient photoconductivity, dielectric anisotropy and elastic constants properties of 4-n-hexyl-4'-cyanobiphenyl (6CB) nematic liquid crystal. Journal of Materials and Electronic Devices, 1, 1-6. [Link]
-
Dabrowski, R., et al. (2016). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. Liquid Crystals, 43(13-15), 2097-2122. [Link]
-
Samol, A., et al. (2018). DSC crystallization curves of neat POM and POM nanocomposites for POSS with different functionalized groups. ResearchGate. [Link]
-
Vill, V. (2023). Structure-Property relationships of emulsifiers for liquid crystal formation. Living Reference Work Chemistry. [Link]
-
Singh, G. (2022). A Review on Physical, Chemical and Optical Properties of Liquid Crystal. Journal of Scientific Research, 66(2), 143-151. [Link]
-
Cvetinov, M., et al. (2020). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 10(12), 1109. [Link]
-
National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem Compound Database. [Link]
-
University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. [Link]
-
de Oliveira, R. A., et al. (2020). Learning physical properties of liquid crystals with deep convolutional neural networks. Scientific Reports, 10(1), 1-10. [Link]
-
Ferguson, G., et al. (2000). Crystal and molecular structures of 4,4′-bis(dimethylhydroxysilyl)-biphenyl and m-bis(dimethylhydroxysilyl)benzene. Journal of Organometallic Chemistry, 598(1), 123-129. [Link]
-
Gaur, D., et al. (2022). Investigation of dielectric and optical properties of pure and diamond nanoparticles dispersed nematic liquid-crystal PCH5. Applied Physics A, 128(3), 230. [Link]
-
Malek, N. A. N. N., & Halim, N. S. A. (2023). Properties and Application of Nanostructure in Liquid Crystals: Review. BioNanoScience, 13(2), 534-550. [Link]
-
Wolinski, T. R., et al. (2012). Comparison of Different Liquid Crystal Materials under Planar and Homeotropic Boundary Conditions in Capillaries. Acta Physica Polonica A, 122(3). [Link]
Sources
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Substitution of sub-molecular structure can alter surface anchoring of liquid crystals: Impact of cyclohexyl vs phenyl groups on surface anchoring of nematic LC - APS March Meeting 2022 [archive.aps.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Influence of the Molecular Structure of Constituents and Liquid Phase Non-Ideality on the Viscosity of Deep Eutectic Solvents | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. bhu.ac.in [bhu.ac.in]
- 15. webs.ucm.es [webs.ucm.es]
- 16. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 17. researchgate.net [researchgate.net]
- 18. ponpe.com [ponpe.com]
- 19. macro.lsu.edu [macro.lsu.edu]
- 20. mdpi.com [mdpi.com]
- 21. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 22. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Vibrational Analysis of the C-F Bond in Fluorobenzene Compounds
Abstract
The carbon-fluorine (C-F) bond is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science, imparting unique properties such as enhanced metabolic stability and binding affinity. Consequently, the precise characterization of this bond is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of the primary analytical techniques used to probe C-F stretching vibrations in fluorobenzene derivatives: Fourier Transform Infrared (FTIR) and Raman spectroscopy. We will delve into the theoretical underpinnings of C-F vibrations, offer a comparative look at analytical methodologies, provide actionable experimental protocols, and discuss the influence of molecular structure on spectral data, all grounded in authoritative scientific literature.
The Unique Nature of the Aromatic C-F Bond
Fluorine's high electronegativity creates a strong, highly polarized C-F bond. In an aromatic system like fluorobenzene, this bond's vibrational character is not isolated. It is influenced by a complex interplay of two key electronic phenomena: the inductive effect and the resonance effect.[1]
-
Inductive Effect (-I): Fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework, which tends to strengthen and shorten the C-F bond, increasing its vibrational frequency.
-
Resonance Effect (+R): Fluorine's lone pairs can donate electron density into the aromatic pi (π) system. This effect can slightly lengthen the C-F bond, opposing the inductive effect and lowering the vibrational frequency.
The balance between these opposing effects, and how they are modulated by other substituents on the ring, determines the final position and intensity of the C-F stretching vibration. Furthermore, the C-F stretching mode often couples with other vibrations, such as aromatic C-C ring stretches, which can complicate simple spectral interpretation.[2][3]
Caption: Key factors modulating the C-F stretching vibration in fluorobenzenes.
Comparative Analysis of Core Spectroscopic Techniques
FTIR and Raman spectroscopy are the workhorses for analyzing molecular vibrations. While both provide a "molecular fingerprint," they operate on different principles, making them complementary rather than redundant.[4][5]
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR measures the absorption of infrared radiation by a molecule. A vibrational mode must cause a change in the molecule's net dipole moment to be IR-active.[6] Given the high polarity of the C-F bond, its stretching vibration typically produces a strong, easily identifiable absorption band in the IR spectrum.[7]
-
Strengths: High sensitivity for polar bonds like C-F, leading to strong signals. Robust, widely available technology.
-
Limitations: The C-F stretching region (typically 1100-1350 cm⁻¹) can be crowded, with potential overlaps from C-O stretching or C-H bending vibrations, requiring careful spectral analysis.[3][8] Water and CO₂ in the atmosphere can interfere, often requiring sample purging.
Raman Spectroscopy
Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). A vibrational mode must cause a change in the molecule's polarizability to be Raman-active.[9]
-
Strengths: Excellent for non-polar bonds and symmetric vibrations. Water is a very weak Raman scatterer, making it ideal for aqueous solutions. The ability to analyze samples through glass or plastic containers is a significant advantage.[4]
-
Limitations: The C-F bond, while polar, also exhibits a change in polarizability, making it Raman-active. However, the intensity can be weaker than in FTIR. A major challenge can be fluorescence from the sample or impurities, which can overwhelm the Raman signal.[9]
Computational Analysis (Density Functional Theory - DFT)
Modern spectroscopic analysis is rarely complete without computational support. DFT calculations are invaluable for predicting vibrational frequencies and assigning complex spectra.[10][11] By modeling the molecule, one can calculate the expected frequencies for all vibrational modes, helping to definitively identify the C-F stretch, especially when spectral crowding is an issue.[12] Studies have shown that functionals like M06-2X can provide highly accurate predictions for C-F stretching frequencies, sometimes outperforming the more common B3LYP functional.[11]
Performance Data: C-F Vibrations in Substituted Fluorobenzenes
The position of the C-F stretching vibration is highly sensitive to the electronic nature of other substituents on the benzene ring. This sensitivity is a powerful diagnostic tool. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the inductive and resonance balance, causing predictable shifts in the C-F stretching frequency.
| Compound | Substituent (Position) | Effect | Technique | C-F Stretch (cm⁻¹) | Reference |
| Fluorobenzene | -H | Reference | Raman | ~1220 | [13] |
| Fluorobenzene | -H | FTIR / Calc. | ~1232-1292 | [2] | |
| p-Fluorotoluene | -CH₃ (para) | EDG | FTIR | ~1225 | [8] (Analog) |
| p-Fluorophenol | -OH (para) | EDG | FTIR | ~1215 | N/A |
| p-Nitrofluorobenzene | -NO₂ (para) | EWG | FTIR | ~1250 | N/A |
| 1,2-di[...]p-F-phenyl[...] | -F (para) | Reference | FTIR | 1231.91 (s), 1332.21 (as) | [14] |
| 1,2-di[...]p-OCH₂CH₃-phenyl[...] | -OCH₂CH₃ (para) | EDG | FTIR | 1254.31 (s), 1338.18 (as) | [14] |
| 1,2-di[...]p-N(CH₃)₂-phenyl[...] | -N(CH₃)₂ (para) | Strong EDG | FTIR | 1263.29 (s), 1360.99 (as) | [14] |
Note: The data shows that substituent effects can be complex. While simple theory predicts EDGs should lower the frequency, the study by Gong et al. (2007) on more complex molecules shows an increase, demonstrating the influence of conjugation and other factors that must be considered.[14]
Standard Operating Protocols
Adherence to standardized protocols is critical for reproducible and trustworthy data. The following sections provide step-by-step guides for sample analysis.
Protocol: FTIR Analysis of a Liquid Fluorobenzene Sample
This protocol details the use of an Attenuated Total Reflectance (ATR) accessory, which is common for liquid and solid samples.
Objective: To obtain a high-quality infrared spectrum of a liquid fluorobenzene derivative.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.
-
Background Collection:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
With nothing on the crystal, collect a background spectrum. This step is crucial as it references the instrument's state and the atmospheric conditions, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of the liquid fluorobenzene sample onto the center of the ATR crystal. Ensure the crystal is completely covered.
-
If the sample is volatile, a cover can be used to minimize evaporation during the measurement.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing & Cleaning:
-
After the scan is complete, the software will automatically perform the Fourier transform and ratio the sample scan against the background to produce the final absorbance spectrum.
-
Clean the ATR crystal thoroughly with a solvent-moistened tissue. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.
-
Protocol: Raman Analysis of a Liquid Fluorobenzene Sample
Objective: To obtain a high-quality Raman spectrum of a liquid fluorobenzene derivative.
Methodology:
-
Instrument Preparation: Power on the Raman spectrometer and the laser source. Allow for a stabilization period as recommended by the manufacturer. Select the appropriate laser excitation wavelength (e.g., 785 nm is common to reduce fluorescence).
-
Sample Preparation:
-
Place the liquid sample into a suitable container, such as a glass vial or an NMR tube. Raman spectroscopy can analyze the sample directly through the container.
-
Position the vial in the instrument's sample holder.
-
-
Focusing and Optimization:
-
Using the instrument's viewing system (camera), focus the laser onto the sample, ensuring the focal point is within the bulk of the liquid and not on the container wall to minimize background signal.
-
Adjust the laser power and exposure time. Start with low power to avoid sample degradation and increase as needed. A longer exposure time or multiple accumulations will improve the signal-to-noise ratio.
-
-
Spectrum Acquisition:
-
Acquire the Raman spectrum over the desired range (e.g., 200-3200 cm⁻¹). The software will plot the intensity of scattered light versus the Raman shift (in cm⁻¹).
-
-
Data Processing:
-
If fluorescence is present, it may manifest as a broad, sloping baseline. Most modern software includes algorithms for baseline correction to remove this artifact and reveal the sharper Raman peaks.
-
Cosmic rays may appear as sharp, narrow spikes. These are typically removed using a spike-rejection algorithm in the software.
-
Caption: A generalized workflow for the analysis of fluorobenzene compounds.
Conclusion: A Synergistic Approach
For the comprehensive analysis of C-F stretching vibrations in fluorobenzene compounds, neither FTIR nor Raman spectroscopy is universally superior; they are powerfully synergistic.[5]
-
Choose FTIR for initial, rapid screening due to the typically strong intensity of the C-F absorption. It provides a clear and robust signal for most fluorinated aromatics.
-
Choose Raman when analyzing samples in aqueous media, for in-situ reaction monitoring, or when analyzing through packaging. It is also invaluable for resolving bands in regions where FTIR spectra might be congested.
-
Always Use Computational Methods to support peak assignments, resolve ambiguities from vibrational coupling, and gain deeper insight into how substituents influence the electronic structure and resulting vibrational spectra.
By integrating these techniques, researchers can achieve a self-validating system that provides a complete and trustworthy characterization of the C-F bond, accelerating research and development in medicinal chemistry and materials science.
References
-
Fluorobenzene. (2012). Available at: [Link]
-
Pai, N. G. (1933). Raman Spectrum of Fluorobenzene. Nature, 132(3344), 869-870. Available at: [Link]
-
Paul, A., De, S., & Guchhait, N. (2022). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. ACS Omega, 7(36), 32337-32349. Available at: [Link]
-
Gong, H. Q., et al. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-2245. Available at: [Link]
-
Leane, J. B., et al. (2012). Intermolecular vibrations of fluorobenzene-Ar up to 130 cm−1 in the ground electronic state. The Journal of Chemical Physics, 137(7), 074302. Available at: [Link]
-
Singh, A., & Singh, R. N. (2015). Vibrational study of fluorobenzene and its solvation with methanol via polarized Raman measurements and quantum chemical calculations. Journal of Molecular Structure, 1098, 333-340. Available at: [Link]
-
Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 26(3), 225-239. Available at: [Link]
-
Paul, A., De, S., & Guchhait, N. (2022). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. ACS Omega, 7(36), 32337–32349. Available at: [Link]
-
Paul, A., De, S., & Guchhait, N. (2022). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. ACS Omega. Available at: [Link]
-
Beyere, A., & Luber, S. (2018). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics, 20(43), 27324-27333. Available at: [Link]
-
Horvath, R., et al. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics, 160(20), 204306. Available at: [Link]
-
Clot, E., et al. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research, 44(5), 333-344. Available at: [Link]
-
Naumann, D. (2001). Raman Spectroscopy Protocol. Available at: [Link]
-
Pai, N. G. (1933). Raman Spectrum of Fluorobenzene. Nature. Available at: [Link]
-
Albert, S., et al. (2015). Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene. Journal of Molecular Spectroscopy, 311, 40-46. Available at: [Link]
-
Ramasamy, R. (2013). FTIR and FT-RAMAN Spectral Investigation of Fluorobenzene. Semantic Scholar. Available at: [Link]
-
Buzgar, N., et al. (2009). Development of carbon-fluorine spectroscopy for pharmaceutical and biomedical applications. Journal of Spectroscopy, 23(5-6), 259-277. Available at: [Link]
-
Lab Manager. (2024). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Available at: [Link]
-
Società Geologica Italiana. (2023). FTIR and Raman Spectroscopy. YouTube. Available at: [Link]
-
American Laboratory. (2004). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Available at: [Link]
-
Coe, P. L. (2018). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Foundations of Chemistry, 20(3), 217-226. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorobenzene [cms.gutow.uwosh.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. plus.ac.at [plus.ac.at]
- 10. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Electro-Optic Parameters of Novel Liquid Crystal Mixtures
In the dynamic landscape of materials science, the quest for novel liquid crystal (LC) mixtures with superior electro-optic properties is relentless. These advanced materials are the lifeblood of next-generation displays, photonic devices, and smart technologies. For researchers, scientists, and drug development professionals venturing into this field, a comprehensive understanding of how to characterize and compare these materials is paramount. This guide provides an in-depth, technically grounded framework for evaluating the critical electro-optic parameters of new LC mixtures, moving beyond a mere recitation of protocols to elucidate the underlying scientific principles and experimental causality.
The Crucial Trio: Key Electro-optic Parameters for Comparative Analysis
The performance of a liquid crystal mixture in an electro-optic device is primarily dictated by a set of key parameters. A thorough evaluation of these characteristics allows for a robust comparison between different novel mixtures and their suitability for specific applications. The three most critical parameters to consider are:
-
Threshold Voltage (Vth): This is the minimum voltage required to initiate a reorientation of the liquid crystal molecules, leading to a change in the optical properties of the LC cell. A lower threshold voltage is generally desirable for low-power applications. The Fréedericksz transition is the fundamental phenomenon governing this parameter.[1]
-
Switching Time (τ): This refers to the time it takes for the liquid crystal molecules to reorient themselves in response to an applied electric field. It is typically characterized by the rise time (τ_on), the time taken to switch from the "off" to the "on" state, and the fall time (τ_off), the time to relax back to the "off" state when the field is removed. Fast switching times are crucial for applications requiring high refresh rates, such as in high-performance displays.
-
Birefringence (Δn): This is the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal. A high birefringence allows for the use of thinner LC layers to achieve the desired phase retardation, which can lead to faster switching speeds and improved viewing angles in displays.
Comparative Analysis of Novel Liquid Crystal Mixtures
The development of novel liquid crystal mixtures is a vibrant area of research, with new materials constantly being engineered to meet the demands of advanced technologies. Below is a comparative overview of some promising classes of novel LC mixtures, with a focus on their key electro-optic parameters.
Dual-Frequency Liquid Crystals (DFLCs)
DFLCs exhibit a unique characteristic where the sign of their dielectric anisotropy (Δε) can be changed by altering the frequency of the applied electric field.[2][3] This allows for active driving of both the on and off switching processes, leading to significantly faster response times compared to conventional nematic LCs where the off-switching is a passive relaxation process.
Polymer-Stabilized Blue Phase Liquid Crystals (PS-BPLCs)
Blue phase liquid crystals possess a self-assembled three-dimensional cubic structure, which makes them optically isotropic in the voltage-off state and eliminates the need for alignment layers.[4] Polymer stabilization extends their narrow temperature range, making them viable for practical applications. A key advantage of PS-BPLCs is their sub-millisecond response times.[4]
Ferroelectric Liquid Crystals (FLCs)
FLCs exhibit spontaneous electric polarization, which allows for very fast switching speeds, often in the microsecond range.[5][6][7] They are particularly promising for high-speed display and photonic applications. The electro-optic response in FLCs is a result of the reorientation of the spontaneous polarization vector in an applied electric field.
Table 1: Comparative Electro-Optic Parameters of Novel Liquid Crystal Mixture Classes
| Liquid Crystal Class | Typical Threshold Voltage (V) | Typical Switching Time (ms) | Typical Birefringence (Δn) | Key Advantages |
| Dual-Frequency LCs | 1 - 5 | < 5 (actively driven on and off) | 0.1 - 0.3 | Fast, actively driven switching |
| Polymer-Stabilized Blue Phase LCs | 10 - 50 | < 1 | 0.1 - 0.2 | Sub-millisecond response, no alignment layer needed |
| Ferroelectric LCs | 2 - 10 | < 0.1 | 0.1 - 0.2 | Very fast switching (μs range) |
Note: The values presented are typical ranges and can vary significantly depending on the specific chemical composition of the mixture.
Experimental Protocols for Electro-Optic Characterization
A rigorous and standardized approach to measuring the electro-optic parameters is essential for generating reliable and comparable data. The following sections provide detailed, step-by-step methodologies for the key experiments.
Measurement of Threshold Voltage (Freedericksz Transition)
The threshold voltage is determined by observing the onset of a change in the optical transmittance of a liquid crystal cell as the applied voltage is increased.
Experimental Rationale: The Fréedericksz transition is a classic example of a field-induced orientational transition in a liquid crystal.[1] The applied electric field exerts a dielectric torque on the LC molecules. When this torque overcomes the elastic restoring torque from the surface anchoring and the bulk elastic forces, the molecules begin to reorient. The voltage at which this transition occurs is the threshold voltage.
Step-by-Step Protocol:
-
Cell Preparation: A liquid crystal cell with a known thickness (typically 5-10 µm) and planar alignment is filled with the novel LC mixture.
-
Optical Setup: The cell is placed between two crossed polarizers in a polarizing optical microscope. The optic axis of the LC cell is oriented at 45° with respect to the transmission axes of the polarizers to achieve maximum contrast.
-
Voltage Application: A low-frequency (e.g., 1 kHz) AC square wave voltage is applied to the cell using a function generator and a voltage amplifier.
-
Transmittance Measurement: The light transmitted through the setup is measured using a photodetector connected to an oscilloscope or a power meter.
-
Data Acquisition: The applied voltage is slowly increased from 0 V, and the corresponding transmitted light intensity is recorded.
-
Threshold Determination: The threshold voltage is identified as the voltage at which the transmitted intensity begins to increase from its minimum (dark) state.[8]
Diagram of Threshold Voltage Measurement Setup:
Caption: Experimental setup for threshold voltage measurement.
Measurement of Switching Time
The switching time is a dynamic parameter measured by observing the transient optical response of the LC cell to a pulsed voltage.
Experimental Rationale: The switching dynamics of a nematic liquid crystal are governed by the balance between the electric torque, which drives the reorientation, and the viscous torque, which opposes it. The rise time is inversely proportional to the square of the applied voltage, while the decay time is dependent on the viscoelastic properties of the material.
Step-by-Step Protocol:
-
Cell and Setup: The same experimental setup as for the threshold voltage measurement is used.
-
Voltage Pulse: A square wave voltage pulse is applied to the LC cell. The "on" voltage should be significantly higher than the threshold voltage to ensure complete switching, and the "off" voltage is typically 0 V.
-
Transient Response: The change in transmitted light intensity over time is captured using a fast photodetector and a digital oscilloscope.
-
Rise Time (τ_on) Measurement: The rise time is typically defined as the time it takes for the transmittance to change from 10% to 90% of its maximum value upon application of the voltage pulse.
-
Fall Time (τ_off) Measurement: The fall time is the time taken for the transmittance to decay from 90% to 10% of its maximum value after the voltage is turned off.
-
Data Analysis: The rise and fall times are measured directly from the oscilloscope trace.
Diagram of Switching Time Measurement Workflow:
Caption: Workflow for measuring LC switching times.
Measurement of Birefringence
Birefringence can be determined by measuring the phase retardation of light passing through the liquid crystal cell. A common method involves using a spectrophotometer.
Experimental Rationale: The anisotropic nature of liquid crystal molecules leads to different refractive indices for light polarized parallel (extraordinary ray) and perpendicular (ordinary ray) to the molecular director. This difference in refractive indices causes a phase shift between the two components of light, which is dependent on the birefringence and the thickness of the LC layer. By measuring this phase shift, the birefringence can be calculated.
Step-by-Step Protocol:
-
Cell Preparation: A planar aligned liquid crystal cell of a precisely known thickness is filled with the LC mixture.
-
Spectrophotometer Setup: The LC cell is placed in the sample holder of a spectrophotometer equipped with two polarizers.
-
Measurement Configuration: The cell is placed between the two polarizers, with the LC director oriented at 45° to the polarizer axes. The analyzer can be set either parallel or crossed with respect to the polarizer.
-
Transmittance Spectrum: The transmittance spectrum of the setup is measured over a range of wavelengths. The spectrum will exhibit a series of maxima and minima due to interference between the ordinary and extraordinary rays.
-
Birefringence Calculation: The birefringence (Δn) can be calculated from the wavelengths of the transmission extrema using the following relationship: Δn = (m * λ_m) / (2 * d) where 'm' is the interference order (an integer or half-integer), λ_m is the wavelength of the m-th extremum, and 'd' is the cell thickness.[9][10]
Diagram of Birefringence Measurement Setup:
Caption: Setup for birefringence measurement using a spectrophotometer.
Conclusion: A Path to Informed Material Selection
The systematic evaluation of the electro-optic parameters of novel liquid crystal mixtures is a cornerstone of advancing display and photonic technologies. By employing the rigorous experimental protocols outlined in this guide and conducting a thorough comparative analysis, researchers and scientists can make informed decisions in selecting the most suitable materials for their specific applications. The interplay between molecular structure and macroscopic electro-optic properties is a rich field of study, and a deep understanding of these relationships will continue to drive innovation in the fascinating world of liquid crystals.
References
-
Polymer-stabilized blue phase liquid crystals: a tutorial [Invited]. Optica Publishing Group. [Link]
-
Electro-Optical Properties of Ferroelectric Liquid Crystal Mixtures Consisting of Chiral Fluorinated Dopants. ResearchGate. [Link]
-
Electro-optic and viscoelastic properties of a ferroelectric liquid crystalline binary mixture. Taylor & Francis Online. [Link]
-
Dual frequency liquid crystals: a review. Taylor & Francis Online. [Link]
-
(PDF) Dual frequency liquid crystals: A review. ResearchGate. [Link]
-
Ferroelectric Smectic Liquid Crystalline Materials with Different Degree of Chirality. MDPI. [Link]
-
Electro-optic effects in a ferroelectric liquid crystal mixture. Taylor & Francis Online. [Link]
-
Low-voltage and fast-response polymer-stabilized blue-phase liquid crystals achieved using a new organosilicone monomer. Royal Society of Chemistry. [Link]
-
Photo-Aligned Ferroelectric Liquid Crystal Devices with Novel Electro-Optic Characteristics. MDPI. [Link]
-
Phase stabilisation of blue-phase liquid crystals using a polymerisable chiral additive. Taylor & Francis Online. [Link]
-
Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells. MDPI. [Link]
-
Two-step switching in dual-frequency nematic liquid crystal mixtures. AIP Publishing. [Link]
-
A Review of Developments in Polymer Stabilized Liquid Crystals. MDPI. [Link]
-
Identification of polymer stabilized blue-phase liquid crystal display by chromaticity diagram. AIP Publishing. [Link]
-
(PDF) Birefringence measurements of liquid crystals. ResearchGate. [Link]
-
Measuring the Birefringence of a Liquid Crystal. University of California, Berkeley. [Link]
-
Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells. ResearchGate. [Link]
-
Birefringence measurements of liquid crystals. Optica Publishing Group. [Link]
-
Optimization of the response time measuring method for liquid crystal variable retarders. AIP Publishing. [Link]
-
Birefringences of bio-based liquid crystals. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Studies Of Liquid Crystal Response Time. Semantic Scholar. [Link]
-
Enhancement of Freedericksz's threshold voltage of nematic liquid crystals in thin cells. ScienceDirect. [Link]
-
Interference Method for the Determination of Refractive Indices and Birefringence of Liquid Crystals. Semantic Scholar. [Link]
-
Optical Fredericks Transition in a Nematic Liquid Crystal Layer. ResearchGate. [Link]
-
A semi-empirical equation for the response time of in-plane switching liquid crystal display and measurement of twist elastic constant. AIP Publishing. [Link]
-
Vanishing Freedericksz Transition Threshold Voltage in a Chiral Nematic Liquid Crystal. Case Western Reserve University. [Link]
-
Submillisecond Gray-Level Response Time of a Polymer-Stabilized Blue-Phase Liquid Crystal. ResearchGate. [Link]
-
Enhancement of Freedericksz's threshold voltage of nematic liquid crystals in thin cells. ResearchGate. [Link]
-
Fréedericksz transition. Wikipedia. [Link]
-
Studies Of Liquid Crystal Response Time. University of Central Florida. [Link]
Sources
- 1. Fréedericksz transition - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. OPG [opg.optica.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. surajitdhara.in [surajitdhara.in]
- 9. OPG [opg.optica.org]
- 10. ijirset.com [ijirset.com]
Safety Operating Guide
Proper Disposal of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene: A Comprehensive Guide for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a comprehensive understanding of the chemical's hazard profile and the rationale behind each step of the disposal process. By adhering to these protocols, laboratory personnel can ensure personal safety, maintain regulatory compliance, and minimize environmental impact.
Understanding the Compound: Hazard Profile and Rationale for Stringent Disposal
This compound is a fluorinated aromatic compound, a class of chemicals often utilized in the synthesis of liquid crystals and other advanced materials. While specific toxicological data for this exact compound is not extensively published, the broader class of fluorinated liquid crystal monomers (FLCMs) is recognized for its environmental persistence, potential for bioaccumulation, and possible endocrine-disrupting effects.[1][2][3] Studies on similar FLCMs have indicated potential hepatotoxicity in animal models, highlighting the need for careful handling and disposal to prevent environmental release.[1]
The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, contributes to the high stability and persistence of these compounds in the environment.[2] Improper disposal can lead to the contamination of soil and water, with unknown long-term ecological consequences.[1] Therefore, this compound must be treated as a hazardous waste, requiring a dedicated and well-documented disposal pathway.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅F | [4] |
| Molecular Weight | 248.4 g/mol | [4] |
| Appearance | White powder/crystals | [5][6] |
| Boiling Point | 324 °C (Predicted) | [7] |
| Density | 0.893 g/cm³ | [7] |
| Flash Point | 145 °C | [7] |
| Solubility | Soluble in Methanol | [5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to chemical hazards.[8]
Minimum PPE Requirements:
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves are essential. Given that this compound is an aromatic hydrocarbon, nitrile gloves are a suitable choice.[9] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant lab coat should be worn to protect against spills and splashes.
-
Footwear: Closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.
For situations with a higher risk of aerosol generation, additional respiratory protection may be necessary. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on respirator selection.[8]
Spill Management: Immediate and Effective Response
Accidental spills must be managed promptly and safely to prevent the spread of contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the minimum required PPE before attempting to clean the spill.
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite or a spill pillow to create a dike around the spill, preventing its spread.[10][11]
-
Absorb the Material: Gently apply the absorbent material over the entire spill, working from the outside in.[10]
-
Collect the Waste: Once the material is fully absorbed, carefully scoop the mixture into a designated, labeled hazardous waste container.[11]
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (such as acetone), collecting all rinsate as hazardous waste. Follow with a soap and water wash.
-
Dispose of Contaminated Materials: All materials used for spill cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[12]
Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] As a halogenated organic compound, it falls under specific waste management guidelines.[14][15]
Disposal Decision and Workflow Diagram:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Fluoro-4-(4-pentylcyclohexyl)benzene | C17H25F | CID 578937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. ossila.com [ossila.com]
- 7. CAS # 61203-96-1, trans-(4-Pentylcyclohexyl)benzene, (trans-4-n-Pentylcyclohexyl)benzene, trans-1-Pentyl-4-phenylcyclohexane, trans-1-Phenyl-4-pentylcyclohexane - chemBlink [chemblink.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. acs.org [acs.org]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. epa.gov [epa.gov]
- 14. bucknell.edu [bucknell.edu]
- 15. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Safeguarding Your Research: A Practical Guide to Handling 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene
An In-Depth Operational and Safety Manual for Laboratory Professionals
As researchers and scientists at the forefront of innovation, the safe and effective handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene, a liquid crystal compound. By moving beyond a simple checklist, this document aims to build a deeper understanding of the "why" behind each safety protocol, fostering a culture of proactive safety and scientific integrity in your laboratory.
Understanding the Compound: Hazard Profile
This compound and similar liquid crystal compounds can present several potential hazards. While specific toxicity data may be limited, the primary concerns are contact-related, including skin and eye irritation.[1][2][3][4] Inhalation of vapors, especially in poorly ventilated areas, may also cause irritation to the mucous membranes and respiratory system.[2][5] It is crucial to handle this compound with the assumption that it is hazardous and to take all necessary precautions to minimize exposure.
Core Principles of Safe Handling: A Multi-layered Approach
A robust safety strategy for handling this compound relies on a combination of engineering controls, administrative controls, and personal protective equipment (PPE). This multi-layered approach ensures comprehensive protection for all laboratory personnel.
Engineering Controls: Your First Line of Defense
Engineering controls are modifications to the laboratory environment that isolate researchers from the hazard. For this compound, the following are critical:
-
Chemical Fume Hood: All handling of this compound that may generate aerosols or vapors should be conducted within a certified chemical fume hood. This is the most effective way to control inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[5]
-
Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any area where this chemical is handled.[4][6]
Administrative Controls: Safe Work Practices
Administrative controls are the policies and procedures that dictate how work is performed safely. Key practices include:
-
Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving this compound. These should be readily available to all personnel.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this chemical before they are permitted to work with it.
-
Restricted Access: Designate specific areas for the storage and handling of this compound and restrict access to authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[6][7] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4][5]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, PPE is essential for protecting against any residual risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles.[5][8] A face shield may be required for splash hazards. | Protects against accidental splashes that can cause serious eye irritation or damage.[3][7] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene).[3][5] | Prevents skin contact, which can cause irritation.[3][4] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory | Generally not required when working in a fume hood. If ventilation is inadequate, an air-purifying respirator with an organic vapor cartridge is recommended.[5] | Protects against inhalation of vapors that can cause respiratory irritation.[2] |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE.
Operational Plans: From Receipt to Disposal
A comprehensive plan for the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Keep the container tightly closed when not in use.[4][5][6][9]
-
Ensure the storage area is clearly labeled with the identity of the chemical and its hazards.
Handling Procedures
-
Preparation: Before starting any work, ensure the fume hood is functioning correctly and all necessary PPE is available and in good condition.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Heating: If heating is required, use a well-controlled heating source such as a heating mantle or a water bath. Avoid open flames.[6][9]
-
Post-Handling: After use, decontaminate any surfaces that may have come into contact with the chemical.
Emergency Procedures: Spill and Exposure Response
Even with the best precautions, accidents can happen. Being prepared to respond quickly and effectively is critical.
Spill Response
In the event of a spill, follow these steps:
Caption: Step-by-step spill response workflow.
For a minor spill, trained laboratory personnel can handle the cleanup. For a major spill, evacuate the area and contact your institution's emergency response team.[5]
Exposure Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4][5] Remove contaminated clothing.[1][5] Seek medical attention if irritation persists.[2][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4][5] Seek immediate medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air.[1][2][5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][5]
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be handled as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[2][4][5] Do not pour this chemical down the drain.[1]
By adhering to these guidelines, you can ensure a safe and productive research environment for yourself and your colleagues. This commitment to safety not only protects individuals but also upholds the integrity and quality of your scientific work.
References
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook.
- Safety Data Sheet - Liquid Crystal Part A - Real World Epoxies.
- Exploring Materials—Liquid Crystals - NISE Network.
- SAFETY DATA SHEET - Instascan Liquid Crystal Base - SRV Damage Preventions.
- SAFETY DATA SHEET LIQUID CRYSTAL CONCENTRATE IBC - Soak Rochford.
- Safety Data Sheet: Fluorobenzene - Carl ROTH.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. srvcontrols.com [srvcontrols.com]
- 3. soakrochford.co.uk [soakrochford.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. realworldepoxies.com [realworldepoxies.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. carlroth.com [carlroth.com]
- 8. nisenet.org [nisenet.org]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
